4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c10-5-6-1-3-7(4-2-6)8(14-15-8)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFUQXOZHPIAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445488 | |
| Record name | 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92367-11-8 | |
| Record name | 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide: A Dual-Functionality Photo-Crosslinking Reagent
CAS Number: 92367-11-8
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide, a sophisticated chemical tool pivotal in modern chemical biology, proteomics, and drug discovery. We will delve into its synthesis, unique dual-reactivity, photochemical mechanism, and provide field-proven protocols for its application.
Introduction: A Tale of Two Reactive Centers
This compound is a heterobifunctional crosslinking agent that possesses two distinct reactive moieties, enabling a sequential and controlled approach to biomolecular labeling and interaction mapping.[1]
-
Photoreactive Diazirine: The trifluoromethyl-3H-diazirine group is a compact, highly efficient photo-crosslinker.[2][3][4] Upon exposure to long-wave UV light (typically 350-365 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate. This carbene can indiscriminately insert into C-H, N-H, and O-H bonds in its immediate vicinity, forming stable covalent linkages.[3][4][5] The trifluoromethyl group enhances the stability of the diazirine in the dark and minimizes unwanted intramolecular rearrangements of the resulting carbene.[3]
-
Chemoselective Benzyl Bromide: The benzyl bromide moiety serves as an electrophilic handle for covalent modification of nucleophilic residues in biomolecules, primarily thiols (e.g., cysteine) and amines (e.g., lysine).[1] This alkylation reaction proceeds under standard physiological conditions without the need for a catalyst, offering a straightforward method for initial probe conjugation.
This dual-functionality allows researchers to first attach the probe to a protein of interest via the benzyl bromide and then, at a desired time point, initiate photo-crosslinking to capture interacting partners.[1]
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 92367-11-8 | [1][6][7][8][9] |
| Molecular Formula | C₉H₆BrF₃N₂ | [6][7][8][9] |
| Molecular Weight | 279.06 g/mol | [6][7] |
| Appearance | Light yellow to brown clear liquid | [6] |
| Purity | ≥ 95% (HPLC) | [6] |
| Storage Conditions | Store at 2 - 8 °C, protected from light and moisture. | [6] |
Safety Profile:
| Hazard Statement | Description |
| H290 | May be corrosive to metals. |
| H314 | Causes severe skin burns and eye damage. |
Precautionary Statements:
| Precautionary Statement | Description |
| P234 | Keep only in original container. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. |
| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
| P405 | Store locked up. |
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
Data compiled from Starshinechemical.[8]
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with a suitable trifluoromethyl ketone precursor. The general strategy involves the formation of a diaziridine ring, followed by oxidation to the diazirine, and finally, bromination of the benzylic alcohol.[6][7]
Caption: Synthesis of this compound.
Detailed Synthesis Protocol:
Part 1: Synthesis of (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol
This procedure is adapted from the general synthesis of aryl trifluoromethyl diazirines.[6][7]
-
Oxime Formation: To a solution of 4-(trifluoroacetyl)benzyl alcohol in ethanol/pyridine, add hydroxylamine hydrochloride (HONH₂·HCl). Reflux the mixture for 16 hours. After cooling, the solvent is removed under reduced pressure, and the crude oxime is extracted and purified.
-
Tosylation: The oxime intermediate is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (Et₃N) is added, followed by the dropwise addition of tosyl chloride (TsCl). The reaction is stirred at 0 °C for 2 hours. The resulting tosyloxime is then purified by chromatography.
-
Diaziridine Formation: In a pressure vessel, the tosyloxime is dissolved in an appropriate solvent like diethyl ether and cooled. Liquid ammonia is then condensed into the vessel. The reaction is stirred vigorously, typically overnight, allowing for the formation of the diaziridine ring.[1]
-
Oxidation to Diazirine: The crude diaziridine is dissolved in a solvent such as diethyl ether. An oxidizing agent, for instance, freshly prepared silver oxide (Ag₂O) or iodine in the presence of a base, is added, and the mixture is stirred overnight at room temperature.[6][7] The reaction is then filtered, and the filtrate is concentrated and purified by column chromatography to yield (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol.
Part 2: Bromination to Yield the Final Product
The Appel reaction is a common method for this transformation.[5]
-
To a solution of (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol in anhydrous dichloromethane at room temperature, add triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
-
Stir the reaction overnight.
-
Quench the reaction, for example, with the addition of pentane, and filter the mixture.
-
The filtrate is concentrated, and the crude product is purified via flash chromatography to afford this compound as a light yellow to brown liquid.
Photochemical Mechanism of Action
Upon irradiation with UV light (λmax ≈ 350-365 nm), the strained diazirine ring undergoes irreversible decomposition.[3] This process proceeds through two primary pathways, leading to the formation of a highly reactive carbene and a less reactive, but still useful, linear diazo intermediate.[6]
Caption: Photochemical activation pathways of trifluoromethyl-aryl diazirine.
-
Carbene Pathway: This is the major pathway, where the excited diazirine directly eliminates a molecule of nitrogen (N₂) to form a singlet carbene. This species is extremely reactive and short-lived, inserting into any available C-H, O-H, or N-H bond in its immediate proximity.[3] This indiscriminate reactivity is ideal for mapping binding pockets and identifying neighboring proteins.
-
Diazo Pathway: A portion of the photoactivated diazirine isomerizes to a linear diazo compound. This intermediate is more stable and less reactive than the carbene. It exhibits a preference for reacting with acidic residues, such as aspartic and glutamic acid.
The trifluoromethyl group is crucial as it destabilizes the linear diazo intermediate, favoring the formation of the more reactive carbene, thus increasing the efficiency of photo-crosslinking.[4]
Experimental Protocols
Protocol 1: General Photoaffinity Labeling (PAL) of a Purified Protein
This protocol describes the use of the diazirine functionality for crosslinking.
Caption: General workflow for photoaffinity labeling with a diazirine crosslinker.
-
Protein Preparation: Prepare the purified protein sample at a concentration of 0.5-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-8.0.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation: Add the crosslinker stock solution to the protein sample to achieve a final concentration typically in the range of 20-50-fold molar excess over the protein. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice to allow for binding.
-
Photoactivation: Place the sample in a shallow, uncovered vessel (e.g., a 96-well plate) on ice. Irradiate the sample with a long-wave UV lamp (350-365 nm) for 5-15 minutes.[10] The optimal distance and time will depend on the lamp's intensity and should be empirically determined.
-
Quenching (Optional but Recommended): To quench any unreacted benzyl bromide, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify interaction partners and binding sites.
Protocol 2: Sequential Dual-Functionality Labeling in Cell Lysate
This protocol leverages both reactive groups for a two-step labeling experiment.
-
Initial Conjugation (Benzyl Bromide Reaction):
-
Treat your purified "bait" protein (containing accessible cysteine or lysine residues) with a 10-fold molar excess of the crosslinker in PBS at room temperature for 1 hour.
-
Quench the reaction by adding DTT to a final concentration of 10 mM to cap any unreacted benzyl bromide groups.
-
Remove excess, unreacted crosslinker using a desalting column (e.g., Zeba Spin Desalting Columns).[10] This step is critical to ensure that only the "bait" protein carries the photoreactive diazirine.
-
-
Interaction and Crosslinking (Diazirine Reaction):
-
Add the diazirine-labeled "bait" protein to a cell lysate or a solution containing potential "prey" proteins.
-
Incubate the mixture under conditions that favor protein-protein interactions (e.g., 1 hour at 4 °C with gentle rotation).
-
Transfer the sample to a UV-transparent plate on ice.
-
Irradiate with a 365 nm UV lamp for 5-15 minutes to initiate photo-crosslinking.[10]
-
-
Analysis:
-
Analyze the reaction mixture by SDS-PAGE to observe the formation of higher molecular weight complexes.
-
Excise the crosslinked bands and identify the "prey" protein(s) using mass spectrometry-based proteomics.
-
Conclusion: A Versatile Tool for Unraveling Biological Complexity
This compound stands out as a powerful reagent for chemical biologists. Its unique dual-functionality provides a level of experimental control that allows for the precise dissection of biomolecular interactions. The stability of the diazirine moiety in the dark, coupled with its efficient photoactivation and the chemoselective reactivity of the benzyl bromide, makes it an invaluable tool for target identification, validation, and the structural mapping of protein complexes.[1][4] By understanding the principles outlined in this guide, researchers can effectively harness the capabilities of this versatile crosslinker to illuminate the intricate networks that govern cellular function.
References
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4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide molecular weight
An In-Depth Technical Guide to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide: A Dual-Functionality Tool for Chemical Biology
Abstract
This compound is a sophisticated chemical probe engineered for the rigorous demands of modern chemical biology and proteomics. This hetero-bifunctional reagent uniquely combines a photo-activatable diazirine moiety with a chemoselective benzyl bromide group, enabling a powerful two-stage strategy for investigating molecular interactions. Upon UV irradiation, the trifluoromethyl-diazirine generates a highly reactive carbene for covalent modification of proximal molecules, while the benzyl bromide provides a stable anchor point for conjugation to nucleophilic residues. This guide offers a comprehensive overview of its properties, mechanism, applications, and handling protocols, designed for researchers at the forefront of drug discovery and molecular science.
Introduction: The Need for Precision in Mapping Molecular Interactions
Understanding the intricate web of interactions between proteins and other biomolecules is fundamental to deciphering biological processes and developing targeted therapeutics. Photoaffinity labeling (PAL) has emerged as a cornerstone technique for this purpose, allowing researchers to convert non-covalent interactions into stable covalent bonds, thereby capturing binding partners for subsequent identification and analysis.[1][2]
Among the various photo-reactive groups, aryl(trifluoromethyl)diazirines have gained prominence due to several advantageous features[3]:
-
Small Size: Minimizes perturbation of the native ligand-receptor interaction.
-
Photo-activation Wavelength: Activated by long-wave UV light (~350 nm), which reduces the risk of photodamage to sensitive biological samples compared to shorter wavelength probes.[1][2]
-
High Reactivity & Specificity: Upon irradiation, they form highly reactive, short-lived carbenes that can insert into a wide range of C-H, N-H, and O-H bonds.[3] The rapid quenching of the carbene by water if no binding partner is present minimizes non-specific labeling.[1][4]
This compound elevates this technology by incorporating a second reactive handle. The benzyl bromide group is a potent electrophile that readily reacts with nucleophiles such as the thiol groups of cysteine residues or primary amines of lysine residues. This dual-functionality facilitates advanced experimental designs, including sequential capture and immobilization workflows for complex proteomics studies.[5]
Physicochemical Properties and Characterization
The precise chemical identity and properties of the reagent are critical for reproducible experimental outcomes. The key characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 279.06 g/mol | [5][6][7][8][9] |
| Molecular Formula | C₉H₆BrF₃N₂ | [5][6][7][8][9] |
| CAS Number | 92367-11-8 | [5][6][8] |
| Synonym | 3-[4-(Bromomethyl)phenyl]-3-(trifluoromethyl)-3H-diazirine | [6][7] |
| Purity | Typically ≥95% | [5][7] |
| Appearance | Varies; often supplied as an oil or solid | |
| Solubility | Soluble in anhydrous organic solvents (e.g., DMF, DMSO) | [5] |
Mechanism of Action: A Tale of Two Chemistries
The utility of this reagent is rooted in its two distinct reactive groups, which can be addressed orthogonally.
The Photoreactive Diazirine Moiety
The core of its photo-crosslinking capability is the trifluoromethyl-3H-diazirine ring. When exposed to UV light (typically 350-360 nm), the diazirine undergoes photolysis, extruding nitrogen gas (N₂) to generate a highly reactive and unstable carbene intermediate. This carbene can then covalently insert into adjacent chemical bonds within the binding pocket of a target protein, forming a stable, permanent link.
Caption: General experimental workflow for photoaffinity labeling.
Experimental Protocol: A Guide to Photoaffinity Labeling
This protocol provides a generalized framework. Investigators must optimize concentrations, incubation times, and irradiation conditions for their specific biological system.
Objective: To identify the binding partners of Ligand-X in a cell lysate.
Materials:
-
This compound
-
Ligand-X with a suitable nucleophilic handle (e.g., a thiol)
-
Anhydrous DMSO or DMF [5]* Cell lysate
-
Phosphate-buffered saline (PBS)
-
UV lamp (350-360 nm)
-
Standard reagents for SDS-PAGE and mass spectrometry analysis
Methodology:
-
Probe Synthesis (Conjugation):
-
Dissolve this compound and your thiol-containing Ligand-X in anhydrous DMSO.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the SN2 reaction.
-
Incubate the reaction at room temperature, monitoring progress by LC-MS.
-
Purify the resulting Ligand-X-Probe conjugate using HPLC.
-
-
Incubation with Target:
-
Add the purified Ligand-X-Probe conjugate to the cell lysate at a predetermined final concentration.
-
As a negative control, prepare a parallel sample with an excess of unconjugated Ligand-X to competitively inhibit specific binding.
-
Incubate the samples for 1 hour at 4°C to allow for binding equilibrium to be reached.
-
-
Photo-Crosslinking:
-
Place the samples on ice in a petri dish.
-
Irradiate from above with a 350 nm UV lamp for 5-15 minutes. Note: The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing protein damage.
-
-
Analysis:
-
Quench the reaction and prepare the samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Excise the gel band corresponding to the cross-linked complex (identified by comparison to controls, or by using a tagged probe for visualization).
-
Submit the excised band for in-gel digestion followed by LC-MS/MS analysis to identify the cross-linked protein(s).
-
Handling and Safety Precautions
Chemical probes of this nature require careful handling to ensure both experimental integrity and user safety.
-
Storage: Store the reagent at -20°C, protected from light and moisture. [5]The benzyl bromide moiety is susceptible to hydrolysis, and the diazirine is light-sensitive.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated chemical fume hood. [10][11]Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. [12]* Chemical Hazards: Benzyl bromides are lachrymators (tear-inducing agents) and cause severe skin and eye irritation. [10][12]Avoid all personal contact, including inhalation of vapors or mists. [12]In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention. [11]* Solvent Choice: Use only anhydrous solvents like DMF or DMSO to prevent hydrolysis of the benzyl bromide group. [5]* Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. [8]
Conclusion
This compound is a powerful and versatile tool for chemical biologists. Its dual-functionality provides a robust platform for covalently capturing and identifying molecular interactions with high precision. By enabling the conversion of transient biological encounters into stable covalent complexes, this reagent empowers researchers to elucidate complex biological pathways, validate novel drug targets, and accelerate the development of next-generation therapeutics.
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- Diazirine based photoaffinity labeling | Request PDF.
- Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry. [Link]
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An In-Depth Technical Guide to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide: A Dual-Functionality Tool for Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide, a heterobifunctional reagent of significant interest in chemical biology and drug discovery. This molecule uniquely combines a photoreactive trifluoromethyl-3H-diazirine moiety with a chemoselective benzyl bromide handle. Upon photoactivation, the diazirine generates a highly reactive carbene for covalent labeling of interacting biomolecules, while the benzyl bromide allows for efficient and specific alkylation of nucleophilic residues. This dual functionality enables a wide range of applications, most notably in photoaffinity labeling (PAL) for the identification of small-molecule targets and the characterization of biomolecular interactions. This guide will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and use, and discuss its advantages and applications in modern chemical biology research.
Introduction: The Power of Dual Functionality
The elucidation of interactions between small molecules and their biological targets is a cornerstone of modern drug discovery and chemical biology. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions, providing a snapshot of the binding event in a complex biological milieu.[1] The choice of the photoreactive group is critical to the success of a PAL experiment. Trifluoromethyl-3H-diazirines have gained prominence due to their small size, relative stability in the dark, and efficient generation of highly reactive carbenes upon irradiation with UV light (typically ~350-360 nm).[2][3] The trifluoromethyl group enhances the stability of the diazirine and minimizes the unwanted rearrangement of the carbene intermediate to a less reactive diazo species.[4]
This compound (TDBB) is a particularly versatile PAL reagent due to its bifunctional nature.[5] It possesses not only the photoreactive diazirine for covalent crosslinking but also a benzyl bromide group that can readily react with nucleophiles such as thiols (cysteine) and amines (lysine) through alkylation.[5] This allows for a "two-stage" approach where a probe can be first attached to a molecule of interest via the benzyl bromide and then used to photocrosslink to its biological target.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of TDBB is essential for its effective use.
| Property | Value | Source |
| Chemical Formula | C₉H₆BrF₃N₂ | [4] |
| Molecular Weight | 279.06 g/mol | [4] |
| CAS Number | 92367-11-8 | [4] |
| Appearance | Light yellow to brown clear liquid | [4] |
| Purity | ≥ 95% (HPLC) | [4] |
| Storage Conditions | Store at 2-8°C, protected from light | [4] |
Spectroscopic Properties
-
UV-Vis Spectroscopy: The key feature is the absorption band around 350-360 nm, which allows for photoactivation with long-wave UV light, minimizing potential damage to biological samples that can occur with shorter wavelength irradiation.[5]
-
NMR Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals for the aromatic protons and a characteristic singlet for the benzylic methylene protons (CH₂Br).
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the benzylic carbon, and the carbon of the diazirine ring, with the latter showing a characteristic quartet due to coupling with the fluorine atoms of the CF₃ group.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.
-
Synthesis of this compound
The synthesis of TDBB is typically achieved from the corresponding benzyl alcohol precursor, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol. The synthesis of this alcohol generally follows a multi-step route starting from a suitable benzaldehyde or acetophenone derivative.
Synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
A plausible synthetic route, based on established methodologies for aryl-trifluoromethyl-diazirines, is outlined below.[9][10]
Caption: Synthetic pathway to the benzyl alcohol precursor.
Bromination of the Benzyl Alcohol
The conversion of the benzyl alcohol to the corresponding benzyl bromide is a standard transformation. A common and effective method is the Appel reaction.
-
Dissolution: Dissolve 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: To the stirred solution, add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[11]
Mechanism of Action: A Tale of Two Reactivities
The utility of TDBB stems from its two distinct reactive moieties, which can be exploited in a controlled manner.
Photochemical Activation of the Diazirine Moiety
Upon irradiation with UV light (~350-360 nm), the diazirine ring undergoes irreversible decomposition, extruding a molecule of dinitrogen (N₂) to generate a highly reactive trifluoromethyl-aryl-carbene intermediate.[1]
Caption: Photoactivation of the diazirine to a reactive carbene.
This carbene is a short-lived species that can readily insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, in its immediate vicinity.[12] This non-specific insertion is the basis for its use in photoaffinity labeling, as it allows for the covalent modification of amino acid residues within the binding pocket of a target protein.
Nucleophilic Alkylation by the Benzyl Bromide Moiety
The benzyl bromide group is a classic electrophile that is susceptible to nucleophilic attack by electron-rich functional groups commonly found in biomolecules, such as the thiol group of cysteine and the amine group of lysine.[13] This reaction proceeds via an Sₙ2 mechanism and results in the formation of a stable covalent bond.
This reactivity allows for the conjugation of TDBB to a small molecule or biomolecule of interest prior to the photoaffinity labeling experiment.
Application in Photoaffinity Labeling: A Step-by-Step Workflow
The primary application of TDBB is in photoaffinity labeling experiments to identify the cellular targets of a small molecule or to map the binding site of a ligand on a protein.
General Experimental Workflow
Caption: A typical workflow for a photoaffinity labeling experiment.
Detailed Experimental Protocol
This protocol provides a general framework for a photoaffinity labeling experiment using a probe derived from TDBB. Optimization of concentrations, incubation times, and irradiation conditions is crucial for each specific biological system.
-
Probe Synthesis: Synthesize the photoaffinity probe by conjugating your small molecule of interest (which should contain a suitable nucleophile) with TDBB. Purify the probe by HPLC.
-
Incubation: Incubate the photoaffinity probe with the biological sample (e.g., cell lysate, purified protein) in an appropriate buffer. A typical probe concentration is in the low micromolar range. Perform a control experiment with a non-photoreactive analog or in the absence of the probe.
-
UV Irradiation: Transfer the samples to a suitable container (e.g., a quartz cuvette or a multi-well plate) and irradiate with a UV lamp at ~350 nm on ice for a specified period (e.g., 5-30 minutes).
-
Sample Preparation for Analysis: After irradiation, the covalently labeled proteins can be enriched, for example, if the probe also contains a biotin tag.
-
Analysis by SDS-PAGE: Denature the protein samples and separate them by SDS-PAGE. The labeled proteins can be visualized by autoradiography (if a radiolabel was incorporated), streptavidin-blotting (if biotinylated), or by differences in band patterns compared to the control.
-
Mass Spectrometry for Target Identification: Excise the protein band of interest from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry to identify the protein and the site of covalent modification.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light to prevent premature decomposition of the diazirine.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its unique dual functionality, combining a highly efficient photoreactive group with a chemoselective alkylating agent, enables a wide range of experimental designs for the study of biomolecular interactions. A thorough understanding of its chemical properties, reactivity, and proper handling is paramount to its successful application in elucidating the complex molecular mechanisms that underpin biological processes.
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- Kumar, A. B., et al. (2017). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. ACS chemical biology, 12(6), 1594–1603.
- Prest, A. A., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 142(50), 20976–20986.
- Hashimoto, M., et al. (2012). Synthesis of 2,3-Bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane. Molbank, 2012(11), M786.
- Dubinsky, L., et al. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570.
- Ichiishi, N., et al. (2018). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. ACS chemical biology, 13(10), 2841–2847.
- Hashimoto, Y., & Hashimoto, M. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules (Basel, Switzerland), 25(23), 5550.
- Smith, C. J., & Whitham, C. J. (2017). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 9(2), 173–187.
- PubChemLite. (n.d.). 4-[3-(trifluoromethyl)-3h-diazirin-3-yl]benzyl alcohol.
- Kumar, A. B., et al. (2017). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- Chem-Impex. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol.
- Smolecule. (n.d.). 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol.
- Mohd Sirat, S. F., et al. (2022). New Trends in Diaziridine Formation and Transformation (a Review). Molecules (Basel, Switzerland), 27(19), 6265.
- Murai, Y., & Hashimoto, M. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules (Basel, Switzerland), 28(3), 1408.
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4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide stability and storage
An In-depth Technical Guide to the Stability and Storage of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the integrity and successful application of this potent bifunctional crosslinking agent.
Introduction: A Dual-Functionality Crosslinker for Modern Chemical Biology
This compound is a sophisticated chemical probe essential for modern chemical proteomics, drug discovery, and mapping biomolecular interactions.[1][2] Its utility stems from a unique dual-reactive design, combining a photoreactive trifluoromethyl-diazirine moiety with a nucleophile-reactive benzyl bromide group.[1] This architecture facilitates a powerful two-stage experimental approach:
-
Targeted Alkylation: The benzyl bromide group enables the covalent modification of nucleophilic residues, such as thiols (cysteine) and amines (lysine), on a specific biomolecule of interest.[1]
-
Interaction Capture: Upon photoactivation, the diazirine group generates a highly reactive carbene intermediate that covalently crosslinks with nearby interacting partners (e.g., proteins, peptides, nucleic acids).[1][3]
This sequential workflow is invaluable for applications like photoaffinity labeling, target identification, and the immobilization of biomolecules.[1] However, the very features that make this molecule so powerful also render it susceptible to degradation if not handled and stored with meticulous care. Understanding its stability profile is paramount to achieving reproducible and reliable experimental outcomes.
Core Chemical Properties and Reactivity
To grasp the principles of stability, one must first understand the molecule's structure and the distinct reactivity of its functional ends.
Caption: Chemical structure highlighting the two key functional groups.
-
Trifluoromethyl-3H-diazirine: This three-membered ring is the photolabile component. Diazirines are noted for their relatively high stability in the dark and small size, which minimizes perturbations to the parent molecule's biological activity.[4][5] Upon exposure to long-wave UV light (typically 330-370 nm), the diazirine ring efficiently decomposes, releasing nitrogen gas (N₂) and generating a highly reactive carbene intermediate.[3][6][7] This carbene has a very short half-life and will indiscriminately insert into proximal C-H, O-H, and N-H bonds, forming a stable covalent crosslink.[5][6] The trifluoromethyl group enhances the stability of the diazirine precursor.[2]
-
Benzyl Bromide: This functional group is a potent electrophile, making it an excellent alkylating agent for soft nucleophiles. It readily undergoes an S(_N)2 reaction with residues like cysteine (via the thiol group) or lysine (via the primary amine), forming a robust and stable thioether or secondary amine bond, respectively. This reaction proceeds efficiently in the dark, allowing for specific, pre-planned conjugation before photo-crosslinking.
The intended experimental workflow leverages this dichotomy in reactivity.
Caption: The intended dual-reactivity experimental workflow.
Critical Stability Factors
The efficacy of this compound is entirely dependent on preventing its premature degradation. Several environmental factors can compromise the molecule's integrity.
| Factor | Effect on Molecule | Causality & Mitigation Strategy |
| Light | Causes irreversible decomposition of the diazirine ring to form the reactive carbene. | Causality: The diazirine C-N bonds are photolabile and break upon absorbing UV energy.[3][7] This is the intended activation mechanism, but premature exposure deactivates the probe for its crosslinking function. Mitigation: Always store in amber vials or containers wrapped in aluminum foil to protect from light.[1] Conduct all handling and the initial alkylation step in a darkened room or under red/yellow light.[8] |
| Moisture/Water | Causes hydrolysis of the benzyl bromide to the corresponding, non-reactive benzyl alcohol. | Causality: Water acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion. This eliminates the probe's ability to alkylate target proteins. Mitigation: Store in a tightly sealed container with a desiccant or under an inert gas atmosphere (Argon, Nitrogen).[9] Always use anhydrous grade solvents (e.g., DMF, DMSO) for reconstitution.[1] Allow the vial to warm to room temperature before opening to prevent atmospheric moisture condensation. |
| Heat | Can accelerate the degradation of both functional groups and may lead to pressure buildup from N₂ release. | Causality: Increased thermal energy can overcome the activation barriers for decomposition pathways. While generally stable at room temperature for short periods, prolonged exposure to heat is detrimental.[8][9] Mitigation: Adhere strictly to recommended storage temperatures (see Section 4). Avoid sources of heat during handling. |
| Air (Oxygen) | Potential for slow oxidation, though less critical than light and moisture sensitivity. | Causality: While specific data is limited, many reactive organic compounds can undergo slow oxidation. The primary concern with air is its moisture content. Mitigation: Storing under an inert gas (Argon, Nitrogen) is the best practice.[9] This displaces both oxygen and moisture, providing optimal protection. |
| Nucleophiles | Reacts with the benzyl bromide group, consuming the reagent. | Causality: The benzyl bromide is designed to react with nucleophiles. Contamination of the stock material with amines, thiols, or other nucleophilic compounds will lead to degradation. Mitigation: Use clean, dedicated glassware and syringes. Do not introduce any buffers or solutions containing nucleophiles into the stock vial. |
Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is non-negotiable for maintaining the compound's purity and reactivity.
Long-Term Storage
-
Temperature: Store at –20°C for optimal long-term stability.[1] Some suppliers may indicate storage at 2-8°C, which is acceptable for shorter periods, but -20°C is preferable.
-
Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen).[9]
-
Light Protection: The container must be light-proof. An amber glass vial stored inside a labeled, sealed secondary container is ideal.[1]
-
Container: Use the original supplier vial, which is designed for chemical resistance. Ensure the cap is tightly sealed to prevent moisture ingress.
Safe Handling and Aliquoting Workflow
This compound is classified as corrosive and can cause severe skin burns and eye damage.[9][10] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory. All handling should be performed inside a certified chemical fume hood.[8]
Caption: Step-by-step workflow for safely handling and preparing solutions.
Protocol Justification:
-
Equilibration to Room Temperature: This is a critical, often overlooked step. Opening a cold vial immediately exposes the cold headspace and solid material to ambient air, causing moisture to condense directly onto the product, leading to rapid hydrolysis of the benzyl bromide.
-
Use of Anhydrous Solvents: Prevents the primary degradation pathway for the benzyl bromide moiety.[1]
-
Inert Gas Purge: Displaces moisture and oxygen, preserving the integrity of both functional groups during storage and handling.
-
Aliquoting: Creating single-use aliquots is highly recommended. This practice minimizes the number of freeze-thaw cycles and reduces the risk of contaminating the entire stock with atmospheric moisture during repeated openings.
GHS Safety Profile
Users must be familiar with the compound's hazards.
| Pictogram | Signal Word | Hazard Statement | Key Precautionary Statements |
| Danger | H314: Causes severe skin burns and eye damage.[9][10] H290: May be corrosive to metals.[9][10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P310: Immediately call a POISON CENTER/doctor.[9] |
Conclusion: Ensuring Experimental Success Through Diligence
This compound is a premier tool for elucidating complex biological interactions. Its dual-functionality offers a level of experimental control that few other reagents can match. However, this power comes with a responsibility for meticulous handling. The compound's sensitivity to light and moisture are its primary vulnerabilities. By implementing the rigorous storage and handling protocols outlined in this guide—namely, consistent protection from light, absolute exclusion of moisture through the use of anhydrous solvents and inert atmospheres, and adherence to cold storage—researchers can ensure the chemical integrity of the probe. This diligence is the foundation for generating high-quality, reproducible data and ultimately, for advancing scientific discovery.
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- Wang, Y., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(35), 13625-13633. [Link]
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- OmicsDI. (n.d.). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking.
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Part 1: The TPD System - A Convergence of Stability and Reactivity
An In-Depth Technical Guide to the Photochemistry and Application of Trifluoromethylphenyl Diazirines
As a Senior Application Scientist, the goal of this guide is to move beyond simple protocols and provide a foundational understanding of the trifluoromethylphenyl diazirine (TPD) system. Mastery of this tool comes not from just following steps, but from comprehending the causality behind its design, reactivity, and application. This guide is structured to build that expertise, ensuring that every experiment is not just a procedure, but a self-validating inquiry into complex biological systems.
The 3-Trifluoromethyl-3-phenyldiazirine (TPD) moiety is a cornerstone of modern chemical biology and drug discovery for a reason.[1] It represents a finely tuned balance between stability under ambient conditions and potent, indiscriminate reactivity upon a specific trigger.
-
Dark Stability: The strained three-membered diazirine ring is remarkably stable in the dark and under a wide range of common organic and aqueous buffer conditions.[1][2][3] This stability is crucial, allowing for the synthesis, purification, and incubation of TPD-containing probes with biological targets without premature activation. The electron-withdrawing nature of the trifluoromethyl group further enhances this stability compared to simpler alkyl or aryl diazirines.[4]
-
Compact Size: The TPD group is nearly isosteric to a methyl group, making it a sterically minimal modification.[4][5] This is a critical feature, as it reduces the likelihood that the photo-crosslinker itself will interfere with the natural binding interactions of the parent molecule.
-
Photochemical Efficiency: Upon irradiation with UV light, TPDs generate highly reactive carbene intermediates with high efficiency.[4][6] This process is rapid and leads to the formation of stable covalent bonds with nearby molecules, effectively "trapping" the interaction.[4][7]
Part 2: The Core Photochemical Mechanism
The utility of TPD is rooted in its clean and efficient photochemical transformation. Understanding this pathway is essential for optimizing experimental parameters like irradiation time and wavelength. The process occurs in two primary stages upon UV irradiation.[3]
-
Photoactivation and Nitrogen Extrusion: The diazirine absorbs a photon of UV light, typically in the 350-365 nm range, which promotes it to an excited state.[3][4][5] This wavelength is deliberately chosen because it is biocompatible and less likely to cause significant damage to proteins and other biomolecules.[8] The excited diazirine rapidly and irreversibly eliminates a molecule of nitrogen gas (N₂).[5][7]
-
Carbene Generation and Reaction: The loss of N₂ generates a highly reactive and electrophilic trifluoromethylphenyl carbene.[4][7] This carbene is exceptionally short-lived and will indiscriminately insert into proximal C-H, N-H, and O-H bonds.[1][4][7] It is this indiscriminate insertion that makes TPD a powerful tool for capturing interactions, as it is not limited to specific reactive amino acid side chains. A key advantage of the TPD system is that photoactivation minimizes the formation of a less reactive linear diazo isomer, a common side product with other diazirines that can lower cross-linking efficiency.[3][4]
Caption: Photochemical activation of TPD to a reactive carbene.
Part 3: Field-Proven Experimental Workflow for Photoaffinity Labeling (PAL)
This section details a self-validating protocol for a typical photoaffinity labeling (PAL) experiment designed to identify the protein targets of a small molecule. The inclusion of specific controls is non-negotiable for trustworthy data.
Probe Design and Reagent Preparation
-
Probe Synthesis: The TPD moiety is synthetically attached to the small molecule of interest. A reporter handle, such as a terminal alkyne or biotin, is also incorporated for downstream enrichment and detection.[4] The alkyne handle is often preferred as it allows for the bioorthogonal attachment of a biotin tag via "click chemistry" after cross-linking.[4][5]
-
Stock Solutions: Prepare a concentrated stock solution of the TPD probe in DMSO. Store this solution protected from light at -20°C or -80°C.
-
Biological Sample: Prepare cell lysates or purified protein solutions in a suitable buffer. Ensure all buffers are filtered and, if possible, degassed.
Quantitative Parameters for Experiment Design
The following parameters are critical starting points for optimization.
| Parameter | Recommended Range | Rationale & Causality |
| TPD Probe Concentration | 1–100 µM | Must be high enough to ensure binding to the target but low enough to minimize non-specific labeling. This is determined by the binding affinity (Kd) of the parent molecule. |
| UV Wavelength | 350–365 nm | This range maximizes the absorbance of the diazirine moiety while minimizing photodamage to sensitive biological macromolecules like proteins.[3][8] |
| Irradiation Time | 5–30 minutes | Time must be optimized. Too short, and cross-linking will be inefficient; too long, and sample integrity may be compromised. Dependent on the UV lamp's power and distance to the sample.[5][9] |
| Temperature | 4°C (on ice) | Irradiation is often performed at low temperatures to maintain protein stability and minimize thermal damage to the sample during the experiment.[1] |
Step-by-Step Cross-Linking Protocol
-
Incubation: In separate microfuge tubes, incubate the biological sample (e.g., 1 mg/mL cell lysate) with the TPD probe at the optimized concentration.
-
Competition Control (Trustworthiness Pillar): Prepare a sample where the biological material is pre-incubated with a 50-100 fold excess of the parent, non-probe-containing small molecule before adding the TPD probe. This control is essential to prove that cross-linking is specific to the intended binding site.
-
Dark Control (Trustworthiness Pillar): Prepare a sample identical to the primary experiment but wrap the tube completely in aluminum foil. This sample will not be irradiated and serves to identify any background proteins that interact non-covalently or non-specifically with the probe or enrichment reagents.[10]
-
Binding Equilibration: Allow all samples to incubate for 30-60 minutes at 4°C on a rotator to allow the probe to bind to its target(s).
-
UV Irradiation: Place the unwrapped sample tubes in a quartz plate or directly on a pre-chilled surface approximately 5-10 cm from a UV lamp (365 nm).[5] Irradiate for the optimized duration. The dark control should be placed in the same rack but remain foiled.
-
Downstream Processing: After irradiation, all samples (including controls) are processed for target identification. If using an alkyne-tagged probe, this involves a click chemistry reaction to attach biotin.[4]
-
Enrichment & Analysis: Biotinylated proteins are enriched using streptavidin affinity purification. The enriched proteins are then eluted, separated by SDS-PAGE, and identified via mass spectrometry.[3][4]
Caption: Workflow for a PAL experiment with essential controls.
Part 4: Applications in Drug Development
The TPD photochemistry platform is a versatile tool for addressing critical questions in drug discovery:
-
Target Deconvolution: The primary application is identifying the specific protein targets of a bioactive small molecule or drug candidate from within a complex cellular environment.[1][4]
-
Binding Site Mapping: Following cross-linking and enrichment, the target protein can be subjected to proteolytic digestion and mass spectrometry. This allows for the identification of the specific peptide fragment—and often the exact amino acid residue—that was covalently modified by the probe, thereby pinpointing the drug's binding site.[4]
-
Profiling Protein-Protein Interactions: TPD cross-linkers can be used to capture and identify both stable and transient protein-protein interactions by "freezing" them in place upon photoactivation.[4][11]
By providing a robust method to covalently link a molecule to its interacting partners, trifluoromethylphenyl diazirine photochemistry remains an indispensable technique for validating drug targets and elucidating mechanisms of action.
References
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- Yamato, M. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor.
- BenchChem. (2025). Chemical structure and reactivity of trifluoromethylphenyl diazirine. BenchChem.
- Bak, D. W., et al. (n.d.). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. NIH.
- White, A. M., et al. (n.d.). Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers. PMC - NIH.
- BLDpharm. (n.d.). Applications of Diazirine in Chemical Biology. BLDpharm.
- Wulff, J. E., et al. (n.d.). Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion.
- Peraro, L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC - NIH.
- Musolino, S. F., et al. (2021). Structure-function relationships in aryl diazirines reveal optimal design features to maximize C-H insertion.
- BenchChem. (2025). Application Notes and Protocols for Photoaffinity Labeling Using 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. BenchChem.
- Ollevier, T., et al. (n.d.).
- Anane, H., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. RSC Publishing.
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Introduction: Capturing Molecular Interactions with Light
An In-Depth Technical Guide to the Mechanism of Diazirine Photo-Crosslinking for Researchers, Scientists, and Drug Development Professionals.
In the intricate landscape of cellular biology and drug discovery, understanding molecular interactions is paramount. Many crucial interactions, such as those between a drug candidate and its protein target or between proteins in a signaling cascade, are transient and possess low to moderate binding affinity.[1][2] Capturing these fleeting events for study presents a significant challenge. Photo-crosslinking offers a powerful solution by converting non-covalent interactions into stable, covalent bonds using light-activated chemical probes.[1][3]
Among the arsenal of photoreactive groups, the diazirine moiety has emerged as a tool of choice for its unique combination of small size, chemical stability, and efficient photoactivation at wavelengths that are benign to biological systems.[1][4] Unlike larger aromatic photophores like benzophenones or aryl azides, the compact, three-membered diazirine ring is nearly isosteric to a methyl group, minimizing steric perturbation of the biological system under investigation.[1][5] Furthermore, diazirines are stable in ambient light and across a wide range of chemical conditions, allowing for their straightforward incorporation into complex molecules and multi-step experimental workflows.[5][6] This guide provides a deep dive into the photochemical mechanism of diazirines, offering field-proven insights into experimental design and execution.
The Core Mechanism: A Journey from Photon to Covalent Bond
The central event in diazirine photo-crosslinking is the absorption of long-wave UV light (typically 330-370 nm), which initiates a cascade that ultimately generates a highly reactive carbene intermediate.[7][8][9] This carbene rapidly and indiscriminately inserts into nearby chemical bonds, forging a permanent link between the probe and its binding partner.[4][5] However, recent mechanistic studies have revealed a more nuanced, two-step pathway that provides opportunities for refined experimental control.[10][11]
Photochemical Activation: The Two-Pathway Model
Upon irradiation at ~365 nm, the diazirine ring is excited.[11] From this excited state, it can proceed via two primary pathways to generate the crosslinking species:
-
Direct Carbene Formation: The excited diazirine can directly extrude a molecule of nitrogen gas (N₂) to form a highly reactive, short-lived singlet carbene.[6][12] This is the classical, well-established pathway.
-
Sequential Diazo-Carbene Pathway: The excited diazirine can first isomerize into a linear diazo intermediate.[3][11] This diazo compound is more stable than the carbene but can absorb a second photon to be converted into the same reactive carbene species.[11]
This dual-pathway mechanism is critical for understanding experimental outcomes. The diazo intermediate possesses its own distinct reactivity, differing significantly from the carbene.
Caption: The dual-pathway photochemical activation mechanism of diazirines.
The Intermediates: A Tale of Two Reactivities
-
The Indiscriminate Carbene: The carbene intermediate is a neutral carbon atom with only two bonds and two non-bonding electrons, making it exceptionally reactive.[2][13] As a singlet carbene, it can insert into virtually any X-H bond (where X = C, N, O, S) and even some C-C bonds.[5][6] This promiscuous reactivity is a key advantage, as it allows for the capture of interacting partners regardless of the specific amino acid residues present at the binding interface.[7] However, this high reactivity also makes it susceptible to rapid quenching by solvent (water) molecules, which can lower crosslinking yields.[5][14]
-
The Selective Diazo: The linear diazo intermediate is a longer-lived species that behaves as a potent alkylating agent, particularly towards nucleophilic and acidic residues.[3][11] Studies have shown that the diazo intermediate preferentially targets the side chains of aspartic acid (Asp), glutamic acid (Glu), and tyrosine (Tyr).[10][11] This provides a unique opportunity for residue-specific crosslinking. By carefully tuning irradiation conditions (e.g., using lower light intensity for a longer duration), one can favor the accumulation of the diazo intermediate and bias the crosslinking reaction towards these polar residues.[11] This insight is crucial for designing experiments aimed at mapping specific types of interaction surfaces.
Experimental Design: A Framework for Trustworthy Results
A successful photo-crosslinking experiment relies on a meticulously designed protocol that includes a suite of controls. These controls are not optional; they are essential for validating the specificity of the observed crosslinking and ensuring the trustworthiness of the data.
Key Components of a Photo-Crosslinking Experiment
| Component | Role & Rationale |
| Photo-Affinity Probe | A molecule containing the diazirine, a ligand for the target, a spacer, and a reporter tag (e.g., alkyne or biotin). The design must balance binding affinity with minimal steric hindrance from the probe components.[5] |
| UV Light Source | A lamp emitting in the 350-370 nm range. Mercury (Hg) or xenon (Xe) lamps with appropriate bandpass filters are common.[5][9] LED-based sources offer precise wavelength control and intensity modulation.[11] |
| Biological Sample | Can range from purified proteins to complex cell lysates or even live cells, depending on the experimental question.[5][7] |
| Negative Control (-UV) | An identical sample that is not exposed to UV light. This is the most critical control, proving that any observed crosslinking is light-dependent and not due to non-specific aggregation or other artifacts.[5] |
| Competition Control | A sample pre-incubated with an excess (e.g., 100-fold) of the parent compound (the ligand without the diazirine/reporter). A significant reduction in crosslinking signal demonstrates that the probe binds specifically to the intended target site.[5] |
Step-by-Step Generalized Protocol for In Vitro Photo-Crosslinking
-
Incubation: Incubate the photo-affinity probe with the protein mixture (e.g., cell lysate) in a suitable buffer (e.g., PBS) on ice or at 4°C. Typical probe concentrations range from 1-10 µM, and incubation times from 30-60 minutes.
-
Aliquot for Controls: Prepare aliquots for each condition: the main experiment, the "-UV" control, and the "competition" control (which was pre-incubated with the competitor).
-
UV Irradiation: Place the samples (excluding the -UV control) on a cold block approximately 5-10 cm from the UV lamp. Irradiate with 365 nm light for 1-10 minutes.[5] The optimal time and distance must be determined empirically. Keep the -UV control sample shielded from light.
-
Click Chemistry (if applicable): If the probe contains an alkyne reporter, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent dye or biotin tag for visualization or enrichment.[5]
-
SDS-PAGE Analysis: Add Laemmli sample buffer to all samples. Resolve the proteins via SDS-PAGE.
-
Visualization:
-
If a fluorescent tag was used, scan the gel using an appropriate fluorescence scanner.[5] A specific band appearing only in the irradiated, non-competed lane indicates successful and specific photo-crosslinking.
-
If a biotin tag was used, transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP.
-
Caption: A generalized, self-validating workflow for a diazirine photo-crosslinking experiment.
Challenges and Mitigation
While powerful, diazirine chemistry is not without its challenges. Understanding these potential pitfalls is key to troubleshooting experiments and interpreting results accurately.
| Challenge | Mechanism | Mitigation Strategy |
| Low Crosslinking Yield | The highly reactive carbene is efficiently quenched by water molecules in the aqueous buffer.[14] It can also undergo intramolecular rearrangement to form a stable, unreactive olefin.[5] | Optimize probe concentration and irradiation time. Ensure the probe has high affinity for the target to increase the local concentration at the binding site. Work in concentrated protein solutions where possible. |
| Non-Specific Labeling | The diazo intermediate, if it persists, can act as an alkylating agent in the dark, potentially reacting with non-target proteins.[3][6] | Minimize the time between probe addition and irradiation. Perform all incubation steps on ice to reduce the rate of potential dark reactions. Always include the "-UV" control to assess the extent of this issue. |
| Photodamage to Sample | Although 365 nm light is relatively benign, prolonged or high-intensity irradiation can potentially damage sensitive proteins or nucleic acids.[15] | Use the minimum irradiation time and intensity necessary to achieve crosslinking. Keep samples chilled during irradiation. |
Conclusion
Diazirine-based photo-crosslinking is an exceptionally versatile and powerful technique for the study of molecular interactions in complex biological systems. Its utility stems from the small, stable nature of the diazirine photophore and the highly reactive carbene it generates upon photoactivation. By understanding the nuances of its photochemical mechanism—particularly the dual pathway involving both diazo and carbene intermediates—researchers can move beyond simple interaction capture to perform more sophisticated experiments. The implementation of rigorous, self-validating controls is non-negotiable for ensuring the scientific integrity of the results. Armed with this mechanistic insight and a robust experimental design, scientists and drug development professionals can confidently employ diazirine chemistry to illuminate the transient interactions that drive biology.
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An In-Depth Technical Guide to Carbene Generation from Trifluoromethyl Diazirines
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Trifluoromethyl Carbene—A High-Energy Intermediate for Innovation
In the landscape of modern chemical biology and drug discovery, the ability to forge covalent bonds with precision and control underpins many breakthrough technologies. Among the reactive intermediates employed for this purpose, carbenes stand out for their unique reactivity, particularly their ability to insert into C-H and X-H bonds (where X is a heteroatom). The introduction of a trifluoromethyl group to the carbene precursor, specifically in the form of a trifluoromethyl diazirine, has heralded a new era of possibilities. These remarkable molecules serve as compact, stable, and highly efficient sources of trifluoromethyl carbenes, which are instrumental in applications ranging from photoaffinity labeling to polymer science.[1][2]
This guide provides a comprehensive technical overview of the generation of carbenes from trifluoromethyl diazirines. It is designed for the hands-on researcher, offering not just procedural details but also the mechanistic rationale and practical insights necessary for successful experimentation. We will delve into the synthesis of these precursors, the methods for their activation, the reactivity of the resulting carbenes, and their diverse applications, with a focus on providing a self-validating framework for your research endeavors.
The Precursor: Synthesis and Properties of Trifluoromethyl Diazirines
The journey to generating a trifluoromethyl carbene begins with the synthesis of its diazirine precursor. Aryl trifluoromethyl diazirines are the most common class, valued for their stability and tunable properties.[1]
Synthetic Pathway
The most established route to aryl trifluoromethyl diazirines starts from an aryl trifluoromethyl ketone.[1][3] The general sequence is as follows:
-
Oxime Formation: The ketone is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form the corresponding oxime.
-
Tosylation: The oxime is then treated with tosyl chloride to yield the tosyl oxime.
-
Diaziridine Formation: The crucial step involves the reaction of the tosyl oxime with liquid ammonia. This reaction proceeds at low temperatures (typically -65°C to -78°C) to form the diaziridine intermediate.[4][5]
-
Oxidation: The final step is the oxidation of the diaziridine to the diazirine. Various oxidizing agents can be employed, with iodine, silver(I) oxide (Ag₂O), or potassium permanganate (KMnO₄) being common choices.[1][3]
Caption: General synthetic route to aryl trifluoromethyl diazirines.
Physicochemical Properties and Stability
Trifluoromethyl diazirines exhibit a unique set of properties that make them ideal carbene precursors:
-
Stability: Compared to their diazo isomers, trifluoromethyl diazirines are remarkably stable. They are generally stable to acidic and basic conditions, and can be stored for extended periods in the dark at low temperatures.[1][6] This bench stability is a significant practical advantage.
-
Spectroscopic Signature: They possess a characteristic UV absorption maximum around 350-365 nm, which is crucial for their photochemical activation.[2][3] This wavelength is often outside the absorption range of many biological molecules, allowing for selective activation.[3]
-
The Trifluoromethyl Advantage: The electron-withdrawing trifluoromethyl group plays a critical role. It enhances the stability of the diazirine ring and, upon photoactivation, reduces the propensity for rearrangement to the less reactive diazo isomer.[2]
Carbene Generation: Unleashing the Reactive Intermediate
The controlled generation of the carbene is the core of this technology. This is typically achieved through photolytic or thermal methods.[1][3]
Photolytic Activation
Photolysis is the most common method for generating carbenes from trifluoromethyl diazirines.[3] Irradiation with UV light at a wavelength corresponding to the diazirine's absorption maximum (typically 350-365 nm) leads to the extrusion of nitrogen gas (N₂) and the formation of the highly reactive carbene.[2][7]
Upon photoexcitation, the diazirine can either directly eliminate nitrogen to form the carbene or isomerize to the corresponding diazo compound.[8] For aryl-substituted trifluoromethyl diazirines, studies have shown that photolysis yields a mixture of the carbene and the diazo isomer, with carbene generation being the major pathway (approximately 65%).[6][8] The resulting diazo compound is significantly less photolabile than the parent diazirine.[6][8]
Caption: Photolytic activation pathways of a trifluoromethyl diazirine.
Key Experimental Considerations:
-
Wavelength: The choice of wavelength is critical for selective activation. A narrow band UV source centered around 365 nm is ideal.
-
Solvent: The choice of solvent can influence the reaction, but photolysis is generally efficient in a wide range of common organic solvents.
-
Temperature: Photolysis is typically carried out at room temperature or below to minimize side reactions.
-
Continuous Flow Chemistry: For larger scale reactions or improved efficiency, continuous flow setups using LED light sources have proven to be highly effective.[3]
Thermal Activation
Trifluoromethyl diazirines can also be decomposed thermally to generate carbenes. This method is particularly useful in materials science applications, such as polymer cross-linking.[1][9] The activation temperature is dependent on the substituents on the aryl ring.[9][10] Electron-donating groups on the aryl ring generally lower the activation temperature.[9]
Thermal Activation Parameters for Substituted Aryl Trifluoromethyl Diazirines
| Substituent (para-position) | Onset Temperature (°C) | Peak Temperature (°C) |
| -OCH₃ | ~80 | ~95 |
| -CH₃ | ~90 | ~105 |
| -H | ~100 | ~115 |
| -Cl | ~105 | ~120 |
| -CF₃ | ~110 | ~125 |
Data extrapolated from trends discussed in reference[9].
The Carbene's Reactivity: A Versatile Toolkit for Covalent Modification
Once generated, the trifluoromethyl carbene is a highly reactive species that can participate in a variety of transformations. The two primary reaction pathways are cycloaddition and insertion reactions.
Cycloaddition Reactions
Trifluoromethyl carbenes readily undergo [2+1] cycloaddition reactions with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively.[3][11] These reactions are often highly efficient and can be used to synthesize complex molecular architectures. Metal catalysts, such as those based on rhodium or copper, can be used to modulate the reactivity and selectivity of these cycloadditions, particularly when starting from the diazo isomer.[12]
Caption: [2+1] Cycloaddition of a trifluoromethyl carbene with an alkene.
C-H and X-H Insertion Reactions
Perhaps the most powerful application of trifluoromethyl carbenes is their ability to insert into C-H and X-H (O-H, N-H, S-H) bonds.[13][14][15] This reactivity allows for the direct functionalization of unactivated C-H bonds, a challenging transformation in organic synthesis. The insertion into heteroatom-hydrogen bonds is typically very efficient.[6]
The mechanism of C-H insertion can proceed through a concerted or a stepwise radical pathway, depending on the spin state of the carbene (singlet or triplet).[14] Aryl(trifluoromethyl)carbenes are known to have a triplet ground state, but the energy gap between the singlet and triplet states is very small, allowing for reactivity to occur primarily through the singlet state.[16]
Applications in Research and Development
The unique properties of trifluoromethyl diazirines and their carbene derivatives have led to their widespread adoption in several fields.
Photoaffinity Labeling (PAL)
This is arguably the most significant application of trifluoromethyl diazirines.[1][2][3][17] In PAL, a small molecule of interest is functionalized with a trifluoromethyl diazirine moiety. This "probe" is then introduced into a biological system. Upon UV irradiation, the carbene is generated in situ and covalently crosslinks to nearby biomolecules, such as proteins.[2] This allows for the identification of drug targets, the mapping of binding sites, and the elucidation of protein-protein interactions.[2][18] The trifluoromethyl group is advantageous in this context as it minimizes non-specific labeling that can arise from the diazo isomer.[19]
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Unlocking Cellular Secrets: A Technical Guide to Dual-Reactive Crosslinkers Featuring Diazirine and Benzyl Bromide
Foreword: The Rationale for Dual Reactivity
In the intricate and dynamic world of the cell, proteins rarely act in isolation. Understanding the transient and stable interactions that form the cellular interactome is paramount to deciphering biological function and dysfunction. Chemical crosslinking has emerged as a powerful tool to capture these interactions, providing a molecular snapshot of proteins in their native context.
This guide delves into a sophisticated class of chemical probes: dual-reactive crosslinkers. Specifically, we will explore the synergistic potential of combining a photo-activatable diazirine with an electrophilic benzyl bromide moiety. This combination offers a two-pronged approach to covalently capture interacting proteins, enhancing the probability of successful target identification and providing deeper insights into protein complex architecture. The temporal control afforded by the photoreactive group, coupled with the distinct reactivity of the electrophile, allows for a more nuanced and comprehensive interrogation of the cellular machinery.
Chapter 1: The Chemistry of the Warheads
A deep understanding of the reactive moieties is crucial for the successful design and execution of experiments using dual-reactive crosslinkers.
The Diazirine Moiety: A Light-Triggered Carbene Generator
The diazirine is a three-membered ring containing two nitrogen atoms, which is remarkably stable in the dark and in the presence of various nucleophiles.[1] Upon irradiation with UV light (typically 330-370 nm), it efficiently releases nitrogen gas to generate a highly reactive carbene intermediate.[1][2][3] This carbene can then readily insert into a wide range of C-H, N-H, and O-H bonds in its immediate vicinity, forming a stable covalent bond.[1][3]
The key advantages of using a diazirine photoprobe include:
-
Small size: Minimizes steric hindrance and perturbation of the biological system.[1][4]
-
High reactivity of the carbene: Enables labeling of a broad range of amino acid residues.[2][3][4]
-
Rapid reaction kinetics: The short-lived carbene ensures that labeling is restricted to molecules in close proximity at the moment of photoactivation.[3][5]
-
Stability: Diazirines are generally stable to a wide range of chemical conditions, allowing for their incorporation into complex molecules.[1]
The mechanism of diazirine photoactivation can proceed through two pathways: direct photolysis to the carbene or isomerization to a linear diazo compound, which can then be further activated.[3][6] While the carbene is highly reactive and less specific, the diazo intermediate shows a preference for reacting with polar side chains.[6]
Figure 1: Photoactivation pathways of the diazirine moiety.
The Benzyl Bromide Moiety: A Targeted Electrophilic Trap
Benzyl bromide is a classic electrophilic reagent. The carbon atom attached to the bromine is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. In a biological context, the primary nucleophiles are the side chains of certain amino acids.
The reactivity of benzyl bromide towards amino acid residues is influenced by their nucleophilicity and the local microenvironment. Key targets include:
-
Cysteine: The thiol group is a potent nucleophile.
-
Histidine: The imidazole ring can be alkylated.
-
Lysine: The primary amine of the side chain can act as a nucleophile.
-
Methionine: The thioether can be alkylated to form a sulfonium ion.[7]
-
Aspartate and Glutamate: The carboxylate groups can also serve as nucleophiles.
The reaction of benzyl bromide with a nucleophilic amino acid residue proceeds via a nucleophilic substitution mechanism, likely SN2 for primary benzylic halides.[8][9]
Figure 2: Nucleophilic substitution reaction of benzyl bromide with an amino acid residue.
Chapter 2: The Synergy of Duality: Experimental Design and Rationale
The power of a dual-reactive crosslinker lies in the strategic deployment of its two distinct functionalities. A typical experimental workflow involves a two-step process to first "anchor" the probe to a protein of interest and then "capture" its interacting partners.
Figure 3: General experimental workflow for dual-reactive crosslinking.
Rationale for the Two-Step Approach
This sequential activation strategy provides several advantages:
-
Increased Capture Efficiency: By having two opportunities for covalent bond formation, the likelihood of successfully capturing interacting proteins is enhanced.
-
Complementary Reactivity: The benzyl bromide will preferentially react with accessible nucleophilic residues, while the highly reactive carbene generated from the diazirine can label a broader range of residues, including those within hydrophobic pockets.
-
Spatial Information: The different reactive groups can provide information about the nature of the protein-protein interface. For example, if crosslinking occurs primarily through the benzyl bromide, it suggests the presence of nucleophilic residues at the interface.
Chapter 3: Experimental Protocol: A Practical Guide to Target Identification
This protocol outlines a general procedure for using a dual-reactive crosslinker for target identification in a complex protein mixture, such as a cell lysate.
Materials:
-
Dual-reactive crosslinker with diazirine and benzyl bromide moieties.
-
Cell lysate or protein mixture of interest.
-
Reaction buffer (e.g., PBS or HEPES, pH 7.2-7.8). Note: Avoid buffers containing primary amines like Tris if the crosslinker also has an NHS ester.[10]
-
Quenching reagent (e.g., DTT or β-mercaptoethanol).
-
Affinity resin for enrichment (e.g., streptavidin beads if the crosslinker contains a biotin tag).
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry.
Protocol:
-
Preparation of Reagents:
-
Dissolve the dual-reactive crosslinker in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
-
Incubation for Electrophilic Labeling:
-
Add the crosslinker to the cell lysate to a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes to allow the benzyl bromide to react with nucleophilic residues.
-
-
Quenching:
-
Add a quenching reagent (e.g., 10-50 mM DTT) to quench any unreacted benzyl bromide.[10]
-
Incubate for 15 minutes at room temperature.
-
-
Photo-Crosslinking:
-
Transfer the reaction mixture to a suitable vessel (e.g., a petri dish on ice).
-
Irradiate the sample with a UV lamp (350-365 nm) for 5-15 minutes. The optimal irradiation time and distance from the lamp should be optimized.[10]
-
-
Enrichment of Crosslinked Proteins:
-
If the crosslinker contains an affinity tag (e.g., biotin), add the appropriate affinity resin to the irradiated lysate.
-
Incubate to allow binding of the tagged proteins to the resin.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the crosslinked proteins from the resin.
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For protein identification, perform in-gel or on-bead digestion with a protease (e.g., trypsin) followed by LC-MS/MS analysis.
-
Chapter 4: Data Interpretation and Validation
The identification of proteins by mass spectrometry is the primary output of this experiment. However, careful data analysis and validation are crucial to distinguish true interactors from non-specific background proteins.
Key Considerations:
-
Control Experiments: Perform control experiments where either the crosslinker is omitted or the UV irradiation step is skipped. True interactors should be significantly enriched in the fully treated sample.
-
Quantitative Proteomics: Employ quantitative mass spectrometry techniques (e.g., SILAC, TMT, or label-free quantification) to accurately compare the abundance of proteins between the experimental and control samples.
-
Bioinformatic Analysis: Analyze the list of identified proteins for known protein-protein interactions and functional pathways.
-
Orthogonal Validation: Validate key interactions using independent methods such as co-immunoprecipitation or proximity ligation assays.
Chapter 5: Applications in Drug Discovery and Chemical Biology
Dual-reactive crosslinkers are versatile tools with broad applications:
-
Target Identification: Identifying the cellular targets of small molecule drugs or bioactive compounds.[11][12]
-
Mapping Protein-Protein Interactions: Elucidating the components of protein complexes and signaling pathways.[13]
-
Chemoproteomics: Profiling the reactivity of a large number of proteins in a complex mixture.[14][15][16][17]
-
Structural Biology: Providing distance constraints for modeling protein structures and complexes.[18][19]
Conclusion and Future Perspectives
Dual-reactive crosslinkers combining the functionalities of diazirines and benzyl bromides offer a powerful and nuanced approach to studying the cellular interactome. The ability to perform a two-step, sequential crosslinking reaction enhances capture efficiency and provides a deeper level of information compared to single-reactivity probes. As our understanding of the complexities of cellular networks continues to grow, the development and application of such sophisticated chemical tools will undoubtedly play a pivotal role in advancing the frontiers of biology and medicine. Future innovations may include the incorporation of cleavable linkers for easier mass spectrometry analysis and the development of probes with even more refined reactivity profiles.
References
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- Design and applications of bifunctional small molecules: Why two heads are better than one. [Source not available]
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Foreword: The Challenge of Mapping Molecular Interactions
An In-depth Technical Guide to Photoaffinity Labeling (PAL) with Diazirines for Researchers, Scientists, and Drug Development Professionals
In the intricate cellular landscape, the transient, non-covalent interactions between small molecules and their protein targets are the fundamental events that drive biology and pharmacology. Identifying these interactions is a cornerstone of drug discovery, enabling target validation, mechanism-of-action studies, and off-target profiling. Photoaffinity labeling (PAL) has emerged as a powerful chemical proteomics technique to meet this challenge, converting fleeting interactions into permanent, covalent bonds, thereby creating a traceable record of a molecule's binding partners.[1][2][3] This guide provides a deep dive into the principles, design considerations, and practical execution of PAL experiments, with a specific focus on diazirines, the photochemistry workhorse for in-cell applications.
Section 1: The Photochemistry — From Inert Precursor to Indiscriminate Reactivity
The power of photoaffinity labeling lies in a deceptively simple principle: a ligand is equipped with a "photophore," a chemical group that is benign and stable in the dark but transforms into a highly reactive species upon irradiation with a specific wavelength of light.[2][3] This reactive intermediate then rapidly forms a covalent bond with any nearby molecule, which, due to the ligand's inherent affinity, is ideally its protein target.[1][4]
The Diazirine Advantage
Among the common photophores—including aryl azides and benzophenones—diazirines have become a gold standard for many applications, particularly in living systems.[5][6] The rationale behind this preference is rooted in their unique chemical properties:
-
Minimal Size: Diazirines are three-membered rings (>CN₂) that represent one of the smallest photoreactive groups available.[6][7] This minimizes the structural perturbation to the parent ligand, reducing the risk of altering its binding affinity or cellular permeability.[2][8]
-
Chemical Stability: In the absence of UV light, diazirines are remarkably stable across a range of pH values and are inert to most biological nucleophiles and reaction conditions, a crucial feature for multi-step probe synthesis and handling in complex biological media.[9]
-
Rapid & Irreversible Activation: Upon irradiation with UV-A light (typically ~350-365 nm), a wavelength that minimizes cellular damage, diazirines irreversibly extrude nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[10][11] This process is rapid and efficient, capturing interactions with short half-lives.[9]
Mechanism of Action: The Carbene and the "Diazo Problem"
Upon photoexcitation, the diazirine ring system becomes unstable, leading to the expulsion of N₂ and the formation of a carbene—a neutral, divalent carbon atom with two unshared electrons.[12] This carbene is exceptionally reactive and can insert into a wide array of chemical bonds, including the C-H, O-H, and N-H bonds abundant in proteins, making it a powerful tool for non-specific, proximity-based labeling.[9]
However, the photochemistry is not always straightforward. A portion of the diazirine population can isomerize into a linear diazo compound, which is also reactive.[8][9] This diazo intermediate has a distinct reactivity profile and shows a strong preference for labeling acidic amino acid residues like aspartate and glutamate.[13][14][15] This phenomenon, sometimes called the "diazo problem," introduces a reactivity bias that is critical to consider during data analysis. Recent innovations in probe design, such as using strained cyclobutane diazirines, aim to reduce this pH-dependent reactivity by disfavoring the diazo pathway.[16][17]
Comparative Analysis of Common Photophores
The choice of photophore is a critical experimental decision. While diazirines are often preferred, benzophenones and aryl azides have their own distinct advantages and are better suited for certain applications.
| Feature | Diazirine | Benzophenone | Aryl Azide |
| Reactive Species | Carbene | Triplet Diradical | Nitrene |
| Activation λ | ~350-365 nm[10] | ~350-365 nm[18] | <300 nm (can be damaging)[19] |
| Size | Smallest | Bulky, Hydrophobic | Small |
| Reactivity | Highly reactive, inserts into C-H bonds | Less reactive, prefers H-abstraction[19] | Prone to rearrangement, thiol sensitive[2][19] |
| Water Quenching | Rapidly quenched (irreversible) | Reversible quenching (can be re-excited)[10][19] | N/A |
| Ideal Use Case | In-cell labeling, minimal probe design | In vitro systems, higher labeling yields | When synthetic incorporation is simple |
Section 2: Designing the "Perfect" Probe — A Triumvirate of Functionality
A successful PAL experiment hinges on a well-designed photoaffinity probe. The probe is not merely a ligand with a photophore attached; it is a trifunctional tool meticulously engineered to perform three distinct tasks: specific binding, covalent capture, and downstream detection.[2][20][21]
-
The Pharmacophore (Specificity Unit): This is the core of the probe, derived from the small molecule whose interactions are being studied.[2] The primary directive in probe design is to modify the pharmacophore without significantly diminishing its binding affinity and selectivity for the target protein.[1] This requires careful consideration of the molecule's structure-activity relationship (SAR) to identify positions where modifications are tolerated.[3]
-
The Diazirine (Photoreactive Moiety): The placement of the diazirine is a balancing act. It must be positioned such that upon activation, it is within the "labeling radius" (experimentally estimated to be ~9 Å) of the target protein's binding pocket.[11] However, its installation should not sterically hinder the pharmacophore from binding. The choice between an aliphatic diazirine and a trifluoromethylphenyl diazirine can also impact reactivity and probe stability.[22]
-
The Reporter Tag (Identification/Enrichment Handle): After covalent capture, the probe-protein adduct must be detected and isolated from the vast excess of unlabeled proteins in a cell lysate.[2] The reporter tag makes this possible. Common choices include:
-
Biotin: Enables highly specific and robust affinity purification using streptavidin-coated beads.[20][23]
-
Terminal Alkyne/Azide: These "clickable" handles allow for the bioorthogonal ligation of a tag (like biotin or a fluorophore) after the labeling experiment is complete, using copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[2][3] This strategy is advantageous as it avoids using a bulky biotin tag during the initial cellular incubation.
-
Section 3: The Workflow — From Incubation to Identification
A PAL experiment is a multi-step process that demands meticulous execution and the inclusion of proper controls to ensure the data is reliable and interpretable.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general workflow for a chemoproteomic PAL experiment in cultured cells using a "clickable" diazirine probe.
Phase 1: Cellular Incubation & Competition
-
Cell Culture: Plate mammalian cells (e.g., HEK293T) to achieve ~80-90% confluency on the day of the experiment.
-
Control Setup: For each condition, prepare replicate plates. A critical control is the competition sample.
-
Competition Control: To the control plates, add a 50-100 fold molar excess of the parent, unlabeled small molecule. Incubate for 1 hour at 37°C. This step is crucial to later distinguish specific, high-affinity binding events from non-specific ones.
-
Probe Addition: Add the diazirine photoaffinity probe to all plates (including the competition controls) at a predetermined optimal concentration. Incubate for 1-2 hours at 37°C to allow the probe to engage its targets.
Phase 2: Photo-Irradiation
Causality: This step activates the diazirine to form the covalent bond. The choice of wavelength and duration is critical to maximize labeling efficiency while minimizing photodamage to the biological sample.[2]
-
Preparation: Wash the cells gently with cold PBS to remove unbound probe. Place the culture plates on a cold surface (e.g., an ice-water bath) to minimize cellular processes during irradiation.
-
UV Irradiation: Irradiate the cells from above with a long-wave UV lamp (350-365 nm) for 1-15 minutes.[3][11] The optimal time must be determined empirically. Keep a "dark" control plate that is handled identically but not exposed to UV light.
-
Scientist's Note: The distance from the lamp to the plate should be consistent. A 1000W Hg(Xe) lamp positioned ~6 cm from the samples is a common setup.[3]
-
Phase 3: Lysis and Bioorthogonal Ligation ("Click" Reaction)
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer with protease inhibitors) to solubilize proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA) to ensure equal loading in subsequent steps.
-
Click Chemistry: To conjugate the reporter tag, add the reaction components to the lysate: an azide- or alkyne-biotin tag (the counterpart to your probe's handle), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature.[3]
Phase 4: Enrichment and Sample Preparation for Mass Spectrometry
Causality: This phase isolates the handful of biotin-tagged, probe-labeled proteins from the entire proteome, concentrating them for sensitive analysis.
-
Affinity Purification: Add streptavidin-conjugated magnetic or agarose beads to the "clicked" lysate. Incubate for 1-2 hours with rotation at 4°C to capture the biotinylated protein adducts.
-
Washing: Vigorously wash the beads with lysis buffer and then harsher detergents (e.g., SDS) to remove non-specifically bound proteins. This is a critical step for reducing background noise.[23]
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest overnight with a protease like trypsin. This cleaves the captured proteins into smaller peptides suitable for mass spectrometry analysis.
-
Sample Cleanup: Collect the supernatant containing the peptides and desalt it using a C18 StageTip or similar device before analysis.
Phase 5: LC-MS/MS Analysis
-
Data Acquisition: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments, generating a unique "fingerprint" for each peptide.[1][24]
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database (e.g., UniProt human). The software identifies the proteins present in your sample and can perform relative quantification between different samples (e.g., probe-treated vs. competition control).[25]
Section 4: Data Interpretation & Validation — The Self-Validating System
The raw output from the mass spectrometer is simply a long list of identified proteins. The key to a successful PAL experiment is to use a logical, multi-layered filtering strategy to pinpoint the true binding partners. This is where the experimental design becomes a self-validating system.
A protein is considered a high-confidence target if it meets the following criteria:
-
It is enriched in the UV-irradiated sample compared to the "dark" control. This confirms that its capture is dependent on photo-activation.
-
It shows a statistically significant abundance in the probe-treated sample compared to a no-probe or mock-treated control. This identifies proteins that interact with the probe.
-
Its signal is significantly diminished in the competition sample. This is the most important filter. A true target binds the pharmacophore in a specific, saturable manner. Pre-incubation with an excess of the parent drug should outcompete the probe, leading to a dramatic reduction in its signal. Proteins that are labeled equally in the presence and absence of the competitor are likely non-specific interactors or "off-targets" of the diazirine moiety itself.[10][26]
By systematically applying these filters, one can confidently narrow down the list of hundreds or thousands of identified proteins to a handful of high-priority candidates for further biological validation.
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Navigating the Reactive Landscape: A Technical Guide to Carbene and Diazo Intermediates for Drug Development Professionals
Foreword: The Art of Controlled Reactivity
In the intricate world of pharmaceutical development, the ability to forge complex molecular architectures with precision is paramount. Among the vast toolkit available to the modern synthetic chemist, the chemistry of diazo compounds and their derivative carbene intermediates stands out for its remarkable versatility and power. These high-energy species, when tamed, offer elegant and efficient pathways to a diverse array of chemical bonds and ring systems, many of which are central to the core structures of therapeutic agents.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to harness the unique reactivity of these intermediates. We will move beyond a mere recitation of reactions and delve into the fundamental principles that govern the behavior of diazo and carbene species. By understanding the subtle interplay of electronic effects, steric influences, and the crucial role of catalysts, you will be empowered to make informed decisions in the design and execution of your synthetic strategies. This guide will provide not only the "how" but, more importantly, the "why," fostering a deeper understanding that is the hallmark of true scientific innovation.
The Protagonists: Unveiling Diazo Compounds and Carbenes
At the heart of this chemistry lie two key players: the diazo compound and the carbene. While intricately linked, they possess distinct structures and reactivity profiles that are crucial to comprehend.
Diazo Compounds: Stable Precursors to Fleeting Intermediates
Diazo compounds are organic molecules featuring a diazo group (–N₂). The simplest and most well-known example is diazomethane (CH₂N₂). A key characteristic of diazo compounds is their existence as resonance hybrids, which contributes to their relative stability compared to free carbenes.[1] This resonance delocalizes the negative charge, rendering the molecule overall neutral.
However, it is this very diazo group that bestows upon them their synthetic utility. The dinitrogen moiety is an exceptionally stable leaving group (N₂), and its expulsion, triggered by heat, light, or a transition metal catalyst, leads to the formation of a highly reactive carbene intermediate.[1]
Carbenes: The Divalent Carbon Intermediates
Carbenes are neutral molecules containing a divalent carbon atom with six valence electrons. This electron deficiency makes them highly reactive and typically short-lived intermediates. Carbenes exist in two primary electronic spin states: singlet and triplet, which exhibit distinct geometries and reactivities.
-
Singlet Carbenes: In a singlet carbene, the two non-bonding electrons are paired in a single sp²-hybridized orbital, leaving a vacant p-orbital. This configuration imparts both electrophilic (empty p-orbital) and nucleophilic (lone pair) character. Singlet carbenes typically undergo concerted reactions, leading to stereospecific outcomes.
-
Triplet Carbenes: In a triplet carbene, the two non-bonding electrons are unpaired and reside in different orbitals. Triplet carbenes behave as diradicals and typically react in a stepwise manner, which can lead to a loss of stereochemical information.
The ability to control the spin state of the carbene is a critical aspect of harnessing its reactivity for selective synthesis.[2]
The Duality of Reactivity: Diazo Compounds as Nucleophiles and Electrophiles
Diazo compounds themselves can participate in reactions without proceeding through a carbene intermediate. Their reactivity is ambiphilic, meaning they can act as both nucleophiles and electrophiles.
-
Nucleophilic Character: The lone pair on the carbon atom of the major resonance contributor allows diazo compounds to react with electrophiles.
-
Electrophilic Character: The resonance structure with a positive charge on the carbon atom allows for attack by strong nucleophiles.
This dual nature expands the synthetic utility of diazo compounds beyond their role as carbene precursors.
Generating the Reactive Species: A Practical Overview
The transformation of a stable diazo compound into a highly reactive carbene is the gateway to a vast array of synthetic transformations. The choice of method for this activation is critical as it dictates the nature of the carbene (free or metal-bound) and, consequently, the outcome of the reaction.
Thermal and Photochemical Activation: The Path to Free Carbenes
Heating or irradiating a diazo compound with UV light provides the energy required to overcome the activation barrier for nitrogen extrusion, generating a "free" carbene.[1] These methods are straightforward but can be harsh and may lack selectivity, often leading to a mixture of singlet and triplet carbenes.
Transition Metal Catalysis: The Dawn of Selective Carbene Transfer
The advent of transition metal catalysis revolutionized carbene chemistry. Metals such as rhodium, copper, and palladium react with diazo compounds to form metal-carbene intermediates (also known as carbenoids). These species are generally more stable and selective than free carbenes. The metal center modulates the reactivity of the carbene, and by carefully selecting the metal and its associated ligands, chemists can achieve remarkable levels of chemo-, regio-, diastereo-, and enantioselectivity.[3]
Key Transformations in the Synthetic Chemist's Arsenal
The reactivity of carbenes, whether free or metal-stabilized, enables a wide range of powerful bond-forming reactions.
Cyclopropanation: Building Strained Rings with Precision
One of the most iconic reactions of carbenes is their addition to alkenes to form cyclopropanes. This transformation is a cornerstone of synthetic chemistry, providing access to this versatile three-membered ring system. Metal-catalyzed cyclopropanation reactions, particularly those employing chiral rhodium or copper catalysts, have been extensively developed to achieve high levels of enantioselectivity.
C-H Insertion: A Paradigm Shift in Bond Activation
The ability of carbenes to insert into carbon-hydrogen (C-H) bonds represents a significant advance in synthetic methodology. This transformation allows for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical and efficient approach to complex molecule synthesis compared to traditional functional group interconversions.
X-H Insertion (X = O, N, S): Functionalizing Heteroatoms
Carbenes readily insert into the X-H bonds of alcohols, amines, and thiols. These reactions provide a direct and efficient method for the formation of C-O, C-N, and C-S bonds, which are ubiquitous in pharmaceutical compounds.
Experimental Corner: From Diazo Synthesis to Carbene Trapping
To translate the theoretical concepts into practice, this section provides detailed, step-by-step protocols for key experimental procedures.
Synthesis of a Workhorse Reagent: Ethyl Diazoacetate (EDA)
Ethyl diazoacetate is a versatile and commonly used diazo compound in organic synthesis. The following protocol is a well-established method for its preparation.
Protocol: Synthesis of Ethyl Diazoacetate [1][4][5]
Materials:
-
Glycine ethyl ester hydrochloride
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 10% solution
-
Ethyl ether (ethanol-free)
-
Sodium carbonate (Na₂CO₃), 10% solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-salt bath
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve glycine ethyl ester hydrochloride and a catalytic amount of sodium acetate in water. Cool the solution to 0-2 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 2 °C.
-
Add a layer of cold, ethanol-free ethyl ether to the reaction mixture.
-
Slowly add cold 10% sulfuric acid dropwise with vigorous stirring. The reaction mixture will turn yellow as the ethyl diazoacetate is formed and extracted into the ether layer.
-
After the addition is complete, separate the ether layer. Wash it immediately with cold 10% sodium carbonate solution until the aqueous layer is no longer acidic.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Carefully remove the ether by distillation at reduced pressure and low temperature (<20 °C). Caution: Ethyl diazoacetate is explosive and should not be heated to high temperatures.
-
The resulting yellow oil is ethyl diazoacetate, which can be used directly for subsequent reactions.
Spectroscopic Data for Ethyl Diazoacetate: [6][7][8]
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | ~4.75 (s, 1H, CHN₂), ~4.20 (q, 2H, OCH₂), ~1.25 (t, 3H, CH₃) ppm |
| ¹³C NMR (CDCl₃) | ~166 (C=O), ~61 (OCH₂), ~46 (CHN₂), ~14 (CH₃) ppm |
| IR (neat) | ~2110 cm⁻¹ (N≡N stretch), ~1695 cm⁻¹ (C=O stretch) |
| UV-Vis | Absorbs in the visible region, giving it a characteristic yellow color. |
A Classic Transformation: Rhodium-Catalyzed Cyclopropanation
This protocol details a general procedure for the rhodium-catalyzed cyclopropanation of an alkene using ethyl diazoacetate.
Protocol: Rhodium(II) Acetate Dimer Catalyzed Cyclopropanation of Styrene [3]
Materials:
-
Styrene
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
Procedure:
-
To a solution of styrene (1.0 equiv) and a catalytic amount of rhodium(II) acetate dimer (e.g., 0.05 equiv) in anhydrous dichloromethane at room temperature, add a solution of ethyl diazoacetate (1.5 equiv) in anhydrous dichloromethane dropwise over several hours using a syringe pump.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane product.
Proving its Existence: Trapping a Carbene Intermediate
Carbene trapping experiments are crucial for providing evidence for the intermediacy of a carbene in a reaction. This protocol describes a general method for trapping a carbene with an alkene.
Protocol: Trapping of Dichlorocarbene with Cyclohexene
Materials:
-
Chloroform (CHCl₃)
-
Potassium tert-butoxide (t-BuOK)
-
Cyclohexene
-
Anhydrous solvent (e.g., pentane or hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexene in an anhydrous solvent and cool the mixture in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide in the same anhydrous solvent.
-
Slowly add the potassium tert-butoxide solution to the cooled solution of cyclohexene and chloroform with vigorous stirring.
-
Allow the reaction to stir at low temperature for a specified time.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product, 7,7-dichlorobicyclo[4.1.0]heptane, can be purified by distillation or chromatography and characterized by spectroscopic methods to confirm the successful trapping of dichlorocarbene.
Visualizing the Mechanisms: A DOT Language Representation
To further clarify the reaction pathways, the following diagrams, generated using the DOT language, illustrate the key mechanistic steps.
Caption: General scheme for carbene generation from a diazo compound.
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.
Caption: Reactivity differences between singlet and triplet carbenes.
Controlling Reactivity: The Key to Synthetic Success
The ability to direct the reactivity of carbenes is paramount for their successful application in synthesis. Several factors can be manipulated to achieve the desired outcome.
Choice of Metal Catalyst and Ligands
In metal-catalyzed reactions, the choice of the metal and its coordinating ligands has a profound impact on the reactivity and selectivity of the carbene intermediate. For example, rhodium(II) carboxylates are highly effective for a wide range of carbene transfer reactions, and by modifying the carboxylate ligands, one can fine-tune the steric and electronic properties of the catalyst to enhance selectivity. Copper(I) complexes are also widely used and can offer complementary reactivity.
Diazo Compound Substitution
The substituents on the diazo carbon also play a crucial role in modulating reactivity. Electron-withdrawing groups, such as esters or ketones, stabilize the diazo compound and generally lead to more electrophilic carbenes. Conversely, electron-donating groups can increase the nucleophilicity of the resulting carbene.
Reaction Conditions: Solvent and Temperature
The reaction conditions, including solvent and temperature, can influence the course of a carbene reaction. In some cases, the solvent can participate in the reaction or alter the stability and reactivity of the intermediates. Temperature can also be used to control the rate of competing reaction pathways.
Applications in Drug Development: Case Studies
The utility of carbene and diazo chemistry is not merely academic; it has found significant application in the synthesis of important pharmaceutical agents.
Synthesis of β-Amino Acids: Building Blocks for Therapeutics
While the commercial synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Januvia™ (sitagliptin) famously employs a rhodium-catalyzed asymmetric hydrogenation of an enamine, the broader class of β-amino acids, of which sitagliptin is a member, are frequently accessed using methodologies that can involve diazo and carbene chemistry.[9][10] For instance, the Arndt-Eistert homologation, a classic method for converting a carboxylic acid to its next higher homolog, proceeds through an α-diazoketone intermediate and a Wolff rearrangement to form a ketene, which can then be trapped to yield the desired β-amino acid derivative.
Histone Deacetylase (HDAC) Inhibitors: A Potential Role for Diazo Chemistry
Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents. While various synthetic strategies are employed for their synthesis, the core scaffolds of some HDAC inhibitors, such as Belinostat, contain functionalities that can be envisioned to be constructed using diazo and carbene chemistry.[7][11] For instance, the construction of carbon-carbon bonds or the introduction of specific functional groups could potentially be achieved through C-H insertion or cyclopropanation reactions, offering alternative and potentially more efficient synthetic routes. The development of novel HDAC inhibitors often involves the exploration of diverse chemical space, and the unique transformations enabled by diazo and carbene intermediates make them valuable tools in this endeavor.[12][13][14][15]
Conclusion: A Future of Precision and Innovation
The chemistry of diazo compounds and carbenes continues to be a vibrant and rapidly evolving field. From the development of new catalysts with unprecedented levels of selectivity to the discovery of novel transformations, the potential for innovation remains immense. For the drug development professional, a thorough understanding of the principles and practicalities of this powerful chemistry is not just an asset but a necessity. By mastering the art of controlled reactivity, we can unlock new synthetic pathways to the medicines of tomorrow, ultimately contributing to the advancement of human health.
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- Wang, D., et al. (2019). Design, Synthesis and Evaluation of Belinostat Analogs as Histone Deacetylase Inhibitors. Future Medicinal Chemistry, 11(21), 2765-2778.
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- ResearchGate. (n.d.). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids.
- Lee, H., et al. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group.
- He, J., et al. (2020). Design and Synthesis of New HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry, 8, 268.
- DiRocco, D. A., et al. (2021). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. ACS Medicinal Chemistry Letters, 12(3), 446-452.
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- Alanazi, A. M., et al. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. Drug Design, Development and Therapy, 14, 635-651.
- Wang, J., et al. (2018). Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Molecules, 23(10), 2452.
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- Lincourt, C. C., & Ventura, D. L. (2015). Intermolecular Cyclopropanation versus C-H Insertion in Metallophthalocyanine-Catalyzed Carbenoid Reactions with Cyclohexene.
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- Zhang, Y., et al. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes.
- Doyle, M. P., et al. (1998). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (16), 2679-2684.
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- Mieusset, J.-L., & Brinker, U. H. (2009). Supramolecular Photochirogenesis with Carbenes Entrapped in Cyclodextrins. European Journal of Organic Chemistry, 2009(5), 765-770.
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The Trifluoromethyl Group: Deconvoluting its Lipophilicity in Modern Chemical Probe and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. While often simplistically categorized as a "lipophilic" moiety, its influence on molecular properties is far more nuanced. This guide provides a deep dive into the complex nature of trifluoromethyl lipophilicity. We will move beyond anecdotal evidence to a mechanism-driven understanding, empowering researchers to leverage the CF3 group for rational chemical probe and drug design. We will explore the theoretical underpinnings of its lipophilicity, detail rigorous experimental and computational methods for its quantification, and provide actionable insights into its strategic application.
Introduction: Lipophilicity - A Critical Determinant of "Druggability"
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental physicochemical property that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. It is a key parameter in the multiparameter optimization that is central to modern drug discovery. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity, with a delicate balance being essential for achieving desirable pharmacokinetic and pharmacodynamic outcomes.
The introduction of fluorine-containing groups has become a powerful strategy for fine-tuning these properties. Among these, the trifluoromethyl group stands out for its unique electronic and steric attributes.
The Trifluoromethyl Group: More Than Just a Lipophilic Methyl Mimic
A common misconception is to view the CF3 group as a more lipophilic version of the methyl (CH3) group. While both are of similar size, their electronic properties are vastly different, leading to distinct and often non-intuitive effects on molecular lipophilicity.
Unpacking the Hansch-Leo π Parameter
The Hansch-Leo substituent constant, π, quantifies the contribution of a substituent to the lipophilicity of a parent molecule. It is defined as:
πX = logP(RX) - logP(RH)
Where logP(RX) is the logP of the substituted molecule and logP(RH) is the logP of the parent molecule.
A positive π value indicates that the substituent increases lipophilicity, while a negative value indicates a decrease.
| Substituent | Hansch-Leo π Value |
| -CH3 | +0.56 |
| -CF3 | +0.88 |
This data clearly indicates that, in many contexts, the CF3 group is indeed more lipophilic than a methyl group. However, this is an oversimplification that can be misleading. The local electronic environment significantly impacts the lipophilicity contribution of the CF3 group. For instance, when attached to an aromatic ring, the strong electron-withdrawing nature of the CF3 group can decrease the electron density of the ring, which in turn can influence its interactions with the surrounding solvent molecules in a manner not captured by simple π value comparisons.
Beyond Simple Partitioning: The Role of Polarity and Hydrogen Bond Accepting Capacity
The fluorine atoms in the CF3 group are highly electronegative, creating a strong dipole moment. While the molecule as a whole may be nonpolar, the surface of the CF3 group is highly polarized. This allows for potential dipole-dipole interactions and, in some cases, the fluorine atoms can act as weak hydrogen bond acceptors. This cryptic polar nature can lead to favorable interactions with polar environments, counteracting the expected increase in lipophilicity based solely on its nonpolar surface area.
Methodologies for Determining Trifluoromethyl Lipophilicity
Accurate determination of lipophilicity is paramount for understanding and predicting the behavior of CF3-containing compounds. Both experimental and computational methods are essential tools in the medicinal chemist's arsenal.
Experimental Determination: The Gold Standard
The "shake-flask" method for determining the octanol-water partition coefficient (logP) remains the gold standard for its accuracy and reproducibility.
Experimental Protocol: Shake-Flask Method for logP Determination
-
Preparation of Solutions:
-
Prepare a stock solution of the trifluoromethyl-containing compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each for 24 hours, followed by separation of the two phases.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a known volume of the pre-saturated water phase in a screw-cap vial.
-
Add an equal volume of the pre-saturated n-octanol phase.
-
Securely cap the vial and shake vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial at a low speed to facilitate phase separation.
-
-
Analysis:
-
Carefully remove an aliquot from both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous
-
The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)
-
Self-Validation and Trustworthiness:
-
Mass Balance: The total amount of compound recovered from both phases should be close to the initial amount added. A significant deviation may indicate degradation, volatilization, or adsorption to the vial surface.
-
Replicate Analysis: Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Control Compound: Include a compound with a well-established logP value as a positive control to validate the experimental setup.
Computational Prediction: In Silico Tools for Early-Stage Discovery
A variety of computational methods are available to predict logP values. These are particularly valuable in the early stages of drug discovery for virtual screening and library design.
-
Atom-based methods (e.g., ALOGP, XLOGP3): These methods dissect the molecule into its constituent atoms and sum their individual contributions to lipophilicity.
-
Fragment-based methods (e.g., ClogP): These methods use a database of experimentally determined logP values for molecular fragments.
-
Whole-molecule methods: These methods consider the properties of the entire molecule, such as its surface area and dipole moment.
It is crucial to note that while these computational tools are powerful, they are predictive models and may not always accurately reflect experimental reality, especially for novel scaffolds. Experimental validation remains essential.
Strategic Application of the Trifluoromethyl Group in Chemical Probe and Drug Design
A nuanced understanding of CF3 lipophilicity allows for its strategic deployment to optimize molecular properties.
Modulating Metabolic Stability
The high strength of the C-F bond makes the CF3 group exceptionally resistant to oxidative metabolism. Replacing a metabolically labile methyl group with a CF3 group is a common and effective strategy to block metabolic hotspots and improve the pharmacokinetic profile of a drug candidate.
Enhancing Binding Affinity
The unique electronic properties of the CF3 group can lead to favorable interactions with protein targets. These can include:
-
Dipole-dipole interactions: The polarized surface of the CF3 group can engage in favorable electrostatic interactions with polar residues in a binding pocket.
-
Orthogonal multipolar interactions: The CF3 group can participate in interactions with aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan.
-
Fluorine as a weak hydrogen bond acceptor: In specific contexts, the fluorine atoms can interact with hydrogen bond donors.
Diagram: Impact of CF3 on Drug-Receptor Interactions
Caption: Interactions of a CF3 group within a receptor binding pocket.
Fine-Tuning pKa
The strong electron-withdrawing nature of the CF3 group can significantly influence the pKa of nearby acidic or basic functional groups. This can be a powerful tool for modulating the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Diagram: Workflow for Lipophilicity Assessment
stability of trifluoromethyl diazirines in ambient light
An In-Depth Technical Guide to the Stability of Trifluoromethyl Diazirines in Ambient Light
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Diazirine Conundrum
Trifluoromethyl diazirines, particularly 3-aryl-3-(trifluoromethyl)diazirines, represent a class of highly effective photoactivatable crosslinking agents indispensable in modern chemical biology and drug discovery.[1][2] Upon irradiation with UV light (typically 350-365 nm), they efficiently extrude nitrogen gas to generate highly reactive carbene intermediates.[1][3][4] This carbene can indiscriminately insert into adjacent C-H, N-H, and O-H bonds, providing a robust method for covalently capturing transient molecular interactions, such as those between a drug candidate and its protein target.[1][5] The incorporation of the trifluoromethyl group is a key design feature, as it enhances the stability of the diazirine and suppresses the formation of less reactive linear diazo isomers upon photoactivation.[1][6]
However, the very feature that makes diazirines effective—the strained three-membered ring—also renders them inherently susceptible to decomposition.[7] This instability is not limited to high-energy UV light; it extends to the visible spectrum, making many trifluoromethyl diazirines notoriously unstable under common laboratory ambient light conditions.[7][8] This guide provides a detailed exploration of the factors governing the stability of trifluoromethyl diazirines, strategies to mitigate their ambient light-mediated decay, and a validated protocol for assessing their photostability.
The Photochemical Landscape: Activation vs. Decomposition
The utility of a trifluoromethyl diazirine hinges on a controlled activation process. The goal is to maintain the molecule's integrity until the precise moment of UV irradiation. However, two competing photochemical pathways are at play.
-
Desired Pathway: Carbene Generation: Upon absorption of a photon (typically ~350-365 nm), the diazirine enters an excited state, leading to the irreversible loss of a dinitrogen molecule (N₂) and the formation of a highly reactive singlet carbene. This is the productive pathway for photoaffinity labeling.[3][7]
-
Competing Pathway: Diazo Isomerization: A significant side reaction is the photo-induced rearrangement of the cyclic diazirine into its linear diazo isomer.[7][9] While this diazo compound can also form a carbene upon further, slower decomposition, its presence complicates kinetic analyses and can lower the efficiency of the desired crosslinking event.[7][10] For the widely used 3-phenyl-3-(trifluoromethyl)diazirine (TPD), initial photolysis can yield as much as 35% of the diazo isomer.[10]
The challenge for the researcher is that the energy from ambient laboratory lighting is often sufficient to initiate these decomposition pathways, albeit at a slower rate than dedicated UV lamps.[7] This leads to gradual degradation of the probe, reducing its effective concentration and potentially generating confounding artifacts.
Caption: Photochemical pathways of trifluoromethyl diazirines.
Enhancing Stability: A Structure-Based Approach
The inherent instability of the archetypal 3-phenyl-3-(trifluoromethyl)diazirine has driven efforts to engineer next-generation photolabels with improved handling characteristics. A key insight is that the stability of the diazirine ring can be modulated by altering the electronic properties of the aromatic substituent.
Causality: The spontaneous decomposition under ambient light is promoted by the high ring strain energy of the diazirine.[7] It was hypothesized that replacing the standard phenyl ring with more electron-withdrawing heterocyclic rings would electronically stabilize the strained three-membered ring, thereby increasing its resistance to ambient light-mediated decay.[7][11]
This hypothesis was tested through the synthesis and evaluation of 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines.[7][12] These heterocyclic systems are more electron-deficient than a simple phenyl ring, leading to a significant enhancement in stability without compromising their ability to form reactive carbenes upon UV irradiation.[7]
Quantitative Data: Comparative Stability Under Ambient Light
The stability of these modified diazirines was compared directly to the conventional phenyl derivative by exposing solutions to fluorescent lab lighting and monitoring their decomposition over time using ¹⁹F NMR. The results demonstrate a dramatic improvement in stability.
| Duration of Ambient Light Exposure (Days) | % Phenyl Diazirine Intact | % Pyridinyl Diazirine Intact | % Pyrimidinyl Diazirine Intact |
| 0 | 100% | 100% | 100% |
| 1 | 81% | 100% | 100% |
| 2 | 65% | 99% | 100% |
| 4 | 40% | 97% | 100% |
| 8 | 15% | 94% | 100% |
| 16 | 0% | 88% | 99% |
| Data synthesized from Kumar et al.[13] |
This data provides a clear, evidence-based rationale for selecting heteroaromatic trifluoromethyl diazirines for applications requiring enhanced stability or prolonged handling outside of darkroom conditions. Furthermore, these modifications were found to significantly increase the aqueous solubility of the photolabels, another major advantage for biological experiments.[7][8]
Best Practices for Handling and Storage
Given their inherent reactivity, all trifluoromethyl diazirines demand careful handling and storage to ensure their integrity and the reproducibility of experiments.
-
Light Exclusion: The most critical factor is protection from light.[14] Always store diazirines and their stock solutions in amber vials or containers wrapped thoroughly in aluminum foil.[15] Perform manipulations in a fume hood with the sash lowered and ambient lights turned off or dimmed, using only indirect, low-level illumination when necessary.
-
Temperature Control: Store neat compounds and concentrated stock solutions at low temperatures. Storage at -21°C or colder is recommended for long-term stability.[9] Some suppliers recommend storage at -80°C.[16]
-
Inert Atmosphere: To prevent oxidative degradation, store diazirines under an inert atmosphere (e.g., argon or nitrogen).[9] For solutions, use solvents that have been sparged with an inert gas.
-
Chemical Compatibility: Avoid contact with strong oxidizing agents, which can decompose the diazirine ring.[16]
-
Container Integrity: Use tightly-closed containers to prevent solvent evaporation and the introduction of atmospheric moisture and oxygen.[17]
Experimental Protocol: Assessing Photostability via ¹⁹F NMR
This protocol provides a self-validating system to quantitatively assess the stability of a trifluoromethyl diazirine derivative under ambient light conditions. The use of ¹⁹F NMR is ideal due to the high sensitivity of the fluorine nucleus and the characteristic chemical shift of the CF₃ group on the diazirine ring, which is well-separated from the signals of its degradation products.[7][9]
Methodology
-
Sample Preparation:
-
Accurately prepare a solution of the trifluoromethyl diazirine (e.g., 5-10 mM) in a suitable deuterated solvent (e.g., deuterated methanol, CD₃OD). Methanol is a useful solvent as it efficiently scavenges the generated carbene, leading to a stable ether product with a distinct ¹⁹F NMR signal.[7]
-
Divide the solution into two identical, high-quality NMR tubes (e.g., borosilicate).
-
Designate one tube as the "Exposed Sample" and the other as the "Dark Control."
-
Wrap the "Dark Control" NMR tube completely in aluminum foil to ensure no light exposure.[15]
-
-
Exposure Conditions:
-
Place both NMR tubes side-by-side in a rack at a controlled room temperature.
-
Expose the samples to a consistent ambient light source. For reproducibility, this should be standardized, for example, by placing the rack at a fixed distance from two linear fluorescent lamps (e.g., 28 W each).[13]
-
-
Time-Course Analysis:
-
At designated time intervals (e.g., t = 0, 6, 12, 24, 48, 96 hours), acquire a quantitative ¹⁹F NMR spectrum for each tube.
-
The t=0 measurement should be taken immediately after sample preparation and before prolonged light exposure.
-
Ensure NMR acquisition parameters (e.g., relaxation delay) are set for accurate quantification.
-
-
Data Analysis and Quantification:
-
For each spectrum, integrate the signal corresponding to the intact diazirine's CF₃ group and any new signals corresponding to degradation products (e.g., the methanol insertion product).
-
Calculate the percentage of intact diazirine remaining at each time point for both the exposed sample and the dark control using the following formula: % Intact = (Integral_Diazirine / (Integral_Diazirine + Integral_DegradationProducts)) * 100
-
Plot the % Intact Diazirine versus Time for both the exposed and dark control samples. The dark control validates the experiment by confirming that any observed degradation in the exposed sample is light-induced and not due to thermal or chemical instability in the solvent.[15]
-
Caption: Workflow for assessing trifluoromethyl diazirine photostability.
References
- Dubinsky, L., et al. (2021).
- Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
- Dubinsky, L., et al. (2021).
- Lategahn, J., et al. (2021). Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. The Journal of Organic Chemistry.
- Lategahn, J., et al. (2021). Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Qian, M., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
- Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability.
- Kumar, A. B., Tipton, J. D., & Manetsch, R. (2016). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. The Royal Society of Chemistry.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. AK Scientific, Inc.
- AAT Bioquest. (n.d.). Trifluoromethyl phenyl diazirine maleimide.
- Tsuchiya, Y., & Ariyasu, S. (2023).
- Hashimoto, M., & Hatanaka, Y. (n.d.). Improvements of photoaffinity labeling with trifluoromethyl diazirinyl photophor. Peptide Science.
- BLDpharm. (n.d.). Applications of Diazirine in Chemical Biology. BLDpharm.
- BenchChem. (2025). Chemical structure and reactivity of trifluoromethylphenyl diazirine. BenchChem.
- AAT Bioquest. (n.d.). Trifluoromethyl phenyl diazirine amine.
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- AI Medical. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.
- IAGIM. (n.d.). Photostability. IAGIM.
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- AAT Bioquest. (n.d.). Trifluoromethyl phenyl diazirine NHS ester.
- Santa Cruz Biotechnology, Inc. (2016). Safety Data Sheet: 3-(4-Bromophenyl)-3-(trifluoromethyl)diazirine. Santa Cruz Biotechnology.
- Werther, P., et al. (2023). Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Carbenes for High-Resolution Protein Labeling with Red Light. ChemRxiv.
- Kumar, A. B. (2015). Design, Synthesis and Evaluation of Novel Diazirine Photolabels with Improved Ambient Light Stability and Fluorous-Based Enrichment Capacity. Digital Commons @ USF.
- Popik, V. V., & Shchepankina, Y. A. (2013). Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners.
- BenchChem. (n.d.). 3,3-Di(trifluoromethyl)diazirine. BenchChem.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie.
- Smith, D. P., et al. (2011). Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation.
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Mastering the Medium: An In-depth Technical Guide to the Solubility of Diazirine-Based Crosslinkers in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and proteomics, diazirine-based crosslinkers have emerged as powerful tools for elucidating protein-protein interactions, mapping binding sites, and capturing transient complexes. Their utility, however, is fundamentally governed by a critical, and often challenging, property: solubility in aqueous buffers. This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the principles and practices governing the solubilization of these indispensable reagents. We will delve into the structural determinants of solubility, provide field-proven protocols for both hydrophobic and hydrophilic variants, and offer insights to navigate the nuances of their application in biologically relevant systems.
The Dichotomy of Solubility: A Structural Perspective
The solubility of diazirine-based crosslinkers is not a monolithic property. Instead, it is a direct consequence of their molecular architecture. These reagents can be broadly categorized into two classes based on their behavior in aqueous media: water-insoluble (hydrophobic) and water-soluble (hydrophilic) crosslinkers.
Water-Insoluble Diazirine Crosslinkers:
These crosslinkers, such as the common succinimidyl diazirine (SDA) reagents like SDA, LC-SDA, and SDAD, lack charged functional groups.[1][2] Their resulting lipophilic nature dictates that they are generally insoluble in aqueous buffers.[1][2] This property, however, is not a limitation but rather a feature that can be leveraged for specific applications. Their hydrophobicity allows them to readily permeate cell membranes, making them ideal for studying intracellular and intramembrane protein interactions.[1][2][3]
Water-Soluble Diazirine Crosslinkers:
To overcome the solubility limitations of their hydrophobic counterparts, a second class of diazirine crosslinkers was developed. These reagents, including Sulfo-SDA, Sulfo-LC-SDA, and Sulfo-SDAD, incorporate a negatively charged sulfonate group (–SO3).[1][4] This modification dramatically enhances their water solubility, allowing them to be directly dissolved in aqueous buffers.[1][2][4] The presence of this charged group also renders them membrane-impermeable, a crucial characteristic for selectively targeting and crosslinking proteins on the cell surface.[1][2][5]
The following diagram illustrates the structural difference that underpins the solubility characteristics of these two classes of crosslinkers.
Caption: Structural basis of diazirine crosslinker solubility.
The Mechanism of Action: A Two-Step Process
Most diazirine-based crosslinkers are heterobifunctional, possessing two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a diazirine ring.[2][6][7] This dual functionality allows for a controllable, two-step crosslinking process.
-
Amine-Reactive Conjugation: The NHS ester reacts with primary amines (-NH2) on proteins, typically the side chain of lysine residues, to form a stable amide bond.[2] This reaction is most efficient at a pH range of 7-9.[1][2] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete for the NHS ester, quenching the reaction.[1]
-
Photoactivated Crosslinking: Upon exposure to long-wave UV light (typically 330-370 nm), the diazirine ring is activated.[6][8] This activation leads to the release of nitrogen gas and the formation of a highly reactive carbene intermediate.[9][10][11] This carbene can then rapidly and non-specifically insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, in its immediate vicinity, forming a covalent crosslink.[8][9] More recent studies have also elucidated a two-step reaction mechanism involving a diazo intermediate that shows a preference for buried polar residues.[8][12]
The following workflow diagram illustrates this sequential crosslinking process.
Caption: Two-step workflow of diazirine crosslinking.
Quantitative Data Summary
For ease of comparison, the key properties of representative water-insoluble and water-soluble diazirine crosslinkers are summarized in the table below.
| Property | Water-Insoluble (e.g., SDA, LC-SDA) | Water-Soluble (e.g., Sulfo-SDA) |
| Solubility | Insoluble in water; requires organic solvents (DMSO, DMF).[1][2] | Soluble in water up to ~10 mM.[1] |
| Membrane Permeability | Permeable.[1][2] | Impermeable.[1][2] |
| Primary Application | Intracellular and intramembrane crosslinking.[1] | Cell-surface crosslinking.[1] |
| Reactive Groups | NHS ester (amines), Diazirine (photoreactive).[2] | Sulfo-NHS ester (amines), Diazirine (photoreactive).[1] |
| Activation Wavelength | 330-370 nm.[6] | 330-370 nm.[6] |
Experimental Protocols: A Practical Guide
The successful use of diazirine crosslinkers hinges on proper handling and solubilization. The following protocols provide detailed, step-by-step methodologies for both classes of reagents.
Protocol 1: Solubilization and Use of Water-Insoluble Diazirine Crosslinkers (e.g., SDA)
Causality: The hydrophobicity of these crosslinkers necessitates the use of a water-miscible organic solvent for initial dissolution before introduction into the aqueous reaction buffer. This two-step addition prevents precipitation and ensures the availability of the crosslinker for reaction.
Methodology:
-
Reagent Preparation: Equilibrate the vial of the NHS-ester diazirine crosslinker to room temperature before opening to prevent moisture condensation, as these reagents are moisture-sensitive.[1]
-
Stock Solution Preparation: Immediately before use, dissolve the crosslinker in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[1][2] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[1]
-
Reaction Setup: Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES, borate) at a pH between 7 and 9.[1]
-
Crosslinker Addition: Add the dissolved crosslinker stock solution to the aqueous protein solution, ensuring that the final concentration of the organic solvent is less than 10%.[1] Direct addition of the crosslinker to the aqueous buffer at concentrations above 5 mM may cause precipitation.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or on ice for 2-4 hours.
-
Quenching (Optional but Recommended): Stop the NHS-ester reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.
-
Removal of Excess Crosslinker: To prevent non-specific crosslinking in the subsequent photoactivation step, it is crucial to remove unreacted and hydrolyzed crosslinker. This can be achieved through dialysis or gel filtration (desalting column).[2]
-
Photoactivation: Expose the sample to UV light at a wavelength of 330-370 nm for 5-15 minutes.[6] The optimal irradiation time and distance from the UV source should be empirically determined.
Protocol 2: Solubilization and Use of Water-Soluble Diazirine Crosslinkers (e.g., Sulfo-SDA)
Causality: The presence of the sulfonate group allows for direct dissolution in aqueous buffers, simplifying the workflow. However, the solubility is sensitive to ionic strength, a key consideration in buffer selection.
Methodology:
-
Reagent Preparation: As with their insoluble counterparts, equilibrate the vial of the Sulfo-NHS-ester diazirine crosslinker to room temperature before opening.[1]
-
Stock Solution Preparation: Immediately before use, dissolve the crosslinker directly in an amine-free aqueous buffer (e.g., PBS) or water to a concentration of up to 10 mM.[1] Note that solubility decreases with increasing salt concentration.[1][2]
-
Reaction Setup: Prepare your protein sample in an appropriate amine-free buffer at a pH between 7 and 9.[1]
-
Crosslinker Addition: Add the freshly prepared crosslinker solution directly to the protein sample.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for 2-4 hours.
-
Quenching: Quench the reaction with an amine-containing buffer (e.g., Tris) as described in Protocol 1.
-
Removal of Excess Crosslinker: Remove unreacted crosslinker using dialysis or gel filtration.[2]
-
Photoactivation: Irradiate the sample with UV light (330-370 nm) for 5-15 minutes to initiate crosslinking.[6]
Troubleshooting and Field-Proven Insights
Problem: Precipitation of the crosslinker or protein upon addition.
-
Cause (Insoluble Crosslinkers): The concentration of the organic solvent in the final reaction mixture may be too high, or the crosslinker was added too quickly or at too high a concentration.
-
Solution: Ensure the final organic solvent concentration is below 10%.[1] Add the crosslinker stock solution dropwise while gently vortexing the protein solution. Consider using a lower initial crosslinker concentration.
-
Cause (Protein): Modification of primary amines can alter the protein's isoelectric point (pI), potentially leading to precipitation if the new pI is close to the buffer pH.[13]
-
Solution: Optimize the crosslinker-to-protein molar ratio to avoid over-modification.[13] Ensure the reaction buffer pH is not close to the predicted new pI of the modified protein.[13]
Problem: Low crosslinking efficiency.
-
Cause: Hydrolysis of the NHS ester due to improper storage, handling, or reaction conditions. The presence of competing primary amines in the buffer.
-
Solution: Always use freshly prepared crosslinker solutions.[1] Ensure the reaction buffer is free of primary amines.[1][13] Confirm the pH of the reaction buffer is within the optimal range of 7-9.[1]
-
Cause: Inefficient photoactivation.
-
Solution: Optimize the UV irradiation time and the distance of the sample from the UV source.[2] Ensure the UV lamp emits at the correct wavelength (330-370 nm).[6]
The logical flow for troubleshooting common issues is depicted in the following diagram.
Caption: Troubleshooting workflow for diazirine crosslinking.
Conclusion
The solubility of diazirine-based crosslinkers is a critical parameter that dictates their suitability for specific biological applications. By understanding the structural basis of their solubility and adhering to meticulously designed protocols, researchers can effectively harness the power of these reagents. Water-insoluble, membrane-permeable crosslinkers provide a window into the intracellular world, while their water-soluble, membrane-impermeable counterparts offer precise control for probing the cell surface. Mastery of the solubilization and application of both classes of diazirine crosslinkers is an essential skill for any scientist seeking to unravel the complex web of protein interactions that govern cellular life.
References
- Instructions: Amine-Reactive Diazirine Crosslinkers. Thermo Fisher Scientific.
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.
- Mechanism of diazirine photo‐crosslinking. a) Upon UV irradiation, the...
- Diazirine crosslinkers. Interchim.
- Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions.
- Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- SDA (NHS-Diazirine)
- A Comparative Guide to Diazirine Photo-Cross-Linkers in Proteomics. Benchchem.
- Diazirine based photoaffinity labeling. PubMed.
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis.
- Diazirine based photoaffinity labeling. The University of Groningen research portal.
- common issues with amine-reactive crosslinkers and solutions. Benchchem.
- Diazirine based photoaffinity labeling. Vrije Universiteit Amsterdam.
- crosslinking technology. Thermo Fisher Scientific.
- Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society.
- Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. NIH.
- Cross-Linking Reagents.
- Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions.
- What are the factors to consider when choosing a crosslinking reagent?
- Diazirine-Based Photo-Crosslinkers for Defect Free Fabrication of Solution Processed Organic Light-Emitting Diodes.
- Development of Diazirine-based crosslinking agents for covalently linking protein.
- Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv.
- Succinimidyl-ester diazirine (SDA) reagents. Interchim.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC - NIH.
- Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker. Axispharm.
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. PMC - NIH.
- Photo-reactive Crosslinkers. ChemScene.
- Chemistry of Crosslinking. Thermo Fisher Scientific - US.
- Effect of nature of chemical crosslinker on swelling and solubility parameter of a new stimuli-responsive cationic poly(N-acryloyl-N′-propyl piperazine) hydrogel.
- Crosslinkers Selection Guide. Sigma-Aldrich.
- Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. RSC Publishing.
- Molecular insights into dynamic protein structures by high-contrast crosslinking mass spectrometry. bioRxiv.
- Simple but highly effective solubilization of hydrophobic drugs by...
- Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
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reactivity of benzyl bromide group with nucleophiles
An In-Depth Technical Guide to the Reactivity of the Benzyl Bromide Group with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl bromide (C₆H₅CH₂Br) is a cornerstone reagent in modern organic synthesis, prized for its unique reactivity profile that enables the facile introduction of the benzyl group onto a wide array of nucleophiles. This guide provides a comprehensive technical overview of the factors governing the reactivity of benzyl bromide, with a particular focus on its application in pharmaceutical and drug development contexts. We will dissect the mechanistic dichotomy of its substitution reactions, exploring the nuanced interplay between Sₙ1 and Sₙ2 pathways. Furthermore, this document will elucidate the critical roles of the nucleophile, solvent, and steric environment in directing reaction outcomes. Practical, field-tested protocols and data-driven insights are presented to empower researchers to harness the full synthetic potential of this versatile building block.
The Duality of Reactivity: Sₙ1 and Sₙ2 Pathways
A defining characteristic of benzyl bromide is its ability to undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms.[1][2] This dual reactivity stems from the electronic and steric properties of the benzylic system.
-
The Sₙ2 Pathway: As a primary alkyl halide, benzyl bromide is sterically accessible to nucleophiles, favoring a bimolecular, concerted Sₙ2 reaction.[3] This pathway is promoted by strong, unhindered nucleophiles and polar aprotic solvents.[4][5]
-
The Sₙ1 Pathway: The loss of the bromide leaving group from benzyl bromide results in the formation of a benzyl carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring.[1][2][6] This inherent stability of the intermediate makes the unimolecular Sₙ1 pathway a favorable alternative, particularly with weak nucleophiles or in polar protic solvents that can solvate the carbocation.[4][7]
The choice of reaction conditions is therefore paramount in directing the substitution towards the desired mechanistic pathway.
Figure 1: Competing Sₙ1 and Sₙ2 pathways for benzyl bromide.
The Role of the Nucleophile: A Spectrum of Reactivity
The nature of the nucleophile is a critical determinant of both the reaction rate and the operative mechanism. A wide variety of nucleophiles can be effectively benzylated using benzyl bromide.[8]
| Nucleophile Type | Example(s) | Typical Reaction Conditions | Predominant Mechanism |
| Amines | Primary and secondary amines, anilines | Base (e.g., K₂CO₃, Et₃N), polar aprotic solvent (e.g., ACN, DMF) | Sₙ2 |
| Alcohols/Phenols | Alcohols, phenols | Strong base (e.g., NaH), polar aprotic solvent (e.g., THF, DMF) | Sₙ2 |
| Carboxylates | Carboxylic acids | Base (e.g., Cs₂CO₃, K₂CO₃), polar aprotic solvent (e.g., DMF) | Sₙ2 |
| Thiols | Thiols, thiophenols | Base (e.g., K₂CO₃, Et₃N), polar aprotic solvent (e.g., ACN, DMF) | Sₙ2 |
| Enolates | Ketones, esters | Strong base (e.g., LDA, NaH), polar aprotic solvent (e.g., THF) | Sₙ2 |
| Weak Nucleophiles | Water, alcohols (solvolysis) | Polar protic solvent | Sₙ1 |
Expert Insight: Electron-donating groups on benzylamine nucleophiles increase the reaction rate with benzyl bromide, while electron-withdrawing groups decrease the rate, consistent with an Sₙ2-type mechanism.[9] The "α-effect," where a nucleophile has an adjacent atom with lone pair electrons, can lead to enhanced reactivity with benzyl bromide.[10]
Solvent Effects: Directing the Reaction Environment
The choice of solvent can profoundly influence the reaction pathway by differentially stabilizing the reactants, transition states, and intermediates.[11][12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for Sₙ2 reactions of benzyl bromide.[5] They can solvate the counter-cation of the nucleophile but do not strongly solvate the anionic nucleophile itself, leaving it "naked" and more reactive.[5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can slow down Sₙ2 reactions by forming hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its approach to the electrophile.[5] However, they are highly effective at stabilizing the benzyl carbocation, thus promoting the Sₙ1 pathway.[4][7]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for nucleophilic substitution reactions of benzyl bromide due to the low solubility of many nucleophilic salts.
A study on the reaction of piperazine with benzyl bromide in various solvents demonstrated that the rate is influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent.[11]
Figure 2: Influence of solvent polarity on reaction mechanism.
Steric Considerations in Benzylation Reactions
While the benzylic carbon of benzyl bromide itself is not highly hindered, steric hindrance can play a role in several scenarios:
-
Bulky Nucleophiles: Highly branched nucleophiles may experience steric repulsion, slowing the rate of an Sₙ2 reaction.
-
Substituted Benzyl Bromides: Substitution on the aromatic ring, particularly at the ortho positions, can hinder the backside attack required for an Sₙ2 reaction.[13] However, such substitution can also further stabilize the benzyl carbocation, potentially favoring an Sₙ1 pathway.
Interestingly, for Sₙ2 reactions, the planar nature of the benzene ring in the transition state can offer some stabilization through conjugation with the p-orbitals of the reacting carbon.[14]
Experimental Protocols: Benzylation in Practice
The following protocols are illustrative of standard laboratory procedures for the benzylation of common nucleophiles.
Protocol 1: N-Benzylation of an Amine
Objective: To synthesize N-benzyl-diisopropylamine from diisopropylamine and benzyl bromide.
Materials:
-
Diisopropylamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of diisopropylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: A polar aprotic solvent like acetonitrile is used to favor the Sₙ2 mechanism.[5] Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Heating is employed to overcome the activation energy, particularly as diisopropylamine is a sterically hindered secondary amine.[5]
Protocol 2: O-Benzylation of an Alcohol (Benzyl Protection)
Objective: To protect a primary alcohol with a benzyl group.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography.
Trustworthiness: This protocol is self-validating. The cessation of hydrogen gas evolution upon addition of the alcohol indicates the formation of the alkoxide. The reaction can be monitored to completion by TLC, ensuring full conversion. The use of a strong base like NaH is necessary to deprotonate the alcohol, forming a potent nucleophile for the Sₙ2 attack on benzyl bromide.
Figure 3: General experimental workflows for N- and O-benzylation.
Applications in Drug Development
The benzylation of nucleophiles is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs).[15]
-
Protecting Groups: The benzyl group is a widely used protecting group for alcohols, phenols, and carboxylic acids due to its stability under a range of conditions and its facile removal by catalytic hydrogenation.[8][16]
-
Scaffold Elaboration: Benzyl bromide serves as a key electrophile for the construction of complex molecular architectures found in numerous drug candidates.[17] Its ability to react with a diverse set of nucleophiles allows for late-stage functionalization and the generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
The reactivity of benzyl bromide with nucleophiles is a rich and multifaceted area of organic chemistry. Its capacity to react via both Sₙ1 and Sₙ2 pathways provides a flexible platform for synthetic chemists. A thorough understanding of the interplay between the nucleophile, solvent, and steric factors is essential for controlling the outcome of benzylation reactions. The protocols and principles outlined in this guide are intended to provide researchers in drug development and other scientific fields with the foundational knowledge and practical insights necessary to effectively utilize benzyl bromide in their synthetic endeavors.
References
- Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. Homework.Study.com.
- Benzyl Bromide: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora.
- Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.
- Benzyl Bromide. Anshul Specialty Molecules.
- Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences.
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Methodological & Application
Mapping Protein-Protein Interactions Using the Hetero-bifunctional Photo-Crosslinker: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Capturing the Dynamic Interactome
The intricate network of protein-protein interactions (PPIs) forms the backbone of nearly every cellular process. Elucidating these interactions is fundamental to understanding biological function and disease pathology. However, many PPIs are transient and possess low binding affinities, making them notoriously difficult to capture and analyze using traditional methods like co-immunoprecipitation. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to "freeze" these interactions in time, providing a spatial snapshot of protein complexes within their native environment.[1]
This guide focuses on the application of a highly efficient, hetero-bifunctional photo-crosslinker, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide . This reagent offers a sophisticated "plant-and-cast" methodology for covalently trapping interacting proteins with high spatial and temporal resolution.[2] Its unique architecture, combining a nucleophile-reactive benzyl bromide group with a photo-activatable trifluoromethyl-diazirine moiety, provides unparalleled control and efficiency in mapping PPIs.[3][4]
Principle of the Method: A Two-Stage "Plant-and-Cast" Strategy
The power of this compound lies in its dual-action design, allowing for a sequential, two-stage crosslinking experiment.
Stage 1: "Planting" the Probe (Alkylation) The process begins in the absence of light. The benzyl bromide functional group serves as an alkylating agent, reacting with nucleophilic amino acid side chains on a purified "bait" protein. It preferentially targets the thiol group of cysteine residues, but can also react with other nucleophiles like amines. This step covalently attaches, or "plants," the photo-reactive diazirine warhead onto a specific protein of interest.
Stage 2: "Casting" for Interactors (Photo-Crosslinking) Once the bait protein is labeled and excess reagent is removed, it is introduced to its potential interaction partners (the "prey"), which can be a purified protein, a complex mixture, or a cell lysate. The interaction is allowed to reach equilibrium. Subsequently, the sample is exposed to long-wave UV light (~365 nm).[5][6] This triggers the photo-activation of the trifluoromethyl-diazirine group, which expels nitrogen gas to generate a highly reactive and short-lived trifluoromethylphenylcarbene intermediate.[7][8] This carbene indiscriminately "casts" about its immediate vicinity, inserting into any C-H, N-H, or O-H bond that it encounters, thereby forming a stable covalent bond with the nearby prey protein.[2][9]
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Application Notes and Protocols: Covalent Labeling of Protein Binding Partners with Diazirine Probes
Introduction: Capturing Transient Interactions with Light
In the intricate landscape of cellular signaling and drug action, the identification of specific protein binding partners for a small molecule, metabolite, or another protein is paramount. Many of these interactions are transient and possess moderate to low affinity, making them challenging to isolate and study using traditional affinity purification methods. Photoaffinity labeling (PAL) has emerged as a powerful chemical biology technique to overcome this hurdle.[1][2] By employing a specially designed chemical probe, PAL converts a non-covalent interaction into a stable, covalent bond upon activation with light. This allows for the capture and subsequent identification of binding partners directly within their native biological context.[1][3]
Among the various photoreactive groups utilized in PAL, diazirines have gained widespread popularity due to their unique combination of small size, chemical stability in the dark, and efficient photoactivation with biocompatible long-wave UV light (typically 350-360 nm).[4][5] Upon irradiation, the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate, which can covalently label interacting biomolecules in close proximity.[5][6][7] This application note provides a comprehensive guide to the principles, experimental design, and detailed protocols for using diazirine-based probes to identify and characterize protein binding partners.
The Mechanism of Diazirine-Based Photo-Cross-Linking
The efficacy of diazirine probes lies in their light-induced transformation into highly reactive species. Understanding this mechanism is crucial for designing effective experiments and interpreting the resulting data. Upon absorption of UV light (~350 nm), the diazirine ring is excited, leading to the irreversible loss of a nitrogen molecule (N₂). This process generates a short-lived and highly reactive carbene intermediate.[7]
However, the photochemical pathway is more complex. For alkyl diazirines, the photoactivated diazirine can also isomerize to a linear diazo intermediate.[8][9][10] This diazo species is also reactive, particularly towards acidic residues like aspartate and glutamate, and can be protonated in the cellular environment to form a diazonium ion that acts as an alkylating agent.[9][10][11] The carbene can be generated either directly from the diazirine or from the diazo intermediate upon further irradiation.[8] This dual reactivity of alkyl diazirines, proceeding through both carbene and diazo intermediates, can influence which amino acid residues are labeled.[10][12][13] In contrast, aryl-fluorodiazirines tend to react primarily through the carbene intermediate, offering a different labeling profile.[9][14]
The generated carbene is highly reactive and will rapidly insert into nearby C-H or heteroatom-H bonds of amino acid side chains or the polypeptide backbone, forming a stable covalent bond.[7] The extremely short half-life of the carbene ensures that labeling is restricted to molecules in the immediate vicinity of the probe at the moment of photoactivation, providing high spatial resolution of the interaction.[7]
Caption: Mechanism of diazirine photoactivation.
Experimental Design: A Blueprint for Success
A successful photoaffinity labeling experiment hinges on careful planning and the inclusion of rigorous controls. The overall workflow involves probe selection, incubation with the biological sample, UV irradiation, enrichment of labeled proteins, and identification by mass spectrometry.
Probe Design and Selection
A typical diazirine-based photoaffinity probe consists of three essential components[2][15]:
-
Recognition Moiety: This is the part of the probe that mimics the ligand of interest and is responsible for binding to the target protein(s). Its design should be guided by structure-activity relationship (SAR) data to ensure that the probe retains affinity and specificity for the target.[2]
-
Diazirine Group: The photoreactive cross-linking group. Its placement on the recognition moiety is critical; it should be positioned such that it does not disrupt binding and is oriented towards the protein upon binding to maximize cross-linking efficiency.[16] The choice between an alkyl and an aryl diazirine can influence labeling outcomes, with alkyl diazirines showing a preference for acidic residues.[10][12][13]
-
Reporter Handle: This functional group enables the detection and enrichment of the covalently labeled proteins. Common handles include a terminal alkyne or azide for bioorthogonal "click" chemistry, or a biotin tag for direct affinity purification.[3][4][17] Alkyne handles are often preferred due to their small size, which minimizes perturbation of the probe's binding properties.[4]
The Imperative of Controls
To ensure that the identified proteins are true binding partners and not a result of non-specific interactions or experimental artifacts, several controls are mandatory.
-
Competition Assay (The Gold Standard): This is the most critical control to demonstrate binding specificity. The experiment is run in parallel with an excess (typically 10-100 fold) of the original, unlabeled ligand.[18] A true binding partner will show a significant reduction in labeling by the probe in the presence of the competitor, as the unlabeled ligand occupies the binding site.[18]
-
"No UV" Control: This sample is treated identically to the experimental sample but is not exposed to UV light. It serves to identify any proteins that might react with the probe in a light-independent manner, which could indicate probe instability.[18]
-
Inactive Probe Control: If available, a structurally similar probe that is known to be biologically inactive (i.e., does not bind the target) should be used. This helps to identify proteins that non-specifically interact with the probe scaffold itself.
Caption: General experimental workflow for photoaffinity labeling.
Detailed Protocols
The following protocols provide a general framework. Optimization of probe concentration, incubation times, and UV irradiation duration is essential for every new probe and biological system. [19]
Protocol 1: In-Cell Photoaffinity Labeling
This protocol is designed for identifying protein targets in living cells.
Materials:
-
Cultured cells of interest
-
Diazirine photoaffinity probe (with alkyne handle)
-
Unlabeled competitor ligand
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), ice-cold
-
UV lamp (365 nm, e.g., Spectroline or Rayonet photoreactor)[19][20]
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Click chemistry reagents: Azide-biotin tag (e.g., Biotin-PEG4-Azide), Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).[3][19]
Procedure:
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 10 cm or 15 cm dishes) and grow to 80-90% confluency.
-
Probe Incubation:
-
For competition samples, pre-incubate the cells with a 50-100x molar excess of the competitor ligand for 1 hour at 37°C.
-
Add the diazirine probe to the culture medium. The final concentration should be empirically determined but often ranges from 1-10 times the Kd or EC₅₀ of the parent compound.[18]
-
Incubate for 1-4 hours at 37°C to allow for cell uptake and target binding.[19]
-
-
UV Irradiation:
-
Cell Lysis:
-
After irradiation, immediately wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration (e.g., via BCA assay).
-
Protocol 2: Click Chemistry and Protein Enrichment
Materials:
-
Cell lysate from Protocol 1
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., 1% SDS in PBS)
-
Urea solution (8 M in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Click Reaction:
-
To 1-2 mg of protein lysate, add the click chemistry reagents. A typical final concentration would be: 100 µM azide-biotin, 1 mM CuSO₄, 1 mM reducing agent, and 100 µM copper ligand.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended): Perform a chloroform/methanol precipitation to remove excess reagents.
-
Enrichment of Labeled Proteins:
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Add pre-washed streptavidin-agarose beads and incubate for 2 hours at room temperature to capture biotinylated proteins.[19]
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing SDS concentration and finally with urea solution is recommended.
-
-
On-Bead Digestion:
-
Resuspend the beads in 8 M urea solution.
-
Reduce disulfide bonds with DTT (e.g., 10 mM for 30 min at 37°C).
-
Alkylate cysteine residues with IAA (e.g., 25 mM for 30 min in the dark).
-
Dilute the urea to <2 M with an appropriate buffer (e.g., 100 mM Tris-HCl).
-
Add trypsin and digest overnight at 37°C.
-
-
Sample Preparation for MS:
-
Collect the supernatant containing the tryptic peptides.
-
Acidify the peptides (e.g., with formic acid) and desalt using a C18 StageTip or equivalent.
-
The sample is now ready for LC-MS/MS analysis.
-
Data Analysis and Interpretation
The goal of the mass spectrometry analysis is to identify and quantify the proteins that were enriched by the photoaffinity probe.
-
Protein Identification: Peptides are identified by matching the experimental MS/MS spectra against a protein sequence database.
-
Quantitative Analysis: Label-free quantification (LFQ) or isobaric tagging (e.g., TMT) can be used to compare the abundance of identified proteins across the different experimental conditions (experimental, competitor, no UV).
-
Hit Selection: A true binding partner, or "hit," should meet the following criteria:
-
Be significantly enriched in the experimental sample compared to the "no UV" control.
-
Show a significant, dose-dependent decrease in abundance in the competition sample compared to the experimental sample.[18]
-
| Parameter | Guideline | Rationale |
| Probe Concentration | 1-10x Kd or EC₅₀ | Balances target occupancy with potential for off-target binding.[18] |
| Competitor Concentration | 50-100x probe concentration | Ensures effective competition at the specific binding site. |
| UV Wavelength | ~365 nm | Maximizes diazirine activation while minimizing protein damage.[6][19] |
| UV Irradiation Time | 1-20 minutes | Shorter times minimize non-specific labeling and photodamage.[18] |
| Click Chemistry Reagents | Azide-Biotin, CuSO₄, Reductant, Ligand | Enables covalent attachment of an enrichment handle to the probe.[19] |
Trustworthiness: Self-Validating Systems
The experimental design described here is inherently self-validating. The comparison between the experimental sample and the competition control is the cornerstone of this approach. A protein that is highly abundant in the experimental pulldown but absent or significantly reduced in the competitor pulldown provides strong evidence for a specific interaction. The "no UV" control further strengthens the data by eliminating artifacts arising from non-photochemical reactions. By integrating these controls into every experiment, researchers can have high confidence in the targets they identify.
References
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- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. (2024). Chemical Science (RSC Publishing).
- Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024).
- Labeling preferences of diazirines with protein biomolecules. (n.d.). ChemRxiv.
- Applications of Diazirine in Chemical Biology. (n.d.). BLDpharm.
- Optimized fragmentation regime for diazirine photo-cross-linked peptides. (n.d.).
- Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. (2023). RSC Publishing.
- Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. (2016).
- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors. (2019). PubMed.
- Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. (2010). PubMed.
- Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. (2010). Semantic Scholar.
- Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. (2021).
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (n.d.). PMC - NIH.
- Application Notes and Protocols for Photoaffinity Labeling Using 3-Phenyl-3-(trifluoromethyl)-3H-diazirine. (n.d.). Benchchem.
- Photoreactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (2019).
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- Design and synthesis of tubulin tyrosination probes for chemical proteomics. (n.d.). Kiel University.
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. (n.d.). Request PDF.
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- The Emergence of Diaziridines in Medicinal Chemistry: From Chemical Probes to Therapeutic Agents. (n.d.). Benchchem.
- minimizing non-specific binding in diazirine photoaffinity labeling. (n.d.). Benchchem.
- Labeling preferences of diazirines with protein biomolecules. (n.d.). PMC - NIH.
- diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. (2014). Semantic Scholar.
- Labeling Preferences of Diazirines with Protein Biomolecules. (2021). Journal of the American Chemical Society.
- Labeling Preferences of Diazirines with Protein Biomolecules. (2025).
- Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). (2017). PMC - PubMed Central.
- Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. (2023). DASH (Harvard).
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013). PMC - NIH.
- Photoaffinity Labeling Preferences of Diazirines. (2021). INOUE RESEARCH GROUP.
- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. (n.d.). NIH.
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Application Note & Protocols for Target Identification in Proteomics using 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
Introduction: Unmasking Protein Interactions with Precision
In the intricate landscape of cellular biology and drug discovery, identifying the specific protein targets of small molecules is a critical yet often challenging step.[1][2] Photoaffinity labeling (PAL) has emerged as a powerful chemical proteomics strategy to covalently capture both stable and transient interactions between a small molecule and its protein partners directly within a complex biological system.[2][3][4] This technique utilizes a photoactivatable probe, which upon irradiation with UV light, generates a highly reactive intermediate that forms a covalent bond with interacting proteins.[1][5][6]
Among the various photoactivatable moieties, the trifluoromethyl-3H-diazirine group has gained prominence due to its desirable characteristics.[7] Probes incorporating this group, such as 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide (TDBA-Br), offer several advantages:
-
Small Size: The diazirine group is minimally perturbing, reducing the likelihood of altering the natural binding of the small molecule to its target.[2][8]
-
Chemical Stability: Diazirines are generally stable in the dark and under typical biological conditions, preventing premature reactions.[6][8]
-
High Reactivity: Upon photoactivation (typically with 350-365 nm UV light), they form a highly reactive carbene intermediate that can insert into a wide range of C-H, N-H, and O-H bonds in close proximity.[1][6][8]
-
Reduced Isomerization: The trifluoromethyl group helps to suppress the rearrangement of the diazirine to a less reactive linear diazo isomer, thereby increasing the crosslinking efficiency.[7][8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of TDBA-Br and similar trifluoromethyl-diazirine-containing probes for target identification in proteomics. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into experimental design and data interpretation.
Principle of the Method: A Three-Stage Approach
The core of this target identification strategy is a multi-step workflow that begins with modifying a molecule of interest with a dual-functionality probe containing both a photoactivatable diazirine group and a handle for subsequent enrichment. While TDBA-Br itself is a crosslinker, this guide will focus on the broader application of trifluoromethyl-diazirine probes that also incorporate an alkyne handle for "click" chemistry, as this is the most common and powerful workflow.[1][10] The benzyl bromide moiety of TDBA-Br allows for its conjugation to molecules with nucleophilic groups (like thiols or amines), effectively creating a custom photoaffinity probe.[11]
The overall process can be broken down into three main stages:
-
Covalent Capture: The alkyne-modified photoaffinity probe is introduced to a biological system (e.g., live cells, cell lysate). After an incubation period to allow for binding to its target(s), UV irradiation initiates the covalent crosslinking.
-
Reporter Tagging & Enrichment: The alkyne handle on the now covalently bound probe is used to attach a biotin reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[8][10] The biotinylated protein-probe complexes are then selectively enriched from the complex proteome using streptavidin-coated beads.
-
Identification and Analysis: The enriched proteins are proteolytically digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.
This workflow is a powerful tool for unbiased, proteome-wide discovery of small molecule-protein interactions in a native cellular context.[3][12]
Visualizing the Workflow
The following diagram illustrates the key steps in a typical chemoproteomic experiment using a trifluoromethyl-diazirine-alkyne probe.
Caption: General workflow for target identification using a trifluoromethyl-diazirine (TFD)-alkyne probe.
Mechanism of Photoaffinity Labeling
The key to this technique is the photochemical transformation of the diazirine ring. Upon absorption of UV light (around 350-365 nm), the diazirine expels a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can then rapidly and indiscriminately insert into adjacent chemical bonds, including the C-H, N-H, and O-H bonds of amino acid residues within the binding pocket of the target protein, forming a stable covalent linkage.[1][6][8]
Caption: Mechanism of trifluoromethyl-diazirine (TFD) based photoaffinity labeling.
Comparative Overview of Photo-Reactive Groups
While TFD is often the preferred choice, other photo-reactive groups are also used in chemical proteomics. The selection of a crosslinker can significantly impact the outcome of an experiment.
| Photo-Reactive Group | Activation λ (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Trifluoromethyl-phenyl Diazirine (TFD) | ~350-365 | Carbene | Small size, high reactivity, chemically stable, minimal diazo rearrangement.[6][8] | Can still form some diazo isomer. |
| Aliphatic Diazirine | ~350-365 | Carbene | Very small size, minimizing steric hindrance. | Prone to rearrangement to a less reactive diazo intermediate, which can lead to non-specific labeling.[8][9] |
| Benzophenone | ~350-360 | Triplet Ketone | Preferentially reacts with C-H bonds, less reactive with water, longer-lived intermediate. | Larger size, lower crosslinking efficiency compared to carbenes. |
| Aryl Azide | ~254-400 | Nitrene | Can be activated at longer wavelengths. | Longer-lived intermediates can lead to non-specific labeling, larger size.[8] |
Detailed Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimization of probe concentration, incubation times, UV irradiation conditions, and wash buffer stringency is critical for each specific small molecule and biological system.
Protocol 1: Live Cell Labeling and Lysate Preparation
This protocol describes the labeling of protein targets in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
TFD-Alkyne labeled small molecule probe
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
UV lamp (365 nm, e.g., Rayonet reactor or LED array)
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scrapers
Procedure:
-
Cell Culture and Probe Treatment: a. Plate cells in appropriate culture dishes (e.g., 10 cm or 15 cm dishes) and grow to 80-90% confluency. b. On the day of the experiment, replace the culture medium with fresh medium containing the TFD-alkyne probe at a predetermined optimal concentration (typically in the low micromolar range). Include a vehicle-only control (e.g., DMSO).
-
Causality: The probe concentration and incubation time must be optimized to ensure sufficient target engagement without causing cellular toxicity. A concentration range of 1-10 µM for 1-4 hours is a common starting point.
-
-
Photo-Crosslinking: a. Aspirate the medium and gently wash the cells twice with ice-cold PBS to remove the excess, unbound probe.[8]
-
Causality: This wash step is crucial to minimize non-specific crosslinking of the probe to highly abundant soluble proteins upon cell lysis. Performing this on ice helps to slow down cellular processes and probe dissociation. b. With the lids removed, place the culture dishes on ice and irradiate with 365 nm UV light.[8] The duration (e.g., 10-30 minutes) and distance from the UV source should be optimized.[1]
-
Causality: 365 nm UV light has sufficient energy to activate the diazirine but is less damaging to cells than shorter wavelengths.[7] Irradiation on ice mitigates cellular stress and heat-induced artifacts. The optimal time is a balance between maximizing crosslinking and minimizing UV-induced cell damage.
-
-
Cell Lysis: a. After irradiation, immediately place the dishes on ice and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Lysis buffer solubilizes cellular proteins. The inhibitors are essential to prevent protein degradation and dephosphorylation after cell disruption. b. Use a cell scraper to collect the cell lysate. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Carefully transfer the supernatant (proteome) to a new pre-chilled tube. This is the starting material for the click chemistry reaction.
-
Protocol 2: Click Chemistry and Protein Enrichment
This protocol details the biotinylation of the probe-labeled proteins and their subsequent enrichment.
Materials:
-
Cell lysate from Protocol 1
-
Click chemistry reagents:
-
Azide-Biotin tag (e.g., Azide-PEG3-Biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 1% SDS, 4 M Urea in PBS, PBS)
Procedure:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. To the cleared cell lysate, add the click chemistry reagents. A common final concentration is: 100 µM Azide-Biotin, 1 mM CuSO₄, 1 mM TCEP (or 5 mM Sodium Ascorbate), and 100 µM TBTA.
-
Causality: TCEP or sodium ascorbate acts as a reducing agent to convert Cu(II) to the catalytically active Cu(I) species. TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[8] b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Biotinylated Proteins: a. Pre-wash the required amount of streptavidin magnetic beads with PBS according to the manufacturer's instructions. b. Add the pre-washed beads to the click reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind. c. Place the tube on a magnetic stand to pellet the beads and carefully discard the supernatant.
-
Causality: The extremely high affinity of the biotin-streptavidin interaction allows for efficient capture of the labeled proteins, separating them from the vast excess of unlabeled proteins.
-
-
Stringent Washing: a. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:
- Twice with PBS containing 1% SDS.
- Twice with 4 M Urea in PBS.
- Three times with PBS.
-
Causality: The series of washes with increasing stringency (detergent, chaotropic agent) is critical for reducing background and ensuring that only specifically captured proteins remain for analysis.
Protocol 3: On-Bead Digestion and Mass Spectrometry Preparation
This protocol describes the preparation of enriched proteins for LC-MS/MS analysis.
Materials:
-
Protein-bound streptavidin beads from Protocol 2
-
Reduction buffer (e.g., 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate)
-
Alkylation buffer (e.g., 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic acid
Procedure:
-
Reduction and Alkylation: a. Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes. b. Cool to room temperature. Add alkylation buffer and incubate in the dark for 20 minutes.
-
Causality: Reduction with DTT breaks disulfide bonds, and subsequent alkylation with IAA permanently modifies the resulting free thiols, preventing them from reforming. This denaturation step improves access for trypsin digestion.
-
-
Tryptic Digestion: a. Wash the beads three times with 50 mM Ammonium Bicarbonate to remove DTT and IAA. b. Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (e.g., 1 µg).[8] c. Incubate overnight at 37°C with shaking.[8]
-
Causality: Trypsin is a serine protease that cleaves proteins on the C-terminal side of lysine and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.
-
-
Peptide Collection and Desalting: a. Centrifuge the beads and collect the supernatant containing the digested peptides. b. Acidify the peptide solution with formic acid to a final concentration of 1% to stop the digestion.[8] c. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.[8]
-
Causality: Desalting removes salts and other contaminants that can interfere with ionization and chromatographic separation during mass spectrometry.
-
Data Analysis and Target Validation
Following LC-MS/MS analysis, the resulting data is searched against a protein database to identify the peptides and, by extension, the proteins that were enriched. Quantitative proteomics strategies (e.g., label-free quantification or TMT labeling) should be employed to compare the abundance of proteins identified in the probe-treated sample versus the vehicle control.
Key considerations for identifying true targets:
-
Enrichment Score: True targets should be significantly enriched in the probe-treated sample compared to the control.
-
Competition Assay: A crucial validation experiment involves co-incubating the cells with the photoaffinity probe and an excess of the original, unmodified small molecule. A genuine target should show significantly reduced labeling in the presence of the competitor.[3]
-
Negative Control: A structurally similar but biologically inactive probe can be used to identify proteins that bind non-specifically to the probe scaffold.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background / Many Non-specific Proteins | Insufficient washing; Probe concentration too high; UV irradiation time too long. | Increase the stringency and number of washes; Titrate probe concentration downwards; Optimize UV exposure time. |
| No or Low Signal for Labeled Proteins | Inefficient crosslinking; Inefficient click reaction; Probe does not bind target in the chosen system. | Optimize UV irradiation conditions; Use freshly prepared click reagents; Confirm probe activity with a purified recombinant protein if possible. |
| Poor Protein Digestion | Inactive trypsin; Insufficient denaturation. | Use fresh, high-quality trypsin; Ensure reduction and alkylation steps are performed correctly. |
Conclusion
Photoaffinity labeling using trifluoromethyl-diazirine probes like TDBA-Br is a robust and versatile strategy for identifying the protein targets of small molecules in complex biological systems.[6][12] The chemical properties of the TFD group provide an excellent balance of stability and reactivity, making it a superior choice for many chemoproteomic applications.[6] By following the detailed protocols and principles outlined in this guide, researchers can confidently embark on target deconvolution studies, accelerating drug discovery and deepening our understanding of molecular interactions within the cell.
References
- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PubMed Central. (n.d.).
- Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH. (n.d.).
- Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - Carolina Digital Repository. (n.d.).
- Characterization of peptide–protein interactions using photoaffinity labeling and LC/MS. (n.d.).
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC - PubMed Central. (n.d.).
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC - NIH. (n.d.).
- This compound - AxisPharm. (n.d.).
- Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents | ACS Omega - ACS Publications. (2023, July 7).
- Design and synthesis of tubulin tyrosination probes for chemical proteomics. (n.d.).
- Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC - NIH. (2024, December 16).
- An electroaffinity labeling platform for chemoproteomic-based target identification. (n.d.).
- Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - NIH. (2020, December 1).
- Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. (2021, May 7).
- Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. (n.d.).
- Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry - ResearchGate. (2025, August 9).
- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations | ACS Organic & Inorganic Au. (n.d.).
- (PDF) Trifluoromethyldiazirine: An effective photo-induced cross-linking probe for exploring amyloid formation - ResearchGate. (2025, August 7).
- (PDF) Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021, June 18).
- Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector - PMC - PubMed Central. (n.d.).
- A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments. (n.d.).
- Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed. (2021, June 12).
- Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC - NIH. (2021, June 18).
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - eScholarship.org. (2021, September 22).
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Application Notes and Protocols: Covalent Immobilization of Biomolecules Using Diazirine Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Irreversible Biomolecule Immobilization
In the realms of biosensor development, drug discovery, and functional proteomics, the stable attachment of biomolecules to solid supports is a critical step.[1][2] Immobilization technologies enable the creation of high-density protein arrays, affinity chromatography matrices, and surface plasmon resonance (SPR) sensor chips, facilitating the study of molecular interactions and the development of novel diagnostics and therapeutics.[2][3] Among the various immobilization strategies, covalent attachment offers the most robust and stable linkage, preventing leaching of the biomolecule from the surface.[4][5]
Diazirine-based photo-crosslinkers have emerged as a superior choice for covalent immobilization due to their unique combination of small size, high reactivity upon photoactivation, and ability to form stable bonds with a wide range of biomolecules and surfaces.[6][7][8][9] Unlike traditional crosslinking chemistries that target specific functional groups (e.g., primary amines or sulfhydryls), photo-activated diazirines generate highly reactive carbene intermediates that can insert into various chemical bonds, including C-H, N-H, and O-H bonds.[3][6][10] This broad reactivity allows for the immobilization of virtually any biomolecule, often without the need for chemical modification.[11]
This guide provides a comprehensive overview of the principles and protocols for immobilizing biomolecules using diazirine crosslinkers, designed to provide you with the technical accuracy and field-proven insights necessary for successful experimentation.
The Chemistry of Diazirine Photo-Crosslinking: A Tale of Two Intermediates
Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms.[8] Their utility as photo-crosslinkers stems from their ability to be photolytically cleaved upon exposure to UV light, typically in the 350-370 nm range, which is less damaging to biological samples.[6][8] Upon photoactivation, the diazirine ring expels nitrogen gas (N₂) and forms a highly reactive carbene intermediate.[3][8][10][12]
However, recent studies have revealed a more nuanced, two-step reaction mechanism.[6][13][14][15] Upon initial irradiation, the alkyl diazirine can rearrange to form a diazo intermediate.[13][14][15][16] This diazo intermediate can then either react directly with nucleophilic residues, showing a preference for acidic amino acids like aspartate and glutamate, or undergo further photoactivation to generate the carbene intermediate.[6][16][17] The carbene, with its very short half-life, then rapidly inserts into nearby chemical bonds, creating a stable covalent linkage.[3][8] This dual-intermediate pathway provides diazirines with their broad reactivity profile.
Caption: Mechanism of diazirine photoactivation.
Advantages of Diazirine Crosslinkers in Biomolecule Immobilization
The unique properties of diazirine crosslinkers offer several key advantages over other immobilization chemistries:
-
High Reactivity and Efficiency: The carbene intermediate is highly reactive, leading to efficient covalent bond formation with a wide range of functional groups.[6]
-
"Zero-Length" Crosslinking Potential: The small size of the diazirine group minimizes steric hindrance and can create a direct covalent link between the biomolecule and the surface.[10]
-
Temporal Control: The reaction is initiated by light, providing precise temporal control over the immobilization process.[18]
-
Biocompatible Wavelengths: Activation occurs at wavelengths (350-370 nm) that are generally not damaging to sensitive biomolecules.[6][10]
-
Stability: Diazirines are stable in various aqueous buffers and under typical laboratory lighting conditions, eliminating the need for experiments to be performed in the dark.[19][20]
Comparative Overview of Common Photo-Crosslinkers
| Feature | Diazirines | Aryl Azides | Benzophenones |
| Reactive Intermediate | Carbene/Diazo | Nitrene | Triplet Carbonyl |
| Activation Wavelength | ~350-370 nm | ~250-350 nm | ~350-360 nm |
| Cross-Linking Efficiency | Generally high | Lower than diazirines | Variable, often lower |
| Reactivity | Broad (C-H, N-H, O-H, acidic residues) | C-H and N-H bonds | Preferentially C-H bonds |
| Key Advantages | High reactivity, small size, temporal control | Established chemistry | Provides complementary data |
| Key Disadvantages | High reactivity can lead to non-specific labeling if not controlled | Lower efficiency, potential for side reactions | Can require longer irradiation times |
Experimental Protocols
Part 1: Surface Preparation with a Diazirine Linker
This protocol describes the functionalization of a solid support (e.g., glass slide, silicon wafer, or polymer surface) with a diazirine-containing silane or other appropriate linker.
Materials:
-
Substrate (e.g., glass slides, PDMS)
-
Diazirine-containing surface linker (e.g., a custom-synthesized diazirine silane)
-
Anhydrous toluene or other suitable organic solvent
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Nitrogen gas source
-
UV lamp (365 nm)
Protocol:
-
Surface Cleaning:
-
Immerse the substrate in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinse thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Surface Functionalization:
-
Prepare a solution of the diazirine-containing linker in an anhydrous organic solvent (e.g., 1-5% in toluene).
-
Immerse the cleaned and dried substrate in the linker solution for 1-2 hours at room temperature.
-
Rinse the substrate with the organic solvent to remove any unbound linker.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
-
Activation (Optional Pre-activation of Surface):
-
While immobilization is typically done by activating the diazirine in the presence of the biomolecule, in some applications, the surface itself can be pre-activated. This is less common for biomolecule immobilization.
-
Caption: Workflow for surface preparation.
Part 2: Immobilization of a Protein using a Heterobifunctional Diazirine Crosslinker
This protocol utilizes a heterobifunctional crosslinker, such as Succinimidyl-4,4'-azipentanoate (SDA), which contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable diazirine.[10][20]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
SDA crosslinker (or a water-soluble version like Sulfo-SDA for cell surface applications)[21][22]
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
UV lamp (365 nm)
-
Surface for immobilization (can be an unmodified surface if the goal is to crosslink the protein to another molecule in solution, or a pre-functionalized surface for direct immobilization)
Protocol:
-
Protein-Crosslinker Conjugation (Amine-Reactive Step):
-
Prepare the protein solution in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the SDA crosslinker in DMSO or DMF to a concentration of 10 mM.[19][21]
-
Add the crosslinker solution to the protein solution to achieve a 20- to 50-fold molar excess of the crosslinker to the protein for protein concentrations below 5 mg/mL.[19][21]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[19][21]
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris and incubate for 15 minutes at room temperature.[19][21]
-
Remove excess, non-reacted crosslinker using a desalting column or dialysis.[19][21] This step is crucial to prevent the formation of protein-protein crosslinks in the subsequent photoactivation step.
-
-
Photo-Immobilization (Diazirine Activation Step):
-
Apply the diazirine-labeled protein solution to the desired surface.
-
Irradiate the sample with a UV lamp (365 nm) for 5-15 minutes.[21][23] The optimal distance from the lamp to the sample will depend on the lamp's wattage (e.g., 1-5 cm for a 15-watt lamp).[19][21]
-
After irradiation, wash the surface thoroughly with a suitable buffer (e.g., PBS with a mild detergent like Tween-20) to remove any non-covalently bound protein.
-
Caption: Workflow for protein immobilization.
Optimization and Troubleshooting
| Problem | Possible Cause | Solution |
| Low Immobilization Efficiency | NHS-ester hydrolysis | Prepare crosslinker solution immediately before use in anhydrous solvent.[21] |
| Inefficient photoactivation | Optimize UV irradiation time and distance from the lamp. Ensure the lamp has the correct wavelength output (330-370 nm).[19] | |
| Presence of primary amines in buffer | Use an amine-free buffer like PBS or HEPES for the NHS-ester reaction.[23] | |
| High Non-Specific Binding | Insufficient washing | Increase the number of wash steps and/or include a mild detergent in the wash buffer. |
| Hydrophobic interactions | Include a blocking step with a protein like BSA after immobilization. | |
| Loss of Protein Activity | Denaturation during immobilization | Optimize buffer conditions (pH, ionic strength). Reduce UV exposure time. |
| Steric hindrance of active site | Use a crosslinker with a longer spacer arm. Consider site-specific labeling strategies if the active site is known. |
Conclusion: A Versatile Tool for Modern Life Sciences
Diazirine-based photo-crosslinkers offer a powerful and versatile method for the covalent immobilization of biomolecules.[8][24] Their ability to form stable bonds with a wide range of molecules under biocompatible conditions makes them an invaluable tool for researchers in drug development, diagnostics, and fundamental biological research.[3][9][25] By understanding the underlying chemistry and carefully optimizing the experimental protocols, scientists can leverage the unique advantages of diazirine crosslinkers to create robust and functional biomolecular surfaces for a myriad of applications.
References
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- Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. (2020-12-01) NIH.
- Principle of photoaffinity labeling of proteins with diazirine...
- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. (2024-08-13) Chemical Science (RSC Publishing).
- Functionalization of Polydimethylsiloxane with Diazirine-Based Linkers for Covalent Protein Immobiliz
- Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker. Axispharm.
- Photocrosslinking approaches to interactome mapping. PubMed Central (NIH).
- Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024-11-13) NIH.
- PXD041148 - Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structure and Networks in vivo. OmicsDI.
- A Suite of "Minimalist" Photo-Crosslinkers for Live-Cell Imaging and Chemical Proteomics: Case Study with BRD4 Inhibitors. SciSpace.
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. (2018-04-23)
- Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024-07-19)
- Diazirine based photoaffinity labeling. (2012-01-15) PubMed.
- The Spark and the Bond: A Technical Guide to the Discovery and Development of Diazirine Photo-Crosslinkers. Benchchem.
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.
- Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. (2025-12-23)
- New Trends in Diaziridine Formation and Transform
- Recent Applications of Diazirines in Chemical Proteomics. PubMed.
- Instructions: Amine-Reactive Diazirine Crosslinkers. Thermo Fisher Scientific.
- Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. (2022-10-27) PubMed Central.
- Diazirine crosslinkers. Interchim.
- Diazirine. Wikipedia.
- Protein Immobilization Strategies for Protein Biochips. (2007-04-20)
- Enzyme immobilization: an overview on techniques and support m
- Protein Analysis, Modification and Interaction. Fisher Scientific.
- Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transform
- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. PMC (NIH).
- SDA (NHS-Diazirine)
- A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. (2025-02-18) PMC.
- Succinimidyl-ester diazirine (SDA) reagents. Interchim.
- Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. (2022-10-27)
- Development of Diazirine-based crosslinking agents for covalently linking protein.
- Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. (2024-07-18) NIH.
- Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. (2025-11-23)
- SDA (NHS-Diazirine)
- Different immobilization techniques involving chemical methods (a–e)...
- An Overview of Techniques in Enzyme Immobiliz
- Labeling Preferences of Diazirines with Protein Biomolecules. (2021-04-20) Journal of the American Chemical Society.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013-05-08) PMC (NIH).
- Optimizing Buffer Conditions for Diazirine Crosslinking Reactions: A Technical Support Center. Benchchem.
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Application Notes and Protocols for UV Activation of Diazirine Crosslinkers
Introduction: Capturing Molecular Interactions with Light
In the intricate landscape of cellular biology and drug discovery, understanding the transient and dynamic interactions between molecules is paramount. Diazirine-based photo-crosslinkers have emerged as a powerful tool for covalently capturing these interactions, providing a snapshot of molecular proximity with high spatial and temporal resolution.[1][2][3] This guide provides an in-depth exploration of the experimental setup and protocols for the ultraviolet (UV) activation of diazirine crosslinkers, designed for researchers, scientists, and drug development professionals.
Diazirines are small, three-membered ring structures containing two nitrogen atoms that, upon irradiation with long-wave UV light (typically 330-370 nm), extrude nitrogen gas to generate highly reactive carbene intermediates.[2][4][5] These carbenes can then non-selectively insert into neighboring C-H, N-H, and O-H bonds, forging a stable covalent link between the probe molecule and its interacting partner.[2][5] This unique reactivity, combined with the minimal steric footprint of the diazirine group, makes them superior to older generations of photo-reactive moieties.[2][4]
The Two-Fold Path of Diazirine Photoactivation
The photoactivation of diazirines is not a simple, one-step process. Recent research has illuminated a more complex mechanism involving two key reactive intermediates: a carbene and a diazo isomer.[6][7] Understanding this dual pathway is crucial for optimizing experimental design and interpreting results.
Upon initial UV irradiation, the diazirine can proceed through two pathways:
-
Direct Carbene Formation: The diazirine directly loses nitrogen gas (N₂) to form a highly reactive, short-lived singlet carbene. This species rapidly inserts into nearby chemical bonds.
-
Isomerization to a Diazo Intermediate: The diazirine can rearrange to form a more stable, linear diazo intermediate. This intermediate can then be further photoactivated to generate a carbene, or it can react directly with certain nucleophilic residues, showing a preference for acidic amino acids like aspartic acid and glutamic acid.[7][8]
The balance between these two pathways can be influenced by the specific diazirine structure and the experimental conditions, such as irradiation time and intensity.[6][7]
Caption: The dual-pathway mechanism of diazirine photoactivation upon UV irradiation.
Designing the Optimal Experimental Setup
A successful diazirine crosslinking experiment is contingent on a well-designed experimental setup. The key components are the UV light source, the reaction vessel, and the sample preparation.
The UV Light Source: Wavelength and Intensity Matter
The choice of UV lamp is critical for efficient and specific photoactivation.
-
Wavelength: Diazirines are optimally activated by long-wave UV light, typically in the range of 330-370 nm.[5][9][10] The ideal wavelength for most diazirines is around 345-355 nm.[9][11] It is imperative to avoid short-wave UV lamps (e.g., 254 nm) , as this wavelength can cause significant damage to proteins and nucleic acids.[9][11]
-
Intensity and Power: Higher wattage lamps generally lead to more efficient crosslinking and require shorter exposure times.[11] However, excessive power can lead to sample heating and potential degradation. It is essential to balance efficiency with sample integrity.
Table 1: Recommended UV Light Sources for Diazirine Activation
| UV Lamp Type | Typical Power | Recommended Wavelength | Key Considerations |
| LED-based UV Lamps | Variable | 365 nm | Offer precise wavelength control, low heat output, and long lifespan. |
| Mercury Vapor Lamps | 100-200 W | Broad spectrum | Require filters to remove wavelengths below 300 nm to prevent sample damage.[9][11] |
| Stratalinker® | 5 x 15 W bulbs | 365 nm | A common and reliable choice for biological crosslinking experiments.[11] |
| Hand-held UV Lamps | 6-8 W | 365 nm | Suitable for small-scale experiments, but may result in lower crosslinking efficiency.[11][12] |
Reaction Vessel and Sample Geometry
To ensure uniform and efficient UV irradiation, the choice of reaction vessel and the geometry of the sample are important factors.
-
Material: Quartz cuvettes or plates are ideal as they are transparent to long-wave UV light.[10] Standard polystyrene plates will absorb a significant amount of UV light and should be avoided.
-
Geometry: Use a shallow, uncovered reaction vessel to maximize the surface area exposed to the UV light.[11][13] The efficiency of irradiation decreases with increasing distance from the light source.[11] For adherent cells, ensure they are covered with a minimal layer of buffer to prevent drying during irradiation.[11]
Caption: A generalized experimental workflow for protein crosslinking using NHS-diazirine reagents.[4]
Protocols for Diazirine-Mediated Crosslinking
The following protocols provide a general framework for performing diazirine crosslinking experiments. Optimization will be necessary for specific applications.
Protocol 1: In Vitro Protein Crosslinking
This protocol is suitable for studying interactions between purified proteins.
Materials:
-
Purified protein(s) of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at pH 7-9.[9][14]
-
Diazirine crosslinker (e.g., NHS-ester diazirine)
-
Anhydrous DMSO or DMF for dissolving non-sulfonated crosslinkers.[9][11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
-
UV lamp (365 nm)
Procedure:
-
Protein Preparation: Prepare your protein sample in an amine-free buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the NHS-ester reaction.[9][14]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the diazirine crosslinker (e.g., 10 mM) in the appropriate solvent. NHS-ester diazirines are moisture-sensitive and should be dissolved in anhydrous DMSO or DMF.[9][11] Sulfo-NHS-ester diazirines can be dissolved in aqueous buffers.[11]
-
Labeling Reaction: Add the crosslinker to the protein sample. The final concentration and molar excess will need to be optimized. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute samples, a 20- to 50-fold molar excess may be required.[11]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[11]
-
Quenching: Stop the NHS-ester reaction by adding quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 5 minutes at room temperature or 15 minutes on ice.[11]
-
Removal of Excess Crosslinker: This is a critical step to prevent non-specific crosslinking during photoactivation.[9][14] Remove unreacted and hydrolyzed crosslinker using a desalting column or dialysis.[11]
-
Photoactivation: Place the sample in a suitable reaction vessel (e.g., quartz plate) on ice to prevent heating.[10] Irradiate the sample with a 365 nm UV lamp. The optimal distance and time will depend on the lamp's power. A typical starting point is 5-15 minutes at a distance of 1-5 cm.[4][11]
-
Analysis: The crosslinked products can now be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: In-Cell Crosslinking
This protocol is designed for capturing protein interactions within a cellular context.
Materials:
-
Adherent or suspension cells (~10⁷ cells)
-
Ice-cold PBS
-
Diazirine crosslinker (membrane-permeable or impermeable, depending on the target)
-
Anhydrous DMSO or DMF (for non-sulfonated crosslinkers)
-
Quenching buffer (e.g., Tris-HCl)
-
UV lamp (365 nm)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture media.[11][14]
-
Crosslinker Preparation: Prepare the crosslinker solution immediately before use, as described in Protocol 1.[14]
-
Labeling: Add the crosslinker to the cells in PBS to a final concentration of 0.5-2 mM.[11] Incubate for 10 minutes at room temperature or 30 minutes on ice.[11]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature or 15 minutes on ice.[11][14]
-
Washing: Remove excess crosslinker by washing the cells twice with ice-cold PBS.[11][14] Ensure the cells are covered with a thin layer of PBS to prevent them from drying out during UV irradiation.[11]
-
Photoactivation: Irradiate the cells with a 365 nm UV lamp for 5-15 minutes.[11][14] To minimize cell damage, the total irradiation time should be kept as short as possible.[11]
-
Cell Lysis and Analysis: Harvest and lyse the cells using a suitable lysis buffer. The crosslinked protein complexes can then be analyzed by immunoprecipitation, SDS-PAGE, and mass spectrometry.[14]
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Diazirine Crosslinking
| Problem | Possible Cause | Recommended Solution |
| Low or No Crosslinking | Hydrolysis of NHS-ester: The crosslinker was not prepared fresh or was exposed to moisture. | Prepare fresh crosslinker solution in anhydrous solvent immediately before use.[11] |
| Inefficient Photoactivation: UV lamp wavelength is incorrect, power is too low, or irradiation time is too short. | Use a UV lamp with an output between 330-370 nm. Optimize irradiation time and the distance of the lamp from the sample.[14] | |
| Presence of Primary Amines: Buffer contains Tris or glycine. | Use an amine-free buffer such as PBS or HEPES.[14] | |
| Non-specific Crosslinking | Excess Unreacted Crosslinker: Incomplete removal of the crosslinker before photoactivation. | Ensure thorough removal of excess crosslinker using desalting columns or extensive washing.[9] |
| Long-lived Diazo Intermediate: The diazo intermediate can diffuse and react non-specifically. | Optimize UV irradiation time and intensity. Shorter, more intense irradiation may favor the more rapid carbene-mediated crosslinking.[14] | |
| Protein Aggregation | High Crosslinker Concentration: Excessive crosslinking can lead to insoluble aggregates. | Titrate the crosslinker concentration to find the optimal balance between crosslinking efficiency and protein solubility. |
| Sample Heating: Prolonged UV exposure can heat the sample. | Perform the irradiation on ice and use a UV source with low heat output if possible.[10] |
Conclusion: A Versatile Tool for Discovery
Diazirine-based photo-crosslinkers provide a robust and versatile method for elucidating the intricate web of molecular interactions that govern cellular function.[4] By understanding the underlying photochemical mechanism and carefully optimizing the experimental setup and protocols, researchers can effectively trap and identify both stable and transient interactions. This powerful technology continues to be instrumental in advancing our knowledge in chemical biology, drug discovery, and beyond.
References
- Halloran, M. W., & Lumb, J. P. (2019). Recent Applications of Diazirines in Chemical Proteomics. Chemistry – A European Journal, 25(19), 4885-4898. [Link]
- Interchim. (n.d.). Diazirine crosslinkers.
- Jiang, Y., et al. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions.
- Jiang, Y. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]
- Royal Society of Chemistry. (2021).
- Dubinsky, L., et al. (2012). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 4(1), 59-79. [Link]
- Halloran, M. W., & Lumb, J. P. (2019). Recent Applications of Diazirines in Chemical Proteomics. Semantic Scholar. [Link]
- MacKinnon, A. L., & Taunton, J. (2009). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 1, 55-68. [Link]
- Appoh, F. E. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein.
- Smith, E., & Collins, I. (2021). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 19(33), 7113-7130. [Link]
- ResearchGate. (2019). Recent Applications of Diazirines in Chemical Proteomics.
- Liénard, B., et al. (2024). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. Mass Spectrometry Reviews. [Link]
- S. A. M. T. H. S. S. A. M. T. H. S. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. Journal of the American Chemical Society. [Link]
- Semantic Scholar. (2020). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). [Link]
- Smith, C. J., & Woon, E. C. Y. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry, 61(10), 4371-4388. [Link]
- ResearchGate. (2025). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. [Link]
- Yu, S. H., et al. (2014). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. Current Protocols in Chemical Biology, 6(3), 185-195. [Link]
- CORE. (n.d.). Photoaffinity labelling of alpha-synuclein using diazirine labelled caffeine, nicotine and 1-aminoindan.
- Homan, R. A. (2024). Photoaffinity labelling with small molecules.
- DASH (Harvard). (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. [Link]
- ChemRxiv. (n.d.). Labeling preferences of diazirines with protein biomolecules AUTHORS.
- NIH. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. [Link]
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Application Note: Probing Protein Interactions with Precision: A Guide to LC-MS/MS Analysis of Peptides Cross-Linked with Diazirine Reagents
Introduction: Capturing Molecular Interactions in Time
Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes in both health and disease. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool to capture these interactions and provide spatial constraints for structural modeling of proteins and their complexes.[1][2][3] Among the various cross-linking chemistries, photo-reactive diazirine-based reagents offer unique advantages for covalently trapping both stable and transient interactions with high temporal resolution.[4][5]
Diazirine cross-linkers are heterobifunctional reagents, typically featuring an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, and a photo-activatable diazirine moiety.[6][7][8] This two-stage reactivity allows for controlled conjugation to specific protein residues (primarily lysines) in a first step, followed by UV light-induced activation of the diazirine.[6][9] Upon photoactivation (~350-370 nm), the diazirine forms a highly reactive carbene intermediate that can insert into a wide array of chemical bonds (C-H, N-H, O-H) of any proximal amino acid, effectively "freezing" the interaction in place.[4][6][10] This non-specific reactivity of the carbene is a key advantage, enabling the capture of interactions that might be missed by residue-specific cross-linkers.[3][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of LC-MS/MS workflows for the analysis of peptides cross-linked with diazirine reagents. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the nuances of data analysis to ensure the generation of high-confidence structural insights.
The Experimental Journey: From Cross-Linking to Data Interpretation
The successful identification of cross-linked peptides is a multi-step process that requires careful optimization at each stage. The low abundance of cross-linked species compared to linear peptides presents a significant analytical challenge, making enrichment strategies crucial for success.[11][12]
Below is a graphical representation of the typical workflow for the analysis of diazirine cross-linked peptides.
Figure 1: General experimental workflow for LC-MS/MS analysis of diazirine cross-linked peptides.
Protocol 1: Cross-Linking of a Protein Complex with Sulfo-SDA
This protocol outlines a general procedure for cross-linking a purified protein complex using the water-soluble and membrane-impermeable cross-linker, sulfosuccinimidyl 4,4'-azipentanoate (sulfo-SDA).
Materials:
-
Purified protein complex (e.g., 1 mg/mL in a suitable buffer like PBS or HEPES, pH 7.5-8.0)
-
Sulfo-SDA (store desiccated at -20°C)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
UVP Crosslinker (or similar UV lamp with 365 nm output)
-
Ice bucket
Procedure:
-
Reagent Preparation: Prepare a fresh 100 mM stock solution of sulfo-SDA in anhydrous DMSO immediately before use.
-
NHS-Ester Reaction:
-
To your protein sample, add the sulfo-SDA stock solution to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark to allow the NHS ester to react with primary amines (lysine residues and N-termini).[13]
-
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to quench the unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): To remove excess cross-linker and quenching agent, perform a buffer exchange using a desalting column or dialysis into a suitable buffer for UV activation (e.g., PBS).
-
UV Activation:
-
Sample Preparation for Digestion: Proceed immediately to protein denaturation, reduction, alkylation, and digestion.
Causality Behind the Choices:
-
Sulfo-SDA: The sulfonate group makes this cross-linker water-soluble and restricts its reactivity to the surface of cells or proteins in solution, preventing it from crossing cell membranes.[7][8]
-
Fresh Stock Solution: NHS esters are susceptible to hydrolysis, so preparing the stock solution immediately before use ensures maximum reactivity.
-
Dark Incubation: The diazirine group is light-sensitive, so the initial NHS-ester reaction is performed in the dark to prevent premature activation.[8]
-
Quenching: This step is crucial to prevent non-specific reactions of the NHS ester during the subsequent UV activation step.
-
UV Activation on Ice: Performing the photo-activation on ice helps to minimize sample heating and potential protein degradation.
Enrichment of Cross-Linked Peptides: Finding the Needle in the Haystack
Due to the low efficiency of cross-linking reactions, cross-linked peptides are often present in substoichiometric amounts, making their detection challenging.[12] Therefore, an enrichment step is highly recommended to increase the chances of identification. The two most common methods are Strong Cation Exchange (SCX) and Size Exclusion Chromatography (SEC).[11][14][15]
-
Strong Cation Exchange (SCX) Chromatography: This technique separates peptides based on their charge. Cross-linked peptides, containing two N-termini and potentially more basic residues, will have a higher positive charge than most linear peptides and will thus bind more strongly to the SCX resin. They can then be eluted with a high-salt buffer.[14]
-
Size Exclusion Chromatography (SEC): This method separates peptides based on their size. Cross-linked peptides, being larger than their linear counterparts, will elute earlier from an SEC column.[15]
Protocol 2: Enrichment of Cross-Linked Peptides using SCX
Materials:
-
Digested peptide mixture
-
SCX solid-phase extraction (SPE) cartridge
-
SCX loading buffer (e.g., 0.1% formic acid in 5% acetonitrile)
-
SCX wash buffer (e.g., 0.1% formic acid in 20% acetonitrile)
-
SCX elution buffer (e.g., 0.1% formic acid, 500 mM NaCl in 20% acetonitrile)
-
Desalting column (e.g., C18)
Procedure:
-
Cartridge Equilibration: Equilibrate the SCX SPE cartridge with SCX loading buffer.
-
Sample Loading: Acidify the digested peptide mixture with formic acid and load it onto the equilibrated SCX cartridge.
-
Washing: Wash the cartridge with SCX wash buffer to remove unbound and weakly bound peptides (mostly linear peptides).
-
Elution: Elute the more highly charged peptides (enriched for cross-links) with the SCX elution buffer.
-
Desalting: Desalt the eluted fraction using a C18 desalting column to remove the high salt concentration, which is incompatible with downstream LC-MS/MS analysis.
-
Sample Preparation for LC-MS/MS: Dry the desalted sample and resuspend it in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in 2% acetonitrile).
LC-MS/MS Analysis: Unraveling the Cross-Linked Peptides
The analysis of cross-linked peptides by mass spectrometry requires specific instrument settings to ensure the acquisition of high-quality data for both precursor and fragment ions.[1] High-resolution mass spectrometers, such as Orbitrap-based instruments, are highly recommended.[3][11]
Fragmentation Strategies
Several fragmentation techniques can be employed for the analysis of cross-linked peptides. The choice of fragmentation method can significantly impact the quality of the resulting MS/MS spectra and the confidence of peptide identification.[16][17]
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation methods. HCD generally provides better fragmentation of the peptide backbone, leading to more complete ion series for both peptides in the cross-link.[16][17]
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and for fragmenting larger, more highly charged peptides. It can provide complementary fragmentation information to CID/HCD.[16]
-
Combined Fragmentation (EThcD): This approach combines ETD and HCD, providing a more comprehensive fragmentation of the cross-linked peptide and often leading to higher sequence coverage for both peptide chains.[16][17]
| Parameter | Recommended Setting | Rationale |
| MS1 Resolution | > 60,000 | To accurately determine the precursor mass and charge state of the cross-linked peptides. |
| MS2 Resolution | > 15,000 | To accurately determine the mass of the fragment ions for confident identification. |
| Precursor Isolation Window | 1.2 - 2.0 m/z | A slightly wider isolation window can be beneficial for capturing the entire isotopic envelope of the cross-linked peptide. |
| Fragmentation Method | HCD or EThcD | HCD is a robust starting point, while EThcD can provide more comprehensive fragmentation for challenging cross-links.[16][17] |
| Normalized Collision Energy (HCD) | 25-35% | This range typically provides good fragmentation for a wide range of peptides. May require optimization. |
| TopN Data-Dependent Acquisition | 10-20 | To maximize the number of MS/MS spectra acquired per duty cycle. |
| Dynamic Exclusion | 30-60 seconds | To prevent repeated fragmentation of the most abundant peptides and allow for the selection of lower-abundance cross-linked species. |
Table 1: Recommended LC-MS/MS Parameters for Diazirine Cross-Linked Peptide Analysis.
Data Analysis: The Computational Challenge
The identification of cross-linked peptides from MS/MS data is computationally more complex than standard peptide identification.[2][18] This is because the software must consider all possible pairwise combinations of peptides from the protein sequence database, which creates a vast search space.[1][2] Specialized search algorithms are therefore required.
Figure 2: Data analysis workflow for identifying cross-linked peptides.
Specialized Software for Cross-Link Identification
Several software packages have been developed specifically for the analysis of XL-MS data. Two popular and powerful options are:
-
pLink 2: A fast and reliable search engine for identifying cross-linked peptides from large datasets.[19][20][21] It employs a two-stage open search strategy and provides robust false discovery rate (FDR) estimation.[19]
-
MeroX: A user-friendly software that is particularly adept at analyzing data from MS-cleavable cross-linkers but is also capable of analyzing data from non-cleavable reagents.[22][23][24][25] It offers an intuitive graphical user interface for data visualization and validation.[22]
Key Parameters for Data Analysis:
-
Cross-linker Mass: The precise mass of the cross-linker must be specified.
-
Cross-linker Specificity: Define the amino acids that the cross-linker reacts with (e.g., lysine and N-terminus for the NHS-ester moiety, and any amino acid for the diazirine moiety).
-
Protease: Specify the enzyme used for digestion (e.g., trypsin).
-
Precursor and Fragment Mass Tolerances: These should be set according to the performance of the mass spectrometer used for data acquisition.
-
Variable Modifications: Include potential modifications such as oxidation of methionine.
Conclusion and Future Perspectives
The LC-MS/MS analysis of peptides cross-linked with diazirine reagents is a powerful technique for elucidating protein-protein interactions and gaining structural insights into protein complexes. While the workflow can be challenging, particularly due to the low abundance of cross-linked species, careful attention to experimental detail, including the crucial enrichment step, can lead to high-quality, reproducible results. The continued development of novel cross-linking reagents, including MS-cleavable diazirines, coupled with advancements in mass spectrometry instrumentation and specialized data analysis software, promises to further enhance the capabilities of this exciting field.[3][26] By following the principles and protocols outlined in this application note, researchers can confidently embark on their own XL-MS studies and contribute to a deeper understanding of the complex molecular machinery of the cell.
References
- The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PubMed Central (PMC). [Link]
- Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. PubMed Central (PMC). [Link]
- A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides.
- An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS. [Link]
- Computational Methods and Machine Learning for Crosslinking Mass Spectrometry D
- Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. National Institutes of Health (NIH). [Link]
- Recent Applications of Diazirines in Chemical Proteomics. PubMed. [Link]
- pFindStudio/pLink2: pLink is a software dedicated for the analysis of chemically cross-linked proteins or protein complexes using mass spectrometry. GitHub. [Link]
- Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link]
- Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry. PubMed Central (PMC). [Link]
- Cross-Linking Mass Spectrometry Data Analysis.
- Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis.
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]
- Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. [Link]
- pLink 2. bio.tools. [Link]
- Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PubMed Central. [Link]
- Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS. PubMed Central (PMC). [Link]
- Photolytic Crosslinking to Probe Protein-Protein and Protein-Matrix Interactions In Lyophilized Powders. PubMed Central (PMC). [Link]
- Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. National Institutes of Health (NIH). [Link]
- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. PubMed Central (PMC). [Link]
- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons.
- Protein Analysis, Modification and Interaction. Fisher Scientific. [Link]
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- Diazirine crosslinkers. Interchim. [Link]
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- StavroX and MeroX - Help and Contact. StavroX. [Link]
- First look at PLINK 2 (and beta reselase d
- PLINK 1.9 and 2.0. cog-genomics.org. [Link]
- Optimized fragmentation regime for diazirine photo-cross-linked peptides.
- MeroX Java Webstart. StavroX. [Link]
- MeroX. bio.tools. [Link]
- StavroX and MeroX - Frequently asked questions (FAQ). StavroX. [Link]
- An optimized fragmentation regime for diazirine photo-cross-linked peptides.
- Cross-linking mass spectrometry for mapping protein complex topologies in situ. Portland Press. [Link]
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PubMed Central (PMC). [Link]
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incorporating diazirine probes into small molecule drug discovery
Topic: Incorporating Diazirine Probes into Small Molecule Drug Discovery for Target Identification
Introduction: Unmasking Drug Targets with Light
The identification of a small molecule's cellular targets is a pivotal, yet often challenging, step in drug discovery and chemical biology.[1] Understanding the full spectrum of a compound's interactions—both on-target and off-target—is essential for elucidating its mechanism of action, predicting potential toxicity, and enabling rational lead optimization.[2] Photoaffinity labeling (PAL) has emerged as a powerful strategy to address this challenge by converting non-covalent, reversible small molecule-protein interactions into stable, covalent bonds upon photo-irradiation.[3][4]
Among the various photoreactive groups available, diazirines have become the tool of choice for many applications.[5][6] Upon irradiation with biocompatible long-wave UV light (typically 350-365 nm), the three-membered diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate.[7][8] This carbene can rapidly and indiscriminately insert into neighboring C-H, N-H, and O-H bonds, effectively "tagging" the binding protein in its native cellular environment.[9]
This application guide provides a comprehensive overview of the principles, design considerations, and detailed protocols for incorporating diazirine-based probes into chemoproteomic workflows for small molecule target identification.
The Diazirine Advantage
Diazirines offer several key advantages over other photo-crosslinkers like benzophenones and aryl azides, making them particularly well-suited for live-cell experiments.[5][10]
-
Small Size: The diazirine moiety is minimally sized, reducing the likelihood that its incorporation will disrupt the parent molecule's biological activity and binding affinity.[11]
-
Activation Wavelength: They are activated by long-wave UV light (350-365 nm), which is less damaging to cells and biomolecules compared to the shorter wavelengths required for some other photophores.[5]
-
High Reactivity & Short Lifetime: The generated carbene is highly reactive and has a very short lifetime, ensuring that crosslinking occurs primarily with proximal molecules within the binding pocket, thereby minimizing non-specific labeling of distal proteins.[9]
-
Chemical Stability: Diazirines are generally stable in the dark to a wide range of chemical conditions and biological environments, allowing for their use in complex systems.[12]
Table 1: Comparison of Common Photoreactive Groups
| Feature | Diazirines | Benzophenones | Aryl Azides |
| Size | Small | Bulky | Moderate |
| Activation λ (nm) | ~350-380 | ~350-360 | ~254-300 |
| Reactive Intermediate | Carbene | Triplet Diradical | Nitrene |
| Reactivity | Inserts into C-H, N-H, O-H | H-abstraction, prefers C-H | Rearrangements, less specific |
| Lifetime of Intermediate | Very Short (ns) | Long (µs) | Short (ns) |
| Stability to H₂O | Good | Excellent | Moderate |
The Chemistry of Photoactivation
The utility of diazirine probes is rooted in their unique photochemistry. Upon absorbing a photon of UV light, the diazirine ring undergoes irreversible decomposition.
Caption: Diazirine photoactivation pathway.
It is crucial to understand that irradiation can produce a linear diazo isomer, which can be a competing intermediate.[3] While this diazo species can also lose nitrogen to form the desired carbene, it can also be protonated in aqueous environments to form a diazonium ion, which acts as an alkylating agent and may preferentially label acidic amino acid residues like aspartate and glutamate.[13][14] Phenyl-trifluoromethyl diazirines were developed to minimize this diazo isomerization, enhancing the efficiency of carbene formation.[5][7]
Strategic Design of a Diazirine Probe
A successful photoaffinity probe is a multi-functional tool that retains the biological activity of the parent molecule while enabling covalent capture and subsequent detection.[15] Its design requires careful consideration of three modular components.
Caption: The modular design of a trifunctional photoaffinity probe.
-
The Pharmacophore: This is the bioactive small molecule of interest. It is critical to leverage Structure-Activity Relationship (SAR) data to determine where modifications can be made without abolishing binding affinity. Attaching the linker at a position known to be tolerant of substitution is paramount.[16]
-
The Diazirine Moiety: This is the photoreactive engine of the probe. Both aliphatic and aryl (e.g., trifluoromethylphenyl) diazirines are common. Aliphatic diazirines are smaller, but aryl diazirines can be more stable and less prone to diazo isomerization.[1][13] The choice depends on the synthetic accessibility and the steric tolerance of the pharmacophore.
-
The Reporter Handle: This functional group enables the visualization and/or enrichment of probe-labeled proteins. A terminal alkyne is the most common choice, as it is small, inert, and allows for the attachment of various tags (e.g., biotin, fluorophores) via highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[16][17]
The Chemoproteomic Workflow for Target Identification
The overall experimental process involves several key stages, from treating live cells with the probe to identifying the covalently labeled proteins by mass spectrometry.
Caption: A general workflow for diazirine-based target identification.
A crucial control experiment involves competition with an excess of the parent, unlabeled small molecule. A genuine target protein should show significantly reduced labeling in the presence of the competitor. A photo-stable control probe, where the diazirine is replaced with a non-photoreactive analog (e.g., a dimethyl group), is also valuable to identify proteins that may react non-specifically with the probe.[16]
Detailed Experimental Protocols
The following protocols provide a generalized framework. Researchers must optimize parameters such as probe concentration and irradiation time for their specific small molecule and cellular system.
Protocol 1: Synthesis of a Minimalist Diazirine-Alkyne Tag
Recent advances have enabled more concise syntheses of versatile diazirine building blocks.[10][18] This protocol is adapted from a high-yielding, four-step synthesis of a carboxylic acid-functionalized diazirine-alkyne tag, which can then be coupled to an amine-containing pharmacophore via standard amide bond formation.
Materials:
-
Commercially available starting materials and reagents
-
Standard laboratory glassware and synthetic chemistry equipment (e.g., round-bottom flasks, magnetic stirrers, rotary evaporator)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Reagents for amide coupling: HBTU, DIPEA
Procedure:
-
Synthesis of the Diazirine Core: The synthesis of a key diazirine intermediate, such as 3-(but-3-yn-1-yl)-3-(3-hydroxypropyl)-3H-diazirine, can be achieved in a few steps from commercially available precursors, often involving the formation of a ketone, conversion to a diaziridine, and subsequent oxidation.[18]
-
Functionalization: The hydroxyl group of the diazirine intermediate is then converted to a functional handle suitable for coupling, such as an alkyl iodide.[18]
-
Chain Extension and Carboxylation: The alkyl iodide can be used to alkylate a protected malonate ester, followed by deprotection and decarboxylation to yield the final carboxylic acid-functionalized diazirine-alkyne tag.
-
Amide Coupling to Pharmacophore: a. Dissolve the amine-containing pharmacophore (1.0 eq) and the diazirine-alkyne carboxylic acid tag (1.1 eq) in anhydrous DMF. b. Add HBTU (1.2 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS or TLC. d. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Purify the final probe by flash column chromatography.
Protocol 2: Photoaffinity Labeling (PAL) in Live Cells[7]
Materials:
-
Cultured cells (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Diazirine probe and parent molecule competitor (as DMSO stocks)
-
UV lamp (365 nm, e.g., Spectroline SB-100P/F)
-
Cell scrapers
Procedure:
-
Cell Culture: Plate cells in appropriate vessels (e.g., 10 cm dishes) and grow to 80-90% confluency.
-
Probe Incubation: a. For each condition (probe only, probe + competitor), aspirate the culture medium. b. Wash cells once with 5 mL of serum-free medium or PBS. c. Add fresh serum-free medium containing the final concentration of the diazirine probe (typically 1-50 µM, must be optimized). For competition samples, pre-incubate with a 50-100 fold excess of the parent molecule for 30 minutes before adding the probe. d. Incubate cells for a specified time (e.g., 30-60 minutes) at 37°C in the dark.
-
UV Irradiation: a. Aspirate the medium and wash the cells twice with 10 mL of ice-cold PBS to remove excess probe. Leave a thin layer of PBS (~1 mL) covering the cells. b. Place the dish on an ice-cold surface. Remove the lid. c. Irradiate the cells with 365 nm UV light for a specified time (e.g., 10-20 minutes). The distance from the lamp to the cells should be minimized and kept consistent (e.g., 5-10 cm).
-
Cell Harvest: a. After irradiation, immediately place the dish on ice. b. Aspirate the PBS and add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors). c. Scrape the cells and collect the lysate into a pre-chilled microcentrifuge tube. d. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cleared lysate) for downstream processing. Determine protein concentration using a BCA assay.
Protocol 3: Click Chemistry (CuAAC) and Protein Enrichment[7]
Materials:
-
Cleared cell lysate from Protocol 2
-
Azide-functionalized biotin (e.g., Azide-PEG3-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄) solution
-
Streptavidin-coated magnetic beads
Procedure:
-
Click Reaction: a. In a microcentrifuge tube, take a defined amount of protein lysate (e.g., 1 mg). b. Add the click chemistry reagents sequentially: Azide-Biotin (final conc. ~100 µM), TCEP (final conc. ~1 mM), TBTA (final conc. ~100 µM), and finally CuSO₄ (final conc. ~1 mM). c. Incubate the reaction for 1-2 hours at room temperature with gentle end-over-end rotation.
-
Protein Precipitation (Optional but Recommended): a. Precipitate the protein to remove excess click reagents using a methanol/chloroform precipitation method. b. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Streptavidin Enrichment: a. Pre-wash the required amount of streptavidin beads with a wash buffer (e.g., 0.1% SDS in PBS). b. Dilute the protein sample 10-fold with PBS to reduce the SDS concentration. c. Add the diluted, biotinylated lysate to the pre-washed streptavidin beads. d. Incubate for 1-2 hours at room temperature with end-over-end rotation.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of stringent washes to remove non-specifically bound proteins. For example:
- 2x with 1% SDS in PBS
- 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0
- 2x with PBS
Protocol 4: On-Bead Digestion for Mass Spectrometry[7]
Materials:
-
Washed streptavidin beads with captured proteins
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (FA)
-
C18 StageTips for desalting
Procedure:
-
Reduction and Alkylation: a. Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.
-
Digestion: a. Add trypsin (e.g., 1 µg) to the bead slurry. b. Incubate overnight at 37°C with shaking.
-
Peptide Collection: a. Centrifuge the beads and carefully collect the supernatant containing the digested peptides. b. Perform a second wash of the beads with a small volume of buffer or 0.1% FA to recover any remaining peptides and combine the supernatants.
-
Sample Preparation for LC-MS/MS: a. Acidify the peptide solution with formic acid to a final concentration of 1% to stop the digestion and prepare the sample for mass spectrometry. b. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Data Analysis and Target Validation
The final step involves analyzing the mass spectrometry data. Quantitative proteomics platforms, such as label-free quantification (LFQ) or Tandem Mass Tag (TMT) labeling, are used to compare the abundance of proteins enriched in the probe-treated sample versus the control samples (e.g., probe + competitor, no-UV control).
A high-confidence "hit" is a protein that is significantly enriched in the probe-treated sample and whose enrichment is significantly reduced in the competition sample. Following identification, orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or surface plasmon resonance (SPR) should be used to validate the interaction between the parent small molecule and the newly identified protein target. Beyond target identification, mapping the specific peptide fragments modified by the probe can provide valuable information about the drug's binding site on the protein.[7]
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Labeling of Known Target | Probe is inactive (poor binding affinity). Probe concentration is too low. UV irradiation time/intensity is insufficient. | Confirm probe binds to the target using an orthogonal assay. Perform a dose-response experiment. Increase irradiation time or decrease lamp distance. |
| High Background/Non-specific Labeling | Probe concentration is too high. Insufficient washing post-enrichment. Probe is "sticky" or aggregates. | Titrate probe concentration downwards. Increase the number and stringency of wash steps. Include detergents (e.g., Tween-20) in incubation/wash buffers. |
| Poor Enrichment on Streptavidin Beads | Inefficient click chemistry reaction. Biotin tag is inaccessible. | Use fresh click reagents (especially TCEP and CuSO₄). Ensure protein is fully solubilized. Consider a longer PEG linker on the azide-biotin tag. |
| Many Proteins Identified, None Compete | The parent molecule has low affinity/high off-rate. The probe is labeling proteins non-specifically. | Ensure the competition experiment is performed with a sufficient excess of competitor and adequate pre-incubation time. Use a photo-stable control probe to identify non-specific binders. |
Conclusion
Diazirine-based photoaffinity labeling is a robust and versatile technology that provides a direct line of sight into the cellular interactome of a small molecule. By enabling the covalent capture of binding partners in their native context, this approach can accelerate the deconvolution of drug mechanisms, uncover novel biology, and guide the development of more selective and effective therapeutics. While careful design and rigorous validation are essential for success, the insights gained from these experiments are invaluable for modern drug discovery programs.
References
- BenchChem. (2025).
- Hill, J. R., & Robertson, A. A. B. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link]
- BLDpharm. (n.d.). Applications of Diazirine in Chemical Biology. BLDpharm.
- Rashidian, M., & Distefano, M. D. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology. [Link]
- Sci-Hub. (n.d.). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis.
- Aboagye, E. T., et al. (2025).
- M. F. G. Stevens, et al. (1970). Diazirines. II. Synthesis and properties of small functionalized diazirine molecules. The Journal of Organic Chemistry. [Link]
- West, A. V., et al. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society. [Link]
- Wiley Online Library. (2009). Target Identification by Diazirine Photo‐Cross‐Linking and Click Chemistry. Current Protocols in Chemical Biology.
- ResearchGate. (n.d.). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Request PDF. [Link]
- Aboagye, E. T., et al. (2025).
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
- Li, Z., et al. (2013). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. SpringerLink. [Link]
- Wikipedia. (n.d.). Diazirine. [Link]
- Hino, N., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. MDPI. [Link]
- ResearchGate. (n.d.). Synthesis of diazirines. Request PDF. [Link]
- Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
- Pitts, C. R., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Organic Letters. [Link]
- Ward, C. C., et al. (2021).
- Inoue Research Group. (2021). Photoaffinity Labeling Preferences of Diazirines.
- Musolino, N., et al. (2021). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. [Link]
- Vinogradova, E. V., et al. (2018). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. ACS Central Science. [Link]
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Hashimoto, Y., & Hatanaka, Y. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. [Link]
- ResearchGate. (2025). Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy. [Link]
- BioRxiv. (n.d.).
- Hill, J. J., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Omega. [Link]
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Application Note & Protocol Guide: Synthesis of Multifunctional Probes from 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Illuminating Molecular Interactions
In the intricate landscape of chemical biology and drug discovery, identifying the precise molecular targets of bioactive compounds is a paramount challenge. Photo-affinity labeling (PAL) has emerged as a powerful strategy to overcome this hurdle, enabling the covalent capture of transient, non-covalent interactions between a small molecule and its protein partners directly within a native biological context.[1][2][3] At the heart of this technique lies the photophore—a chemical entity that remains inert until activated by a specific wavelength of light.
Among the arsenal of photophores, the 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD) group has become a tool of choice.[3] Its remarkable stability in the dark, compact size, and the efficiency with which it generates a highly reactive carbene upon UV irradiation make it ideal for these demanding applications.[4][5] This guide focuses on a uniquely versatile building block, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide (TPD-Benzyl Bromide), a reagent designed for the streamlined synthesis of sophisticated, multifunctional chemical probes. We will explore the fundamental chemistry, provide a rationale for probe design, and detail a step-by-step protocol for the synthesis and characterization of a model probe, empowering researchers to forge their own tools for discovery.
Section 1: The Scientific Foundation of TPD Photo-Crosslinkers
The utility of the TPD moiety is rooted in its clean and predictable photochemistry. The diazirine, a strained three-membered ring containing two nitrogen atoms, is the source of this photoreactivity.
Mechanism of Photoactivation
Upon irradiation with UV light, typically in the 350-365 nm range, the TPD group undergoes an irreversible decomposition.[6][7] This wavelength is particularly advantageous as it is generally outside the absorption range of most biomolecules, minimizing photodamage to the biological system.[8] The activation proceeds as follows:
-
Excitation: The diazirine absorbs a photon, entering an excited state.
-
Nitrogen Extrusion: The excited diazirine rapidly eliminates a molecule of dinitrogen gas (N₂), a thermodynamically favorable process.
-
Carbene Generation: This elimination generates a highly reactive singlet carbene intermediate.[7] While a competing pathway involving isomerization to a more stable, but less reactive, linear diazo intermediate exists, the electron-withdrawing trifluoromethyl group on the TPD scaffold significantly favors the direct formation of the desired reactive carbene.[4][9][10]
-
Covalent Insertion: The carbene has an extremely short half-life (nanoseconds) and will indiscriminately insert into adjacent C-H, O-H, and N-H bonds of any nearby molecule—ideally, the target protein.[6][11] This forms a stable, covalent bond, permanently "tagging" the interacting partner.
Caption: Photoactivation pathway of a TPD-diazirine photophore.
Advantages of the TPD Moiety
The TPD scaffold is preferred over other photophores for several key reasons, summarized below.
| Feature | Advantage | Scientific Rationale |
| Chemical Stability | Inert to a wide range of biological and chemical conditions in the absence of UV light.[10][12] | Allows for multi-step synthesis and handling without degradation of the photophore.[5][13] |
| Small Size | Minimizes steric perturbation of the parent ligand's structure and binding affinity.[4] | Reduces the likelihood that the probe itself will alter the interaction it is designed to study. |
| High Photo-Efficiency | Generates reactive carbene with high quantum yield upon UV irradiation.[3] | The trifluoromethyl group disfavors rearrangement to the less reactive diazo isomer.[4] |
| Bio-Orthogonal Activation | Activated by UV light (~350 nm) that does not typically harm cells or proteins.[8] | Ensures that the observed interactions are not artifacts of cellular damage. |
| Indiscriminate Insertion | The resulting carbene can react with any proximal amino acid side chain.[1][11] | Increases the probability of successful cross-linking, even in binding pockets lacking highly nucleophilic residues. |
Section 2: Rational Design of Multifunctional Probes
Modern chemical probes are modular tools engineered for a specific purpose. The most effective probes typically feature a tripartite architecture, and TPD-Benzyl Bromide is an ideal reagent for linking these modules together.
The Tripartite Probe Architecture
A state-of-the-art multifunctional probe consists of three essential components:
-
Recognition Element: This is the bioactive portion of the probe (e.g., a known drug, inhibitor, or metabolite) that provides binding specificity and directs the probe to its intended biological target.
-
Photo-Crosslinker ("Warhead"): The TPD group, which, upon activation, will form the covalent bond with the target.
-
Reporter Handle: A functional group that enables detection, enrichment, and identification of the cross-linked target. Common handles include biotin (for streptavidin affinity purification) and terminal alkynes or azides (for bio-orthogonal "click chemistry" ligation to fluorescent tags or biotin).[1][4]
Caption: The modular architecture of a multifunctional chemical probe.
The Synthetic Role of TPD-Benzyl Bromide
TPD-Benzyl Bromide is a dual-functional reagent that brilliantly bridges the gap between the photophore and the other probe components.[14]
-
The Diazirine End: Provides the essential photo-reactive "warhead."
-
The Benzyl Bromide End: Acts as a stable but reactive electrophilic handle. Benzyl bromides are excellent substrates for SN2 reactions with a variety of nucleophiles. This allows for straightforward conjugation to linkers or ligands that contain functional groups like amines (-NH₂), thiols (-SH), or alcohols/phenols (-OH).[14]
This dual nature makes it an exceptionally powerful building block for modular probe synthesis.
Section 3: Detailed Synthesis Protocol: A Model TPD-Biotin Probe
This section provides a detailed, step-by-step protocol for the synthesis of a model trifunctional probe by reacting TPD-Benzyl Bromide with a commercially available amino-PEG-biotin linker. This reaction forms a stable secondary amine linkage.
Objective: To synthesize a biotinylated TPD probe via nucleophilic substitution.
Caption: Reaction scheme for the synthesis of a model TPD-Biotin probe.
Materials and Reagents
| Reagent | Supplier/CAS | Purity | Notes |
| This compound | e.g., AxisPharm (AP11014) | >95% | Store at -20°C, protected from light.[14] |
| Amine-PEGn-Biotin | Various | >95% | Choose a PEG linker length (n) appropriate for the application. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich (387649) | ≥99% | Acts as a non-nucleophilic base to scavenge HBr byproduct. |
| Anhydrous N,N-Dimethylformamide (DMF) | Sigma-Aldrich (227056) | ≥99.8% | Use a dry, amine-free grade of solvent.[14] |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade | For chromatography. |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade | For chromatography. |
| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade | For extraction and TLC. |
| Hexanes | Fisher Scientific | ACS Grade | For extraction and TLC. |
| Silica Gel | SiliCycle | 60 Å, 40-63 µm | For flash column chromatography. |
Step-by-Step Experimental Protocol
Safety Precaution: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Crucially, all steps involving the diazirine reagent must be performed in the dark or under dim, indirect light (e.g., by wrapping glassware in aluminum foil) to prevent premature photoactivation. [5][13]
-
Reagent Preparation (Stoichiometry: 1.0 eq Amine, 1.1 eq Bromide, 2.0 eq Base):
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine-PEGn-Biotin (1.0 eq) in anhydrous DMF (target concentration ~0.1 M).
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes under a nitrogen or argon atmosphere.
-
-
Reaction Initiation:
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the TPD-Benzyl Bromide solution dropwise to the stirring amine solution at room temperature.
-
Seal the flask under an inert atmosphere and wrap it completely in aluminum foil.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Spot the starting materials and the reaction mixture on a silica plate. A typical mobile phase is 5-10% Methanol in Dichloromethane. The product should appear as a new, less polar spot than the starting amine.
-
-
Work-up:
-
Once the reaction is complete (disappearance of the limiting amine reagent), concentrate the mixture under reduced pressure (rotary evaporator) to remove the DMF.
-
Re-dissolve the resulting crude oil/solid in a mixture of DCM and water.
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent system (e.g., 100% DCM).
-
Load the crude material onto the column and elute with a gradient of Methanol in DCM (e.g., 0% to 10% MeOH).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product as a solid or oil.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final probe using:
-
Store the final, purified probe at -20°C or -80°C, desiccated and protected from light, for long-term stability.
-
Section 4: Application Workflow Overview
The synthesized TPD-Biotin probe can be used in a chemical proteomics experiment to identify protein interaction partners. The general workflow is a multi-stage process.[3][4]
Caption: General experimental workflow for a PAL target identification experiment.
Conclusion
This compound is a powerful and enabling reagent for the construction of sophisticated multifunctional probes. Its dual reactivity provides a direct and efficient synthetic handle to incorporate the superior TPD photophore into diverse molecular scaffolds. By understanding the principles of the underlying photochemistry and following robust synthetic and analytical protocols, researchers can confidently develop customized tools to trap, identify, and characterize the protein interactions that drive biological processes and disease, paving the way for new therapeutic discoveries.
References
- Axispharm. (n.d.). Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker.
- Lilly, K., et al. (2021). Labeling preferences of diazirines with protein biomolecules. PMC, NIH.
- Aal-Ablidi, R., et al. (2022). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro. PMC, NIH.
- Baralle, A., et al. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au.
- Ramadoss, R., et al. (2020). Trifluoromethyl phenyl diazirines. DR-NTU, Nanyang Technological University.
- Baralle, A., et al. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. PMC, NIH.
- ResearchGate. (n.d.). Overview of diazirine synthesis, activation, and applications.
- Feltes, M., et al. (2019). Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. PubMed Central, NIH.
- MDPI. (n.d.). Recent Advances in Target Characterization and Identification by Photoaffinity Probes.
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Application Notes and Protocols: Illuminating the In Vivo Landscape of Protein-DNA Interactions with Photo-Crosslinking
For researchers, scientists, and drug development professionals dedicated to deciphering the intricate dance between proteins and DNA, the ability to capture these interactions in their native cellular environment is paramount. This guide provides an in-depth exploration of photo-crosslinking, a powerful technique for covalently "freezing" these transient interactions, enabling their subsequent identification and characterization. We will delve into the core principles, compare different crosslinking strategies, and provide detailed, field-proven protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) enhanced by this methodology.
The Rationale: Why Photo-Crosslinking?
Understanding where and when proteins bind to DNA is fundamental to unraveling the mechanisms of gene regulation, DNA replication and repair, and the pathogenesis of numerous diseases. While traditional methods have provided invaluable insights, they often rely on formaldehyde-based crosslinking, which, despite its utility, presents certain limitations.
Formaldehyde creates a reversible crosslink primarily between primary amines, forming a Schiff base. This process can be efficient for capturing stable protein-DNA complexes. However, it has a very short crosslinking radius (2 Å) and can favor the capture of protein-protein interactions within larger complexes, potentially obscuring direct DNA contacts.[1][2] Furthermore, the reversal of formaldehyde crosslinks can be inefficient, leading to sample loss.
Photo-crosslinking offers a compelling alternative. This technique utilizes photo-activatable reagents that, upon exposure to a specific wavelength of UV light, form highly reactive intermediates capable of forming covalent bonds with nearby molecules, including DNA.[3][4] This approach provides several key advantages:
-
"Zero-Distance" Crosslinking: Many photo-crosslinkers react with any C-H or N-H bond in close proximity, providing a more direct snapshot of protein-DNA contacts.[3]
-
Temporal Control: The crosslinking reaction is initiated by light, offering precise temporal control over the capture of dynamic interactions.[5]
-
Reduced Protein-Protein Crosslinking Bias: Compared to formaldehyde, UV crosslinking is less prone to creating extensive protein-protein crosslinks, simplifying the identification of direct DNA-binding proteins.[6]
Choosing Your Weapon: A Guide to Photo-Crosslinkers
The success of a photo-crosslinking experiment hinges on the selection of an appropriate photo-reactive group. The most commonly used classes are aryl azides, diazirines, and benzophenones.[7][8]
| Photo-Crosslinker Class | Reactive Intermediate | Activation Wavelength (nm) | Advantages | Disadvantages |
| Aryl Azides | Nitrene | 254-300 | Relatively stable, well-characterized. | Can be quenched by nucleophiles, longer-lived intermediate can diffuse. |
| Diazirines | Carbene | 350-370 | Highly reactive, short-lived intermediate minimizes diffusion, less prone to quenching. | Can be more challenging to synthesize and incorporate. |
| Benzophenones | Triplet Ketone | 350-360 | Stable to ambient light, can be repeatedly activated. | Can preferentially react with C-H bonds, bulky group may perturb interactions. |
Table 1. Comparison of common photo-crosslinker classes.
For in vivo applications, diazirine-containing unnatural amino acids, such as photo-leucine and photo-methionine, can be metabolically incorporated into proteins, offering a powerful way to introduce the photo-reactive moiety directly into the cellular environment.[3]
Experimental Workflow: A Visual Guide
The general workflow for a photo-crosslinking experiment coupled with downstream analysis like ChIP-seq involves several key stages.
Figure 2. Key stages of the P-ChIP-seq protocol.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low ChIP DNA Yield | Inefficient crosslinking. | Optimize UV dosage and/or photo-crosslinker concentration and incubation time. [9] |
| Poor antibody performance. | Use a ChIP-validated antibody; perform a titration to determine the optimal amount. | |
| Inefficient cell lysis or chromatin shearing. | Verify lysis and shearing efficiency by microscopy and gel electrophoresis, respectively. [10] | |
| High Background Signal | Insufficient washing. | Increase the number or duration of wash steps; ensure wash buffers are fresh. [11] |
| Non-specific antibody binding. | Pre-clear the chromatin; include an isotype control (e.g., IgG) in your experiment. | |
| Too much starting material. | Reduce the amount of chromatin used for immunoprecipitation. | |
| No Enrichment of Known Target Genes | Incorrect antibody. | Ensure the antibody recognizes the native protein under ChIP conditions. |
| Protein not expressed or not bound to DNA under the experimental conditions. | Verify protein expression by Western blot; consider different cell growth conditions. |
Table 2. Troubleshooting guide for P-ChIP-seq.
Conclusion and Future Perspectives
Photo-crosslinking offers a robust and precise method for capturing protein-DNA interactions in their native cellular context. By providing temporal control and a more direct readout of DNA contacts, this technique complements and, in many cases, surpasses traditional formaldehyde-based methods. As new photo-activatable probes and more sensitive detection methods become available, the application of photo-crosslinking will undoubtedly continue to illuminate the complex and dynamic landscape of the genome.
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A Multi-faceted Workflow for the Comprehensive Identification of Off-Target Protein Interactions
An Application Guide and Protocol
Abstract
The identification of unintended, or "off-target," interactions is a critical step in modern drug discovery and development. Such interactions are a primary cause of adverse drug reactions and can lead to late-stage clinical trial failures.[1][2] A robust and systematic workflow to identify and validate off-target interactions early in the discovery pipeline is essential for developing safer, more effective therapeutics. This guide provides a detailed, multi-pronged approach that integrates computational prediction with biochemical and cellular validation, offering researchers a comprehensive strategy to de-risk drug candidates. We present field-proven protocols for key experimental techniques, including the Cellular Thermal Shift Assay (CETSA), and explain the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Imperative of Off-Target Profiling
While drugs are designed to engage a specific protein target to elicit a therapeutic effect, they often interact with numerous other proteins within the proteome.[3][4] These off-target interactions can lead to unforeseen toxicity, but they can also sometimes result in beneficial polypharmacology.[3] Therefore, a comprehensive understanding of a compound's interaction profile is not just a safety requirement but also an opportunity to better understand its mechanism of action and potential for repurposing.[4][5]
The challenge lies in identifying these interactions from thousands of possibilities. No single method is sufficient; a successful strategy relies on a tiered approach that begins with broad, predictive screening and progresses to highly specific, biologically relevant validation. This workflow allows for the efficient allocation of resources, focusing intensive experimental validation on a smaller, more probable list of off-target candidates.
The Integrated Off-Target Identification Workflow
A robust workflow for identifying off-target interactions integrates computational, biochemical, and cellular methods in a hierarchical fashion. The process begins with broad, in silico predictions to generate hypotheses, which are then tested using high-throughput in vitro methods. Finally, the most promising interactions are validated in a physiological context using cell-based assays.
Caption: Integrated workflow for off-target identification.
Phase 1: In Silico Prediction of Off-Target Interactions
Computational methods are invaluable for rapidly screening vast chemical and biological spaces to predict potential off-target interactions, thereby prioritizing experimental resources.[6] These approaches generally fall into two categories: ligand-based and structure-based.
-
Ligand-Based Methods: These methods operate on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[7] By comparing a drug candidate to large databases of compounds with known protein interactions, these tools can predict potential off-targets.[1][8] Machine learning algorithms, such as Support Vector Machines (SVM) and Neural Networks, are increasingly used to build predictive models from these large datasets.[1][6]
-
Structure-Based Methods: When a three-dimensional structure of a potential off-target protein is available, molecular docking can be used to predict if a drug can bind to its active or allosteric sites.[7] This method computationally places the small molecule into the protein's binding pocket and calculates a score based on the predicted binding energy and conformational fit.
Data Presentation: Comparison of Off-Target Identification Methodologies
| Methodology | Principle | Advantages | Limitations | Typical Application |
| In Silico Screening | Chemical similarity, molecular docking, machine learning.[7][8] | High-throughput, low cost, rapid hypothesis generation.[3] | Predictive, not definitive; prone to false positives/negatives; may require protein structures.[9] | Initial, broad screening of a compound against thousands of potential targets. |
| Biochemical Assays | Direct measurement of binding or enzyme activity (e.g., kinase panels, protein microarrays).[10][11] | Confirms direct physical interaction; highly sensitive; quantitative (IC50, Ki).[10] | Lacks cellular context (no cell permeability, metabolism); requires purified proteins.[12] | High-throughput confirmation of direct binding for hits from in silico screens. |
| Cellular Assays | Measures target engagement within intact cells or cell lysates (e.g., CETSA).[13][14] | Physiologically relevant; accounts for cell permeability and compound metabolism.[12] | Lower throughput than biochemical assays; requires specific antibodies or reporters. | Validation of target engagement for high-priority hits in a biological system. |
Phase 2: In Vitro Confirmation with Biochemical Assays
Biochemical assays provide the first layer of experimental validation by directly measuring the physical interaction between a compound and a purified protein.
Kinase Profiling
Given that protein kinases are a large and crucial class of drug targets, kinase profiling is a standard step for many drug discovery programs.[][16] This involves screening a compound against a large panel of purified kinases to measure its inhibitory activity.
Protocol Snapshot: High-Throughput Kinase Profiling
-
Assay Preparation: A panel of over 300-600 purified human kinases is prepared in multi-well plates.[10][]
-
Compound Incubation: The test compound is added at one or more fixed concentrations (e.g., 1 µM and 10 µM) to the kinase reaction buffer containing the specific kinase and its substrate (e.g., a peptide) and ATP.
-
Reaction & Detection: The kinase reaction is allowed to proceed for a set time. The amount of phosphorylated substrate is then quantified, typically using radiometric (³³P-ATP) or fluorescence-based methods.[17]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). Hits are often defined as kinases showing >50% or >70% inhibition. For these hits, follow-up IC₅₀ determination is performed to quantify potency.
Example Data: Kinase Selectivity Profile
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Comment |
| Primary Target (e.g., EGFR) | 98% | 15 | On-target activity confirmed. |
| Off-Target Hit (e.g., SRC) | 85% | 120 | Potent off-target interaction identified. |
| Off-Target Hit (e.g., ABL1) | 62% | 850 | Moderate off-target interaction. |
| Non-Hit (e.g., CDK2) | 5% | >10,000 | No significant interaction. |
Protein Microarrays
Protein microarrays enable the screening of a small molecule against thousands of individually purified proteins immobilized on a solid surface.[11][18] This provides a broad, unbiased view of potential interactions across the proteome.[19]
Caption: The principle of ligand-induced thermal stabilization in CETSA.
Detailed Protocol: CETSA Melt Curve and Isothermal Dose-Response (ITDR)
This protocol provides a framework for both determining the thermal profile (melt curve) of a target protein and assessing its engagement in a dose-dependent manner.
Part A: CETSA Melt Curve Protocol
-
Objective: To determine the melting temperature (Tagg) of the target protein in the presence and absence of the test compound.
-
Cell Culture and Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the test compound at a saturating concentration (e.g., 10-20 µM) or vehicle (e.g., DMSO) for 1-2 hours at 37°C. [20]2. Cell Harvesting: a. Harvest cells by trypsinization or scraping, wash with PBS, and pellet by centrifugation. b. Resuspend the cell pellet in PBS containing protease inhibitors. [13]3. Heat Challenge: a. Aliquot the cell suspension into PCR tubes for each temperature point. b. Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments), followed by immediate cooling to 4°C. [13][20]4. Cell Lysis: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). [13]5. Separation of Soluble Fraction: a. Pellet the aggregated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C. [13] b. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Protein Analysis: a. Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point using Western blotting or another sensitive protein detection method like ELISA or mass spectrometry. b. Plot the normalized amount of soluble protein against temperature to generate the melt curves. A shift in the curve indicates stabilization.
Part B: CETSA Isothermal Dose-Response (ITDR) Protocol
-
Objective: To quantify the potency of target engagement at a fixed temperature.
-
Cell Culture and Treatment: a. Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C. [20]2. Heat Challenge: a. Based on the melt curve data from Part A, select a single temperature that results in approximately 50% denaturation of the target protein in the absence of the compound (the Tagg). [20] b. Heat all samples at this single temperature for 3 minutes, followed by immediate cooling to 4°C.
-
Lysis, Separation, and Analysis: a. Follow steps 4-6 from the Melt Curve protocol. b. Plot the normalized amount of soluble protein against the compound concentration to generate a dose-response curve and calculate an EC₅₀ value, which reflects the potency of target engagement in the cell.
Troubleshooting CETSA Experiments
| Problem | Possible Cause | Solution |
| No or weak protein signal | Low protein expression in the chosen cell line. | Select a cell line with higher target expression or use an overexpression system. |
| Inefficient antibody for Western blotting. | Validate the primary antibody and optimize its concentration. [20] | |
| No thermal shift observed | Compound does not stabilize the target under tested conditions. | Vary drug incubation time and concentration. Ensure compound is active and cell-permeable. |
| Incorrect temperature range selected. | Perform a broader temperature range for the melt curve to find the optimal denaturation temperature. [20] | |
| High variability between replicates | Uneven heating or cooling. | Use a thermal cycler for precise temperature control. Ensure consistent sample handling. [20] |
| Inconsistent lysis or sample loading. | Ensure complete lysis and normalize protein loading carefully using a loading control. |
Conclusion: Building a Self-Validating Off-Target Profile
The identification of off-target interactions is a continuous process of hypothesis generation and rigorous experimental validation. By integrating in silico, in vitro, and cell-based methods, researchers can build a comprehensive and reliable off-target profile for any drug candidate. This multi-faceted workflow is self-validating: computational predictions are tested by biochemical assays, and direct binding is confirmed in a physiological context with cellular assays. This tiered approach not only identifies potential safety liabilities but also provides deeper insights into the compound's mechanism of action, ultimately leading to the development of safer and more effective medicines.
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Quantitative Mass Spectrometry for Photo-Crosslinked Samples: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Capturing transient interactions and conformational dynamics is a cornerstone of modern biological research and drug discovery. Photo-crosslinking, coupled with quantitative mass spectrometry (QCLMS), has emerged as a powerful technique to covalently trap these fleeting molecular events, providing invaluable insights into protein-protein interactions (PPIs) and structural changes within protein complexes.[1][2][3] This guide provides a comprehensive overview of the principles, workflows, and detailed protocols for performing quantitative photo-crosslinking mass spectrometry.
Unlike traditional chemical crosslinkers that target specific functional groups like primary amines, photo-crosslinkers are activated by UV light to form highly reactive intermediates that can react with a broader range of amino acid side chains.[1][2] This "zero-length" or near-zero-length crosslinking capability allows for the capture of interactions that might be missed by bulkier, residue-specific reagents.[3] The subsequent quantitative analysis by mass spectrometry enables the comparison of interaction landscapes or conformational states across different experimental conditions, such as before and after drug treatment.
This document will delve into the intricacies of experimental design, from the selection of appropriate photo-crosslinking reagents to the nuances of sample preparation, mass spectrometry data acquisition, and bioinformatic analysis. We will explore both label-free and stable isotope-labeling strategies for quantification, providing detailed, step-by-step protocols to guide you through this powerful technique.
The Rationale Behind Photo-Crosslinking for Quantitative Mass Spectrometry
The primary advantage of photo-crosslinking lies in its ability to be triggered on-demand with spatiotemporal control.[1] Traditional crosslinkers react upon addition to the sample, which may not be ideal for capturing dynamic interactions. Photo-crosslinkers, on the other hand, can be introduced to the biological system in an inert state and activated by a pulse of UV light at a precise moment, effectively taking a "snapshot" of the molecular interactions at that time.
Furthermore, the reactivity of photo-crosslinkers is less dependent on environmental factors like pH compared to NHS-ester-based crosslinkers, making them suitable for studying conformational changes under a wider range of conditions.[2][4] The most commonly used photoreactive groups are diazirines and benzophenones, with diazirines being favored for their smaller size and higher reactivity upon activation.[1][5]
Experimental Workflow Overview
A typical quantitative photo-crosslinking mass spectrometry experiment follows a multi-step workflow. Each stage requires careful optimization to ensure the successful identification and quantification of crosslinked peptides.
Figure 1: A generalized workflow for quantitative photo-crosslinking mass spectrometry experiments.
Key Methodologies and Protocols
This section provides detailed protocols for the critical steps in a quantitative photo-crosslinking experiment.
Selection of Photo-Crosslinking Reagent
The choice of photo-crosslinker is paramount and depends on the specific biological question. Heterobifunctional crosslinkers, containing one residue-specific reactive group (e.g., an NHS ester for primary amines) and one photoreactive group (e.g., a diazirine), are commonly used.[2][4] This allows for a two-step crosslinking process where the reagent is first coupled to a specific residue on the protein of interest and then activated by UV light to crosslink to nearby interaction partners.
| Crosslinker Type | Reactive Groups | Advantages | Considerations |
| Heterobifunctional (e.g., Sulfo-SDA) | NHS Ester + Diazirine | Two-step reaction provides control. Targets specific residues initially. | Requires accessible primary amines. |
| Homobifunctional Photoreactive | Diazirine + Diazirine | Can crosslink any proximal residues. | Less specific initial attachment. |
| MS-Cleavable (e.g., SDASO) | NHS Ester + Diazirine + Cleavable Spacer | Simplifies data analysis by allowing fragmentation of individual peptides in the mass spectrometer.[5] | Can be more complex to synthesize and use. |
| Genetically Encoded (e.g., Photo-Leucine) | Photoreactive Amino Acid | Allows for precise placement of the crosslinker within the protein sequence.[6] | Requires molecular biology techniques for incorporation. |
Table 1: Comparison of different types of photo-crosslinking reagents.
Protocol: In Vitro Photo-Crosslinking of a Purified Protein Complex
This protocol is designed for a purified protein complex and utilizes a heterobifunctional photo-crosslinker like sulfosuccinimidyl 4,4'-azipentanoate (sulfo-SDA).
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES-based buffer, pH 7.5-8.0)
-
Photo-crosslinker (e.g., Sulfo-SDA) dissolved in a compatible solvent (e.g., DMSO or water)
-
UV lamp (365 nm)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein complex with the photo-crosslinker. A typical starting point is a 1:50 to 1:100 molar ratio of protein to crosslinker. The final protein concentration should be in the low micromolar range to favor intramolecular and specific intermolecular crosslinking.
-
Incubation (NHS Ester Reaction): Incubate the mixture in the dark at room temperature for 30-60 minutes to allow the NHS ester to react with primary amines (lysine residues and N-termini).
-
UV Activation: Place the tube on ice and expose it to UV light (365 nm) for 5-15 minutes. The optimal time and distance from the UV source should be empirically determined.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Verification of Crosslinking: Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to crosslinked protein species.
Quantitative Approaches: Label-Free vs. Isotope Labeling
Quantitative analysis is crucial for comparing crosslinking patterns between different states.
a. Label-Free Quantification (LFQ)
LFQ compares the signal intensities of crosslinked peptides across different LC-MS/MS runs.[7][8] This approach is cost-effective and can be applied to a large number of samples.[9] However, it requires highly reproducible sample preparation and LC-MS/MS performance to minimize technical variability.[7][9]
Figure 2: Workflow for label-free quantitative photo-crosslinking mass spectrometry.
b. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique for accurate quantification.[10][11] Cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[10][12] After cell lysis and crosslinking, the samples are mixed, and the relative abundance of crosslinked peptides is determined by the ratio of the "heavy" to "light" peptide signals in the mass spectrometer.[12][13] This approach minimizes variability introduced during sample processing.[14]
Figure 3: Workflow for SILAC-based quantitative photo-crosslinking mass spectrometry.
Protocol: Sample Preparation for Mass Spectrometry
Following the crosslinking reaction, the sample must be prepared for mass spectrometry analysis.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Enrichment materials (SEC or SCX columns/resins)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Add urea or guanidine hydrochloride to the crosslinked sample to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
-
Enrichment of Crosslinked Peptides:
-
Crosslinked peptides are often present in low abundance and can be enriched to improve their detection.[6][15]
-
Size Exclusion Chromatography (SEC): Separates peptides based on size. Crosslinked peptides are generally larger than linear peptides.[1][16]
-
Strong Cation Exchange (SCX) Chromatography: Separates peptides based on charge. Crosslinked peptides typically have a higher charge state.[2][15]
-
Mass Spectrometry Data Acquisition and Analysis
Data Acquisition:
-
Data-Dependent Acquisition (DDA): The mass spectrometer selects the most abundant precursor ions for fragmentation. This is a common approach for identifying crosslinked peptides.
-
Data-Independent Acquisition (DIA): The mass spectrometer fragments all precursor ions within a specified mass range. DIA can provide more comprehensive quantification, especially for complex samples.[2]
Data Analysis:
-
Specialized software is required to identify the two peptides that are covalently linked. Popular tools include MeroX, pLink, and XlinkX.[17][18]
-
The software searches the MS/MS spectra against a protein sequence database to identify the peptide pair and the site of crosslinking.
-
For quantitative analysis, software like Skyline can be used to analyze both label-free and SILAC data.[7][19]
Data Validation: It is crucial to validate the identified crosslinks. This can be done by:
-
Manual inspection of MS/MS spectra: Ensure that there are sufficient fragment ions to confidently identify both peptides.
-
False Discovery Rate (FDR) analysis: Use a target-decoy database search strategy to estimate the FDR at the peptide-spectrum match, peptide-pair, and residue-pair levels.[20][4]
-
Comparison with known structures: If a structure of the protein or complex is available, the identified crosslinks can be mapped onto the structure to check for consistency with the crosslinker's spacer arm length.
Troubleshooting and Expert Recommendations
-
Low Crosslinking Efficiency:
-
Optimize the protein-to-crosslinker ratio.
-
Increase the UV exposure time or intensity.
-
Ensure the buffer composition is compatible with the crosslinking chemistry.
-
-
Low Number of Identified Crosslinks:
-
Implement an enrichment strategy (SEC or SCX).
-
Optimize the fragmentation energy in the mass spectrometer.
-
Use a high-resolution mass spectrometer.
-
-
Poor Quantification Reproducibility (Label-Free):
-
Ensure consistent sample handling and processing.
-
Use an automated liquid handling system for critical steps.
-
Perform multiple technical replicates.
-
Conclusion
Quantitative photo-crosslinking mass spectrometry is a sophisticated and powerful technique that provides a unique window into the dynamic world of protein interactions and conformations. By combining the precise temporal control of photo-crosslinking with the analytical power of modern mass spectrometry, researchers can gain unprecedented insights into the mechanisms of cellular processes and the modes of action of therapeutic agents. While the workflow is complex and requires careful optimization, the wealth of information that can be obtained makes it an invaluable tool for both basic research and drug development.
References
- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC - NIH. (n.d.).
- Götze, M., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry.
- Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics.
- Kao, A., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Portland Press.
- Zybail, C., et al. (2013). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of Proteome Research.
- O'Reilly, F. (2022, January 16). Developing crosslinking mass spectrometry. YouTube.
- National Cancer Institute. (2019, December 9). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. YouTube.
- Chavez, J. D., et al. (2018). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Journal of Proteomics.
- JoVE. (2022, August 4). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview. YouTube.
- Matzinger, M., et al. (2024). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry.
- Matzinger, M., et al. (2024). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation. bioRxiv.
- Kalkhof, S., & Sinz, A. (2017). To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry. Analytical Chemistry.
- Müller, F., et al. (2018). On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- G-Biosciences. (2018, April 13). SILAC for Improved Mass Spectrometry & Quantitative Proteomics.
- Oxford Protein Informatics Group. (2023, May 11). Cross-linking mass-spectrometry: a guide to conformational confusions.
- Müller, F., et al. (2017). On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Wu, C. C., & MacCoss, M. J. (2011). Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry. Methods in Molecular Biology.
- Rappsilber, J., et al. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology.
- Anjo, S. I., et al. (2015). An Overview of Label-Free Quantitation Methods in Proteomics by Mass Spectrometry. Methods in Molecular Biology.
- Kovanich, D., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 7. On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry – Rappsilber Laboratory [rappsilberlab.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 12. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
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- 20. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Photo-Panning with Diazirine-Labeled Ligands for Advanced Target Identification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A New Paradigm in Target Deconvolution
In the intricate landscape of drug discovery, the precise identification of a bioactive molecule's target is paramount. Traditional affinity-based methods, while powerful, often fail to capture transient or low-affinity interactions, which can be critical for understanding a compound's full biological activity and potential off-target effects. Photo-panning with diazirine-labeled ligands represents a significant leap forward, merging the exquisite selectivity of phage display with the covalent, irreversible capture enabled by photoaffinity labeling. This guide provides an in-depth exploration of this technique, from fundamental principles to detailed, field-proven protocols.
Diazirines are exceptionally small, highly efficient photo-activatable groups that, upon irradiation with UV light, generate highly reactive carbenes.[1][2][3] These carbenes can insert into a wide range of chemical bonds, including C-H, N-H, and O-H, in close proximity, effectively creating a "snapshot" of the molecular interaction.[4][5] When a diazirine-containing ligand is displayed on a bacteriophage, it allows for the selection of binding phages from a vast library, followed by UV-induced covalent cross-linking to the target protein. This powerful combination enables the enrichment and identification of specific binders with unprecedented efficiency and precision.
Core Principles: The Synergy of Phage Display and Photoaffinity Labeling
The success of photo-panning hinges on the seamless integration of two powerful technologies: phage display and diazirine-based photoaffinity labeling.
Phage Display: This technique utilizes bacteriophages to present vast libraries of peptides or proteins on their surface.[6][7][8] Each phage particle carries the genetic information encoding the displayed molecule, creating a direct link between phenotype (the displayed binder) and genotype (the encapsidated DNA).[9] The process of "biopanning" involves incubating the phage library with a target of interest, washing away non-binders, and eluting the specifically bound phages.[6][10]
Diazirine Photoaffinity Labeling: Diazirines are three-membered heterocyclic compounds containing a nitrogen-nitrogen double bond.[1] Upon irradiation with UV light (typically around 350-360 nm), they extrude nitrogen gas to form a highly reactive and short-lived carbene intermediate.[5][11][12] The short half-life of the carbene ensures that cross-linking is highly specific to the immediate vicinity of the binding site, minimizing non-specific labeling.[12][13] The small size of the diazirine moiety is also advantageous as it is less likely to interfere with the natural binding of the ligand to its target.[2][14]
The synergy of these two techniques allows for an iterative selection process where phage-displayed ligands first bind to their target, and then a UV-light trigger permanently captures this interaction, enabling stringent washing conditions and the enrichment of even weak binders.
Experimental Workflow: A Visual Guide
The overall workflow for a photo-panning experiment can be visualized as a multi-step process, from library construction to hit validation.
Caption: A schematic overview of the photo-panning workflow.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of a Diazirine-Labeled Peptide for Phage Display
The synthesis of a high-quality diazirine-labeled ligand is a critical first step. This protocol outlines a general approach for incorporating a diazirine-containing amino acid into a peptide sequence using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-photoleucine (or other diazirine-containing amino acid)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and add the mixture to the resin. Agitate for 2 hours.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the Fmoc-diazirine amino acid at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Protocol 2: Photo-Panning Against a Purified Protein Target
This protocol details the iterative selection of phage-displayed diazirine-labeled ligands against an immobilized protein target.
Materials:
-
Phage display library expressing the diazirine-labeled ligand
-
Purified target protein
-
Nunc MaxiSorp plates
-
Phosphate-buffered saline (PBS)
-
Tris-buffered saline with Tween-20 (TBST)
-
Bovine serum albumin (BSA)
-
UV lamp (365 nm)
-
Glycine-HCl elution buffer (pH 2.2)
-
Tris-HCl neutralization buffer (pH 9.1)
-
E. coli host strain (e.g., TG1)
-
2xYT agar plates and liquid media
Procedure:
-
Target Immobilization: Coat the wells of a Nunc MaxiSorp plate with the purified target protein (1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 2% BSA in PBS for 2 hours at room temperature.
-
Phage Incubation: Add the phage library (10^11 - 10^12 phage particles) to the coated wells and incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing (Pre-UV): Perform a series of washes with TBST to remove non-specifically bound phage. The stringency of the washes should increase with each round of panning.
-
UV Cross-linking: Add PBS to the wells and irradiate with a 365 nm UV lamp for 15-30 minutes on ice. The distance from the lamp to the plate should be optimized.[15]
-
Washing (Post-UV): Perform a series of stringent washes with TBST to remove any remaining non-covalently bound phage.
-
Elution: Elute the covalently bound phage by adding glycine-HCl buffer (pH 2.2) and incubating for 10 minutes. Neutralize the eluate with Tris-HCl buffer (pH 9.1).
-
Amplification: Infect a mid-log phase culture of E. coli with the eluted phage and amplify overnight.
-
Phage Precipitation and Titer: Precipitate the amplified phage from the culture supernatant using PEG/NaCl and determine the phage titer.
-
Repeat Panning: Use the amplified phage from the previous round as the input for the next round of panning. Repeat for 3-5 rounds.
Data Analysis and Hit Validation
Following several rounds of photo-panning, the enriched phage pool is analyzed to identify individual high-affinity binders.
Key Validation Steps:
-
Phage ELISA: Individual phage clones are tested for their binding to the target protein in a standard ELISA format.
-
DNA Sequencing: The DNA from positive phage clones is sequenced to determine the amino acid sequence of the displayed peptide.
-
Synthesis of Free Peptides: The identified peptide sequences are synthesized as free molecules for further characterization.
-
Biophysical Characterization: The binding affinity and kinetics of the synthesized peptides are determined using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Functional Assays: The biological activity of the peptides is validated in relevant cell-based or in vitro functional assays.
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| High background binding | Insufficient blocking, non-specific phage binding to the plate surface | Increase BSA concentration during blocking, include a pre-panning step on a mock-coated plate to deplete plastic binders. |
| Low phage recovery | Inefficient cross-linking, harsh elution conditions | Optimize UV irradiation time and distance, consider alternative elution methods (e.g., enzymatic cleavage of a linker). |
| No enrichment of specific binders | Target protein is inactive or denatured, diazirine moiety interferes with binding | Confirm the activity of the immobilized target, synthesize a control peptide without the diazirine to assess its impact on binding. |
The Chemistry of Capture: Diazirine Activation
The utility of diazirines in photoaffinity labeling stems from their clean and efficient photochemical activation.
Caption: The photochemical activation of a diazirine to form a reactive carbene.
Upon absorption of UV light, the diazirine molecule is excited, leading to the irreversible loss of a nitrogen molecule and the formation of a highly reactive carbene.[5] This carbene can then readily insert into nearby chemical bonds of the target protein, forming a stable covalent bond.[4]
Conclusion: A Powerful Tool for Modern Drug Discovery
Photo-panning with diazirine-labeled ligands is a robust and versatile technique that provides a significant advantage in the identification and characterization of protein-ligand interactions. By combining the vast diversity of phage display with the precise and irreversible capture of photoaffinity labeling, researchers can uncover novel drug targets, elucidate mechanisms of action, and accelerate the development of new therapeutics. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this powerful technology in your research endeavors.
References
- Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking. PubMed Central. [Link]
- Diazirines for Photoaffinity Labelling. Pharmaceutical Business Review. [Link]
- Overview of diazirine synthesis, activation, and applications.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]
- Diazirine based photoaffinity labeling. PubMed. [Link]
- Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. ACS Chemical Biology. [Link]
- Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase. The Journal of Organic Chemistry. [Link]
- Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. PubMed Central. [Link]
- Diazirine based photoaffinity labeling. The University of Groningen research portal. [Link]
- Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. Royal Society of Chemistry. [Link]
- Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link]
- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. NIH. [Link]
- Diazirine Photoprobes for the Identification of Vancomycin-Binding Proteins. ACS Bio & Med Chem Au. [Link]
- Small molecule photocatalysis enables drug target identification via energy transfer. Macmillan Group - Princeton University. [Link]
- Biopanning of Phage Display Libraries. Cell Origins. [Link]
- Diazirine based photoaffinity labeling.
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC - NIH. [Link]
- Phage Display Panning. Biomolecular Discovery Services. [Link]
- Phage display and other peptide display technologies. FEMS Microbiology Reviews. [Link]
- A Beautiful Bind: Phage Display and the Search for Cell-Selective Peptides. MDPI. [Link]
- Principle of photoaffinity labeling of proteins with diazirine....
- Photoaffinity labeling in target- and binding-site identific
- Biopanning of Phage Displayed Peptide Libraries for the Isolation of Cell-Specific Ligands. JoVE. [Link]
Sources
- 1. Diazirines for Photoaffinity Labelling - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biopanning of Phage Display Libraries [cellorigins.com]
- 7. biomoldiscserv.com [biomoldiscserv.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Biopanning of Phage Displayed Peptide Libraries for the Isolation of Cell-Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to reduce non-specific binding in photoaffinity labeling
A Guide to Minimizing Non-Specific Binding
Welcome to the technical support center for photoaffinity labeling (PAL). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their PAL experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions and achieve high-quality, specific labeling of your target proteins.
Non-specific binding is a common challenge in PAL that can obscure the identification of true interaction partners, leading to false positives and confounding data interpretation.[1] This guide provides a structured approach to systematically identify and address the root causes of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high non-specific binding in photoaffinity labeling?
High non-specific binding can arise from several factors acting individually or in concert:
-
Suboptimal Probe Concentration: Using a probe concentration that is too high is a primary driver of non-specific interactions.[2]
-
Excessive UV Exposure: Prolonged or high-energy UV irradiation can lead to the labeling of abundant or "sticky" proteins that are not true binders.[3][4]
-
Inherent Probe "Stickiness": The physicochemical properties of the probe itself, including the ligand, linker, and photoreactive group, can promote non-specific hydrophobic or electrostatic interactions.[5]
-
Low-Affinity Interactions: If the probe has low affinity for its intended target, it is more likely to engage in transient, non-functional interactions with other proteins.[4]
-
Inadequate Blocking or Washing: Insufficient blocking of non-specific sites on surfaces and proteins, or suboptimal wash steps, can fail to remove weakly bound probes.[1][6]
Q2: How can I definitively distinguish between specific and non-specific binding?
The gold standard for differentiating specific from non-specific binding is a competition assay .[3] In this critical control experiment, the labeling reaction is performed in the presence of an excess (typically 50-100 fold molar excess) of the unlabeled parent compound (the "competitor").[1] If the labeling of a protein is specific, the unlabeled compound will compete with the photoaffinity probe for the binding site, resulting in a dose-dependent decrease or complete disappearance of the labeling signal.[3][4] Proteins that are non-specifically labeled will not show this reduction in signal.[3]
Q3: What is the purpose of a "no UV" control?
A "no UV" control, where the sample is processed identically but not exposed to UV light, is essential to identify any covalent binding that occurs independently of photoactivation.[3][4] Significant labeling in this control indicates potential issues with the probe's stability or reactivity, suggesting it may be reacting with nucleophiles in the dark.[3]
Q4: Should I be concerned about the choice of photoreactive group (e.g., diazirine, benzophenone, aryl azide)?
Yes, the choice of the photoreactive group can influence non-specific binding.[1] For instance, diazirines generate highly reactive carbenes with short half-lives, which can be rapidly quenched by water. This rapid quenching can be advantageous as it minimizes the diffusion of the reactive species and subsequent non-specific labeling of distal proteins.[4] Aryl azides, on the other hand, can have longer-lived reactive intermediates, potentially increasing the chance of non-specific labeling.[2]
Troubleshooting Guide: A Systematic Approach
High background and a multitude of non-specific bands can be daunting. This section provides a logical workflow to diagnose and resolve these issues.
Problem 1: High, Diffuse Background on Gel/Blot
A high, uniform background often points to systemic issues with the experimental conditions.
Possible Causes & Solutions:
-
Inadequate Blocking: The blocking buffer is not effectively saturating all non-specific binding sites.
-
Troubleshooting:
-
Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[6]
-
Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[6]
-
Consider trying a different blocking agent. Commercial blocking buffers are often optimized for low background.[1] For streptavidin-based detection, ensure you are using a biotin-free grade of BSA.[1]
-
-
-
Insufficient Washing: Wash steps are not stringent enough to remove the unbound or weakly interacting probe.
-
Probe Concentration Too High: An excess of the probe is leading to widespread, low-affinity interactions.
Problem 2: Multiple Discrete, Non-Specific Bands
The appearance of distinct, non-specific bands suggests that the probe is interacting with a subset of abundant or "sticky" proteins.
Possible Causes & Solutions:
-
Cross-linking to Abundant Proteins: Highly abundant cellular proteins are more likely to be non-specifically labeled simply due to their high concentration.[1]
-
Troubleshooting:
-
Competition Assay: This is the most crucial experiment to perform. A true target will show a significant reduction in labeling in the presence of a competitor, while non-specific bands will remain unchanged.[1][4]
-
Negative Control Probe: If possible, synthesize a structurally similar probe that lacks the specific binding moiety. This control can help identify proteins that non-specifically interact with the core scaffold of your probe.[4]
-
-
-
Suboptimal UV Irradiation Conditions: Incorrect UV wavelength or excessive exposure time can increase non-specific labeling.
-
Troubleshooting:
-
Optimize Wavelength: Use a wavelength appropriate for your photoreactive group (e.g., 350-370 nm for diazirines) to minimize damage to proteins, which primarily absorb at shorter wavelengths (~280 nm).[3][4]
-
Optimize Irradiation Time: Perform a time-course experiment to find the shortest UV exposure time that yields sufficient specific labeling.[3] Shorter irradiation times are generally better.[3]
-
Control Temperature: Perform the irradiation step on ice or a cooling block to minimize heat-induced protein denaturation and aggregation, which can expose new non-specific binding sites.[3]
-
-
-
Reactive Intermediate Diffusion: The photo-activated intermediate may be diffusing from the target's binding site and reacting with nearby proteins.
Experimental Protocols
Protocol 1: Competitive Displacement Assay
This protocol is essential for validating the specificity of your photoaffinity probe's interactions.
-
Prepare Samples: Aliquot your cell lysate or purified protein into a series of microcentrifuge tubes.
-
Competitor Incubation:
-
To the experimental tubes, add the unlabeled parent compound (competitor) at varying molar excesses (e.g., 10x, 50x, 100x) relative to the photoaffinity probe.
-
To the control tube, add the same volume of the vehicle used to dissolve the competitor (e.g., DMSO).
-
Incubate the samples for 30-60 minutes in the dark to allow the competitor to bind to the target.[3]
-
-
Probe Addition: Add the photoaffinity probe to all tubes at a constant, optimized concentration.
-
Incubation: Incubate for another 30-60 minutes in the dark.[3]
-
UV Irradiation: Irradiate all samples simultaneously under optimized conditions (wavelength, time, temperature).[3]
-
Downstream Analysis: Proceed with your standard workflow for target enrichment (e.g., click chemistry followed by affinity purification) and detection (e.g., SDS-PAGE and western blotting or mass spectrometry).
-
Data Analysis: A specific interaction will be characterized by a dose-dependent decrease in the labeling signal with increasing competitor concentration.[4]
Protocol 2: Optimizing Wash Buffer Stringency
This protocol helps in refining the wash steps to remove non-specific binders while retaining your specific target.
-
Prepare a Series of Wash Buffers: Create several batches of your wash buffer with increasing stringency. This can be achieved by:
-
Perform Parallel Purifications: After the photoaffinity labeling and target enrichment (e.g., on streptavidin beads), divide the beads into equal aliquots.
-
Wash with Varied Buffers: Wash each aliquot with one of the prepared wash buffers. Maintain a consistent number of washes and wash volume for all conditions.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the eluates by SDS-PAGE and silver staining or western blotting.
-
Evaluation: Compare the band patterns from each wash condition. The optimal wash buffer will be the one that most effectively removes background bands while retaining the band corresponding to your target protein (as confirmed by a competition assay).
Data Presentation
Table 1: Troubleshooting Non-Specific Binding - Key Parameters
| Parameter | Recommended Approach | Rationale & Key Considerations |
| Probe Concentration | Titrate from 10 nM - 10 µM. Start at 1-10x the Kd of the parent compound. | Empirically determine the lowest concentration that gives a specific signal to minimize off-target effects.[3] |
| UV Irradiation Time | 1 - 20 minutes. | Shorter times are preferable to reduce non-specific labeling and potential photodamage.[3] This must be optimized for your specific UV lamp and setup. |
| UV Wavelength | 350 - 370 nm for diazirines. | This range effectively activates diazirines while minimizing damage to proteins, which absorb maximally around 280 nm.[3][4] |
| Temperature during UV | On ice or a cooling block. | Minimizes heat-induced protein denaturation and aggregation, which can expose non-specific binding sites.[3] |
| Competitor Concentration | 50-100 fold molar excess over the probe. | Ensures effective competition at the specific binding site to validate target engagement.[1] |
Table 2: Common Additives for Buffers to Reduce Non-Specific Binding
| Additive | Typical Concentration | Purpose |
| Non-ionic Detergents (e.g., Tween-20, NP-40) | 0.05% - 0.1% (v/v) | Reduce non-specific hydrophobic interactions between the probe and other proteins.[3] |
| Salts (e.g., NaCl) | 150 mM - 1 M | Disrupt non-specific electrostatic interactions.[7] |
| Blocking Proteins (e.g., BSA, Non-fat dry milk) | 1-5% (w/v) | Saturate non-specific binding sites on surfaces and other proteins.[1] |
| Scavengers (e.g., Tris buffer) | 10-50 mM | Quench highly reactive photoactivated intermediates that diffuse away from the binding site.[3] |
Visualizing the Workflow
Caption: A generalized workflow for a photoaffinity labeling experiment highlighting key steps for optimization and control.
References
- Drucker, D. J. (2020). Photoaffinity labeling in target- and binding-site identification. PMC.
- Limbird, L. E. (2004). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. PubMed Central.
- Park, J., & Koh, M. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology.
- Parker, C. G., & Cravatt, B. F. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC.
- Kim, D., et al. (2017). Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells. Chemical Communications.
- Evotec. (2025). Photoaffinity Labeling Mass Spectrometry.
- G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent.
- Journal of the American Chemical Society. (n.d.). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku’amide B.
- ACS Publications. (2025). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku’amide B.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing UV Irradiation for Diazirine Crosslinking
Welcome to the technical support center for diazirine-based photo-crosslinking. This guide is designed for researchers, scientists, and drug development professionals who are looking to harness the power of diazirine chemistry to capture molecular interactions. Proper optimization of UV irradiation is paramount for achieving high crosslinking efficiency while preserving the integrity of your biological sample.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate the critical step of photoactivation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of diazirine crosslinking?
A1: Diazirine-containing molecules are photo-reactive probes used to covalently capture interactions between molecules (e.g., protein-protein, protein-ligand).[1][2] Upon irradiation with long-wave UV light (typically 330-370 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive, short-lived carbene intermediate.[1][3][4][5][6] This carbene can non-selectively insert into neighboring chemical bonds, such as C-H, N-H, and O-H, forming a stable covalent bond with any nearby interacting molecule.[1][7] Some studies indicate that diazirines can also isomerize into a linear diazo intermediate, which then generates the carbene or can directly react with nucleophilic residues.[7][8][9]
Q2: What is the optimal UV wavelength for activating diazirine crosslinkers?
A2: The optimal UV wavelength for activating most diazirine reagents is between 330 nm and 370 nm, with a peak activation often cited around 345-355 nm.[3][5][10] Using a 365 nm UV lamp is a widely accepted standard and is effective for most applications.[5][10][11] It is critical to avoid shorter wavelengths, such as 254 nm, as they can cause significant damage to proteins and nucleic acids, leading to non-specific crosslinking and sample degradation.[12][13][14][15]
Q3: How does UV irradiation time affect my experiment?
A3: UV irradiation time is a critical parameter that directly influences both the crosslinking efficiency and the potential for sample damage.
-
Under-irradiation will result in incomplete activation of the diazirine probe, leading to a low yield of crosslinked products.[16]
-
Over-irradiation can cause damage to biological molecules through the generation of reactive oxygen species (ROS) or direct photochemical damage, leading to protein denaturation, aggregation, and non-specific background signals.[15][16][17][18] The goal is to find the "sweet spot" that maximizes the specific, diazirine-dependent crosslinking while minimizing off-target damage.[19]
Q4: Do I need to perform my experiment in the dark?
A4: Diazirine-based reagents are significantly more stable under ambient laboratory lighting conditions compared to other photoprobes like aryl azides.[3][12] Therefore, it is generally not necessary to work in complete darkness. However, it is good practice to minimize prolonged exposure to direct light and to store stock solutions in the dark at low temperatures (e.g., -20°C) to ensure their stability over time.[19][20]
Core Principles of Optimization
Successful diazirine crosslinking hinges on balancing the generation of the reactive carbene species with the preservation of the native biological system. The key is to deliver a sufficient dose of photons to activate the probe without causing detrimental side effects.
The Photochemical Reaction
The process begins with UV light providing the energy to eject N₂ from the diazirine ring, creating a singlet carbene. This species is highly reactive and can insert into various bonds. However, it can also isomerize to a more stable diazo compound or be quenched by solvent (water).[7][9][16] Modulating irradiation time and intensity can influence the balance between these pathways.[8]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of UV irradiation time.
| Problem / Symptom | Potential Cause | Recommended Solution & Rationale |
| Low or No Crosslinking Yield | Insufficient UV Exposure: The irradiation time is too short, or the UV lamp power is too low. | Solution: Perform a UV irradiation time-course experiment (see Protocol 1). Start with a range of 1-15 minutes.[10][21] Rationale: The half-life of the diazirine depends on the total energy delivered (power × time).[10] A time-course will empirically determine the optimal duration for your specific setup (lamp, distance, sample type).[19] |
| Incorrect UV Wavelength: The lamp does not emit in the 330-370 nm range. | Solution: Verify your UV lamp's specifications. Use a lamp specifically designed for long-wave UVA (e.g., 365 nm).[3][21][22] Rationale: Diazirines have a specific absorption maximum; using an incorrect wavelength will lead to inefficient activation or sample damage.[12] | |
| Incorrect Lamp Distance: The sample is too far from the UV source, reducing the power density (mW/cm²). | Solution: Position the lamp as close to the sample as possible without causing excessive heating. A typical distance is 1-5 cm for lower power lamps.[12][21] Keep this distance consistent across all experiments. Rationale: Light intensity decreases with the square of the distance. Closer proximity delivers more energy in a shorter time. | |
| High Background / Non-Specific Crosslinking | Excessive UV Exposure: The irradiation time is too long, causing UV-induced damage and aggregation. | Solution: Reduce the UV irradiation time. Analyze your time-course experiment to find the point where the specific signal is high, but the background is still low.[16] Rationale: Prolonged UV exposure can generate radicals and denature proteins, causing them to crosslink non-specifically, independent of the diazirine probe.[15][17] |
| Sample Heating: The UV lamp is generating significant heat, denaturing the sample. | Solution: Irradiate samples on an ice-water bath or a pre-chilled metal block.[19] Use a lamp with a cooling fan if available. Rationale: Heat can denature proteins, exposing hydrophobic regions and leading to aggregation and non-specific interactions. Maintaining a low temperature preserves the native state of the biomolecules. | |
| High Probe Concentration: Too much photo-reactive probe can lead to non-specific labeling. | Solution: Titrate the concentration of your diazirine probe to use the lowest effective concentration that still provides a specific signal.[23] Rationale: Excess probe can increase the likelihood of random, proximity-independent crosslinking events. | |
| Poor Reproducibility | Inconsistent UV Dose: Fluctuations in lamp output, distance, or sample positioning between experiments. | Solution: Use a UV crosslinker with a built-in radiometer to deliver a precise energy dose (in J/cm²).[24][25][26] If unavailable, warm up the lamp before use and strictly control the sample-to-lamp distance. Rationale: Lamp output can fluctuate, especially during warm-up. A radiometer ensures the same amount of energy is delivered each time, compensating for bulb aging and other variables.[24][25] |
| Sample Volume/Vessel Differences: Using different plate types or well volumes can alter the light path and surface area. | Solution: Use the same type of reaction vessel (e.g., 12-well plate, petri dish) for all experiments. Ensure the sample forms a thin, even layer.[12] Rationale: The depth and material of the vessel can absorb or scatter UV light, affecting the actual dose received by the sample. Consistency is key. |
Experimental Protocols & Workflows
Protocol 1: Determining Optimal UV Irradiation Time
This time-course experiment is the single most important step for optimizing your crosslinking protocol.
Objective: To identify the UV irradiation duration that maximizes specific crosslinking while minimizing non-specific background.
Materials:
-
Your biological sample (e.g., cell lysate, purified proteins)
-
Diazirine-containing photo-affinity probe
-
Control compound (optional, but recommended): An analog of your probe without the diazirine moiety.
-
Ice bath or cooling block
-
Analysis equipment (e.g., SDS-PAGE, Western Blot, Mass Spectrometer)
Procedure:
-
Sample Preparation: Prepare multiple identical aliquots of your sample. For a robust experiment, include the following controls:
-
+Probe, +UV: The main experimental variable.
-
+Probe, -UV: To assess background labeling without photo-activation.[10]
-
-Probe, +UV: To assess UV-induced crosslinking independent of the probe.[19]
-
+Competitor, +Probe, +UV (Optional): To confirm target specificity, pre-incubate with a 50-100 fold excess of unlabeled parent compound.[23][28]
-
-
Probe Incubation: Add the diazirine probe to the designated samples and incubate under your standard binding conditions (e.g., 30 minutes at 4°C). Keep samples protected from strong, direct light.
-
UV Irradiation Setup:
-
Time-Course Exposure:
-
Expose the "+UV" samples to the 365 nm light for varying amounts of time. A good starting range is 0, 1, 2, 5, 10, and 15 minutes.
-
Ensure the "-UV" control sample is kept under the same conditions but shielded from the light (e.g., with aluminum foil).[10]
-
-
Downstream Analysis: After irradiation, proceed with your standard workflow. This may include cell lysis, click chemistry for reporter tag conjugation, affinity purification, and analysis by SDS-PAGE/Western Blot or mass spectrometry.[17][23][28]
-
Data Interpretation:
-
Analyze the intensity of the crosslinked band(s) of interest at each time point.
-
Compare the signal in the "+Probe, +UV" sample to the control samples.
-
The optimal time is the point that yields a strong specific signal without a significant increase in the background signal seen in the "-Probe, +UV" control.
-
Optimization Workflow Diagram
This diagram outlines the logical flow for troubleshooting and optimizing your experiment.
References
- Wikipedia. Diazirine.
- ResearchGate. Overview of diazirine reactivity and utility in chemical biology.
- OmicsDI. Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking.
- National Center for Biotechnology Information (PMC). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry.
- National Center for Biotechnology Information (PMC). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry.
- CORE. Development of Diazirine-based crosslinking agents for covalently linking protein.
- Royal Society of Chemistry. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling.
- Interchim. Diazirine crosslinkers.
- National Center for Biotechnology Information (PMC). Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules.
- Polbionica. The POLBIONIC UV-Vis Lamp.
- National Center for Biotechnology Information (PMC). A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking.
- National Center for Biotechnology Information (PMC). Photoaffinity labeling in target- and binding-site identification.
- ResearchGate. The standard experimental protocol for the photoaffinity method.
- National Center for Biotechnology Information (PMC). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
- Royal Society of Chemistry. Chapter 5: (Photo)affinity Label and Covalent Inhibitor Design.
- Rubber Stamps R Us. UVP CROSSLINKER, CL-3000L, 365nm, 230V.
- Bitesize Bio. How UV Light Damages DNA and the Havoc it Can Cause to Your Experiments.
- Advance Scientific Australia. UVITEC UVILink ultraviolet crosslinker with 254 nm, 312 nm and 365 nm UV emitting options.
- Appleton Woods. Longwave UV crosslinker, 365nm, 240V, Cleaver Scientific.
- XlynX Materials. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers.
- XEPU Scientific. UV Crosslinker Longwave UV (365nm) XEPU-1208L.
- National Center for Biotechnology Information (PMC). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors.
- YouTube. The Dangers of UV Light in the Lab: Keep You and Your Experiments Safe.
- ResearchGate. Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry.
- News-Medical.Net. The Mechanism of DNA Damage by UV Radiation.
- National Center for Biotechnology Information (PMC). Molecular Mechanisms of Ultraviolet Radiation-Induced DNA Damage and Repair.
- Wikipedia. Ultraviolet.
Sources
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 9. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 10. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
- 13. bitesizebio.com [bitesizebio.com]
- 14. youtube.com [youtube.com]
- 15. Ultraviolet - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Mechanisms of Ultraviolet Radiation-Induced DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. UVP CROSSLINKER, CL-3000L, 365nm, 230V [rubberstampsrus.com]
- 25. appletonwoods.co.uk [appletonwoods.co.uk]
- 26. UV Crosslinker Longwave UV (365nm) XEPU-1208L [xepu.us]
- 27. UVITEC UVILink ultraviolet crosslinker with 254 nm, 312 nm and 365 nm UV emitting options [advancescientific.com.au]
- 28. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Photo-Crosslinking Yield with Trifluoromethyl Diazirines
Welcome to the technical support center for trifluoromethyl diazirine-based photo-crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experiments and troubleshooting common issues. The unique combination of chemical stability, compact size, and efficient photoactivation makes trifluoromethyl diazirines a powerful tool for mapping biomolecular interactions.[1][2] However, achieving high-yield, specific crosslinking requires a nuanced understanding of the underlying photochemistry and careful experimental design.
This resource is structured to provide both foundational knowledge through frequently asked questions (FAQs) and practical, actionable solutions in the troubleshooting guide.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts of trifluoromethyl diazirine chemistry to provide the necessary theoretical grounding for successful experimentation.
Q1: What is the mechanism of photo-crosslinking with trifluoromethyl diazirines?
Upon irradiation with UV light, typically in the 350-365 nm range, the strained three-membered diazirine ring absorbs a photon and expels a molecule of nitrogen gas (N₂).[1][2] This process generates a highly reactive carbene intermediate.[1][3] This carbene is exceptionally short-lived and will rapidly and indiscriminately insert into nearby chemical bonds, including C-H, N-H, and O-H bonds, to form a stable covalent linkage.[1][4] It is this promiscuous reactivity that allows for the covalent capture of interacting molecules in their native environment.[2]
Caption: Photoactivation pathway of a trifluoromethyl diazirine probe.
Q2: Why is the trifluoromethyl group important?
The trifluoromethyl (CF₃) group offers several key advantages. Firstly, it enhances the stability of the diazirine ring in the dark, reducing the likelihood of premature decomposition.[1] Secondly, it minimizes the potential for the carbene intermediate to undergo unwanted intramolecular rearrangements.[1] Finally, upon photoactivation, the trifluoromethyl group helps to suppress the formation of a less reactive linear diazo isomer, which can lead to lower crosslinking efficiency.[5][6]
Q3: What is the optimal wavelength for photoactivation?
The optimal wavelength for activating trifluoromethyl diazirines is typically between 330-370 nm.[7][8] Using UV lamps that emit light around 365 nm is a common and effective practice.[9][10] It is crucial to avoid shorter wavelengths, such as 254 nm, as this can cause significant photodamage to proteins and nucleic acids, leading to experimental artifacts.[8][9]
Q4: How stable are trifluoromethyl diazirine probes?
Trifluoromethyl diazirine probes are generally stable under typical laboratory lighting and in both acidic and basic conditions in the absence of UV light.[11][12] However, prolonged exposure to ambient light can lead to gradual decomposition.[13] For long-term storage, it is recommended to keep probes protected from light and at a low temperature. Some newer-generation diazirines with heterocyclic aromatic rings have been developed to have enhanced stability in ambient light.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered during photo-crosslinking experiments.
Issue 1: Low or No Crosslinking Yield
Q: I am not observing any significant crosslinking of my protein of interest. What are the potential causes and how can I fix this?
A: Low crosslinking yield is a common issue with several potential causes. A systematic approach to troubleshooting is essential.
| Possible Cause | Explanation | Recommended Solution |
| Suboptimal UV Irradiation | The energy delivered to the sample may be insufficient to activate the diazirine. This could be due to incorrect wavelength, low lamp power, excessive distance from the lamp, or a short irradiation time.[9][11] | Verify that your UV lamp emits in the 330-370 nm range.[7][8] Use a lamp with a higher wattage if possible.[9][11] Decrease the distance between the lamp and your sample (e.g., 1-5 cm).[9] Perform a time-course experiment to determine the optimal irradiation duration (e.g., 5-15 minutes).[9][11] |
| Presence of Quenchers | Primary amines (e.g., Tris, glycine) and thiols (e.g., DTT, 2-mercaptoethanol) in the buffer can react with and quench the reactive intermediates, reducing the crosslinking yield.[7][9] | Use buffers that do not contain primary amines, such as PBS or HEPES.[8] Avoid thiol-containing reducing agents in your sample during irradiation.[7] If a quenching agent is necessary for another step, ensure it is removed via dialysis or a desalting column before photoactivation.[14] |
| Probe Concentration Too Low | Insufficient concentration of the photo-affinity probe will result in a low probability of interaction with the target molecule. | Titrate the concentration of your photo-affinity probe to find the optimal balance between crosslinking efficiency and non-specific binding.[11] |
| Hydrolysis of NHS Ester (for heterobifunctional linkers) | If using an NHS-ester diazirine crosslinker, the NHS ester can hydrolyze in aqueous buffers, preventing the initial labeling of the bait molecule. | Prepare the crosslinker solution immediately before use.[9] If using organic solvents like DMSO or DMF to dissolve the crosslinker, ensure they are anhydrous.[9] |
Issue 2: High Background or Non-Specific Labeling
Q: My Western blot or mass spectrometry data shows a high degree of non-specific labeling. How can I improve the specificity of my experiment?
A: Non-specific labeling can obscure your results and make data interpretation difficult. The following steps can help improve specificity.
| Possible Cause | Explanation | Recommended Solution |
| Excess Unbound Probe | Unbound photo-affinity probe will crosslink to any nearby molecule upon UV irradiation, leading to high background. | It is critical to remove any excess, non-reacted crosslinker after the initial labeling step and before photoactivation. This can be achieved through dialysis, gel filtration, or spin desalting columns.[9][14] |
| Probe Aggregation | Hydrophobic probes can aggregate at high concentrations, leading to non-specific interactions and labeling. | Determine the aqueous solubility of your probe.[13] If solubility is an issue, consider using a probe with improved solubility characteristics or adding a small percentage of an organic co-solvent, if compatible with your system. |
| Over-Irradiation | Excessive UV exposure can lead to the generation of highly reactive species that may label non-specifically. | Optimize the irradiation time to the minimum required for efficient crosslinking of your target.[15] A shorter, more intense irradiation is often preferable to a long, low-intensity exposure.[16] |
| Diazo Isomer Formation | Although minimized with trifluoromethyl diazirines, some formation of the more stable diazo isomer can occur. This isomer may have different reactivity and lead to non-specific labeling.[12][17] | While difficult to eliminate completely, using high-quality, freshly prepared probes can help. The trifluoromethyl group is specifically designed to reduce this side reaction.[6] |
Issue 3: Reagent Instability or Degradation
Q: I suspect my trifluoromethyl diazirine probe may be degrading. How can I assess its stability and prevent this?
A: While generally stable, improper handling or storage can lead to degradation.
| Possible Cause | Explanation | Recommended Solution |
| Exposure to Ambient Light | Prolonged exposure to laboratory lighting can cause slow decomposition of the diazirine ring.[13] | Store stock solutions and reagents in amber vials or wrapped in aluminum foil.[11] Perform experimental manipulations in a timely manner, avoiding unnecessary exposure to bright light. |
| Hydrolysis of Functional Groups | Other functional groups on the probe, such as NHS esters, are susceptible to hydrolysis in aqueous environments. | Prepare stock solutions in anhydrous solvents like DMSO or DMF.[9] Add the probe to your aqueous reaction buffer immediately before use. |
| Reaction with Thiols | Although generally stable, some reactivity of the diazirine moiety with thiols has been reported under specific conditions, though this is not typically a major concern in the absence of photoactivation.[18] | As a general best practice, avoid the presence of strong nucleophiles like thiols in your buffer system unless they are part of the intended experimental design.[7] |
Experimental Protocols and Data
General Experimental Workflow for Photo-Affinity Labeling
The following diagram outlines a typical workflow for a photo-affinity labeling experiment using a trifluoromethyl diazirine probe.
Caption: A generalized workflow for photo-affinity labeling experiments.
Recommended UV Lamp Specifications for Diazirine Activation
| Lamp Type | Typical Wattage | Emission Wavelength (nm) | Key Considerations |
| Hand-held UV Lamp | 6-8 W | ~365 nm | Lower efficiency, may require longer irradiation times or closer proximity to the sample.[9] |
| Stratalinker | 5 x 15 W bulbs | ~365 nm | Good for uniform irradiation of samples in multi-well plates.[9] |
| Mercury Vapor Lamp | 100-1000 W | Broad spectrum | High intensity, requires filters to remove wavelengths below 300 nm to prevent sample damage.[9][11] Shorter irradiation times are often possible.[11] |
Note: Always place samples on ice during irradiation to dissipate heat generated by the lamp and prevent thermal degradation of your biological sample.[7]
References
- Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892-899. [Link]
- Prescher, J. A., & Bertozzi, C. R. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 153-164. [Link]
- Dubinsky, L., et al. (2012). Photocatalytic Activation of Aryl(trifluoromethyl) Diazos to Carbenes for High-Resolution Protein Labeling with Red Light. ChemRxiv. [Link]
- Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. PubMed. [Link]
- Iacobucci, C., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo–Cross-Linked Peptides. Analytical Chemistry, 88(16), 8121-8128. [Link]
- Saparbaev, E., et al. (2022). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au, 2(5), 421-434. [Link]
- Semantic Scholar. (n.d.). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Semantic Scholar. [Link]
- Soundararajan, N., et al. (1991). Photolysis of 3-aryl-3-(trifluoromethyl)diazirines: a caveat regarding their use in photoaffinity probes. Photochemistry and Photobiology, 54(4), 543-548. [Link]
- Polášek, M., et al. (2017). Photodissociative Cross-Linking of Diazirine-Tagged Peptides with DNA Dinucleotides in the Gas Phase. Journal of the American Society for Mass Spectrometry, 28(7), 1433-1445. [Link]
- Hatanaka, Y. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. Molecules, 28(3), 1365. [Link]
- Interchim. (n.d.). Diazirine crosslinkers. Interchim. [Link]
- Wulff, J. E., et al. (2019). Photoactivation of (p-Methoxyphenyl)(trifluoromethyl)diazirine in the Presence of Phenolic Reaction Partners. Angewandte Chemie International Edition, 58(40), 14242-14246. [Link]
- Bak, D. W., et al. (2016). 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Organic Letters, 18(7), 1562-1565. [Link]
- Anokhin, M. V., et al. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C, 8(32), 11116-11125. [Link]
- Geurink, P. P., et al. (2016). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Journal of Medicinal Chemistry, 59(4), 1474-1485. [Link]
- Beilstein-Institut. (2018). Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry, 14, 1786-1795. [Link]
- Di Micco, S., et al. (2022). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro. Molecules, 27(19), 6268. [Link]
- Parker, C. G., et al. (2019). Labeling preferences of diazirines with protein biomolecules. bioRxiv. [Link]
- Vinogradova, E. V., et al. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Science, 11(10), 2588-2603. [Link]
- Mykhailiuk, P. K., et al. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies. ChemRxiv. [Link]
- Bak, D. W., et al. (2016). Supporting Information 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. Organic Letters. [Link]
- Musolino, S. F., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(36), 12050-12059. [Link]
- Qian, M., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Advances, 13(53), 37059-37071. [Link]
- Qian, M., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
- Zhang, H., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping.
- Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. Biochemistry, 19(21), 4831-4835. [Link]
- Qian, M., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)
- Chemistry Stack Exchange. (2015). Why are trifluoromethyl diazirines so stable? Chemistry Stack Exchange. [Link]
- Parker, C. G. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. DASH (Harvard). [Link]
- Wulff, J. E., et al. (2019). Photoactivation of (p-methoxyphenyl)(trifluoromethyl)diazirine in the presence of phenolic reaction partners. PubMed. [Link]
- van der Meer, T., et al. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. Molecules, 27(21), 7306. [Link]
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Technical Support Center: Troubleshooting Low Efficiency in Carbene Insertion Reactions
Welcome to the technical support center for carbene insertion reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the efficiency and yield of their carbene insertion experiments. My aim is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively.
Introduction to Carbene Insertion Challenges
Carbene insertion reactions are powerful tools for C-H functionalization, yet their success is highly sensitive to a multitude of factors. Low efficiency is a common hurdle that can stem from catalyst deactivation, substrate incompatibility, suboptimal reaction conditions, or the inherent instability of the carbene precursor. This guide will walk you through a logical, step-by-step troubleshooting process, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Catalyst-Related Issues
Question 1: My rhodium(II)-catalyzed C-H insertion is giving very low yield. What are the most common catalyst-related problems?
Low yield in rhodium(II)-catalyzed reactions is frequently traced back to the catalyst's selection, purity, and handling. The electronic and steric properties of the ligands on the rhodium(II) catalyst are critical for modulating its reactivity and selectivity.
Troubleshooting Steps:
-
Catalyst Choice: The choice of rhodium(II) catalyst is paramount. Dirhodium(II) tetracarboxylates, such as rhodium(II) acetate (Rh₂(OAc)₄), are common starting points, but more electron-withdrawing ligands, like those in Rh₂(esp)₂, can significantly enhance reactivity for challenging substrates. The Doyle-Kirmse reaction, for example, often benefits from specific catalyst tuning to control the reaction pathway between-sigmatropic rearrangement and C-H insertion.
-
Catalyst Purity and Activation: Ensure the catalyst is pure and active. Impurities can poison the catalyst. While Rh₂(OAc)₄ is generally stable, some catalysts may require activation or are sensitive to air and moisture. It is recommended to handle catalysts under an inert atmosphere (e.g., in a glovebox).
-
Catalyst Loading: While increasing catalyst loading might seem like a straightforward solution, it can sometimes lead to an increase in side reactions. A typical starting point for catalyst loading is 1-5 mol%. It is crucial to optimize this parameter systematically.
Expert Insight: The principle of "matching" the catalyst to the substrate is key. For electron-rich C-H bonds, a more electrophilic catalyst (with electron-withdrawing ligands) will generally be more effective. Conversely, for electron-deficient C-H bonds, a less electrophilic catalyst may be required to avoid unwanted side reactions.
Category 2: Diazo Compound and Carbene Precursor Issues
Question 2: I suspect my diazo compound is the source of the problem. How can I troubleshoot issues related to the carbene precursor?
The stability and purity of the diazo compound are absolutely critical for the success of a carbene insertion reaction. Decomposition of the diazo compound before it can react with the catalyst is a primary cause of low yields.
Troubleshooting Steps:
-
Purity of the Diazo Compound: The presence of impurities, particularly acidic contaminants, can lead to the premature decomposition of the diazo compound. It is essential to use highly pure diazo compounds. Purification by column chromatography on neutral alumina or silica gel (pre-treated with a base like triethylamine) is often necessary.
-
Slow Addition Technique: The rate of addition of the diazo compound can have a profound impact on the reaction's efficiency. A slow addition, typically via a syringe pump over several hours, maintains a low stationary concentration of the highly reactive carbene intermediate. This minimizes side reactions such as carbene dimerization.
-
Thermal and Photochemical Stability: Diazo compounds can be sensitive to heat and light. Store them in a cool, dark place and set up the reaction in a way that minimizes exposure to light.
Experimental Protocol: Slow Addition of Diazo Compound
-
Dissolve the diazo compound in the reaction solvent to create a stock solution.
-
Set up the reaction vessel containing the substrate, catalyst, and the remainder of the solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature.
-
Using a syringe pump, add the diazo compound solution to the reaction mixture at a controlled rate (e.g., 0.1 mL/hour).
-
Monitor the reaction progress by TLC or GC/MS.
Diagram: Logic Flow for Diazo Compound Troubleshooting
Caption: Troubleshooting workflow for diazo compound-related issues.
Category 3: Reaction Conditions and Substrate Effects
Question 3: I've optimized the catalyst and diazo compound, but the yield is still low. What other reaction parameters should I investigate?
Beyond the core reagents, the reaction environment—solvent, temperature, and concentration—plays a crucial role. Additionally, the electronic and steric nature of the substrate itself can present inherent challenges.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. Non-coordinating, non-protic solvents are generally preferred to avoid interaction with the electrophilic metal carbene. Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common, but for certain applications, hydrocarbons or even ethereal solvents may be more suitable. It is important to use dry, degassed solvents.
-
Temperature Optimization: Carbene insertion reactions can be sensitive to temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst decomposition. A systematic temperature screen is often necessary to find the optimal balance.
-
Substrate Concentration: The concentration of the substrate can influence the reaction outcome. In some cases, high concentrations of the substrate can favor the desired insertion reaction. However, this is highly system-dependent and should be optimized.
-
Steric Hindrance: C-H bonds that are sterically hindered will be less accessible to the bulky metal-carbene intermediate, leading to lower reactivity. If the target C-H bond is highly congested, consider alternative synthetic routes or catalysts with smaller ligand footprints.
Data Presentation: Solvent Screening for a Model C-H Insertion
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Observed Yield (%) |
| Dichloromethane (DCM) | 9.1 | 40 | 65 |
| 1,2-Dichloroethane (DCE) | 10.4 | 83 | 78 |
| Toluene | 2.4 | 111 | 55 |
| Hexanes | 1.9 | 69 | 42 |
| Acetonitrile | 37.5 | 82 | <5 (Catalyst deactivation) |
Authoritative Grounding: The choice of solvent can significantly impact the catalyst's stability and reactivity. As demonstrated in seminal work by Davies and others, the solvent can influence the chemoselectivity of carbene reactions, directing them towards cyclopropanation versus C-H insertion depending on the substrate.
Category 4: Mechanistic Considerations and Side Reactions
Question 4: I'm observing significant amounts of byproducts. What are the common side reactions and how can I suppress them?
The formation of byproducts is a clear indicator that alternative reaction pathways are competing with the desired C-H insertion. Understanding these pathways is the first step toward mitigating them.
Common Side Reactions:
-
Carbene Dimerization: The coupling of two carbene intermediates to form an alkene is a common side reaction, especially at high carbene concentrations. This is often observed as the formation of diethyl maleate or fumarate when ethyl diazoacetate is used.
-
Solution: Employ the slow addition technique for the diazo compound.
-
-
Cyclopropanation: If the substrate contains a double bond, intermolecular or intramolecular cyclopropanation can be a significant competing reaction.
-
Solution: Catalyst choice is critical here. Certain catalysts exhibit a higher preference for C-H insertion over cyclopropanation.
-
-
Solvent Insertion: The carbene can insert into the C-H bonds of the solvent.
-
Solution: Choose a solvent with strong C-H bonds or one that is less reactive, such as perfluorinated solvents in some specific cases.
-
Diagram: Competing Reaction Pathways for a Metal Carbene
Caption: Competing pathways for a metal carbene intermediate.
Trustworthiness and Self-Validation
Every protocol described in this guide is designed to be a self-validating system. For instance, when optimizing catalyst loading, running a control reaction with no catalyst is essential to confirm that the reaction is indeed catalyst-dependent. Similarly, when troubleshooting the diazo compound, analyzing its purity by ¹H NMR before and after purification provides a clear validation of the procedural effectiveness.
References
- Title: The Application of Diazo Compounds in Organic Synthesis Source: Chemical Reviews URL:[Link]
- Title: Catalytic Asymmetric C−H Activation by Means of Metal-Catalyzed Ene-Type Reactions Source: Chemical Reviews URL:[Link]
Technical Support Center: Minimizing Water Quenching of Reactive Carbene Intermediates
Welcome to the Technical Support Center dedicated to one of the most persistent challenges in synthetic chemistry: the quenching of reactive carbene intermediates by water. Carbenes, with their unique reactivity, are powerful tools for constructing complex molecules. However, their high reactivity also makes them exquisitely sensitive to protic contaminants, with water being the most ubiquitous and problematic.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome challenges related to water quenching in carbene-mediated reactions.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of carbene quenching by water.
Q1: What is carbene quenching by water, and why is it a critical problem?
A1: Carbene quenching is a non-productive reaction pathway where the highly reactive, electron-deficient carbene intermediate reacts with a water molecule instead of the intended substrate. Water acts as a proton donor, leading to the formation of an alcohol or other undesired byproducts, which significantly reduces the yield of the target molecule.[2][3] This is a critical problem because even trace amounts of water, often measured in parts-per-million (ppm), can be sufficient to derail a sensitive reaction.[4]
Q2: Are all carbenes equally sensitive to water?
A2: No, the sensitivity varies greatly depending on the carbene's electronic structure.
-
Singlet vs. Triplet Carbenes: Singlet carbenes, with their paired non-bonding electrons and an empty p-orbital, are generally more susceptible to reaction with nucleophiles like water.[5] Triplet carbenes, which behave more like diradicals, can also be quenched, but the mechanisms may differ.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are a class of "persistent" carbenes that exhibit remarkable stability.[1] This is due to the electron-donating properties of the adjacent nitrogen atoms, which stabilize the carbene center.[6] While traditionally considered water-sensitive, many modern NHC-metal complexes can function effectively in aqueous media, though the free carbene is still reactive.[7][8][9] In fact, it was a long-held hypothesis by Breslow that certain enzymatic reactions proceed via water-tolerant NHC intermediates, a theory recently proven correct.[10][11]
-
Fischer vs. Schrock Carbenes: In organometallic chemistry, Fischer carbenes (stabilized by a heteroatom) and Schrock carbenes (nucleophilic) have differing reactivities, which also influences their water sensitivity.
Q3: What are the most common sources of water contamination in my reaction?
A3: Water can be introduced from numerous, often overlooked, sources:
-
Solvents: The primary culprit. Many organic solvents are hygroscopic and absorb moisture from the atmosphere.[12] Industrial-grade solvents often contain significant water content.[13][14]
-
Reagents: Solid reagents, especially hygroscopic salts, can absorb atmospheric moisture. Liquid reagents may also contain dissolved water.
-
Glassware: A thin film of water readily adsorbs onto the surface of glass.[12][15]
-
Atmosphere: Lab air contains variable amounts of humidity. Reactions run open to the air or under a non-rigorous inert atmosphere are highly susceptible.[16]
-
Starting Materials: Impurities or incomplete drying of the starting materials can introduce water.
Section 2: Troubleshooting Guides - When Things Go Wrong
This section provides a question-and-answer framework to diagnose and solve specific experimental issues.
Problem 1: My reaction yield is drastically low, and I see a new byproduct that I suspect is from quenching. How can I confirm this and what should I do?
A1: Diagnosis and Confirmation The first step is to identify the byproduct. The most common quenched product is the alcohol formed by the insertion of the carbene into an O-H bond of water. For example, if generating dichlorocarbene (:CCl₂) from chloroform, the quenched byproduct would be dichloromethanol, which is unstable and can lead to further decomposition products.
-
Analytical Approach: Use GC-MS or LC-MS to identify the mass of the byproduct. Compare this to the expected mass of the protonated carbene intermediate. NMR spectroscopy (¹H and ¹³C) can also help elucidate the structure of the byproduct.
-
Control Experiment: Run a small-scale reaction where you intentionally add a controlled amount of water (e.g., 1-2 equivalents). If the byproduct peak increases significantly, it strongly confirms that water quenching is the issue.
A2: Immediate Corrective Actions If water quenching is confirmed, a systematic approach to eliminate water is necessary. The following workflow provides a logical progression for troubleshooting.
Caption: Diagram of a standard apparatus for distillation from a drying agent under inert atmosphere.
Protocol 2: Quantitative Verification of Anhydrous Conditions via Karl Fischer Titration
Objective: To accurately measure the water content (ppm) of a prepared solvent or liquid reagent.
Principle: Karl Fischer titration is based on the Bunsen reaction, where iodine is stoichiometrically consumed by water in the presence of sulfur dioxide and a base in an alcohol solvent. [17]The endpoint is detected potentiometrically or electrochemically. [18] Procedure (General Outline for a Coulometric Titrator):
-
Titrator Conditioning: Turn on the Karl Fischer titrator and allow the titration cell to stabilize. The instrument will electrolytically generate iodine to consume any ambient moisture in the cell until a stable, anhydrous baseline is achieved.
-
Sample Introduction: Using a dry, gas-tight syringe, carefully extract a precise volume (e.g., 1.0 mL) of the anhydrous solvent to be tested.
-
Injection: Quickly inject the sample into the titration cell through the septum. Ensure the needle tip is below the surface of the KF reagent. Enter the exact sample volume or weight into the instrument.
-
Titration: The instrument will automatically titrate the water in the sample, generating iodine until the endpoint is reached.
-
Result: The instrument will display the water content directly, typically in micrograms (µg) of water. This can be easily converted to ppm (µg/g or mg/L).
Example Calculation:
-
Instrument reads: 50 µg H₂O
-
Sample volume: 1.0 mL of Toluene (density ≈ 0.867 g/mL)
-
Sample mass: 1.0 mL * 0.867 g/mL = 0.867 g
-
Water content = 50 µg / 0.867 g = 57.7 µg/g = 57.7 ppm
This result would indicate that the solvent is not sufficiently dry for a highly sensitive carbene reaction, and further purification is required.
References
- Wikipedia.
- Scharlab.
- Japanese Pharmacopoeia.
- BYJU'S.
- Sciencemadness Wiki. Drying solvents. [Link]
- WaterWorld USA.
- Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. [Link]
- Cui, Q., et al. How To Stabilize Carbenes in Enzyme Active Sites Without Metal Ions. PMC. [Link]
- Pliego Jr., J. R., & Riveros, J. M. A New Mechanism for the Reaction of Carbenes with OH Groups. The Journal of Physical Chemistry A. [Link]
- Carbotecnia.
- JoVE. Video: Preparing Anhydrous Reagents and Equipment. [Link]
- Williams, D. B. G., & Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
- ResearchGate.
- MDPI. Use of N-Heterocyclic Carbene Compounds (NHCs)
- Lemcoff, N. G., et al.
- Vermont Department of Health. Organic Chemicals in Drinking Water including Pesticides and Petrochemicals. [Link]
- Crudden, C. M., et al. Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation.
- MDPI.
- PubMed Central. Water-soluble N-heterocyclic carbene stabilized gold nanoparticles by top-down synthesis: performance in catalysis and photoacoustic imaging. [Link]
- Chemistry LibreTexts. 5: Carbene Reactions. [Link]
- FOLIA.
- Sciencemadness Discussion Board. Anhydrous Conditions. [Link]
- Lavallo, V., et al.
- EOLSS.
- Biology LibreTexts. 20.1.1: Water Pollutants and Their Sources. [Link]
- Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
- ResearchGate. How to Stabilize Carbenes in Enzyme Active Sites without Metal Ions. [Link]
- ResearchGate. How Protic Solvents Determine the Reaction Mechanisms of Diphenylcarbene in Solution | Request PDF. [Link]
- Beilstein Journals. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]
- ResearchGate. Chemical strategies for the stabilization of singlet versus triplet.... [Link]
- Royal Society of Chemistry. Tuning N-heterocyclic carbene wingtips to form electrochemically stable adlayers on metals. [Link]
- Chemistry LibreTexts. 9.12: Carbenes. [Link]
- YouTube. Reactive Intermediates Carbenes and Nitrenes: Problem Solving Session 4. [Link]
- PubMed.
- Technology Networks.
- Wikipedia. Carbene. [Link]
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Diazirine Labeling Technical Support Center: Navigating Diazo Isomer Formation
Welcome to the technical support center for diazirine-based photoaffinity labeling. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge in the application of this powerful technology: the formation of diazo isomers. My aim is to provide you with not just troubleshooting steps, but a deeper, mechanistic understanding to empower you to optimize your experiments for maximal success.
I. The Diazo Isomer Challenge: A Mechanistic Overview
Diazirines are prized for their small size and ability to generate highly reactive carbenes upon UV irradiation, enabling covalent crosslinking to interacting biomolecules.[1][2] However, a competing photochemical pathway exists: the isomerization of the cyclic diazirine to its linear, and more stable, diazo isomer.[3][4][5] This diazo intermediate can lead to non-specific labeling, particularly of acidic amino acid residues like aspartic acid and glutamic acid, complicating data interpretation.[3][6][7]
The formation and reactivity of this diazo intermediate are influenced by a number of factors, including the substitution pattern of the diazirine, pH, and the solvent environment.[3][8][9] Understanding and controlling this equilibrium is paramount for achieving specific and reliable photoaffinity labeling results.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter related to diazo isomer formation during your diazirine labeling experiments.
Question 1: I'm observing high background or non-specific labeling, especially on acidic proteins. Could this be due to diazo isomer formation?
Answer: Yes, this is a classic indicator of significant diazo isomer involvement. The linear diazo compound, particularly from alkyl diazirines, can be protonated in acidic microenvironments to form a diazonium species.[6][10] This species is a potent alkylating agent that preferentially reacts with nucleophilic residues, such as the carboxylate side chains of aspartic and glutamic acids.[3][6][7]
Troubleshooting Steps:
-
pH Optimization: Maintain a physiological pH between 7.2 and 7.6 for your labeling reaction.[3] The reactivity of the diazo intermediate is pH-dependent, with increased reactivity at lower pH.[3][8] Buffering your system adequately is crucial.
-
Incorporate a "No UV" Control: A critical control is to run your complete experiment without the UV irradiation step.[3] Significant labeling in this control indicates that your probe may be unstable or that the diazo isomer is reacting with nucleophiles in the dark.[3]
-
Competition Assay: To differentiate between specific and non-specific binding, perform a competition assay.[3] Pre-incubate your sample with an excess of the unlabeled parent compound before adding your diazirine probe. A dose-dependent decrease in the labeling signal for a particular protein indicates specific binding.[3]
-
Consider Probe Design: Aryl diazirines, especially trifluoromethylphenyl diazirines (TPDs), are generally less prone to forming reactive diazo intermediates compared to alkyl diazirines.[1][6] The electron-withdrawing nature of the trifluoromethyl group helps to stabilize the diazirine and favors the direct formation of the carbene.[1][11] If you are consistently facing issues with an alkyl diazirine, consider synthesizing or obtaining an aryl diazirine-based probe.
Question 2: My labeling efficiency is low, and I suspect the diazo isomer is being quenched by the solvent. How can I confirm this and improve my yield?
Answer: Low labeling efficiency can indeed be a consequence of the generated carbene or diazo intermediate reacting with the solvent, particularly water, rather than your target.[12] While some quenching is advantageous to minimize non-specific labeling, excessive quenching will reduce your signal.[12]
Troubleshooting Steps:
-
Optimize Irradiation Time: Perform a time-course experiment to determine the shortest UV exposure that provides sufficient specific labeling.[3] Prolonged irradiation can increase the formation of the diazo isomer and also lead to photodamage of your target biomolecules.[3]
-
Analytical Characterization: If you have access to the necessary equipment, you can use analytical techniques to monitor the formation of the diazo isomer.
-
UV-Vis Spectroscopy: Diazo compounds have a characteristic absorbance that can be monitored.[13]
-
NMR Spectroscopy: 1H, 13C, and particularly 15N NMR can provide direct evidence of the diazo group.[13]
-
Mass Spectrometry: A characteristic fragmentation pattern for diazo compounds is the loss of N₂, resulting in a fragment 28 mass units lighter than the molecular ion.[13]
-
-
Use of Scavengers: In non-aqueous systems, scavengers like 1,4-cyclohexadiene can be used to quench reactive species that are not in the immediate vicinity of the binding site.[3] For aqueous systems, Tris buffer can also act as a scavenger.[3] The choice and concentration of the scavenger need to be carefully optimized for your specific system.
III. Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between a diazirine and its diazo isomer?
A1: The primary difference lies in the reactive species they generate and their subsequent labeling mechanisms. Upon photolysis, diazirines can directly form a highly reactive and short-lived carbene, which can insert into a wide range of chemical bonds (C-H, O-H, N-H) in a proximity-dependent manner.[1][12] Alternatively, the diazirine can first isomerize to a more stable, linear diazo intermediate.[3][4][5] This diazo species, especially from alkyl diazirines, can be protonated to form a diazonium ion, which acts as an alkylating agent, preferentially labeling acidic residues.[6][7][10]
Q2: Are aryl diazirines always better than alkyl diazirines?
A2: Not necessarily. The choice depends on the specific application. Aryl diazirines, particularly trifluoromethylphenyl diazirines (TPDs), are generally more stable and less prone to forming reactive diazo intermediates, which can be advantageous for reducing non-specific labeling.[1][6][11] However, alkyl diazirines are smaller and can be less disruptive to the binding of a small molecule probe to its target.[14] The key is to be aware of the potential for diazo formation with alkyl diazirines and to design experiments and controls accordingly.
Q3: How can I minimize diazo isomer formation during the synthesis and storage of my diazirine probe?
A3: While diazo formation is primarily a photochemical process, proper handling and storage are crucial for maintaining the integrity of your diazirine probe.
-
Synthesis: Follow established synthetic protocols carefully. The oxidation of the diaziridine precursor to the diazirine is a critical step.[12][15]
-
Storage: Store your diazirine-containing compounds protected from light, preferably at low temperatures (e.g., -20°C or -80°C), and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Purity: Ensure the purity of your probe before use, as impurities can sometimes catalyze decomposition.
Q4: Can I use computational methods to predict the likelihood of diazo isomer formation for my specific diazirine probe?
A4: While experimental validation is always necessary, computational chemistry can provide valuable insights. Quantum mechanical calculations can be used to model the energy landscape of the photochemical reaction, predicting the relative stabilities of the diazirine, the transition state for isomerization, and the diazo isomer. This can help in the rational design of new probes with a lower propensity for diazo formation.
IV. Data and Protocols
Table 1: Comparison of Alkyl vs. Aryl Diazirine Characteristics
| Feature | Alkyl Diazirine | Aryl (Trifluoromethylphenyl) Diazirine |
| Size | Smaller, less sterically hindering[14] | Bulkier |
| Primary Photochemical Pathway | Can form both carbene and a significant amount of diazo isomer[1][6] | Primarily forms carbene[1][6] |
| Diazo Intermediate Reactivity | Can be protonated to form a reactive alkylating agent[6][10] | Diazo intermediate is more stable and less reactive[1][11] |
| Labeling Preference | Can show bias towards acidic residues (Asp, Glu)[3][7] | Broader reactivity with various amino acid side chains |
| Non-Specific Binding Potential | Higher, especially at acidic pH[3][8] | Generally lower |
Experimental Protocol: Competition Assay to Validate Specific Labeling
-
Prepare Samples: In separate microcentrifuge tubes, prepare your biological sample (e.g., cell lysate, purified protein).
-
Add Competitor: To the experimental tubes, add the unlabeled parent compound at various concentrations (e.g., 1x, 10x, 100x molar excess relative to the diazirine probe). To the control tube, add the same volume of vehicle (e.g., DMSO).
-
Incubate: Incubate all samples under your standard binding conditions (e.g., 30 minutes at room temperature).
-
Add Diazirine Probe: Add your diazirine-containing photoaffinity probe to all tubes at its final working concentration.
-
Incubate: Incubate for the optimal binding time.
-
UV Irradiation: Irradiate the samples with UV light (typically 350-365 nm) for the optimized duration.
-
Analysis: Analyze the labeling of your protein of interest by SDS-PAGE and Western blotting or mass spectrometry. A specific interaction will show a decrease in labeling intensity with increasing concentrations of the competitor.
V. Visualizing the Process
Caption: The photochemical pathways of diazirine activation.
VI. References
-
Wikipedia. Diazirine. [Link]
-
Dubinsky, L., et al. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC, NIH. [Link]
-
Hassan, M. M., & Olaoye, O. O. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. PMC. [Link]
-
Warne, T., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. NIH. [Link]
-
Parker, C. G., et al. (2024). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. PMC, NIH. [Link]
-
Hassan, M. M., & Olaoye, O. O. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Publishing. [Link]
-
Parker, C. G., et al. Labeling preferences of diazirines with protein biomolecules. ChemRxiv. [Link]
-
Smith, A. B., & Jones, C. D. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, RSC Publishing. [Link]
-
Smith, J. D. (2025). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. ResearchGate. [Link]
-
Dziuba, D., et al. Mechanism of diazirine photo-crosslinking. ResearchGate. [Link]
-
Smith, J. D. (2024). Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. Macromolecules, ACS Publications. [Link]
-
Smith, J. D. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, RSC Publishing. [Link]
-
Smith, J. D. (2025). ChemInform Abstract: Valence Isomerization Between Diazo Compounds and Diazirines. ResearchGate. [Link]
-
Parker, C. G., et al. (2022). Labeling preferences of diazirines with protein biomolecules. PMC, NIH. [Link]
-
Smith, J. D. (2020). Reducing Limitation in Probe Design: The Development of a Diazirine-Compatible Suzuki–Miyaura Cross Coupling Reaction. PMC, NIH. [Link]
-
Smith, J. D. (2018). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Journal of the American Chemical Society. [Link]
-
Inoue Research Group. (2021). Photoaffinity Labeling Preferences of Diazirines. [Link]
-
Parker, C. G., et al. (2025). Labeling Preferences of Diazirines with Protein Biomolecules. ResearchGate. [Link]
-
O'Brien, J. G. K., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, RSC Publishing. [Link]
-
Smith, J. D. (2022). New Trends in Diaziridine Formation and Transformation (a Review). MDPI. [Link]
-
Smith, J. D. (2018). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. NIH. [Link]
-
Smith, J. D. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Semantic Scholar. [Link]
-
ResearchGate. What is the best way to characterize an Alkyl Diazirine?. [Link]
Sources
- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]
- 12. Diazirine - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: The Role of pH in Diazirine Photoaffinity Labeling
Welcome to our technical resource center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that mastering the nuances of experimental conditions is critical for success. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding a crucial, yet often overlooked, parameter in photoaffinity labeling (PAL): the effect of pH on diazirine labeling efficiency .
We move beyond simple protocols to explain the underlying chemical mechanisms, enabling you to make informed decisions, troubleshoot effectively, and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: Is there a universal "optimal pH" for all diazirine labeling experiments?
No, there is not. The optimal pH is highly dependent on the type of diazirine you are using. The key distinction lies in the reactive intermediate generated upon photolysis.[1][2][3]
-
Alkyl Diazirines: These probes often exhibit significant pH-dependent labeling. Their efficiency, particularly with acidic amino acid residues, tends to be higher at a lower pH (acidic to neutral).[3][4]
-
Aryl-Trifluorodiazirines: These probes are far less sensitive to pH changes. Their labeling efficiency is generally stable across a broader physiological pH range.[1][4]
Therefore, the ideal pH must be determined based on your specific diazirine probe and experimental goals.
Q2: Why do alkyl diazirines show pH-dependent labeling, while aryl diazirines do not?
This critical difference stems from their distinct photochemical reaction pathways.[1][5][6]
Upon UV irradiation, both types of diazirines can form a highly reactive carbene . However, alkyl diazirines can also isomerize into a longer-lived diazo intermediate .[5][6][7] It is the chemistry of this diazo intermediate that introduces the pH dependency.[1][8]
For the alkyl diazo intermediate to react with an acidic residue (like Glutamate or Aspartate), it must first be protonated to form a reactive diazonium salt. This proton transfer is the rate-limiting step and is, by its nature, dependent on the proton concentration (pH) of the solution.[1] The resulting diazonium species is then susceptible to nucleophilic attack by the conjugate base of the acidic amino acid.[1]
Aryl-trifluorodiazirines, on the other hand, react predominantly through the carbene pathway.[1][2] Carbenes are highly reactive, short-lived species that can insert into a wide variety of chemical bonds (C-H, O-H, N-H) in a manner that is not dependent on protonation, making their reactivity largely pH-independent.[9][10]
Reaction Mechanism of Alkyl Diazirines
Caption: pH-dependent vs. independent pathways of alkyl diazirine labeling.
Q3: My diazirine probe has an NHS ester. How does pH affect that part of the molecule?
This is an excellent and crucial point for users of heterobifunctional crosslinkers like Succinimidyl-ester Diazirines (SDA). The chemistry of the two ends of the molecule is governed by different principles.
-
Diazirine End (Photoreaction): The pH dependence follows the rules described above (alkyl vs. aryl).
-
NHS Ester End (Amine Reaction): The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the side chain of Lysine or the N-terminus of a protein). This acylation reaction is most efficient at a pH of 7 to 9 .[11] Below this range, the amine groups are protonated (-NH3+) and are poor nucleophiles. Above this range, hydrolysis of the NHS ester itself becomes increasingly rapid, reducing the efficiency of the desired reaction.
Therefore, for a two-step crosslinking experiment, you must consider the optimal pH for each step. The initial amine coupling should be performed in a buffer at pH 7-9, such as PBS or HEPES.[11]
Q4: Are diazirines stable across a wide pH range before photoactivation?
Yes, one of the key advantages of diazirines as photo-crosslinkers is their excellent stability under a variety of experimental conditions, including in both acidic and basic solutions, prior to UV irradiation.[9][10][12] This robustness allows for flexibility in experimental design and buffer choice, especially when compared to other photophores like aryl azides, which can be reduced by thiols in alkaline media.[13]
Troubleshooting Guide: pH-Related Issues
Problem: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution & Explanation |
| Suboptimal pH for Alkyl Diazirine | If you are using an alkyl diazirine and your buffer pH is neutral to basic (e.g., pH 7.5-8.5), the efficiency of labeling acidic residues will be low. The required protonation of the diazo intermediate is disfavored at higher pH. Solution: Perform a pH titration experiment. Test a range of buffers from pH 6.0 to 7.5 to find the optimal condition for your specific probe-target interaction.[1][4] |
| pH Mismatch for NHS Ester Coupling | For SDA-type crosslinkers, if the initial amine coupling step was performed at a pH below 7.0, the reaction will be inefficient. Solution: Ensure the amine coupling step is performed in a primary-amine-free buffer (no Tris or glycine) at pH 7.0-9.0.[11] |
| Probe Charge Mismatch | At physiological pH, the surface charge of your target protein and the net charge of your probe can lead to electrostatic repulsion. Alkyl diazirine probes with a net positive charge often show higher labeling yields, potentially due to favorable interactions with negatively charged patches on protein surfaces or membranes.[1][3] Solution: If efficiency is low, consider if the net charge of your probe is optimal for your target. A positively charged probe might enhance labeling of acidic proteins. |
Problem: Unexpected or Biased Labeling Profile
| Possible Cause | Explanation & Mitigation Strategy |
| Dominance of the Diazo Pathway | If your results with an alkyl diazirine show an overwhelming preference for acidic residues (Asp, Glu), this is a direct consequence of the pH-dependent diazo intermediate pathway.[1][2] This is an inherent reactivity preference, not necessarily an experimental error. |
| Seeking Broader Reactivity | If your goal is to map a binding site with less bias, the inherent preference of alkyl diazirines for acidic residues may be a limitation. Solution: Switch to an aryl-trifluorodiazirine probe. Its reactivity is driven by the less selective carbene intermediate, which will label a wider variety of amino acid side chains in a pH-independent manner.[1][2] Alternatively, some novel spirocyclic diazirines, like cyclobutane diazirines, have been shown to have less pH-dependent reactivity than linear alkyl diazirines.[5] |
Comparison of Common Diazirine Types
| Feature | Alkyl Diazirine | Aryl-Trifluorodiazirine |
| Primary Reactive Intermediate | Diazo & Carbene[5][6] | Carbene[1] |
| pH Dependence | High (especially for acidic residues)[1][4] | Low / Insignificant[1][4] |
| Amino Acid Preference | Strong preference for acidic residues (Glu, Asp)[1][2] | Broad reactivity with many residue types[1] |
| Recommended for... | Probing acidic pockets; membrane proteome studies[1][2] | Unbiased binding site mapping; general PAL applications |
Experimental Protocols & Workflows
Protocol: Optimizing pH for Alkyl Diazirine Labeling
This protocol provides a framework for determining the optimal pH for your specific alkyl diazirine probe and target protein.
1. Buffer Preparation:
-
Prepare a set of buffers with identical salt concentrations but varying pH values. A good starting range is from pH 6.0 to 8.0 in 0.5 pH unit increments.
-
Suggested buffers: MES (pH 6.0, 6.5), HEPES (pH 7.0, 7.5), Tris-HCl (pH 8.0). Ensure no primary amines are present if using NHS chemistry.
2. Reaction Setup:
-
For each pH value, set up identical reaction mixtures in separate microfuge tubes.
-
Each reaction should contain:
-
Your target protein at a constant concentration.
-
Your diazirine probe at the desired concentration.
-
-
Include a "no UV" control for each pH point to assess background.
3. Photo-Crosslinking:
-
Place the tubes in a rack on ice.
-
Irradiate with a long-wave UV lamp (typically 350-370 nm) for a predetermined amount of time (e.g., 15-30 minutes).[11] Ensure consistent distance from the lamp for all samples.
4. Analysis:
-
Quench the reaction by adding an excess of a scavenger like DTT (if compatible) or by immediate processing.
-
Analyze the labeling efficiency by your chosen method (e.g., SDS-PAGE with in-gel fluorescence if your probe has a fluorescent tag, or Western blot for your target protein to detect a mobility shift).
-
Quantify the band intensity for each pH point.
5. Interpretation:
-
Plot the labeling efficiency (quantified band intensity) against pH.
-
The pH that yields the highest signal-to-noise ratio is the optimum for your system.
Workflow: Selecting and Optimizing Your Diazirine Experiment
Caption: Decision workflow for pH optimization in diazirine PAL experiments.
References
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. National Institutes of Health (NIH). [Link]
- Diazirine. Wikipedia. [Link]
- Labeling preferences of diazirines with protein biomolecules. National Institutes of Health (NIH). [Link]
- Labeling Preferences of Diazirines with Protein Biomolecules.
- Diazirine crosslinkers. Interchim. [Link]
- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Royal Society of Chemistry. [Link]
- Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP. [Link]
- Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH. Beilstein Journal of Organic Chemistry. [Link]
- Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH.
- 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. National Institutes of Health (NIH). [Link]
- Photoaffinity labeling in target- and binding-site identification. National Institutes of Health (NIH). [Link]
- Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link]
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. National Institutes of Health (NIH). [Link]
- Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. DASH (Harvard). [Link]
- Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides.
- Target Identification by Diazirine Photo-Cross-Linking and Click Chemistry.
- Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping.
- Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. National Institutes of Health (NIH). [Link]
- Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. National Institutes of Health (NIH). [Link]
Sources
- 1. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 4. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 6. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazirine - Wikipedia [en.wikipedia.org]
- 10. BJOC - Diazirine-functionalized mannosides for photoaffinity labeling: trouble with FimH [beilstein-journals.org]
- 11. interchim.fr [interchim.fr]
- 12. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Validate Specific vs. Non-Specific Crosslinking
Guiding Principle: The Self-Validating Experiment
Effective crosslinking studies are designed as self-validating systems. This means that controls are not an afterthought but are integrated into the experimental workflow from the outset. The goal is to generate data that is internally consistent and rigorously demonstrates the specificity of the interaction under investigation.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the validation of crosslinking experiments.
Q1: What is the fundamental difference between specific and non-specific crosslinking?
A: Specific crosslinking captures a genuine, biologically relevant interaction between two or more proteins. This interaction is typically characterized by a defined binding interface and functional relationship. Non-specific crosslinking, on the other hand, occurs when a crosslinking reagent covalently links proteins that are merely in close proximity within a crowded cellular environment, without a functional association.[1] This can be a significant source of false-positive results, especially with in-vivo crosslinking where protein concentrations are high.[2]
Q2: Why can't I just rely on identifying the crosslinked proteins by mass spectrometry?
A: While crosslinking-mass spectrometry (XL-MS) is a powerful tool for identifying crosslinked peptides and the proteins they originate from, it does not, by itself, validate the biological relevance of the interaction.[3][4] The identification of a crosslink merely provides a distance constraint, indicating that two amino acid residues were close enough to be linked by the reagent.[5] Without further validation, it's impossible to distinguish a transient, non-functional encounter from a stable, functional complex.
Q3: What are the most critical initial steps to minimize non-specific crosslinking?
A: Optimizing the crosslinking reaction conditions is the first line of defense. This includes:
-
Crosslinker Concentration: Using the lowest effective concentration of the crosslinking reagent can help favor the capture of high-affinity interactions over random collisions. Titrating the crosslinker concentration is a crucial optimization step.
-
Reaction Time: Shorter incubation times can reduce the chances of non-specific crosslinking.
-
Protein Concentration: The efficiency of crosslinking is dependent on protein concentration. At low concentrations, the hydrolysis of the crosslinker can compete with the crosslinking reaction.[6] If possible, working with purified components in vitro allows for greater control over protein concentrations.[2]
-
Buffer Conditions: For amine-reactive crosslinkers like DSS, it is essential to use a non-amine-containing buffer (e.g., PBS, HEPES) at a pH between 7 and 9.[6] Buffers containing primary amines, such as Tris or glycine, will quench the reaction.[6]
Q4: What is a competition assay and why is it considered a gold standard for validation?
A: A competition assay is a powerful method to demonstrate specificity. The principle is to pre-incubate the protein sample with an excess of a non-crosslinkable, unlabeled version of the binding partner (or a known inhibitor/ligand). If the interaction is specific, this "competitor" will occupy the binding site, preventing the crosslinker from capturing the interaction with the labeled or target protein. A significant reduction in the crosslinked product in the presence of the competitor is strong evidence of specificity.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the validation of crosslinking experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or multiple non-specific bands on SDS-PAGE/Western blot | 1. Crosslinker concentration is too high. 2. Incubation time is too long. 3. High protein concentration leading to random collisions. 4. Inappropriate buffer conditions. | 1. Perform a titration to determine the optimal, lowest effective crosslinker concentration. 2. Optimize the incubation time; shorter times are generally better. 3. If possible, reduce the total protein concentration or perform the experiment with purified components. 4. Ensure the use of a non-amine-containing buffer at the recommended pH.[6] |
| No reduction in crosslinking signal in a competition assay | 1. The interaction is non-specific. 2. The competitor is not active or not in sufficient excess. 3. The binding site for the competitor is different from the crosslinking site. | 1. This may indicate a non-specific interaction. Consider alternative validation methods. 2. Verify the activity and concentration of the competitor. Use a significant molar excess (e.g., 10-100 fold). 3. This is a possibility. Consider using a competitor that is a mutant version of the binding partner with a disrupted binding interface. |
| Low or no crosslinking efficiency | 1. Low protein concentration. 2. Lack of accessible reactive groups (e.g., primary amines for NHS esters) within the crosslinker's spacer arm distance.[6] 3. Hydrolysis of the crosslinker. | 1. Increase the protein concentration if possible.[6] 2. Consider using a crosslinker with a different spacer arm length or one that targets different functional groups.[6] 3. Prepare the crosslinker solution immediately before use in a dry organic solvent like DMSO or DMF.[6] |
Experimental Protocols and Validation Workflows
Workflow for Validating a Specific Protein-Protein Interaction
The following diagram illustrates a comprehensive workflow for validating a putative protein-protein interaction discovered through crosslinking.
Caption: A logical workflow for validating protein-protein interactions.
Protocol 1: Competition Assay for Validating Specific Crosslinking
This protocol describes a competition experiment to validate the interaction between Protein A (bait) and Protein B (prey).
Materials:
-
Purified Protein A
-
Purified Protein B (for crosslinking)
-
Purified, unlabeled Protein B or a known inhibitor (competitor)
-
Crosslinker (e.g., DSS)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[6]
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
Procedure:
-
Prepare Protein Mixtures: Set up three reaction tubes:
-
Tube 1 (Positive Control): Protein A + Protein B
-
Tube 2 (Competition): Protein A + Protein B + Competitor (e.g., 100-fold molar excess of unlabeled Protein B)
-
Tube 3 (Negative Control): Protein A alone
-
-
Pre-incubation: Incubate all tubes at room temperature for 30 minutes to allow for binding and competition.
-
Crosslinking Reaction:
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature to stop the reaction.[6]
-
Analysis:
-
Add SDS-PAGE sample buffer to each reaction.
-
Separate the proteins by SDS-PAGE.
-
Analyze the results by Coomassie staining or Western blot using an antibody against Protein A or Protein B.
-
Expected Results:
-
Tube 1: A higher molecular weight band corresponding to the Protein A-Protein B crosslinked complex should be visible.
-
Tube 2: The intensity of the crosslinked complex band should be significantly reduced compared to Tube 1.
-
Tube 3: No crosslinked complex band should be observed.
| Sample | Expected Outcome | Interpretation |
| Positive Control | High-molecular-weight crosslinked band | Crosslinking conditions are effective. |
| Competition | Reduced or absent crosslinked band | The interaction is specific and can be competed off. |
| Negative Control | No crosslinked band | Protein A does not form oligomers under these conditions. |
Protocol 2: Negative Control Using a Non-Interacting Protein
This control helps to ensure that the observed crosslinking is not due to random collisions with any protein.
Procedure:
-
Follow the same procedure as the "Positive Control" in Protocol 1, but in a separate tube, replace Protein B with an unrelated, non-interacting protein (Protein C) at the same molar concentration.
-
Analyze the results by SDS-PAGE and Western blot.
Expected Results: No significant crosslinked band corresponding to a Protein A-Protein C complex should be observed. This indicates that the crosslinking is specific to the interaction between Protein A and Protein B.
Protocol 3: Orthogonal Validation by Co-Immunoprecipitation (Co-IP)
Co-IP is a non-crosslinking method used to validate protein-protein interactions.[7]
Materials:
-
Cell lysate containing Protein A and Protein B
-
Antibody specific to Protein A
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash and elution buffers
Procedure:
-
Immunoprecipitation:
-
Washes: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[7]
-
Elution: Elute the bound proteins from the beads.[7]
-
Analysis: Analyze the eluates by Western blot using an antibody against Protein B.
Expected Results: A band for Protein B should be present in the sample immunoprecipitated with the anti-Protein A antibody, but not in the control IgG sample. This confirms that Protein B interacts with Protein A in a cellular context.
Diagram: Logic of Validation Controls
Caption: Decision tree for interpreting validation control experiments.
Advanced Strategies for In-Vivo Validation
For studies conducted in a cellular context, more sophisticated methods can be employed to validate interactions.
-
Genetically Encoded Chemical Crosslinkers (GECX): This approach involves incorporating an unnatural amino acid with a proximity-enabled reactive group into the bait protein.[1][8] This reactive group will only crosslink with a specific residue on an interacting protein when they are in close proximity, offering a high degree of specificity and live-cell compatibility.[1]
-
Photo-Crosslinking: Using photo-reactive amino acid analogs that can be incorporated into proteins allows for temporal control of the crosslinking reaction.[9][10] Crosslinking is initiated by exposure to UV light, which can help to reduce non-specific crosslinking that may occur during sample preparation.[10]
Conclusion
The validation of specific versus non-specific crosslinking is a critical aspect of protein interaction studies. By implementing a multi-faceted approach that includes careful optimization of reaction conditions, the use of competition assays, appropriate negative controls, and orthogonal validation methods, researchers can have high confidence in the biological relevance of their findings. This rigorous approach is essential for accurately mapping protein interaction networks and advancing our understanding of cellular processes.
References
- MetwareBio. "Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods." MetwareBio. [Link]
- Sinz, A. "Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons." Chemical Reviews. [Link]
- ResearchGate. "How can I validate whether my cross-linking or de-cross linking works?
- Yang, B., & Wu, P. "Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions.
- Kao, A., et al. "To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry." Analytical Chemistry. [Link]
- ResearchGate. "Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells.
- Chen, K. B., et al. "Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family." Methods in Molecular Biology. [Link]
- Schmidt, C., et al. "Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies." Journal of Visualized Experiments. [Link]
- Prest, H. A., & Thompson, S. "Photocrosslinking approaches to interactome mapping." Essays in Biochemistry. [Link]
- Schmidt, C., et al. "A comparative cross-linking strategy to probe conformational changes in protein complexes.
- Rappsilber, J. "The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes." Journal of Proteomics. [Link]
- Yang, B., & Wu, P. "Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions.
- O'Reilly, F. J., et al. "Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell." PNAS. [Link]
- GenomeWeb. "Protein-DNA Interactions Mapped With Labeling, Photo-Crosslinking Method." GenomeWeb. [Link]
- Springer Nature Experiments. "Cross-linking Protocols and Methods.
- Ohio State University. "Chemical Crosslinking - Probing the interface of proteins." OSU Chemistry. [Link]
- Liu, N., et al. "Crosslinking intensity modulates the reliability and sensitivity of chromatin conformation detection at different structural levels.
- Chan, E., et al. "A Review of Corneal Collagen Cross-linking – Current Trends in Practice Applications." Journal of Ophthalmology. [Link]
- DePaoli, E. R., & Brodbelt, J. S. "Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry." Journal of The American Society for Mass Spectrometry. [Link]
- ResearchGate. "Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions.
- Jbara, M., et al. "Kinetic principles of chemical cross-link formation for protein–protein interactions." PNAS. [Link]
- Ferdi, A. C., et al. "Crosslinking vs. Observation in Fellow Eyes of Keratoconus Patients." Journal of Clinical Medicine. [Link]
- Kölbel, K., et al. "Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1." International Journal of Molecular Sciences. [Link]
- Augustine, R., et al.
- Henriquez, M. A., & Saad, C. "Patient selection for corneal collagen cross-linking: an updated review." Clinical Ophthalmology. [Link]
- O'Reilly, F. J., & Rappsilber, J. "Chemical cross-linking with mass spectrometry: A tool for systems structural biology.
- ACS Publications. "Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku’amide B." Journal of the American Chemical Society. [Link]
- Lickwar, C. R., et al. "Analysis of chromatin binding dynamics using the crosslinking kinetics (CLK) method." Nucleic Acids Research. [Link]
- Mazzotta, C., et al. "Safety and Efficacy of Corneal Cross-Linking in Patients Affected by Keratoconus: Long-Term Results." Journal of Clinical Medicine. [Link]
- SLAS.
- ACS Publications. "Terminal Conjugation Enables Nanopore Sequencing of Peptides." ACS Central Science. [Link]
- McNaught, K. S., et al. "Development of a Competition-Binding Assay to Determine Binding Affinity of Molecules to Neuromelanin via Fluorescence Spectroscopy." International Journal of Molecular Sciences. [Link]
- Wisse, R. P. L., et al. "Clinical Evaluation and Validation of the Dutch Crosslinking for Keratoconus Score." JAMA Ophthalmology. [Link]
- ResearchGate. "Predictors for treatment outcomes after corneal crosslinking for keratoconus: a validation study.
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- 1. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
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Technical Support Center: Competition Experiments for Binding Site Specificity
Welcome to the Technical Support Center for Competition Binding Assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common hurdles in confirming binding site specificity, ensuring the accuracy and reproducibility of your data.
I. Understanding the Core Principles: FAQs
Before diving into troubleshooting, let's establish a firm understanding of the fundamental principles of competition binding experiments.
Q1: What is the primary goal of a competition binding assay?
A competition binding assay is a fundamental technique used to determine the affinity and specificity of an unlabeled test compound (the "competitor") for a specific receptor or target protein.[1] It works by measuring how effectively the test compound competes with a labeled ligand (the "tracer" or "probe," which can be radiolabeled or fluorescently labeled) for binding to the target. The ultimate goal is to determine the inhibition constant (Kᵢ) of the test compound, which reflects its binding affinity.
Q2: How is the affinity of the test compound determined from the experimental data?
The primary readout from a competition assay is the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the labeled ligand from the target.[2] However, the IC₅₀ is not an intrinsic measure of affinity as it is dependent on the concentration and affinity of the labeled ligand used in the assay.[2] To determine the Kᵢ, the IC₅₀ value is corrected using the Cheng-Prusoff equation, which takes into account the affinity (Kₔ) of the labeled ligand for the target.[2]
Q3: What are the critical assumptions underlying a standard competition binding assay?
For the accurate determination of Kᵢ, several assumptions must be met:
-
Competitive and Reversible Binding: The test compound and the labeled ligand must bind to the same site on the target in a reversible manner.[2]
-
Single Binding Site: The simplest models assume a single class of non-interacting binding sites.
-
Equilibrium: The binding reaction must have reached equilibrium at the time of measurement.[3][4]
-
Minimal Ligand Depletion: The concentration of the labeled and unlabeled ligands should not be significantly depleted by binding to the receptor.[3]
II. Troubleshooting Common Experimental Issues
This section addresses the most common problems encountered during competition binding assays, providing a systematic approach to identifying and resolving them.
Issue 1: High Non-Specific Binding (NSB)
High NSB can mask the specific binding signal, leading to a poor signal-to-noise ratio and inaccurate data.[5][6] Ideally, non-specific binding should be less than 50% of the total binding.[5][7]
| Potential Cause | Troubleshooting Steps & Rationale |
| Labeled Ligand Properties | Reduce Labeled Ligand Concentration: Use a concentration at or below its Kₔ. Higher concentrations can lead to binding to lower-affinity, non-specific sites.[1][6] Check Purity: Impurities in the labeled ligand can contribute to high NSB. Ensure radiochemical or chemical purity is >90%.[6][8] Hydrophobicity: Hydrophobic ligands tend to exhibit higher non-specific binding to plasticware and membranes.[6] Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer.[1] |
| Receptor/Protein Preparation | Titrate Protein Concentration: Too high a protein concentration can increase the number of non-specific binding sites available.[1] Perform a protein concentration titration to find the optimal balance between specific signal and NSB.[1][6] Ensure Proper Preparation: Inadequate homogenization and washing of cell membranes can leave behind endogenous ligands or other interfering substances.[5][9] |
| Assay Buffer Composition | Include Blocking Agents: Add Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to the assay buffer to block non-specific binding sites on membranes and plasticware.[1][5] For fluorescence polarization assays, Bovine Gamma Globulin (BGG) may be a better choice as BSA can sometimes bind fluorescent dyes.[10] Optimize Ionic Strength and pH: The ionic strength and pH of the buffer can influence non-specific interactions.[5][11] Systematically vary these parameters to find optimal conditions. |
| Separation/Wash Steps (for filtration assays) | Pre-treat Filters: Pre-soaking glass fiber filters with an agent like 0.3-0.5% polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.[5][9] Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5) with ice-cold wash buffer to more effectively remove unbound ligand.[1][9] Ensure the buffer is cold to minimize dissociation of the specifically bound ligand during the wash steps.[1] |
Issue 2: Low or No Signal/Small Assay Window
A weak signal or a small difference between the maximum and minimum signals (the assay window) makes it difficult to obtain reliable data.[1] For fluorescence polarization assays, an assay window of at least 100 mP is generally considered good.[12]
| Potential Cause | Troubleshooting Steps & Rationale |
| Reagent Concentration/Quality | Insufficient Receptor Concentration: Increase the amount of receptor (e.g., membrane preparation) in the assay to increase the total number of binding sites.[1] Labeled Ligand Purity: The presence of unlabeled tracer or free fluorophore in your labeled ligand stock will compete for binding and reduce the maximum signal.[10][12] Ensure the purity of your labeled ligand.[8] Degraded Reagents: Verify the quality and activity of all reagents, especially the receptor preparation and labeled ligand. |
| Assay Conditions | Sub-optimal Incubation Time/Temperature: Ensure the assay has reached equilibrium. This is especially critical for high-affinity interactions, which may require longer incubation times.[3] Determine the dissociation rate constant (kₒբբ) under your assay conditions to calculate the required equilibration time.[13] Incorrect Buffer Composition: The pH, ionic strength, and presence of specific ions can be critical for ligand binding.[11][14][15] Consult the literature for optimal buffer conditions for your target. |
| Instrumentation (Fluorescence Assays) | Incorrect Instrument Settings: For fluorescence-based assays, ensure the excitation and emission wavelengths and filter sets are correctly matched to your fluorophore.[12][16] Low Quantum Yield of Fluorophore: If the fluorescent signal is inherently low, consider switching to a brighter fluorophore.[12] Gain/Integration Time: Adjusting the gain or integration time on the plate reader can improve signal strength.[16] |
Issue 3: Poor Reproducibility and High Variability
Inconsistent results between replicate wells or between experiments undermine the reliability of your findings.
| Potential Cause | Troubleshooting Steps & Rationale |
| Pipetting and Mixing | Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques.[17] Small volume errors can lead to significant concentration differences. Inhomogeneous Mixtures: Thoroughly mix all reagent solutions before and after adding them to the assay plate.[1][12] Ensure membrane preparations are well-homogenized before aliquoting.[1] |
| Environmental Factors | Temperature Fluctuations: Ensure uniform temperature across the assay plate during incubation.[1] Use a water bath or a temperature-controlled incubator. For fluorescence polarization, allow the plate to reach thermal equilibrium before reading, as viscosity is temperature-dependent.[12] Evaporation: Evaporation, especially from the outer wells of a plate, can concentrate reagents and alter results.[1][12] Use plate sealers during incubation.[12] |
| Compound Solubility | Precipitation of Test Compound: Ensure your test compounds are fully dissolved in the assay buffer at the highest concentration tested. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells.[1] |
Issue 4: Interpreting Atypical IC₅₀ Curves
The shape of the IC₅₀ curve can provide valuable information about the binding interaction. Deviations from the expected sigmoidal shape should be carefully investigated.
A. Shallow or Biphasic Curve
A shallow curve (Hill slope < 1.0) or a curve that clearly shows two phases of inhibition can indicate several possibilities:
-
Multiple Binding Sites: The test compound may be binding to more than one site on the target with different affinities.[18]
-
Negative Cooperativity: Binding of the compound to one site may decrease the affinity of other sites.[18]
-
Experimental Artifacts: Incorrectly prepared serial dilutions can lead to a shallow curve.[18]
B. Incomplete Inhibition or "Bottom Plateau" Above Zero
If the IC₅₀ curve does not plateau at 0% binding, it could mean:
-
Non-competitive Interaction: The test compound may be an allosteric modulator that only partially inhibits the binding of the labeled ligand, rather than a direct competitor.
-
Insolubility: The test compound may be precipitating at higher concentrations, preventing further inhibition.
-
Assay Interference: The compound itself may be fluorescent or quenching, interfering with the signal at high concentrations.
C. Steep Curve
A steep curve (Hill slope > 1.0) might suggest:
-
Positive Cooperativity: Binding of one molecule of the test compound increases the affinity for subsequent molecules.
-
Ligand Depletion: At high receptor concentrations, the binding of the test compound significantly depletes its free concentration.
To distinguish between these possibilities, further experiments are often necessary. For example, Schild analysis can be used to definitively confirm competitive antagonism.[19][20] A Schild plot with a slope of 1.0 is a hallmark of a simple, competitive interaction.[19][20]
III. Experimental Workflows and Protocols
A. Generalized Competition Binding Assay Protocol (Filtration-Based)
This protocol provides a general framework. Specific concentrations, volumes, and incubation conditions must be optimized for each target system.
-
Reagent Preparation:
-
Assay Buffer: Prepare the optimized assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Labeled Ligand Solution: Prepare a working solution of the labeled ligand at 2x the final desired concentration (typically at or below its Kₔ).
-
Unlabeled Competitor (Test Compound): Prepare serial dilutions of the test compound at 2x the final desired concentrations.
-
Receptor Preparation: Thaw and dilute the receptor preparation (e.g., cell membranes) to the optimized concentration in ice-cold assay buffer.[5]
-
-
Assay Plate Setup (in triplicate):
-
Reaction Initiation:
-
Add 50 µL of the labeled ligand solution to all wells.
-
Add 100 µL of the receptor preparation to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimized temperature for the optimized duration to allow the binding to reach equilibrium.[9]
-
-
Separation and Washing:
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from all other wells.[21]
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀.[22][23]
-
Calculate the Kᵢ using the Cheng-Prusoff equation.
-
B. Visualizing the Workflow
C. Visualizing the Principle of Competition
IV. References
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
-
GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved January 11, 2026, from [Link]
-
Bioassay Solutions. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved January 11, 2026, from [Link]
-
Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved January 11, 2026, from [Link]
-
GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. Retrieved January 11, 2026, from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved January 11, 2026, from [Link]
-
GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors. Retrieved January 11, 2026, from [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2758. [Link]
-
National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved January 11, 2026, from [Link]
-
Holm, J., Hansen, S. I., & Lyngbye, J. (1987). Effect of Hydrogen Ion Concentration and Buffer Composition on Ligand Binding Characteristics and Polymerization of Cow's Milk Folate Binding Protein. Bioscience Reports, 7(5), 421–428. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved January 11, 2026, from [Link]
-
de Picciotto, S., Chen, W., & Wittrup, K. D. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1348, 153–172. [Link]
-
Shapiro, A. B. (2017). Response to "Making sense of fluorescent polarization measurements". ResearchGate. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
Cell Migrations. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved January 11, 2026, from [Link]
-
Hribar-Lee, B., & Džudžević-Čančar, H. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2568–2576. [Link]
-
Thakkar, S., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1265–1273. [Link]
-
Shapiro, A. B. (2017). Response to "Fluorescence polarization mP values in enzyme assay randomly go up or down, what's wrong?". ResearchGate. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2758. [Link]
-
Fluidic Sciences. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved January 11, 2026, from [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2758. [Link]
-
Sivilotti, L. G. (2010). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 161(6), 1214–1218. [Link]
-
GraphPad. (n.d.). Equation: Kinetics of competitive binding. Prism 10 Curve Fitting Guide. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). 37 questions with answers in COMPETITIVE BINDING. Retrieved January 11, 2026, from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. FAQ 1356. Retrieved January 11, 2026, from [Link]
-
Gschaider, A., et al. (2019). Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation. Toxicology and Applied Pharmacology, 371, 56–65. [Link]
-
Golovanov, A. P., et al. (2004). The Effect of Buffers on Protein Conformational Stability. Journal of the American Chemical Society, 126(28), 8933–8939. [Link]
-
Charlton, S. J. (2009). Matching models to data: a receptor pharmacologist's guide. British Journal of Pharmacology, 158(5), 1238–1249. [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. [Link]
-
ResearchGate. (2020). Ligand-protein binding/interaction studies. [Link]
-
Colquhoun, D. (2007). Why the Schild method is better than Schild realised. Trends in Pharmacological Sciences, 28(12), 608–614. [Link]
-
Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Diazirine Reagents Technical Support Center: A Guide to Safe Handling and Troubleshooting
Volatile diazirine reagents are powerful tools in chemical biology and drug development, primarily utilized as photo-activated crosslinkers to elucidate molecular interactions.[1][2] Their utility stems from the formation of highly reactive carbenes upon UV irradiation, which can covalently bind to interacting molecules, capturing transient biological moments.[2][3] However, the inherent reactivity and volatility of these compounds demand meticulous handling to ensure the safety of researchers and the integrity of experiments. This guide provides a comprehensive technical support center with troubleshooting guides and FAQs to address specific issues that may be encountered during their use.
Section 1: Foundational Safety and Handling
This section covers the essential principles for the safe storage and handling of volatile diazirine reagents. Adherence to these guidelines is paramount to mitigating risks in the laboratory.
Frequently Asked Questions (FAQs) on Basic Handling
Q1: What are the primary hazards associated with volatile diazirine reagents?
A1: The primary hazards of volatile diazirine reagents stem from their inherent chemical properties:
-
Volatility: Volatile diazirines can easily vaporize, leading to an inhalation risk. All handling of these reagents should be performed in a well-ventilated chemical fume hood.[4]
-
Reactivity: Diazirines are strained three-membered rings that can be thermally labile.[5] Upon exposure to UV light (typically 350-365 nm), they release nitrogen gas to form highly reactive carbenes.[1][6] This reactivity is essential for their function but also necessitates careful handling to avoid unintended reactions.
-
Potential for Decomposition: Although many diazirines have good thermal stability, it is best practice to handle and store them at low temperatures to minimize decomposition.[5] Some sources indicate that they are stable under normal conditions but should be protected from heat, moisture, and light.[4]
Q2: How should I properly store my volatile diazirine reagents?
A2: Proper storage is critical to maintain the stability and efficacy of diazirine reagents.[5] The following storage conditions are recommended:
-
Temperature: For long-term storage, -80°C is recommended. For short-term storage, -20°C is suitable.[5] Some suppliers may recommend storage at 4°C for specific formulations.[7] Always consult the manufacturer's instructions.
-
Atmosphere: To prevent oxidative degradation, diazirines should be stored under an inert atmosphere, such as argon or nitrogen.[4][5]
-
Light Protection: Diazirines are photosensitive and should be stored in amber vials or other light-proof containers to prevent premature activation.[4][5]
-
Container: Use chemically resistant containers, such as borosilicate glass vials with PTFE-lined caps, to ensure the integrity of the reagent.[5]
Q3: What Personal Protective Equipment (PPE) is required when working with diazirine reagents?
A3: A comprehensive PPE strategy is essential for the safe handling of hazardous chemicals.[8] When working with volatile diazirine reagents, the following PPE is mandatory:[4][5][9][10]
-
Eye and Face Protection: Chemical safety goggles or a face shield worn over safety glasses are required to protect against splashes and potential explosions.[5][8][11]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[5][12] It is crucial to select gloves based on the specific solvent being used and to replace them regularly.[8][10]
-
Body Protection: A flame-resistant laboratory coat is essential.[5] For larger scale operations or when there is a significant risk of splashing, chemical-resistant aprons or coveralls should be considered.[8][11]
-
Respiratory Protection: While working in a fume hood is the primary engineering control, in situations where exposure limits might be exceeded, a NIOSH/MSHA-approved respirator may be necessary.[11]
Section 2: Experimental Workflow and Troubleshooting
This section provides a step-by-step guide for a typical experimental workflow involving a volatile diazirine reagent and addresses common problems that may arise.
Experimental Workflow: A Step-by-Step Guide
The following is a generalized protocol for using an amine-reactive NHS-ester diazirine crosslinker. Specific parameters will need to be optimized for your particular application.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester diazirine in a dry, water-miscible organic solvent like DMSO or DMF.[7] For sulfo-NHS-ester diazirines, an aqueous buffer can be used.[7]
-
Reaction Setup: Perform the reaction in a non-amine-containing buffer at a pH of 7-9, such as phosphate-buffered saline (PBS).[7] Buffers containing primary amines like Tris or glycine will compete with the desired reaction and should be avoided.[7]
-
Incubation: Add the diazirine solution to your sample (e.g., cells or purified proteins). The incubation time and temperature will need to be optimized but are typically 30-60 minutes at room temperature or 2 hours at 4°C.[6][7]
-
Quenching the NHS-Ester Reaction: Stop the initial amine-reactive crosslinking by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM.[7]
-
Removal of Excess Reagent: Remove any unreacted crosslinker using methods like spin desalting columns or dialysis.[7]
-
Photoactivation: Expose the sample to UV light at 365 nm to activate the diazirine and initiate crosslinking.[3][6] The optimal irradiation time and distance from the UV source must be empirically determined.[6]
-
Quenching the Carbene Reaction: Immediately after UV irradiation, quench the highly reactive carbene intermediates.[6] This is a critical step to prevent non-specific crosslinking. Effective quenchers include Dithiothreitol (DTT) at a final concentration of 10-20 mM or Tris at 20-50 mM.[6]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.[6]
Troubleshooting Common Experimental Issues
Q4: My crosslinking efficiency is very low. What could be the problem?
A4: Low crosslinking efficiency can be attributed to several factors:
-
Suboptimal UV Activation: Ensure your UV lamp has the correct wavelength (typically 350-365 nm) and that the intensity and duration of exposure are optimized for your specific diazirine.[6]
-
Presence of Quenching Agents: The presence of compounds that can quench the reactive carbene will reduce crosslinking efficiency.[6] While water can act as a quencher, this is often unavoidable in biological experiments.[6][13] Minimize the reaction volume where possible.
-
Low Reactant Concentration: If the concentration of your interacting molecules is too low, the probability of a successful crosslinking event decreases.[6] Consider concentrating your sample.
-
Inaccessible Reactive Groups: The target functional groups for the carbene to insert into must be sterically accessible.[6]
Q5: I am observing a high degree of non-specific crosslinking. How can I reduce this?
A5: High background or non-specific crosslinking is a common issue. Consider the following:
-
Inefficient Quenching: Ensure that the quenching step immediately follows UV irradiation and that the concentration of the quenching agent is sufficient to neutralize all reactive carbenes.[6]
-
Over-irradiation: Excessive UV exposure can lead to sample damage and non-specific reactions.[6] Optimize the irradiation time to the minimum required for efficient crosslinking.
-
Reagent Concentration: Using too high a concentration of the diazirine crosslinker can lead to an increase in non-specific binding. Titrate the crosslinker concentration to find the optimal balance between specific crosslinking and background signal.
Section 3: Emergency Procedures
This section outlines the immediate actions to take in the event of an emergency involving volatile diazirine reagents.
Emergency Response Protocol
Q6: What should I do in case of a spill?
A6: In the event of a diazirine reagent spill, follow these steps:[4][14]
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and restrict access.[4] Stay upwind of the spill.[15]
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is functioning correctly.[4]
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.[4]
-
Containment and Cleanup: For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite.[14] For solid spills, carefully cover with a plastic sheet to minimize dust and then mechanically collect the material into a suitable container for disposal. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[14]
Q7: What are the first aid measures for exposure to diazirine reagents?
A7: In case of personal exposure, immediate action is crucial:[4][14][16]
-
Inhalation: Move the affected person to fresh air immediately.[4] If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing immediately.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[15] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[14] Wash out the mouth with water and seek immediate medical attention.[14]
Section 4: Visual Guides and Data Summaries
To further aid in the safe handling and use of volatile diazirine reagents, the following visual guides and data tables are provided.
Diagrams
Caption: A generalized experimental workflow for using an amine-reactive diazirine crosslinker.
Caption: A decision-making flowchart for responding to a diazirine reagent spill.
Data Tables
Table 1: Recommended Storage Conditions for Volatile Diazirine Reagents
| Condition | Recommendation | Rationale |
| Temperature | -80°C (long-term), -20°C (short-term)[5] | Minimizes thermal decomposition of the strained diazirine ring.[5] |
| Atmosphere | Inert (Argon or Nitrogen)[4][5] | Prevents oxidative degradation of the reagent.[5] |
| Light | Protect from light (Amber vials)[4][5] | Prevents premature photoactivation and decomposition.[5] |
| Container | Chemically resistant glass with PTFE-lined cap[5] | Ensures reagent integrity and prevents contamination. |
Table 2: Personal Protective Equipment (PPE) for Handling Volatile Diazirine Reagents
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles or face shield[5] | ANSI Z87.1 compliant[9] |
| Hands | Chemically resistant gloves (Nitrile, Neoprene)[5] | Follow manufacturer's chemical resistance guide[12] |
| Body | Flame-resistant lab coat[5] | NFPA 2112 compliant |
| Respiratory | Use in a certified chemical fume hood[4] | Respirator may be needed for spills or maintenance[11] |
References
- Baran, M. J., Hof, R., Groot, A., Eurlings, I., Gijsbrechts, J., de Jong, B., & Wulff, J. E. (2024). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. International Journal of Toxicology, 43(2), 146–156.
- Wikipedia. (2023, November 21). Diazirine.
- Baran, M. J., Hof, R., Groot, A., Eurlings, I., Gijsbrechts, J., de Jong, B., & Wulff, J. E. (2024). Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. International journal of toxicology, 43(2), 146–156. [Link]
- Weerapana, E., Speers, A. E., & Cravatt, B. F. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current protocols in chemical biology, 5(2), 95–111.
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- United States Air Force School of Aerospace Medicine. (2016). Best Practices: Emergency Medical Management to Hydrazine Exposure.
- GOV.UK. (2024). What to do in a chemical emergency.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
Sources
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. Diazirines - Enamine [enamine.net]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. hsa.ie [hsa.ie]
- 13. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 16. gov.uk [gov.uk]
Technical Support Center: Purification of Proteins Covalently Labeled with Diazirine Probes
Welcome to the technical support center for diazirine-based photo-affinity labeling (PAL). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and purifying protein targets using this powerful chemical biology technique. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common conceptual and practical questions.
Q1: What is the fundamental principle of diazirine-based photo-affinity labeling?
A: Photo-affinity labeling (PAL) is a technique used to identify direct binding partners of a small molecule or other ligand within a complex biological sample.[1] A probe is synthesized by attaching a diazirine group to the ligand of interest. This probe is incubated with a protein mixture. Upon irradiation with UV light (typically 350-370 nm), the small, high-energy diazirine ring ejects nitrogen gas to form a highly reactive carbene intermediate.[1][2][3] This carbene has a very short half-life and will rapidly and covalently bind to (or "label") any nearby amino acid residue, effectively "trapping" the protein that the ligand was bound to at the moment of photoactivation.[3] Subsequent purification of the now-covalently linked complex allows for the identification of the target protein.
Q2: My Western blot shows no labeled protein. What are the most likely causes?
A: This is a common issue with several potential root causes:
-
Ineffective UV Crosslinking: The UV light source may be too weak, the wavelength incorrect, or the irradiation time too short. The half-life of the diazirine is dependent on the power of the UV source and its distance from the sample.[1]
-
Probe Design/Concentration Issues: The diazirine modification may have disrupted the ligand's binding to its target. Alternatively, the probe concentration may be too low for effective labeling.
-
Loss of Protein during Purification: The protein of interest may not be binding to the affinity resin or is being prematurely eluted during wash steps. This can happen if the affinity tag is not accessible.[4]
-
Protein Expression: The target protein may not be expressed at a detectable level in your sample.
Q3: What are the absolute essential controls for a PAL experiment?
A: To ensure your results are valid and distinguish specific interactions from background noise, the following controls are critical:
-
"No UV" Control: This is the most important control. The sample is treated with the diazirine probe but is not exposed to UV light. This control identifies proteins that bind non-specifically to the probe or the affinity resin itself.[3][5]
-
Competition Control: The sample is pre-incubated with a significant molar excess (e.g., 50-100 fold) of the original, unlabeled ligand before the diazirine probe is added.[3][6][7] A true binding partner will show a significantly reduced labeling signal in the presence of the competitor, confirming the specificity of the interaction.[6]
-
"No Probe" Control: This sample is subjected to the entire workflow, including UV irradiation and affinity purification, but without the addition of the diazirine probe. This helps identify proteins that bind non-specifically to the affinity matrix (e.g., streptavidin beads).[5]
Q4: How do I optimize the UV irradiation step?
A: Optimization is key for successful crosslinking.[8]
-
Wavelength: Most diazirines are activated at wavelengths between 350-370 nm.[1][6] This longer wavelength is advantageous as it minimizes potential damage to biological molecules.[3]
-
Time and Distance: The optimal irradiation time depends on the lamp's power and the sample's distance from the source.[1] It's crucial to perform a time-course experiment (e.g., 1, 5, 10, 20 minutes) to find the shortest exposure that provides sufficient specific labeling while minimizing non-specific background.[6] Always perform irradiation on ice to prevent sample heating and protein degradation.[6] A typical starting point is 100 mW/cm² for 2 minutes.[8]
Section 2: Experimental Workflow and Logic
The overall process can be broken down into four key stages. Understanding the logic of this workflow is the first step in effective troubleshooting.
Caption: General workflow for diazirine-based photo-affinity labeling experiments.
Section 3: In-Depth Troubleshooting Guide
This guide is structured by experimental stage to help you pinpoint and resolve specific issues.
Part A: Labeling & Crosslinking Stage
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Ineffective UV source: Incorrect wavelength, low power, or excessive distance to the sample.[9] 2. Probe concentration too low: Insufficient probe to achieve detectable labeling.[5] 3. Probe quenched by water: The highly reactive carbene can be quenched by water, reducing labeling efficiency.[3][5][10] 4. Probe design alters binding: The diazirine or linker may sterically hinder the probe from binding its target.[2][3] | 1. Verify UV lamp specifications (>8W output, 350-370 nm).[9] Minimize distance and perform a time-course experiment to optimize exposure.[6] 2. Empirically titrate the probe concentration. Start at 1-10x the known Kd of the parent compound and increase incrementally.[6] 3. This is an inherent property of diazirines. While unavoidable, ensuring optimal probe concentration and UV conditions can maximize on-target labeling before quenching occurs. 4. If possible, test multiple probe designs with different linker lengths or attachment points. Use competition experiments to confirm specific binding is occurring.[3] |
| High Cell Toxicity or Probe-Induced Artifacts | 1. Probe concentration too high: Excess probe can cause off-target effects or cell stress. 2. Probe instability: Aliphatic diazirines can isomerize into reactive diazo intermediates that act as alkylating agents even without UV light, causing non-specific labeling.[11][12] 3. Solvent toxicity: High concentrations of solvents like DMSO used to dissolve the probe can be toxic to cells. | 1. Use the lowest effective probe concentration determined by titration experiments. 2. Minimize incubation times in the dark. Always run a "No UV" control to assess the extent of non-photochemical labeling.[5] Aryl diazirines are generally more stable and less prone to forming reactive diazo species.[12][13] 3. Ensure the final solvent concentration in your cell culture media or lysate is low (typically <0.5%). |
Part B: Enrichment & Purification Stage
Caption: Troubleshooting flowchart for low/no protein recovery after enrichment.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Background of Non-specific Proteins | 1. Insufficient blocking or washing: Proteins are non-specifically adhering to the affinity beads.[5] 2. Probe is "sticky": The probe itself may have hydrophobic or electrostatic properties that cause it to interact non-specifically with abundant proteins.[5] 3. Probe concentration too high: Increases the likelihood of random, proximity-based labeling of non-interacting, abundant proteins.[5] 4. Click-chemistry background: The click reaction components can sometimes lead to non-specific labeling of proteins.[1] | 1. Pre-clear the lysate: Incubate your lysate with beads alone before adding it to your probe-labeled sample to remove proteins that bind the matrix.[5] Increase the number of washes and/or the stringency of wash buffers by adding low concentrations of detergents (e.g., 0.1% Tween-20) or increasing salt concentration (up to 500 mM NaCl).[5][6] 2. Ensure your wash buffers contain detergents and salts to disrupt these non-specific interactions.[5] Always use a competition control to distinguish these from true interactors. 3. Titrate the probe to the lowest concentration that gives a specific signal. 4. Determine the optimal (lowest) concentration of your reporter tag (e.g., Biotin-azide) that provides a good signal-to-noise ratio.[1] |
| Low or No Recovery of Target Protein | 1. Inefficient elution: Elution conditions are too mild to break the interaction between the purified protein and the affinity resin.[4] 2. Protein precipitation: The target protein may be insoluble or may precipitate on the column/beads.[14] 3. Affinity tag is inaccessible: The tag (e.g., biotin after click chemistry) may be buried within the folded protein complex, preventing it from binding to the resin.[4] | 1. If using a cleavable linker, ensure the cleavage reaction is efficient. If eluting with harsh conditions (e.g., boiling in SDS-PAGE buffer), ensure sufficient time and temperature. For competitive elution (e.g., excess biotin), increase the concentration and incubation time. 2. Add detergents (e.g., NP-40, Tween-20) or glycerol to elution buffers to help maintain protein solubility.[1][14] 3. Perform the affinity purification step under denaturing conditions (e.g., in a buffer containing 1% SDS) to unfold the proteins and expose the tag.[4] |
Part C: Analysis Stage (SDS-PAGE & Mass Spectrometry)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Smearing or Complex Banding on SDS-PAGE | 1. Protein degradation: Proteases in the lysate are degrading the target protein. 2. Inter-protein crosslinking: The probe is crosslinking the target to its binding partners, creating higher molecular weight species. 3. Incomplete denaturation/reduction: Protein complexes are not fully dissociated before loading onto the gel. | 1. Always add a protease inhibitor cocktail to your lysis buffer. Keep samples on ice at all times. 2. This can be an expected and informative result. It suggests you have successfully captured a protein complex. Mass spectrometry will be required to identify the components. 3. Ensure your SDS-PAGE sample buffer contains sufficient SDS and a fresh reducing agent (e.g., DTT, β-mercaptoethanol) and that samples are heated adequately before loading. |
| Low Peptide Coverage in Mass Spectrometry | 1. Inefficient protein digestion: The crosslinked residue or the covalent adduct may block protease (e.g., trypsin) cleavage sites. 2. Low protein amount: Insufficient material was recovered from the purification to allow for robust MS detection. 3. Poor ionization of crosslinked peptides: The modified peptides may not ionize as efficiently as their unmodified counterparts. | 1. Consider using a combination of proteases (e.g., Trypsin and Lys-C) to increase the chances of cleaving around the modification site. 2. Scale up the initial experiment to increase the amount of starting material. Ensure all purification steps are optimized for maximum yield. 3. This is an analytical challenge. Work with your mass spectrometry facility to optimize fragmentation methods (e.g., EThcD) which can improve the identification of crosslinked peptides.[15] |
Section 4: Key Protocols & Data Tables
Protocol 1: General Workflow for Click-Chemistry-Based Enrichment
This is a generalized protocol. Concentrations, volumes, and incubation times should be optimized for your specific system.
-
Sample Preparation & Labeling:
-
Treat live cells or cell lysate with the alkyne-diazirine probe at the optimized concentration.
-
Include controls: a "No UV" sample and a "Competitor" sample pre-incubated with 100x excess unlabeled ligand.[6][7]
-
Incubate in the dark (e.g., 30-60 minutes at 4°C or 37°C) to allow for target binding.[6]
-
-
UV Crosslinking:
-
Cell Lysis & Click Chemistry:
-
If starting with live cells, harvest and lyse them in a suitable buffer containing protease inhibitors.
-
To the lysate, add the click chemistry reagents: Biotin-azide, copper(II) sulfate, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[7]
-
Incubate for 1 hour at room temperature to attach the biotin reporter tag.[7]
-
-
Affinity Purification:
-
Add streptavidin-conjugated agarose or magnetic beads to the lysate.[7]
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.[7]
-
Pellet the beads and collect the supernatant (this is the "flow-through").
-
Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.[7]
-
-
Elution & Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate, input, and flow-through fractions by SDS-PAGE, Western blotting, or prepare for mass spectrometry analysis.
-
Table 1: Recommended Buffer Compositions
| Buffer Type | Components | Purpose & Notes |
| Lysis Buffer | 50 mM Tris-HCl, pH 7.4 150 mM NaCl 1% NP-40 or Triton X-100 Protease Inhibitor Cocktail | To solubilize proteins while maintaining interactions. Detergent choice may need optimization. |
| Stringent Wash Buffer | 50 mM HEPES, pH 7.4 500 mM NaCl 0.1% Tween-20 | Higher salt and detergent concentrations help to disrupt non-specific electrostatic and hydrophobic interactions.[5][6] |
| Mild Wash Buffer | 50 mM Tris-HCl, pH 7.4 150 mM NaCl 0.05% Tween-20 | For systems where high stringency may disrupt the specific protein-bead interaction. |
| Elution Buffer (for MS) | 50 mM Tris-HCl, pH 8.0 8 M Urea 10 mM DTT | A strong denaturant used to elute proteins and prepare them for in-solution digestion prior to mass spectrometry. |
References
- Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions. (2024). Spectroscopy Online.
- Yao, J., & Imperiali, B. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 119–135.
- Hashimoto, Y., & Hatanaka, Y. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand. Heterocycles, 89(12), 2696-2722.
- Götze, M., Iacobucci, C., & Ihling, C. H. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry, 88(16), 8203–8210.
- Musolino, S. F., Mahbod, M., Nazir, R., Bi, L., Graham, H. A., Milani, A. S., & Wulff, J. E. (2022). Electronically optimized diazirine-based polymer crosslinkers. Polymer Chemistry, 13(25), 3635-3640.
- Parker, C. G., Pal, A., & Cravatt, B. F. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. RSC Chemical Biology, 2(4), 1163–1171.
- Das, S., & Sanyal, S. (2019). Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry. Methods in Enzymology, 620, 245–266.
- Nelson, J. A., Heemstra, J. R., & Kelly, J. W. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society, 143(17), 6595–6605.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.
- Nelson, J. A., Heemstra, J. R., & Kelly, J. W. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6595-6605.
- Nelson, J. A. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. DASH, Harvard University.
- Scheck, R. A., Lett, M., & Sieber, S. A. (2022). Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors. Journal of the American Chemical Society, 144(44), 20268–20277.
- Park, J., Koh, M., & Park, S. B. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 11(1), 165–173.
- Dubinsky, L., & Pires, M. M. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chemical Science, 11(26), 6613–6627.
- Ruoho, A. E., Kiefer, H., Roeder, P. E., & Singer, S. J. (1973). The mechanism of photoaffinity labeling. Proceedings of the National Academy of Sciences, 70(9), 2567-2571.
Sources
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of Cross-Linked Peptides
Welcome to the technical support center for cross-linking mass spectrometry (XL-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of XL-MS experiments. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven expertise. Our goal is to empower you to overcome common hurdles and generate high-quality, reliable data for your structural and interaction proteomics research.
The Inherent Challenges of XL-MS
Cross-linking mass spectrometry is a powerful technique for studying protein-protein interactions and protein conformations in their native states.[1][2][3] The core principle involves using a chemical cross-linker to covalently bond amino acid residues that are in close proximity.[2][3] Subsequent analysis by mass spectrometry identifies these linked peptides, providing distance constraints that can be used to model protein structures and interaction interfaces.[1][2]
However, the process is fraught with challenges that can impede success:
-
Sub-stoichiometric Reactions: The cross-linking reaction is intentionally performed at a sub-stoichiometric level to avoid excessive modification and aggregation.[2] This, however, results in a very low abundance of cross-linked peptides compared to the vast excess of unmodified, linear peptides.[2][4][5][6] In complex samples, cross-linked peptides can constitute less than 1% of the total peptide amount.[5][6][7]
-
Complex Sample Matrix: After proteolytic digestion, the sample contains a heterogeneous mixture of linear peptides, monolinked peptides (where the linker has reacted with only one peptide), loop-linked peptides (intra-peptide cross-links), and the desired inter-linked peptides.[8][9] This complexity makes the identification of the low-abundant cross-linked species particularly challenging.[10]
-
Complex Fragmentation Spectra: A tandem mass spectrum of a cross-linked peptide is a composite of fragment ions from two different peptide chains.[6] This convoluted fragmentation pattern requires specialized data analysis software to interpret.[6][10][11]
-
Vast Search Space: The number of potential peptide-peptide combinations that need to be considered during database searching increases quadratically with the number of proteins in the sample.[6][10] This "n-squared problem" significantly complicates data analysis and increases the chances of random, false-positive matches.[6][12]
These fundamental challenges necessitate careful experimental design, robust troubleshooting strategies, and sophisticated data analysis workflows.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your XL-MS experiments.
Category 1: Sample Preparation & Cross-Linking Reaction
Question: I have a very low number of identified cross-links. What are the likely causes in my sample preparation?
Answer:
A low yield of cross-links often originates from suboptimal reaction conditions or inefficient enrichment. Here’s a breakdown of what to investigate:
A. Cross-Linking Reaction Efficiency:
-
Suboptimal Reagent Concentration: The concentration of the cross-linking reagent is a critical parameter. Too low, and the reaction efficiency will be poor; too high, and it can lead to extensive modifications and protein aggregation. A common starting point is a 100-300 fold molar excess of the cross-linker to the protein.[7] For complexes in their native environment, it is crucial that the proteins of interest are in the top 20% of abundance to expect a reasonable number of cross-links.[3]
-
Incorrect Buffer Composition: The buffer used for the cross-linking reaction must be compatible with the reagent's chemistry. For amine-reactive cross-linkers like DSS or BS3, avoid buffers containing primary amines (e.g., Tris), as they will compete with the target lysine residues.[13] HEPES or phosphate buffers are generally suitable alternatives.[13]
-
Reaction Time and Quenching: Ensure the reaction has proceeded for the optimal time as per the manufacturer's protocol. Ineffective quenching (e.g., with Tris or ammonium bicarbonate) can lead to unwanted side reactions during subsequent sample processing steps.[5]
-
Protein Integrity: Confirm that your protein or protein complex is properly folded and stable under the chosen reaction conditions. Protease inhibitors should be included during lysis and purification to maintain sample integrity.[14]
B. Inefficient Enrichment of Cross-Linked Peptides:
Given their low abundance, an enrichment step is often essential for successful XL-MS.[1][5][15][16] If you are not performing enrichment, this is the most likely reason for poor results. If you are, consider these points:
-
Size Exclusion Chromatography (SEC): This technique separates peptides based on their size. Since cross-linked peptides are larger than linear peptides, SEC is an effective enrichment strategy.[2][15][16] Ensure your column is properly calibrated and that you are collecting the correct fractions corresponding to the expected size of your cross-linked species.
-
Strong Cation Exchange Chromatography (SCX): Cross-linked peptides typically carry a higher positive charge than linear peptides at low pH (due to having two N-termini and potentially more basic residues).[10][15][16] This property allows for their separation using SCX.[10][16] The efficiency of enrichment can be optimized by adjusting the salt gradient used for elution.[15]
-
Affinity Purification: If you are using a cross-linker with an affinity tag (e.g., biotin), ensure that your binding and elution steps are optimized. Incomplete capture or inefficient elution will lead to a significant loss of cross-linked peptides.[7]
Question: My protein sample precipitates or aggregates during the cross-linking reaction. How can I prevent this?
Answer:
Protein aggregation is a common issue, especially when working with high concentrations of cross-linker. Here's how to troubleshoot:
-
Optimize Cross-linker-to-Protein Ratio: This is the most critical factor. Perform a titration experiment to find the highest concentration of cross-linker that does not cause aggregation. You can monitor this by running your cross-linked samples on an SDS-PAGE gel. Successful cross-linking will show a shift to higher molecular weight bands, while aggregation will result in protein getting stuck in the well of the gel.
-
Adjust Protein Concentration: While a higher protein concentration can favor intermolecular cross-linking, it can also promote aggregation. Try reducing the protein concentration.
-
Reaction Time: Shorten the reaction time. A shorter incubation may be sufficient to generate cross-links without leading to extensive, aggregation-inducing modifications.
-
Buffer Conditions: Ensure the pH and salt concentration of your buffer are optimal for your protein's stability.
Category 2: Mass Spectrometry Acquisition
Question: My mass spectrometer is not selecting cross-linked peptide precursors for fragmentation. What can I do?
Answer:
The low abundance of cross-linked peptides means they are often outcompeted by the more intense signals from linear peptides during data-dependent acquisition (DDA).[6] Here are some strategies to improve their selection:
-
Charge State Exclusion/Inclusion: Cross-linked peptides are typically larger and carry higher charge states (e.g., 3+ and higher). You can configure your instrument method to preferentially select precursors with higher charge states and ignore singly or doubly charged ions, which are more likely to be linear peptides.
-
Use of MS-Cleavable Cross-linkers: Cross-linkers like DSSO (disuccinimidyl sulfoxide) contain a bond that is cleavable in the gas phase during MS/MS fragmentation.[6][8] This cleavage generates characteristic reporter ions or "doublet" peaks in the MS2 spectrum.[6] This unique signature can be used to trigger a subsequent MS3 scan on the individual peptide fragments, leading to cleaner spectra and more confident identifications.[6]
-
Data-Independent Acquisition (DIA): In DIA, the mass spectrometer systematically fragments all ions within a specified mass range, rather than selecting individual precursors. This ensures that fragmentation data is acquired for low-abundant species, including cross-linked peptides. However, DIA data analysis is more complex and requires specialized software.
Category 3: Data Analysis & Interpretation
Question: I am getting a high number of false-positive identifications. How can I improve the reliability of my results?
Answer:
Controlling the false discovery rate (FDR) is paramount in XL-MS due to the vast search space and potential for random matches.[12][17] Here are key considerations for ensuring data integrity:
-
Accurate FDR Estimation: A simple target-decoy approach at the peptide-spectrum match (CSM) level can be misleading and may underestimate the true FDR at the protein-protein interaction (PPI) level.[12][18][19] It is crucial to use search algorithms and validation tools specifically designed for cross-linking data that properly calculate FDR at the peptide-pair and protein-pair levels.[12][20][21][22]
-
Use of Specialized Search Software: Standard proteomics search engines are not equipped to handle the complexity of XL-MS data. Use dedicated software such as XlinkX, pLink, xiSEARCH, or MeroX.[15][20][23][24] A list of common software is provided in the appendix.
-
The "mi-filter": A powerful and intuitive approach to reduce false positives is the mono- and intralink filter (mi-filter).[25][26] This filter stipulates that for an inter-protein cross-link to be considered valid, at least one of the involved proteins must also be identified with a monolink or an intra-protein cross-link in the same dataset.[26] The rationale is that if a protein is truly accessible to the cross-linker, it should show evidence of modification beyond just a single inter-link. This significantly reduces the number of random, false-positive PPIs.[25][26]
-
Manual Spectra Validation: Automated software can still make errors.[27] It is good practice to manually inspect the MS/MS spectra of high-interest or novel cross-links. Look for nearly complete fragment ion series for both peptides.[27] High-resolution and high-mass-accuracy fragment ion data are essential for unambiguous assignments.[27]
-
Entrapment Databases: One method to empirically assess your false-positive rate is to use an "entrapment" database.[12] This involves adding sequences from an organism that is not present in your sample (e.g., adding a yeast database to a human sample search).[12] Any identified cross-links involving these entrapment proteins are known false positives, providing a real-world measure of your FDR.[12]
Question: My identified cross-links are inconsistent with the known structure of my protein complex. What does this mean?
Answer:
This is a common and interesting scenario that can provide valuable biological insights. Here are the possible interpretations:
-
Protein Flexibility and Dynamics: Proteins are not static entities. A cross-link that violates a distance constraint in a single crystal structure may be capturing a transient conformation, domain movement, or the inherent flexibility of a disordered region.[2] XL-MS provides a snapshot of the conformational ensemble in solution.[2]
-
Conformational Averaging: A standard XL-MS experiment reports an average of all conformations present in the sample.[2] The identified cross-links represent an ensemble of states, not just a single static structure.[2]
-
Incorrect Structural Model: The existing structural model may be incomplete or may not represent the specific functional state of the complex you have isolated. Your cross-linking data could be providing evidence for an alternative conformation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between homobifunctional, heterobifunctional, and photoreactive cross-linkers?
-
Homobifunctional cross-linkers have two identical reactive groups (e.g., NHS esters in DSS and BS3) that typically target the same functional group, most commonly primary amines on lysine residues and protein N-termini.[28][29]
-
Heterobifunctional cross-linkers have two different reactive groups, allowing for more specific, two-step conjugation strategies.[22][28] For example, one end might react with an amine while the other reacts with a sulfhydryl group.
-
Photoreactive cross-linkers contain a group that becomes reactive only upon exposure to UV light.[28] This allows for precise temporal control of the cross-linking reaction and can capture interactions with molecules that lack easily targetable functional groups.[8][28]
Q2: What are MS-cleavable cross-linkers and why are they useful?
MS-cleavable cross-linkers contain a bond within their spacer arm that is designed to break under specific conditions in the mass spectrometer (e.g., through collision-induced dissociation, CID).[8][11] This is highly advantageous because it simplifies the complex fragmentation spectrum of a cross-linked peptide pair.[6] Upon cleavage, the individual peptides can be identified more easily, often in a subsequent MS3 scan, which significantly increases the confidence of identification.[6][11]
Q3: How do I choose the right cross-linker for my experiment?
The choice depends on several factors:
-
Targeted Residues: The most common cross-linkers target primary amines (lysines). If your protein of interest has few accessible lysines, you might consider a carboxyl-to-amine cross-linker (like EDC) or a photoreactive cross-linker.[8][13]
-
Spacer Arm Length: The length of the cross-linker's spacer arm defines the maximum distance between the two linked residues. Choose a length that is appropriate for the expected scale of the interaction you are studying.
-
Cleavability: For complex samples, MS-cleavable cross-linkers are highly recommended to simplify data analysis and improve identification confidence.[6][11]
-
Cell Permeability: If you are performing in-vivo cross-linking, you must use a reagent that can cross the cell membrane.
Q4: Do I always need to perform an enrichment step?
For anything other than very simple, purified protein systems, an enrichment step is highly recommended and often essential for success.[1][5] The extremely low abundance of cross-linked peptides makes their detection without enrichment very difficult.[4][6]
Visualized Workflows & Data Summaries
Experimental Workflow
The following diagram outlines a typical XL-MS workflow, from sample preparation to data analysis.
Caption: A general workflow for a cross-linking mass spectrometry experiment.
Data Analysis Logic
This diagram illustrates the logic of filtering and validating cross-link identifications to minimize false positives.
Caption: Data analysis pipeline for identifying high-confidence cross-links.
Common Amine-Reactive Cross-Linkers
| Reagent | Full Name | Spacer Arm (Å) | Cleavable? | Key Feature |
| DSS | Disuccinimidyl suberate | 11.4 | No | Standard, cell-permeable cross-linker.[28] |
| BS3 | Bis(sulfosuccinimidyl) suberate | 11.4 | No | Water-soluble, cell-impermeable analog of DSS.[8] |
| DSO | Disuccinimidyl sulfoxide | 10.1 | Yes (MS-cleavable) | CID-cleavable, simplifies spectra.[6][8] |
| BS2G | Bis(sulfosuccinimidyl) glutarate | 7.7 | No | Shorter spacer arm than DSS/BS3.[1] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 0 | No | Zero-length, links carboxyls to amines.[8] |
Common XL-MS Data Analysis Software
| Software | Key Features | Reference |
| XlinkX | Node within Proteome Discoverer, supports MS-cleavable linkers. | [15] |
| xiSEARCH | Versatile, supports various cross-linkers and acquisition methods. | [12] |
| pLink | Widely used, comprehensive tool for XL-MS data analysis. | [23] |
| MeroX | User-friendly interface, supports a wide range of cross-linkers. | [23] |
| Cross-ID | Visualization platform for complex XL-MS interaction networks. | [9][24] |
| Xlink Analyzer | Visualization and analysis of cross-links in 3D structural context. | [30] |
References
- Thermo Fisher Scientific. (n.d.). Enrichment Strategies for Improving Mass Spec Analysis of Chemically Crosslinked Peptides. Thermo Fisher Scientific.
- Lenz, S., et al. (2024). Rescuing error control in crosslinking mass spectrometry. Molecular Systems Biology.
- Rappsilber, J., et al. (2007). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology.
- Leitner, A., et al. (2012). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions.
- Götze, M., et al. (2022). Mono- and Intralink Filter (Mi-Filter)
- G-Biosciences. (2016). The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences.
- O'Reilly, F. J., et al. (2025). Assessment of Reported Error Rates in Crosslinking Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS.
- Yu, C., et al. (2021). Structure-based validation can drastically under-estimate error rate in proteome-wide cross-linking mass spectrometry studies.
- Götze, M., et al. (2022). Mono- and Intralink Filter (Mi-Filter)
- Chen, Y. C., et al. (2010). Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Arlt, C., et al. (2011). Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis. Bioanalytical and Analytical Chemistry.
- Lenz, S., et al. (2021). Reliable identification of protein-protein interactions by crosslinking mass spectrometry.
- BenchChem. (2025). Technical Support Center: Mass Spectrometry Identification of Cross-Linked Peptides. BenchChem.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry.
- Oxford Protein Informatics Group. (2023). Cross-linking mass-spectrometry: a guide to conformational confusions.
- Kalkhof, S., & Sinz, A. (2017). To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry. Analytical Chemistry.
- Structural Mass Spectrometry Resource. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. YouTube.
- Lenz, S., et al. (2023). Rescuing error control in crosslinking mass spectrometry. bioRxiv.
- Kosinski, J., et al. (2015). Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures. Journal of Structural Biology.
- Yu, C., et al. (2025). List of Common Algorithms for Cross-Link Data Analysis.
- Fischer, L., & Rappsilber, J. (2018). False discovery rate estimation and heterobifunctional cross-linkers. Analytical Chemistry.
- Zhou, C., et al. (2022). Cross-Linking Mass Spectrometry Data Analysis.
- Lenz, S., et al. (2021). Reliable identification of protein-protein interactions by crosslinking mass spectrometry. bioRxiv.
- Topf, M. (n.d.). XLMS-tools. Topf group.
- Yu, C., & Huang, L. (2018). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Analytical Chemistry.
- Topf Lab. (2023). xlms-tools. GitLab.
- Gomes, A. F., & Gozzo, F. C. (2010). Cross-linking reagents commonly used in PPI studies. Journal of Mass Spectrometry.
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews.
- Götze, M., et al. (2024). Do Not Waste Time: Ensure Success in Your Cross-Linking Mass Spectrometry Experiments before You Begin. Analytical Chemistry.
- Klykov, O., et al. (2018). Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks. Journal of Proteome Research.
- Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Thermo Fisher Scientific.
- Klykov, O., et al. (2018). Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks. Journal of Proteome Research.
- Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs.
Sources
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Fragmentation Methods for Diazirine Cross-Linked Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazirine-based photo-cross-linking mass spectrometry (XL-MS). This guide is designed to provide expert insights, practical troubleshooting advice, and detailed protocols to help you navigate the complexities of identifying diazirine cross-linked peptides. We will delve into the causality behind experimental choices, ensuring your protocols are robust and your results are trustworthy.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational questions about the unique chemistry of diazirine cross-linkers and the challenges they present for mass spectrometry analysis.
Q1: What makes diazirine photo-cross-linkers fundamentally different from traditional cross-linkers like BS3?
A1: The primary difference lies in their reactivity mechanism. Traditional homobifunctional cross-linkers, such as BS3 (bis(sulfosuccinimidyl)suberate), have two identical reactive groups (N-hydroxysuccinimide esters) that specifically target primary amines, like the side chain of lysine. This reaction is predictable and limited to specific residues.
Diazirine cross-linkers, by contrast, are hetero-bifunctional and offer temporal control.[1] One end, typically an NHS-ester, first reacts with a specific residue (e.g., lysine).[2] The other end contains a diazirine ring. This ring is inert until you activate it with UV light (typically ~365 nm).[1][3] Upon activation, it forms a highly reactive, short-lived carbene intermediate.[3][4] This carbene can insert into any proximal C-H, N-H, O-H, or S-H bond, making the second cross-linking step highly non-specific.[5] This "promiscuous" reactivity is a double-edged sword: it allows you to capture interactions not accessible to amine-specific linkers but creates a more complex analytical challenge.[6]
Q2: I've heard diazirine photochemistry is complex. What are the key reactive intermediates and how do they affect my results?
A2: This is a critical point that has significant implications for experimental design. Recent studies have revealed that the photo-reaction is not a single event but a two-step pathway.[2][7]
-
Step 1: Diazo Intermediate Formation: Upon initial UV irradiation, the diazirine ring can rearrange to form a more stable, linear diazo intermediate. This diazo intermediate is less reactive than a carbene and shows a strong preference for reacting with buried, polar amino acid side chains, such as aspartic acid (Asp), glutamic acid (Glu), and tyrosine (Tyr).[2][8]
-
Step 2: Carbene Intermediate Formation: With continued or higher-energy irradiation, the diazo intermediate loses N₂ gas to form the highly reactive carbene. The carbene is far less specific and will react with nearly any nearby amino acid.[7]
The practical takeaway: By carefully modulating the UV light intensity and irradiation time, you can favor the formation of the diazo intermediate. This allows you to selectively target polar residues, potentially increasing the specificity and reproducibility of your experiment.[2][8] Prolonged or high-power irradiation leads to more carbene formation and less selective cross-linking.
Q3: Why are my cross-linked peptides so difficult to identify compared to linear peptides?
A3: The difficulty arises from several factors inherent to XL-MS:
-
Low Abundance: Cross-linking is a substoichiometric reaction. Cross-linked peptides are often a tiny fraction of the total peptide population, making them difficult to detect against the background of abundant linear peptides.[1] Enrichment steps are therefore critical.
-
Complex Fragmentation: A single MS2 spectrum contains fragment ions from two different peptide chains. This "chimeric" spectrum is more complex to interpret than that of a single linear peptide.
-
Unequal Fragmentation: During fragmentation, particularly with Collision-Induced Dissociation (CID), the two peptides in the cross-linked pair often fragment unevenly. One peptide may produce a rich series of fragment ions while the other produces very few, making confident identification of both challenging.[9]
-
Large Precursors: The combined mass of two peptides and the cross-linker results in larger, often more highly charged precursor ions, which can behave differently during fragmentation.
Deep Dive: Choosing Your Fragmentation Method
No single fragmentation method is perfect for all cross-linked peptides. A multi-faceted approach is often best. This section breaks down the pros and cons of the most common techniques.
Q4: Which fragmentation method will give me the highest number of cross-link identifications?
A4: For sheer number of Peptide-Spectrum Matches (PSMs) and identified cross-links, Higher-Energy Collisional Dissociation (HCD) is consistently the top performer.[9][10] HCD is a robust, fast, and widely used beam-type CID method that provides good fragmentation for a broad range of precursors.[11] In systematic comparisons, HCD consistently identifies the most cross-links, making it the recommended workhorse method for discovery-focused experiments.[12][13]
However, quantity does not always equal quality. While HCD gives the most identifications, it is not always the best for unambiguously localizing the cross-link site.
Q5: My HCD spectra show great fragmentation for one peptide but almost nothing for the other. Why is this happening and what can I do?
A5: You are observing the classic "α/β peptide problem" of collisional dissociation.[9] In a cross-linked pair, the peptide that fragments more readily and produces more intense fragment ions is termed the "α-peptide," while the one that yields fewer fragments is the "β-peptide."[9] This asymmetry is a known limitation of CID/HCD for cross-linked peptide analysis and can severely hinder the confident identification of the β-peptide and the precise localization of the cross-link site.[9]
Solution: To overcome this, you need a fragmentation method with a different mechanism. This is where electron-based dissociation methods are invaluable.
Q6: When should I use Electron-Transfer Dissociation (ETD) or EThcD for my diazirine cross-linked samples?
A6: You should use ETD or, more effectively, Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) when your primary goal is high-quality spectra for unambiguous site localization.[9]
-
Mechanism: ETD involves transferring an electron to the peptide precursor, creating a radical cation that fragments along the peptide backbone in a non-ergodic manner. This produces c- and z-type fragment ions, which are complementary to the b- and y-ions from HCD.[14]
-
Key Advantage: ETD-based methods, and particularly EThcD (which adds supplemental HCD activation to fragment the ETD products), provide much more balanced and complete fragmentation of both the α- and β-peptides.[9] EThcD consistently yields the best overall sequence coverage and is superior for pinpointing the exact cross-linked residue.[10][12] It is especially effective for precursors with high charge density (i.e., highly charged ions with a low mass-to-charge ratio).[11]
Recommendation: For complex samples, a data-dependent acquisition (DDA) strategy that combines HCD and EThcD is optimal. The mass spectrometer can be programmed to select HCD for most precursors but switch to EThcD for those with high charge states to maximize both the number and quality of identifications.[9][11]
Q7: What is Ultraviolet Photodissociation (UVPD) and is it a good choice for my experiments?
A7: UVPD is a powerful and complementary fragmentation technique that uses high-energy photons (e.g., from a 193 nm or 213 nm laser) to induce fragmentation.[15][16]
-
Mechanism: UVPD can cleave different bonds than collisional or electron-transfer methods, often producing a wider variety of fragment ions (a, b, c, x, y, z).[17]
-
Advantages for XL-MS:
-
It can provide unique fragmentation data that is complementary to HCD and EThcD, helping to identify cross-links missed by other methods.[17]
-
It has shown promise for enhancing the identification of larger cross-linked peptides.[15]
-
A particularly innovative application involves using a UV-cleavable cross-linker. Here, 213 nm UVPD is used to specifically break the cross-linker itself, releasing the two individual peptides (now with a mass modification). These "stub" fragments can then be selected for MS3 fragmentation by HCD, greatly simplifying the spectra and increasing sensitivity.[18]
-
Recommendation: At present, UVPD should be considered a complementary method, not a replacement for HCD or EThcD in a standard workflow.[15] Its unique capabilities make it a valuable tool for challenging targets or specialized workflows with UV-cleavable linkers.
Summary of Fragmentation Methods
| Feature | CID / HCD | ETD / EThcD | UVPD |
| Primary Use | Highest number of identifications (workhorse)[9][10] | Best sequence coverage & site localization[9][12] | Complementary identifications, specialized workflows[15][17] |
| Fragment Ions | b, y | c, z (plus b, y for EThcD)[14] | a, b, c, x, y, z[17] |
| Strengths | Fast, robust, highest number of PSMs.[11] | Excellent sequence coverage for both peptides, precise site localization, great for high charge states.[9][11] | Provides unique fragments, can cleave linker backbone (if designed for it).[17][18] |
| Weaknesses | Unequal fragmentation of the two peptide chains (α/β problem).[9] | Slower scan speed than HCD, less effective for low charge state precursors.[11][14] | Can produce complex spectra, requires specialized hardware. |
Troubleshooting Guide
Problem: I'm not identifying any (or very few) cross-linked peptides. What are the likely causes?
Answer: This is a common issue, often stemming from the low abundance of cross-linked species. Here is a checklist of potential causes and solutions:
-
Inefficient Cross-Linking:
-
Cause: Incorrect buffer (e.g., Tris buffer will quench the NHS-ester reaction), suboptimal pH, or insufficient UV exposure.
-
Solution: Ensure you are using an amine-free buffer like PBS or HEPES (pH 7.2-8.0) for the initial NHS-ester reaction.[2] Optimize UV irradiation time and intensity; start with 5-15 minutes on ice.[1]
-
-
Lack of Enrichment:
-
Cause: Cross-linked peptides are being lost in the overwhelming background of linear peptides.
-
Solution: This is the most critical step. Implement an enrichment strategy. Size Exclusion Chromatography (SEC) is highly effective, as cross-linked peptides are larger and elute earlier than most linear peptides. Strong Cation Exchange (SCX) is another excellent option, as cross-linked peptides typically carry a higher charge state at low pH.[1]
-
-
Suboptimal MS Settings:
-
Cause: The mass spectrometer is not prioritizing the selection of low-abundance cross-linked precursors.
-
Solution: Increase the "TopN" value in your data-dependent acquisition method to sample more precursors per cycle. Decrease the dynamic exclusion time to allow for re-sequencing of low-intensity precursors that may not have yielded good MS2 scans on the first attempt.
-
-
Incorrect Search Parameters:
-
Cause: Your search engine is not configured to find diazirine cross-links.
-
Solution: Ensure your software settings correctly define the cross-linker mass and the specificities of both reactive ends (e.g., Lys/Ser/Thr/Tyr/N-term for the NHS-ester and "any" amino acid for the diazirine).[13]
-
Problem: I've identified a cross-linked peptide pair, but I can't determine the exact amino acid the diazirine reacted with. How can I improve site localization?
Answer: This is a direct consequence of insufficient fragmentation coverage for one or both peptides.
-
Switch Fragmentation Method: This is the best solution. Re-analyze your sample using EThcD . The superior sequence coverage it provides for both peptide chains is the most reliable way to generate the key fragment ions that bracket the cross-link site.[9][10] In a study using a diazirine cross-linker (SDA), EThcD and HCD were able to assign the cross-link to a single residue in ~65% of PSMs, outperforming other methods.[9]
-
Optimize HCD Energy: If you are limited to HCD, perform a stepped collision energy experiment. By acquiring spectra at multiple collision energies, you may generate a more diverse set of fragment ions that can help pinpoint the modification site.
-
Manual Validation: Carefully inspect the spectrum. Even a single fragment ion from the β-peptide can provide crucial localization information. Look for "cross-link doublets," which are pairs of fragment ions from one peptide with and without the other peptide attached.
Experimental Protocols & Workflows
Visual Workflow: From Protein to Identified Cross-Link
Caption: General experimental workflow for a diazirine photo-cross-linking experiment.
Protocol: General Diazerine Cross-Linking
This protocol provides a general framework. Optimization is required for each specific biological system.[1]
-
Preparation: Prepare your purified protein sample or lysate at 1-2 mg/mL in an amine-free buffer (e.g., PBS or HEPES, pH 7.4).
-
NHS-Ester Reaction: Add the diazirine cross-linker (e.g., Sulfo-SDA) to the protein sample. A 20-40 mM final concentration is a good starting point. Incubate in the dark at room temperature for 30-60 minutes.
-
UV Activation: Place the sample on ice in a UV-transparent plate or tube. Expose the sample to 365 nm UV light for 5-15 minutes. This step should be optimized for your specific cross-linker and protein system.
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS-esters.
-
Sample Processing: Proceed with a standard proteomics workflow:
-
Reduce disulfide bonds with DTT.
-
Alkylate free thiols with iodoacetamide.
-
Digest the proteins into peptides with trypsin overnight at 37°C.
-
-
Enrichment: This step is critical. Desalt the peptide mixture and enrich for cross-linked peptides using SEC or SCX chromatography.
-
LC-MS/MS Analysis: Analyze the enriched fractions by LC-MS/MS using an optimized fragmentation method as discussed above.
Visual Workflow: Fragmentation Decision Logic
Caption: Data-dependent logic for choosing between HCD and EThcD fragmentation.
Data Analysis & Software
Q8: What software can I use to analyze my diazirine cross-linking data?
A8: Several excellent software packages are available, many of which are open-source. Your choice will depend on your specific needs and technical expertise.
-
Comprehensive Suites:
-
xiSEARCH / xiFDR / xiVIEW: A powerful, open-source suite from the Rappsilber lab that is specialized for cross-linked peptide identification, FDR control, and visualization.[9][19]
-
XlinkX for Proteome Discoverer: A user-friendly, commercially available node that integrates directly into the Thermo Fisher Scientific Proteome Discoverer platform.[20]
-
-
Standalone Search Engines:
-
Kojak: An open-source tool that is part of the Trans-Proteomic Pipeline (TPP) and supports virtually any cross-linker chemistry.[9][21]
-
pLink: A widely used search engine for analyzing cross-linking data.[2]
-
StavroX and MeroX: Tools for identifying cross-links from various types of cross-linkers, including MS-cleavable ones.[22]
-
OpenPepXL: An open-source tool for identifying uncleavable cross-links.[23]
-
Q9: What are the most critical parameters to set in my search software?
A9: Incorrect parameters are a primary cause of failed searches. Pay close attention to the following:
-
Cross-linker Definition:
-
Mass: The exact monoisotopic mass of the cross-linker.
-
Specificity 1 (e.g., NHS-ester): Define the amino acids it can react with (K, S, T, Y, and protein N-terminus are common).[13]
-
Specificity 2 (Diazirine): Define this as reacting with any amino acid.
-
-
Enzyme: Specify the protease used (e.g., Trypsin/P) and the number of allowed missed cleavages.
-
Precursor and Fragment Mass Tolerance: Set these according to your instrument's performance (e.g., 10 ppm for precursor, 20 ppm or 0.02 Da for fragments on an Orbitrap).
-
Modifications: Include fixed modifications (e.g., carbamidomethyl on Cysteine) and potential variable modifications (e.g., oxidation on Methionine, hydrolyzed cross-linker modifications).
By understanding the unique chemistry of diazirine cross-linkers and strategically applying the appropriate fragmentation and analysis tools, you can successfully unlock a wealth of structural information from your biological systems.
References
- Leitner, A., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. Analytical Chemistry. [Link][9][10][12][13]
- Rappsilber Laboratory. (n.d.). Optimized fragmentation regime for diazirine photo-cross-linked peptides.
- Leitner, A., et al. (2016). An optimized fragmentation regime for diazirine photo-cross-linked peptides.
- Leitner, A., et al. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. PubMed. [Link][10]
- Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry. [Link][4]
- Jiang, Y., et al. (2024). Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI. [Link][7]
- Jiang, Y., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping.
- Jiang, Y., et al. (2024). Protein Structure Mapping: Unveiling the Mechanism of Diazirine Photo-reactions.
- Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Semantic Scholar. [Link]
- Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry. [Link][6]
- Götze, M., et al. (2023). Light-Induced Orthogonal Fragmentation of Crosslinked Peptides. JACS Au. [Link][18]
- Götze, M., & Rappsilber, J. (n.d.).
- Brodbelt, J. S. (2020). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. Accounts of Chemical Research. [Link][15]
- Ly, T., & Käll, L. (n.d.). OpenPepXL. OpenMS. [Link][23]
- Shigdel, U. K. (2015). Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository. [Link][3]
- Cannon, J. R., et al. (2019). Expanding the Scope of Crosslink Identifications by Incorporating Collisional Activated Dissociation and Ultraviolet Photodissociation Methods. Analytical Chemistry. [Link][17]
- Rappsilber Laboratory. (n.d.). Software.
- Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry. [Link][5]
- Kolbowski, L., et al. (2017). Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer. Analytical Chemistry. [Link][11]
- Mullen, C., et al. (2024). Enhancing Top-Down Analysis of Proteins by Combining Ultraviolet Photodissociation (UVPD), Proton-Transfer Charge Reduction (PTCR), and Gas-Phase Fractionation to Alleviate the Impact of Nondissociated Precursor Ions. Journal of the American Society for Mass Spectrometry. [Link]
- Hecklab.com. (n.d.). XlinkX for Proteome Discoverer. Hecklab.com. [Link][20]
- Moritz Lab. (n.d.). Software. Institute for Systems Biology. [Link][21]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Expanding the Scope of Crosslink Identifications by Incorporating Collisional Activated Dissociation and Ultraviolet Photodissociation Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Software – Rappsilber Laboratory [rappsilberlab.org]
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- 21. moritz.isbscience.org [moritz.isbscience.org]
- 22. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 23. openms.de [openms.de]
Technical Support Center: Controlling for Diazirine-Independent UV-Induced Crosslinking
Welcome to the technical support center for photo-crosslinking applications. This guide is designed for researchers, scientists, and drug development professionals who utilize diazirine-based photo-crosslinkers and seek to ensure the specificity and integrity of their experimental results. Here, we will delve into the critical and often overlooked aspect of diazirine-independent UV-induced crosslinking, providing you with the expertise and validated protocols to confidently distinguish true interactions from background noise.
Introduction: The "Dark Side" of UV Activation
Diazirine-based photo-crosslinkers are powerful tools for capturing protein-protein and other biomolecular interactions. Their small size and ability to be activated by long-wavelength UV light (~350-370 nm) make them highly effective for covalently trapping interaction partners in situ.[1][2] Upon photoactivation, diazirines form highly reactive carbene intermediates that can insert into a wide array of chemical bonds in close proximity.[1] However, the very energy source used to activate the diazirine—UV light—can also induce non-specific, diazirine-independent crosslinking, creating a significant source of background noise and potential for false-positive results.
This guide provides a comprehensive framework for understanding, identifying, and controlling for these off-target effects, ensuring the data you generate is both accurate and reliable.
Frequently Asked Questions (FAQs)
Q1: What is diazirine-independent UV-induced crosslinking?
A1: Diazirine-independent UV-induced crosslinking refers to the formation of covalent bonds between biomolecules (e.g., proteins) upon exposure to UV light, even in the absence of a diazirine-containing photo-crosslinker. This phenomenon is primarily driven by the generation of reactive oxygen species (ROS) and other free radicals when UV light interacts with endogenous photosensitizers within the biological sample.[3] These highly reactive species can then trigger a cascade of chemical reactions, leading to non-specific protein-protein crosslinking and aggregation.[4]
Q2: What is the primary mechanism of this non-specific crosslinking at ~365 nm?
A2: At the long-wavelength UV range (UVA, 320-400 nm) used for diazirine activation, the primary mechanism of non-specific crosslinking is indirect photosensitization.[3] Endogenous molecules such as tryptophan, tyrosine, flavins, and porphyrins can absorb UV photons, leading to the formation of excited-state molecules. These excited molecules can then transfer energy to molecular oxygen, generating singlet oxygen and other ROS.[3] These ROS can then oxidize amino acid side chains, particularly tryptophan, tyrosine, histidine, and cysteine, leading to the formation of radical species that can subsequently form covalent crosslinks with other nearby amino acids.[4]
Q3: How can I be sure that the crosslinking I observe is specific to my diazirine probe?
A3: The gold standard for demonstrating specificity is a series of rigorously designed negative control experiments. These controls are essential to dissect the different potential sources of signal in your experiment. The key is to systematically remove components of the specific crosslinking reaction to isolate and identify any background signals.[5]
Q4: What are the essential negative controls I should perform?
A4: To ensure the validity of your photo-crosslinking results, the following negative controls are considered essential:
-
No UV Irradiation Control: This is the most fundamental control. The sample is prepared identically to the experimental sample, including the diazirine probe, but is not exposed to UV light. This control identifies proteins that bind non-covalently to your bait protein or affinity resin under the experimental conditions.[2][5]
-
No Photo-Probe Control: In this control, the sample is subjected to the same UV irradiation protocol as the experimental sample but in the absence of the diazirine-containing probe. This is the most direct way to assess the extent of diazirine-independent UV-induced crosslinking.[6] Any crosslinking observed in this sample is attributable to the effects of UV light on the biological matrix itself.
-
Competition Control: This control is crucial for demonstrating that the photo-crosslinking is dependent on the specific binding interaction you are studying. The experiment is performed in the presence of a large molar excess of a "competitor"—a non-photo-reactive analog of your probe that binds to the same target.[2][7] A significant reduction in the crosslinking signal in the presence of the competitor indicates that the photo-probe is binding to a specific site.[2]
Q5: Can I use chemical additives to reduce non-specific crosslinking?
A5: Yes, the inclusion of free radical scavengers in your experimental buffer can help to mitigate ROS-induced, diazirine-independent crosslinking. Common and effective scavengers include:
-
N-Acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione, NAC is a potent scavenger of ROS.[8]
-
Ascorbic Acid (Vitamin C): A well-known antioxidant that can effectively scavenge a variety of free radicals.[9]
It is important to note that these scavengers should be used at optimized concentrations, as very high concentrations can sometimes have pro-oxidant effects, particularly in the presence of metal ions.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background crosslinking in the "No Photo-Probe" control. | Excessive UV energy: The UV dose (a combination of intensity and time) is too high, leading to significant protein damage and non-specific crosslinking. | Perform a UV dose-titration experiment. Systematically vary the irradiation time or the distance from the UV source to find the optimal dose that maximizes diazirine-dependent crosslinking while minimizing the signal in the "No Photo-Probe" control.[11] |
| Presence of endogenous photosensitizers: Your sample may contain high concentrations of molecules that absorb at 365 nm and generate ROS. | Include a free radical scavenger like N-acetylcysteine (NAC) or ascorbic acid in your buffer during irradiation. Perform a dose-response for the scavenger to find the optimal concentration.[8][9] | |
| Crosslinking is observed in the "No UV" control. | Non-covalent "sticky" proteins: Some proteins may non-specifically bind to your bait protein or the affinity purification matrix. | Increase the stringency of your wash buffers. This can include increasing the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20).[7] |
| Probe instability: The diazirine probe may be degrading and forming reactive species without UV light. | Ensure proper storage and handling of your diazirine-containing probe. Prepare solutions fresh and protect them from light.[12] | |
| No reduction in crosslinking with the competition control. | Non-specific binding of the photo-probe: The probe may be binding to multiple sites or interacting non-specifically with proteins through hydrophobic or other interactions. | Re-evaluate the design of your photo-probe. The linker and reporter tag can sometimes contribute to non-specific binding.[7] Increase the concentration of the competitor (e.g., up to 100-fold molar excess).[2] |
| Ineffective competitor: The competitor compound may not have a high enough affinity for the target to effectively displace the photo-probe. | Validate the binding of the competitor to the target using an independent method (e.g., isothermal titration calorimetry, surface plasmon resonance). |
Experimental Protocols & Workflows
Workflow for Assessing and Controlling for Diazirine-Independent Crosslinking
Caption: Workflow for diazirine crosslinking with integrated negative controls.
Protocol 1: "No Photo-Probe" Control to Quantify Diazirine-Independent Crosslinking
This protocol is designed to directly measure the level of background crosslinking induced by UV light alone.
-
Sample Preparation:
-
Prepare two identical aliquots of your biological sample (e.g., cell lysate at 1-2 mg/mL in a non-amine-containing buffer like PBS or HEPES).
-
To the "Experimental" tube, add your diazirine-containing photo-probe to the final desired concentration.
-
To the "No Photo-Probe Control" tube, add an equal volume of the vehicle (e.g., DMSO) used to dissolve the probe.
-
-
UV Irradiation:
-
Place both samples in an appropriate vessel (e.g., a 96-well plate on ice) to ensure even UV exposure.
-
Irradiate both samples with a UV lamp at 350-370 nm for a predetermined amount of time.[13] It is crucial that both samples receive the exact same UV dose.
-
-
Analysis by SDS-PAGE:
-
Add SDS-PAGE loading buffer to both samples.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the proteins using a total protein stain (e.g., Coomassie Blue or a fluorescent stain).
-
Compare the lanes. The appearance of high molecular weight smears or discrete bands in the "No Photo-Probe Control" lane that are absent in a non-irradiated sample indicates diazirine-independent UV-induced crosslinking.
-
-
Analysis by Mass Spectrometry (for in-depth characterization):
-
Excise the high molecular weight regions from both the "Experimental" and "No Photo-Probe Control" lanes.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.[5]
-
Use a crosslink identification software to identify crosslinked peptides in both samples. Peptides identified in the "No Photo-Probe Control" represent the background of diazirine-independent crosslinks.
-
Protocol 2: Using N-Acetylcysteine (NAC) as a Free Radical Scavenger
This protocol can be used to both reduce non-specific crosslinking and to confirm the role of ROS in its formation.
-
Sample Preparation:
-
Prepare three identical aliquots of your biological sample.
-
Prepare a fresh, pH-neutralized stock solution of NAC (e.g., 1 M in water, adjusted to pH 7.4 with NaOH).[14]
-
Tube 1 (Experimental): Add the diazirine photo-probe.
-
Tube 2 (No Probe Control): Add vehicle only.
-
Tube 3 (No Probe + NAC): Add vehicle and NAC to a final concentration of 5-10 mM. (Note: The optimal concentration may need to be determined empirically, with a typical range being 1-20 mM).[14][15]
-
Incubate all samples for 15-30 minutes at room temperature before irradiation.
-
-
UV Irradiation:
-
Irradiate all three samples with the same UV dose at 350-370 nm.
-
-
Analysis:
-
Analyze all three samples by SDS-PAGE and total protein stain.
-
Interpretation:
-
Compare Tube 2 and Tube 3. A reduction in the high molecular weight smearing in Tube 3 confirms that the diazirine-independent crosslinking is mediated by ROS.
-
You can also include NAC in your primary experimental sample (Tube 1) to reduce background and potentially improve the signal-to-noise ratio of your specific crosslinks.
-
-
The Logic of Control Experiments
The interpretation of your results should follow a logical progression to systematically rule out artifacts.
Caption: Decision tree for interpreting photo-crosslinking control experiments.
References
- Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Curr Protoc Chem Biol. 2013;5(2):85-102.
- Dziuba, D., et al. A Genetically Encoded Diazirine Analogue for RNA–Protein Photo‐crosslinking. ChemBioChem. 2020;21(1):88-93.
- Seneviratne, U. I., et al. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protoc. 2021;2(2):100593.
- How will you prepare the N-acetylcysteine (NAC) concentration? ResearchGate.
- Kramer, T., et al. Photobiochemical mechanisms of biomolecules relevant to germicidal ultraviolet irradiation at 222 and 254 nm. Sci Rep. 2021;11(1):19333.
- Kramer, K., et al. Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins. Nat Methods. 2014;11(10):1064-70.
- Jiang, Y., et al. Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking. OmicsDI.
- Development of Diazirine-based crosslinking agents for covalently linking protein. University of Huddersfield Repository.
- Comparison of photoactivatable crosslinkers for in-gel immunoassays. Analyst. 2021;146(20):6257-6267.
- Yu, H., et al. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Anal Chem. 2018;90(15):9276-9284.
- Yu, S. H., & Kohler, J. J. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules. Curr Protoc Chem Biol. 2017;9(1):1-16.
- Thomas, C. J., et al. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Mol Pharmacol. 2019;95(4):435-446.
- Optimal concentration and time of action of N-acetylcysteine (NAC) for... ResearchGate.
- Niki, E. Action of ascorbic acid as a scavenger of active and stable oxygen radicals. Am J Clin Nutr. 1991;54(6 Suppl):1119S-1124S.
- A simple photo-affinity labeling protocol. Chem Commun (Camb). 2005;(29):3652-4.
- Ascorbic acid metabolism in protection against free radicals: a radiation model. Radiat Res. 1990;122(3):322-7.
- Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra. J Am Soc Mass Spectrom. 2013;24(9):1396-408.
- Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation. J Proteome Res. 2018;17(6):2017-2027.
- Vladimirov, Y. A., et al. Photochemical reactions in amino acid residues and inactivation of enzymes during U.V.-irradiation. A review. Photochem Photobiol. 1970;11(4):227-46.
- Ascorbic Acid as a Radiation-Protective Agent Against Ionizing Radiation. University of Fukui.
- Roles of vitamin C in radiation-induced DNA damage in presence and absence of copper. Carcinogenesis. 2001;22(8):1237-42.
- On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry. J Am Soc Mass Spectrom. 2018;29(3):525-535.
- Kristo, E., et al. Structural changes imposed on whey proteins by UV irradiation in a continuous UV light reactor. J Agric Food Chem. 2012;60(24):6204-9.
- UV-Denaturation Assay to Assess Protein Photostability and Ligand-Binding Interactions Using the High Photon Flux of Diamond B23 Beamline for SRCD. Symmetry. 2018;10(8):319.
- Shift of the selective light reflection peak during UV irradiation (365... ResearchGate.
- On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry. J Am Soc Mass Spectrom. 2018;29(3):525-535.
- Issues and Applications in Label-Free Quantitative Mass Spectrometry. J Proteomics Bioinform. 2012;5(9):214-219.
- UV and chemical crosslinking mass spectrometry for the analysis of protein-nucleic acid interactions. eDiss.
- Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Chem Soc Rev. 2020;49(16):5773-5822.
- Top 3 tips to a successful first trial with XlynX diazirine crosslinkers. XlynX Materials.
- Role of reactive oxygen species in ultraviolet-induced photodamage of the skin. Front Med (Lausanne). 2022;9:883976.
- UV-Vis spectra of N-acetylcysteine cross-links recorded with a diode... ResearchGate.
- Surprising insights into UV Cross-Linking of Proteins and RNA. ETH Zurich.
Sources
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- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural changes imposed on whey proteins by UV irradiation in a continuous UV light reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photochemical reactions in amino acid residues and inactivation of enzymes during U.V.-irradiation. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of ascorbic acid as a scavenger of active and stable oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of vitamin C in radiation-induced DNA damage in presence and absence of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Application of Cleavable Diazirine Crosslinkers
Welcome to the technical support center for the synthesis and application of cleavable diazirine crosslinkers. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these powerful tools for studying protein-protein interactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments, ensuring robust and reproducible results.
I. Troubleshooting Guide: Synthesis of Cleavable Diazirine Crosslinkers
The synthesis of diazirine-containing molecules can be challenging, often plagued by low yields and purification difficulties.[1][2] This section addresses common problems encountered during the synthesis of these valuable reagents.
Issue 1: Low to No Yield of the Diazirine Product
Potential Causes & Solutions
-
Incomplete Diaziridination: The initial formation of the diaziridine ring from a ketone precursor is a critical step.[3]
-
Ammonia Source and Conditions: The reaction of the ketone with an ammonia source (e.g., ammonia in methanol, liquid ammonia) and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) can be sluggish.[2][4] Ensure the ammonia solution is fresh and saturated. For less reactive ketones, using liquid ammonia at low temperatures (-78 °C) and allowing the reaction to slowly warm to room temperature can improve yields.[2]
-
Purity of Starting Materials: Impurities in the ketone starting material can interfere with the reaction. Ensure the ketone is of high purity, and consider purification by column chromatography or distillation before use.
-
-
Inefficient Oxidation of the Diaziridine: The oxidation of the diaziridine to the diazirine is often the most challenging step.
-
Choice of Oxidizing Agent: While various oxidizing agents can be used (e.g., iodine with triethylamine, silver oxide), the success of this step is highly substrate-dependent.[2] If one method fails, trying an alternative is recommended. For instance, iodine and triethylamine is a common and effective combination.[1]
-
Reaction Conditions: The oxidation is typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Over-oxidation or decomposition of the product can occur at higher temperatures.
-
-
Product Decomposition: Diazirines, particularly aliphatic ones, can be sensitive to light and harsh chemical conditions.[1]
-
Light Sensitivity: Protect the reaction mixture from light, especially during and after the oxidation step, by wrapping the reaction vessel in aluminum foil.[1]
-
Acid/Base Stability: While generally stable to a range of pH conditions, prolonged exposure to strong acids or bases can lead to decomposition.[5] Neutralize the reaction mixture promptly after the oxidation step.
-
-
Purification Losses: Diazirines can be volatile and may be lost during solvent removal under high vacuum.
-
Solvent Removal: Use a rotary evaporator with controlled temperature and pressure. Avoid using a high-vacuum pump for extended periods.
-
Chromatography: Diazirines are often non-polar.[6] Use appropriate solvent systems (e.g., hexane/ethyl acetate) for silica gel chromatography. Due to their non-polar nature, they may elute quickly, so careful monitoring of fractions is essential.
-
Issue 2: Difficulty in Characterizing the Diazirine Product
Potential Causes & Solutions
-
Ambiguous Spectroscopic Data: Confirming the presence of the diazirine functional group can be challenging due to the lack of a strong, unique signal in common spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons adjacent to the diazirine ring may show characteristic upfield shifts (0.2-0.6 ppm).[6]
-
¹³C NMR: The carbon of the diazirine ring typically appears in a specific region of the spectrum.
-
¹⁵N NMR: If isotopically labeled starting materials are used, ¹⁵N NMR can provide direct evidence of the N=N bond.[7]
-
-
Infrared (IR) Spectroscopy: The N=N stretching vibration of the diazirine ring can sometimes be observed, although it is often weak.[6]
-
UV-Vis Spectroscopy: Diazirines have a characteristic absorption maximum around 350-380 nm.[6][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the product. Fragmentation analysis may show the loss of N₂.[6]
-
-
Co-elution with Impurities: The product may be difficult to isolate from starting materials or byproducts.
-
Optimize Chromatography: Experiment with different solvent systems and silica gel grades to improve separation.
-
Alternative Purification: Consider other purification techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for difficult separations.
-
II. Troubleshooting Guide: Application of Cleavable Diazirine Crosslinkers
Once synthesized and purified, the successful application of cleavable diazirine crosslinkers in protein-protein interaction studies requires careful optimization of several experimental parameters.
Issue 3: Low Crosslinking Efficiency
Potential Causes & Solutions
-
Suboptimal Crosslinker Concentration:
-
Concentration Titration: The optimal concentration of the crosslinker needs to be determined empirically. A typical starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.[9] Test a range of concentrations to find the best balance between crosslinking efficiency and protein aggregation.
-
-
Inefficient Photoactivation:
-
UV Lamp Wavelength and Intensity: The diazirine group is most efficiently activated by UV light in the range of 320-370 nm.[9][10] Ensure your UV lamp emits at the correct wavelength and has sufficient power. The distance between the lamp and the sample is also critical and should be optimized.[10]
-
Irradiation Time: The duration of UV exposure is crucial. Insufficient irradiation will result in low crosslinking, while excessive exposure can lead to protein damage.[11] A typical irradiation time is 5-15 minutes, but this should be optimized for your specific system.[9] For live-cell experiments, minimize the total irradiation time to reduce cytotoxicity.[9]
-
-
Incompatible Buffer Components:
-
Amine-Containing Buffers: If using an NHS-ester diazirine crosslinker, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[12]
-
Other Reactive Components: Be aware of other buffer components that could potentially react with the crosslinker.
-
-
Hydrolysis of the Reactive Group:
-
Accessibility of Reactive Sites: The reactive groups on the proteins of interest must be accessible to the crosslinker.[12]
-
Protein Conformation: The three-dimensional structure of the proteins may shield the reactive amino acid residues.
-
Crosslinker Spacer Arm Length: If you are using a short-spacer crosslinker, try a longer one to bridge greater distances between reactive sites.[12]
-
Issue 4: Difficulty in Analyzing Crosslinked Products by Mass Spectrometry
Potential Causes & Solutions
-
Low Abundance of Crosslinked Peptides: Crosslinked peptides are often present in low stoichiometry compared to linear peptides, making their detection challenging.[14]
-
Complex MS/MS Spectra: The fragmentation of crosslinked peptides can be complex, making data analysis difficult.
-
MS-Cleavable Linkers: The key advantage of the crosslinkers that are the topic of this guide is that the cleavable spacer arm simplifies MS/MS analysis.[14][16] Cleavage of the linker in the gas phase (e.g., by collision-induced dissociation, CID) generates characteristic fragment ions, which simplifies the identification of the constituent peptides.[14][17]
-
Dedicated Software: Use specialized software designed for the analysis of crosslinking data. These programs can automatically identify the characteristic fragmentation patterns of cleavable crosslinkers and assign the sequences of the crosslinked peptides.[15]
-
-
Incomplete Enzymatic Digestion: The presence of the crosslinker can hinder the action of proteolytic enzymes like trypsin, leading to large and difficult-to-analyze peptides.[16]
-
Optimize Digestion Conditions: Increase the enzyme-to-protein ratio or the digestion time. Consider using a combination of proteases with different specificities.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using cleavable diazirine crosslinkers over non-cleavable ones?
A1: The primary advantage of cleavable diazirine crosslinkers lies in the simplified analysis of crosslinked products by mass spectrometry.[14] The cleavage of the linker during MS/MS fragmentation generates characteristic reporter ions, which allows for the unambiguous identification of crosslinked peptides and reduces the complexity of the data analysis.[15][17] This is particularly beneficial in complex samples where the number of potential crosslinked products is vast.[16]
Q2: How do I choose the right cleavable diazirine crosslinker for my experiment?
A2: The choice of crosslinker depends on several factors:[14]
-
Spacer Arm Length: Select a spacer arm length that is appropriate for the expected distance between the interacting proteins. Shorter spacers provide higher resolution structural data but may result in fewer cross-links.[16]
-
Cleavage Chemistry: Different cleavable linkers are susceptible to different cleavage methods (e.g., CID, ETD, UV). Choose a linker that is compatible with your mass spectrometry setup and workflow.[16][17] Common cleavable groups include sulfoxides and urea-based moieties.[16][18]
-
Reactive Groups: The crosslinker must have reactive groups that can form covalent bonds with the amino acid residues on your proteins of interest. Heterobifunctional crosslinkers with an amine-reactive NHS ester and a photoreactive diazirine are common.[19][20] The diazirine offers the advantage of reacting with a wider range of amino acid side chains upon photoactivation.[8]
-
Solubility and Cell Permeability: For in vivo crosslinking experiments, consider the solubility and cell permeability of the crosslinker.[10] Sulfonated crosslinkers are generally water-soluble and membrane-impermeable, making them suitable for cell-surface crosslinking, while non-sulfonated versions are membrane-permeable and can be used for intracellular targets.[10]
Q3: How should I store my cleavable diazirine crosslinkers?
A3: Most diazirine crosslinkers are shipped as solids and are sensitive to moisture.[12] Upon receipt, they should be stored desiccated at the recommended temperature, typically -20°C. Protect photoreactive crosslinkers from light during storage and handling.[12]
Q4: Can I use diazirine crosslinkers for in-cell or in-vivo crosslinking?
A4: Yes, diazirine crosslinkers are well-suited for in-cell and in-vivo experiments.[16] Their photoreactive nature allows for precise temporal control over the crosslinking reaction. By irradiating the cells or organism with UV light at a specific time point, you can capture protein interactions as they occur in their native environment.[5]
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of an NHS-Ester Diazirine Crosslinker
This protocol provides a general outline for the synthesis of a heterobifunctional, cleavable diazirine crosslinker starting from a ketone. Note: This is a generalized procedure and may require optimization for specific target molecules.
-
Diaziridination:
-
Dissolve the ketone starting material in a solution of ammonia in methanol.
-
Add hydroxylamine-O-sulfonic acid (HOSA) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the crude diaziridine into an organic solvent and dry over sodium sulfate.
-
-
Oxidation to Diazirine:
-
Dissolve the crude diaziridine in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add triethylamine.
-
Add a solution of iodine in the same solvent dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the diazirine product, dry the organic layer, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude diazirine by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Protocol 2: General Procedure for Protein Crosslinking using an NHS-Ester Diazirine Crosslinker
-
Protein Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES) at a suitable concentration.[9]
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester diazirine crosslinker in anhydrous DMSO or DMF to make a 10 mM stock solution.[9]
-
NHS-Ester Reaction:
-
Quenching: Stop the NHS-ester reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[9]
-
Removal of Excess Crosslinker: Remove unreacted and hydrolyzed crosslinker by desalting or dialysis. This step is crucial to prevent unwanted side reactions during photoactivation.[10]
-
Photoactivation:
-
Place the sample in a UV-transparent container.
-
Irradiate the sample with a UV lamp (320-370 nm) for 5-15 minutes.[9] The optimal time and distance from the lamp should be determined empirically.
-
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
V. Visualizations
Workflow for Synthesis and Application of Cleavable Diazirine Crosslinkers
Caption: A schematic overview of the synthesis and application workflow for cleavable diazirine crosslinkers.
Troubleshooting Logic for Low Crosslinking Efficiency
Caption: A decision tree for troubleshooting low crosslinking efficiency in experiments using diazirine crosslinkers.
VI. References
-
Müller, M. Q., Dreiocker, F., Ihling, C. H., Schäfer, M. & Sinz, A. Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS. Anal. Chem.82 , 6958–6968 (2010). [Link]
-
Götze, M., Iacobucci, C., & Sinz, A. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4543-4560 (2020). [Link]
-
Sinz, A. Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 122(8), 7499-7528 (2022). [Link]
-
Iacobucci, C., Götze, M., Ihling, C. H., & Sinz, A. A new mass spectrometry-cleavable cross-linker for protein structure analysis: combining CID and ETD fragmentation for improved performance. Rapid Communications in Mass Spectrometry, 32(15), 1255-1262 (2018). [Link]
-
DePeter, S. Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions. eScholarship, University of California (2017). [Link]
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Boyd, S. J., & Boyd, M. J. Design, Exploitation, and Rational Improvements of Diazirine-Based Universal Polymer Crosslinkers. Accounts of Chemical Research (2024). [Link]
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Yagüe, E. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 5(2), 93-109 (2013). [Link]
-
Colell, J. F. P., et al. Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Journal of the American Chemical Society, 140(47), 16211-16219 (2018). [Link]
-
Parker, C. G., & Glickman, M. H. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega, 2(7), 3500-3506 (2017). [Link]
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Interchim. Diazirine crosslinkers. [Link]
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Al-Masoudi, N. A. Development of Diazirine-based crosslinking agents for covalently linking protein. International Journal of Scientific & Engineering Research, 6(9), 629-640 (2015). [Link]
-
Reddit. Anyone have success making diazirines from ketones? r/Chempros. [Link]
-
Gomes, A. F., & Gozzo, F. C. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892-899 (2010). [Link]
-
Wikipedia. Diazirine. [Link]
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Gomes, A. F., & Gozzo, F. C. Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. PubMed (2010). [Link]
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Organic Chemistry Portal. Diazirine synthesis. [Link]
-
ResearchGate. What is the best way to characterize an Alkyl Diazirine?. [Link]
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Wang, Y., et al. Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules, 24(12), 2268 (2019). [Link]
-
Bitan, G., & Lomakin, A. Photo-Induced Cross-Linking of Unmodified α-Synuclein Oligomers. Methods in Molecular Biology, 1523, 119-137 (2017). [Link]
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Validation & Comparative
A Comparative Guide to Photo-Crosslinkers: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide vs. Benzophenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate world of molecular interactions, photo-affinity labeling (PAL) stands out as a powerful technique for capturing the transient and stable binding events that drive biological processes. The choice of the photoreactive crosslinker is paramount to the success of these experiments. This guide provides an in-depth, objective comparison between two prominent classes of photo-crosslinkers: the highly reactive and compact trifluoromethyl-diazirines, exemplified by 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide (TDBA-Br) , and the robust, well-established benzophenone (BP) derivatives. We will explore their core mechanisms, compare their performance based on experimental data, and provide practical guidance on selecting the optimal tool for identifying protein-protein, protein-ligand, and other crucial biomolecular interactions.
Introduction to Photo-Affinity Labeling (PAL)
Photo-affinity labeling is a cornerstone technique in chemical biology used to identify the binding partners of a molecule of interest (e.g., a drug, a metabolite, or a peptide) within a complex biological environment.[1][2] The strategy involves chemically modifying the molecule of interest with a photoreactive group. This "probe" is introduced into a biological system (such as cell lysate or living cells), where it binds to its target protein(s). Subsequent exposure to UV light of a specific wavelength activates the photoreactive group, which then forms a highly reactive intermediate that covalently bonds to the nearest amino acid residues of the binding partner.[3] This permanent linkage allows for the isolation, enrichment, and subsequent identification of the target protein, often by mass spectrometry.[1][4] The efficacy and specificity of this entire process hinge on the chemical properties of the chosen photoreactive moiety.
The Contenders: A Deep Dive into Photoreactive Chemistries
The Diazirine Advantage: this compound (TDBA-Br)
Trifluoromethyl-aryl diazirines are a newer class of photo-crosslinkers that have gained widespread adoption due to their unique combination of small size, high reactivity, and favorable photochemistry.[3][5]
-
Chemical Structure & Dual Functionality: TDBA-Br is a heterobifunctional reagent.[6] It possesses a 3-(trifluoromethyl)-3H-diazirin-3-yl group for photo-crosslinking and a benzyl bromide group for conjugation to the probe molecule via alkylation of nucleophiles like thiols and amines.[6][7] The trifluoromethyl group is critical, as it enhances the stability of the diazirine and prevents the corresponding carbene from undergoing intramolecular rearrangement to a less reactive species.[3]
-
Mechanism of Action: Upon irradiation with long-wave UV light (~350-370 nm), the diazirine ring efficiently and irreversibly extrudes nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[8][9][10] This carbene is extremely short-lived and reacts indiscriminately by inserting into nearby C-H, O-H, and N-H bonds on the target protein.[9][11] This rapid, non-specific insertion chemistry is ideal for capturing interactions with high temporal resolution.
Caption: Diazirine photoactivation pathway.
The Workhorse of PAL: Benzophenone Crosslinkers
Benzophenone (BP) is one of the most widely used photo-crosslinkers, valued for its robustness and high crosslinking yields.[10][12]
-
Chemical Structure: Benzophenone-based probes are typically synthesized by incorporating a derivative like 4-benzoylbenzoic acid into the molecule of interest.[9]
-
Mechanism of Action: When irradiated with UV light (~350-360 nm), the benzophenone carbonyl group is excited from its ground state to a singlet state, which rapidly converts to a reactive triplet diradical via intersystem crossing.[10][13] This diradical is a powerful hydrogen abstractor, preferentially reacting with aliphatic C-H bonds to form a stable, covalent C-C bond with the target molecule.[10][12] A key feature of this mechanism is that if the excited triplet state does not find a suitable C-H bond, it can relax back to the ground state, a reversible process that contributes to its high overall crosslinking efficiency upon prolonged irradiation.[9][14]
Caption: Benzophenone photoactivation pathway.
Head-to-Head Comparison: Performance & Experimental Considerations
The choice between a diazirine and a benzophenone crosslinker depends heavily on the specific biological question, the nature of the target, and the experimental system.
Mechanism & Reactivity
| Feature | Trifluoromethyl-Diazirine (e.g., TDBA-Br) | Benzophenone |
| Activation Wavelength | ~350-370 nm[8][15] | ~350-360 nm[14][16] |
| Reactive Intermediate | Carbene[9][17] | Triplet Diradical[10][13] |
| Reaction Type | Insertion into C-H, O-H, N-H bonds[11] | Hydrogen abstraction, primarily from C-H bonds[10][11] |
| Reaction Speed | Very fast; intermediate is short-lived[17][18] | Slower; dependent on hydrogen abstraction kinetics[17] |
| Reversibility | Irreversible (loss of N₂)[9] | Excited state is reversible[9][14] |
| Water Reactivity | Carbene can be quenched by water[8] | Diradical reacts preferentially with C-H bonds over water[10] |
Specificity & Off-Target Effects
-
Diazirines: The high reactivity of the carbene intermediate leads to broad labeling of most amino acid side chains and the peptide backbone.[9] While this is excellent for ensuring a crosslink occurs, it can sometimes lead to non-specific labeling if the probe is not highly specific for its target.[1][11] Some studies have shown that alkyl diazirines can isomerize to a diazo intermediate, which preferentially labels acidic residues like aspartate and glutamate.[9][19] However, aryl diazirines, such as the one in TDBA-Br, are more likely to react via the desired carbene pathway.[19]
-
Benzophenones: The preference of the triplet diradical for C-H bonds results in a bias towards labeling hydrophobic residues.[11] While this can provide more specific structural information, it may fail to capture interactions in binding pockets devoid of accessible C-H bonds. The longer irradiation times required for benzophenones can increase the risk of non-specific crosslinking and protein damage due to photosensitization and oxidative stress.[9][10][17]
Experimental Workflow & Usability
| Feature | Trifluoromethyl-Diazirine (e.g., TDBA-Br) | Benzophenone |
| Irradiation Time | Short (seconds to < 5 minutes)[17][18] | Long (30 minutes to hours)[9][17] |
| Crosslinking Efficiency | Generally high due to carbene reactivity[11] | High yields achievable with prolonged irradiation[17] |
| Probe Size / Steric Hindrance | Minimal; diazirine is nearly isosteric to a methyl group[1][20] | Bulky; large aromatic structure can perturb binding interactions[10][20] |
| Background Signal | Low; negligible autofluorescence[21] | Higher; aromatic structure can contribute to autofluorescence[21] |
| Stability | Generally stable in the dark; trifluoromethyl group enhances stability[3][8] | Very stable to most chemical conditions and solvents[10] |
Experimental evidence supports these differences. A study comparing diazirine (sulfo-SDA) and benzophenone (sulfo-SBP) crosslinkers on Human Serum Albumin (HSA) found that the diazirine reagent identified significantly more cross-links.[22] Another investigation showed that while a benzophenone probe achieved its highest labeling yield after 30 minutes of UV exposure, trifluoromethyl phenyl diazirine probes reached comparable levels in under 5 minutes, minimizing potential damage to biological samples.[17]
Application Focus: Choosing the Right Tool for the Job
Choose this compound (or other diazirines) when:
-
Capturing Transient or Weak Interactions: The extremely fast reaction kinetics of the carbene are ideal for trapping fleeting binding events.[18]
-
Minimal Perturbation is Critical: The small size of the diazirine group is less likely to interfere with the natural binding of your small molecule or peptide probe.[1][20]
-
Working with UV-Sensitive Samples: Shorter irradiation times reduce the risk of photodamage to proteins and cells.[17]
-
Studying Membrane Proteins: The lipophilicity and reactivity profile of diazirines make them particularly effective for surveying the membrane proteome.[7][19]
Choose Benzophenone Crosslinkers when:
-
Maximizing Crosslinking Yield is the Priority: The reversible excited state allows for high yields to be achieved, which is beneficial for low-abundance targets.[17]
-
The Probe is Less Sensitive to Steric Bulk: If the addition of the larger benzophenone group does not significantly impact the binding affinity of your probe.[10]
-
Probing Hydrophobic Interfaces: The preference for C-H bonds makes benzophenones well-suited for mapping interactions within hydrophobic pockets.[11]
Experimental Protocol: Photo-Affinity Labeling with a Diazirine Probe
This protocol provides a general workflow for identifying the protein targets of a small molecule using a diazirine- and alkyne-functionalized photo-affinity probe, followed by click chemistry for detection.[1]
Workflow Overview
Caption: General workflow for a photo-affinity labeling experiment.
Step-by-Step Methodology
-
Probe Incubation:
-
Prepare your protein sample (e.g., cell lysate, purified protein) in a suitable buffer. A typical protein concentration is 1-5 mg/mL.
-
Add the diazirine-alkyne photo-affinity probe to the protein sample at a final concentration typically ranging from 1-10 µM.
-
Incubate the mixture for 30-60 minutes at 4°C to allow the probe to bind to its target(s). Rationale: This step allows the system to reach binding equilibrium before crosslinking.
-
-
UV Irradiation:
-
Place the samples in a UV-transparent plate (e.g., quartz or certain plastics) on ice.
-
Irradiate the samples with 350-365 nm UV light for 1-10 minutes. The optimal time and distance from the lamp must be determined empirically.[1] Rationale: UV light activates the diazirine, generating the carbene that forms the covalent bond. Keeping the sample on ice minimizes heat-induced protein degradation.
-
Crucial Control: Prepare a control sample that is not exposed to UV light to ensure labeling is light-dependent.[1]
-
-
Click Chemistry for Reporter Tagging:
-
To the crosslinked sample, add the following click chemistry reagents in order:
-
Azide-reporter (e.g., Azide-Biotin or Azide-Fluorophore) to a final concentration of ~50 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
-
Incubate the reaction for 1 hour at room temperature. Rationale: This Cu(I)-catalyzed cycloaddition reaction attaches a reporter tag to the alkyne handle on the probe, enabling downstream detection.
-
-
Sample Preparation for Analysis:
-
Precipitate the protein to remove excess click reagents. Add 4 volumes of ice-cold acetone, incubate at -20°C for 1 hour, and centrifuge to pellet the protein.
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
-
Analysis by SDS-PAGE:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the results. If a fluorescent reporter was used, scan the gel on a fluorescence imager. If a biotin reporter was used, transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP.[1] Rationale: Labeled proteins will appear as distinct bands, and comparison with the no-UV control will confirm specific photo-crosslinking.
-
Conclusion
Both trifluoromethyl-diazirine and benzophenone photo-crosslinkers are powerful tools for elucidating molecular interactions. Trifluoromethyl-diazirines, like TDBA-Br, represent a more modern approach, offering the distinct advantages of minimal size, rapid activation, and broad reactivity, making them exceptionally well-suited for capturing transient interactions in sensitive biological systems. In contrast, benzophenones remain a reliable and robust choice, particularly when high crosslinking yields are essential and the system can tolerate a bulkier probe and longer irradiation times. The ultimate decision rests on a careful analysis of the experimental goals. By understanding the fundamental chemical differences and performance characteristics outlined in this guide, researchers can make an informed choice, designing more effective experiments to unlock the secrets of the interactome.
References
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- Veeramachaneni, R. J., Donelan, C. A., Tomcho, K., & Cascio, M. (2018). Site-specific Crosslinking Coupled with Mass Spectrometry as a Structural Tool in Studies of the Human α1 Glycine Receptor. Journal of Visualized Experiments, (134), 57321. [Link]
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- Yoshimura, Y., et al. (2023). Exploring a chemical scaffold for rapid and selective photoaffinity labelling of non-ribosomal peptide synthetases in living bacterial cells. Philosophical Transactions of the Royal Society A, 381(2241), 20220023. [Link]
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- Zhang, M., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances, 8(52), 29743-29758. [Link]
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- Dobrikov, M. I. (2012). Photoactivatable Reagents Based on Aryl(trifluoromethyl)diazirines: Synthesis and Application for Studying Nucleic Acid–Protein Interactions.
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- Popik, V. V. (2019). Supporting Information: 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability.
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A Comparative Guide to Trifluoromethyl and Alkyl Diazirines in Photoaffinity Labeling
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, photoaffinity labeling (PAL) stands out as a powerful technique for elucidating ligand-protein interactions directly within a biological system.[1][2] The choice of the photoactivatable group is paramount to the success of these experiments. Among the various options, diazirines have gained prominence due to their small size and efficient generation of highly reactive carbenes upon UV irradiation.[2][3][4] This guide provides an in-depth comparison of two major classes of diazirines: trifluoromethyl diazirines and alkyl diazirines, highlighting their respective advantages and providing experimental context to inform your research decisions.
The Fundamental Advantage: Enhanced Stability and Reduced Side Reactions of Trifluoromethyl Diazirines
The primary distinction and key advantage of trifluoromethyl diazirines, particularly 3-phenyl-3-(trifluoromethyl)-3H-diazirine (TPD), over their alkyl counterparts lies in the influence of the trifluoromethyl group.[5] This strongly electron-withdrawing group significantly enhances the stability of the diazirine ring in its ground state, making it more robust during chemical synthesis and handling in the dark.[5][6]
Upon photoactivation, both trifluoromethyl and alkyl diazirines generate a reactive carbene intermediate. However, a competing reaction is the isomerization to a more stable, linear diazo compound.[7][8] While both types of diazirines can form diazo isomers, the trifluoromethyl group disfavors this rearrangement and, crucially, renders the resulting trifluoromethyl diazoalkane significantly less reactive than its alkyl counterpart.[9][10] Alkyl diazo compounds are known to be reactive alkylating agents, even in the absence of light, which can lead to non-specific labeling of nucleophilic residues, such as those found in acidic amino acids, complicating the interpretation of experimental results.[8][11][12] The relative inertness of the trifluoromethyl diazo isomer minimizes this off-target labeling, leading to cleaner and more reliable data.[9][10]
Photoreactivity and Carbene Generation: A Sharper Tool for Covalent Labeling
Trifluoromethyl diazirines are typically activated by UV light in the range of 350-360 nm.[1][6] This wavelength is generally considered biocompatible and less likely to cause damage to biological molecules compared to shorter wavelengths required by some other photophores.[2][6] The carbene generated from trifluoromethyl diazirines is highly reactive and readily inserts into C-H, N-H, and O-H bonds in close proximity, forming a stable covalent bond.[5] This high reactivity, coupled with the reduced interference from the diazo isomer, makes trifluoromethyl diazirines highly efficient for photo-crosslinking.[5]
Studies have shown that aromatic diazirines, including the trifluoromethyl phenyl variant, photochemically produce a higher ratio of the desired carbene over the rearranged diazo byproduct compared to aliphatic (alkyl) diazirines.[13] This translates to a higher efficiency of covalent capture of the target protein.
Comparative Data Summary
| Property | Trifluoromethyl Diazirines | Alkyl Diazirines | References |
| Stability | High benchtop and in-dark stability | Generally less stable, can be explosive | [6][14] |
| Photoactivation Wavelength | ~350-360 nm | ~355 nm | [1][3] |
| Primary Reactive Intermediate | Carbene | Carbene and reactive diazoalkane | [5][8][12] |
| Diazo Isomer Reactivity | Low, less prone to non-specific labeling | High, can lead to non-specific alkylation | [8][9][10][11] |
| Labeling Specificity | Higher, primarily carbene-mediated | Can be lower due to diazo reactivity | [12] |
| Size | Larger due to the aryl and CF3 groups | Smaller, nearly isosteric to a methyl group | [3][14] |
| Aqueous Solubility | Can be lower, but modifiable | Generally higher | [9][13] |
Experimental Workflow: Photoaffinity Labeling with a Trifluoromethyl Diazirine Probe
The following provides a generalized workflow for a photoaffinity labeling experiment using a trifluoromethyl diazirine-based probe.
Caption: A typical experimental workflow for photoaffinity labeling.
Detailed Protocol: Cellular Photoaffinity Labeling
-
Probe Incubation: Treat cultured cells with the trifluoromethyl diazirine-containing probe at an optimized concentration and for a sufficient duration to allow for target binding.[1] Include appropriate controls, such as a vehicle-only control and a competition experiment with an excess of the unlabeled parent compound.[1]
-
UV Irradiation: Wash the cells with cold phosphate-buffered saline (PBS) to remove any unbound probe.[1] Irradiate the cells with UV light (typically 350-365 nm) for a predetermined time to activate the diazirine.[5] A control sample should be kept in the dark to assess any non-photochemical labeling.[1]
-
Cell Lysis and Protein Extraction: Following irradiation, lyse the cells using a suitable buffer containing protease inhibitors to extract the proteins.[1]
-
Enrichment of Labeled Proteins: If the probe contains an enrichment tag (e.g., biotin or an alkyne for click chemistry), incubate the cell lysate with the corresponding affinity resin (e.g., streptavidin beads) to capture the probe-protein complexes.[1][5]
-
Analysis and Target Identification: Elute the enriched proteins and separate them by SDS-PAGE. The labeled proteins can be visualized by methods such as Western blotting or identified through mass spectrometry-based proteomics to determine the identity of the target protein(s).[1]
Synthesis of Trifluoromethyl Diazirines
The synthesis of aryl trifluoromethyl diazirines is a well-established, multi-step process that typically begins with an aryl trifluoromethyl ketone.[7][15]
Caption: General synthetic pathway for trifluoromethyl diazirines.
The key steps involve the formation of an oxime, followed by tosylation to create a good leaving group.[15] Treatment with ammonia then forms the three-membered diaziridine ring, which is subsequently oxidized to the final diazirine product.[7][15]
Considerations and Limitations
While trifluoromethyl diazirines offer significant advantages, there are some considerations. Their synthesis, although well-documented, is a multi-step process.[15][16][17] The introduction of the relatively bulky trifluoromethylphenyl group may in some cases perturb the binding of the small molecule to its target, although they are generally considered to be of a small molecular size.[5][18] Furthermore, while generally more stable, some aryl trifluoromethyl diazirines can still exhibit sensitivity to ambient light over extended periods, and appropriate care should be taken during storage and handling.[13][19]
In contrast, the primary advantage of alkyl diazirines is their smaller size, which can be beneficial when minimal perturbation of the parent molecule is critical.[3] However, the potential for non-specific labeling by the reactive diazo intermediate remains a significant drawback that must be carefully controlled and accounted for in experimental design.[8][11]
Conclusion
For researchers seeking high specificity and reliability in their photoaffinity labeling experiments, trifluoromethyl diazirines represent a superior choice over alkyl diazirines. Their enhanced stability, favorable photoreactive properties, and the significantly reduced reactivity of their diazo isomer minimize the risk of non-specific labeling and lead to more easily interpretable results. While the smaller size of alkyl diazirines may be advantageous in certain contexts, the potential for misleading data from off-target reactions necessitates careful consideration and rigorous controls. The continued development and application of trifluoromethyl diazirine-based probes will undoubtedly continue to advance our understanding of complex biological interactions.
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- Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. NIH.
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A Senior Application Scientist's Guide to Validating Protein Interactions Identified by Photoaffinity Labeling
For researchers, scientists, and drug development professionals, photoaffinity labeling (PAL) has emerged as a powerful technique to identify protein-small molecule and protein-protein interactions directly within a complex biological context.[1][2] This method utilizes a photo-activatable probe that, upon irradiation with light, forms a covalent bond with its interacting partners, effectively "trapping" the interaction for subsequent identification.[1] However, the data generated from PAL experiments, while highly valuable, represents a starting point. The potential for non-specific cross-linking and the identification of proteins that are merely in close proximity rather than being true functional partners necessitates rigorous orthogonal validation.[1]
This guide provides an in-depth comparison of the most robust and widely adopted methods for validating putative protein interactions discovered through photoaffinity labeling. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols to ensure the scientific integrity of your findings.
The Imperative of Orthogonal Validation
Photoaffinity labeling can identify a list of potential interactors. The critical next step is to distinguish the signal from the noise. Orthogonal validation employs independent methods that rely on different biophysical principles to confirm the interaction. This multi-pronged approach significantly increases the confidence in the biological relevance of the identified interactions and is an indispensable component of any rigorous chemical proteomics workflow.[3]
This guide will focus on three primary orthogonal validation techniques:
-
Co-Immunoprecipitation (Co-IP): A gold-standard technique for confirming protein-protein interactions in a cellular context.[4]
-
Pull-Down Assays: An in vitro method ideal for verifying direct physical interactions between a "bait" and "prey" protein.[5]
-
Proximity Ligation Assay (PLA): A highly sensitive in situ technique that visualizes protein interactions within fixed cells, providing spatial context.[6][7][8]
We will also discuss the integral role of Quantitative Mass Spectrometry in these validation workflows, enabling the unbiased identification and quantification of interacting partners.
Comparative Analysis of Validation Methodologies
Choosing the appropriate validation method depends on the nature of the interaction, the available reagents, and the specific biological question being addressed. The following table provides a comparative overview of the key features of Co-IP, Pull-Down Assays, and PLA.
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay | Proximity Ligation Assay (PLA) |
| Principle | Antibody-based capture of a target protein and its interacting partners from a cell lysate.[9][10] | In vitro binding of a purified "bait" protein (often tagged) to a "prey" protein from a lysate or purified source.[5] | In situ detection of protein proximity (<40 nm) using antibodies linked to DNA oligonucleotides that generate a fluorescent signal upon interaction.[6][7][8] |
| Interaction Type | Primarily stable interactions within a cellular context. May not capture transient interactions.[10] | Can detect both stable and transient direct physical interactions.[5] | Detects both stable and transient interactions in their native cellular environment.[6][8] |
| Cellular Context | In vitro (from cell lysates), but reflects in vivo interactions.[10] | In vitro, does not fully recapitulate the cellular environment. | In situ, provides subcellular localization of the interaction.[6] |
| Throughput | Low to medium. | Low to medium. | Low to medium, but can be adapted for higher throughput.[6] |
| Key Advantage | Validates interactions of endogenous proteins in a near-native state.[4] | Excellent for confirming direct binding and can be performed with purified components.[5] | High sensitivity and provides spatial information about the interaction within the cell.[6] |
| Key Limitation | May miss transient or weak interactions; susceptible to non-specific binding. | Overexpression of tagged proteins can lead to artifacts; lacks the complexity of the cellular milieu.[10] | Requires high-quality antibodies and does not definitively prove a direct interaction, only close proximity. |
Experimental Workflows and Protocols
A logical and systematic approach is crucial for validating PAL-identified interactions. The following diagram illustrates a recommended validation workflow.
Caption: A typical workflow for validating protein interactions identified by photoaffinity labeling.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to validate interactions within a cellular lysate, preserving the native protein complexes.[9]
Experimental Logic: An antibody targeting the putative interacting protein (identified by PAL) is used to "pull down" this protein from the lysate. If the original PAL-identified protein is also present in the immunoprecipitated complex (detected by Western blot or mass spectrometry), this provides strong evidence of their interaction in the cellular environment.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 0.5-1.0% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors. The choice of detergent is critical to maintain the integrity of the protein complex.[11]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding to the beads.[12]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the putative interactor to the pre-cleared lysate. The optimal antibody concentration should be empirically determined.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer. The stringency of the wash buffer can be adjusted (e.g., by increasing salt concentration) to minimize non-specific interactions.[13]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the original PAL-identified protein. The presence of a band at the correct molecular weight confirms the interaction.
-
Alternatively, the entire eluate can be analyzed by mass spectrometry for an unbiased identification of all co-precipitated proteins.[14]
-
Essential Controls for Co-IP:
-
Isotype Control: Use a non-specific IgG of the same isotype as the primary antibody to ensure that the interaction is not due to non-specific binding to the antibody.[11]
-
Beads Only Control: Incubate the lysate with beads alone (no primary antibody) to check for non-specific binding to the beads.[11]
Pull-Down Assay
This in vitro technique is excellent for determining if the interaction between two proteins is direct.
Experimental Logic: One of the interacting proteins (the "bait") is purified and immobilized on beads. This "bait" is then incubated with a cell lysate or a purified solution of the other protein (the "prey"). If the "prey" is captured by the "bait," it indicates a physical interaction.
-
Bait Protein Preparation:
-
Express and purify the "bait" protein, typically as a fusion protein with an affinity tag (e.g., GST, His-tag).[15]
-
-
Immobilization of Bait Protein:
-
Incubate the purified tagged bait protein with the appropriate affinity beads (e.g., glutathione beads for GST-tagged proteins, Ni-NTA beads for His-tagged proteins) to immobilize it.
-
-
Preparation of Prey Protein:
-
Prepare a cell lysate containing the "prey" protein or use a purified "prey" protein.
-
-
Binding:
-
Incubate the immobilized "bait" protein with the "prey" protein solution for 1-4 hours at 4°C with gentle rotation.[15]
-
-
Washing:
-
Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins. The stringency of the washes can be optimized.[15]
-
-
Elution:
-
Elute the "prey" protein along with the "bait" using a competitive eluting agent (e.g., glutathione for GST tags, imidazole for His tags) or by changing the buffer conditions (e.g., pH).[15]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein.
-
Essential Controls for Pull-Down Assays:
-
Empty Vector Control: Use beads with an immobilized tag alone (e.g., GST) to ensure the "prey" does not bind non-specifically to the tag or the beads.
-
Non-interacting Protein Control: Use an unrelated immobilized protein as bait to demonstrate the specificity of the interaction.
Proximity Ligation Assay (PLA)
PLA is a highly sensitive method that allows for the visualization of protein interactions within their native cellular context.[6][7][8]
Experimental Logic: If two proteins are in very close proximity (less than 40 nm), antibodies targeting each protein, which are conjugated with short DNA strands, will be close enough for these DNA strands to be ligated and then amplified. This amplification product is then detected using fluorescent probes, appearing as a distinct fluorescent spot.[8][16]
-
Sample Preparation:
-
Culture and fix cells on coverslips.
-
Permeabilize the cells to allow antibody entry.
-
-
Antibody Incubation:
-
Incubate the sample with a mixture of two primary antibodies raised in different species, each recognizing one of the proteins of interest.
-
-
PLA Probe Ligation:
-
Incubate with species-specific secondary antibodies that are conjugated to oligonucleotides (PLA probes).
-
If the proteins are in close proximity, the oligonucleotides on the PLA probes are ligated to form a circular DNA molecule.[16]
-
-
Amplification and Detection:
-
Add a DNA polymerase to amplify the circular DNA template via rolling circle amplification.[16]
-
Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the PLA signals as fluorescent spots using a fluorescence microscope. The number of spots per cell can be quantified.
-
Essential Controls for PLA:
-
Single Antibody Control: Omit one of the primary antibodies to ensure that the signal is dependent on the presence of both proteins.[17]
-
Non-interacting Protein Pair: Use antibodies against two proteins that are known not to interact as a negative control.[18]
The Role of Quantitative Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technology for the unbiased identification and quantification of proteins in complex mixtures.[19] In the context of validating PAL results, MS is typically used downstream of Co-IP and pull-down assays.
Workflow Integration:
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A Comparative Guide to the Reactivity of Carbene and Nitrene Intermediates
Introduction: The Nature of Electron-Deficient Intermediates
In the landscape of synthetic organic chemistry, reactive intermediates are the fleeting, high-energy species that dictate the course of a reaction, bridging the gap between stable reactants and products. Among the most pivotal of these are carbenes and nitrenes, the carbon and nitrogen analogs characterized by a neutral central atom with a sextet of valence electrons.[1][2] This electron deficiency renders them highly reactive and electrophilic, driving a rich and diverse array of chemical transformations essential for the synthesis of complex molecules, from pharmaceuticals to materials.[3]
While carbenes (R₂C:) and nitrenes (R-N:) are isoelectronic and share many conceptual similarities, their reactivity profiles exhibit profound differences.[4][5] These distinctions are rooted in their fundamental electronic structures, thermodynamic stabilities, and the unique pathways they traverse. This guide provides an in-depth comparison of their reactivity, supported by mechanistic principles and experimental observations, to equip researchers, scientists, and drug development professionals with a nuanced understanding for strategic synthetic planning.
The Core Distinction: Electronic Structure and Spin States
The reactivity of both carbenes and nitrenes is fundamentally governed by the arrangement of their two non-bonding electrons, leading to two distinct electronic spin states: singlet and triplet.[2][6]
-
Singlet State: The two non-bonding electrons are spin-paired (↑↓) and occupy a single hybrid orbital (typically sp²). This leaves a vacant p-orbital, making the singlet species both a Lewis acid (at the empty p-orbital) and a Lewis base (at the filled sp² orbital). Their reactions are typically concerted.[5][7][8]
-
Triplet State: The two non-bonding electrons are unpaired (↑↑) and reside in different orbitals (typically an sp² and a p-orbital), in accordance with Hund's rule.[1][9] This diradical character dictates that triplet species react in a stepwise, radical-like fashion.[6][8]
For most simple carbenes and nitrenes, the triplet state is the more stable ground state.[1][9] However, the energy gap between the singlet and triplet states (S-T gap) is often small, allowing for intersystem crossing, which can be influenced by reaction conditions, solvents, or the presence of sensitizers.[7][9][10]
A crucial thermodynamic distinction is that nitrenes are generally more stable than their analogous carbenes . High-level ab initio calculations have shown an enthalpy difference of approximately 25-26 kcal/mol between triplet phenylnitrene and isomeric triplet pyridylcarbenes.[11] This greater stability is attributed to the higher 2s character in the orbital occupied by the lone pair electrons in nitrenes, a consequence of nitrogen's greater electronegativity compared to carbon.[11]
Caption: Electronic configurations of carbene and nitrene intermediates.
Comparative Analysis of Key Reaction Classes
The subtle differences in electronic structure and stability manifest as significant divergences in the three canonical reaction types: cycloadditions, C-H insertions, and rearrangements.
Cycloadditions: Cyclopropanation vs. Aziridination
Both carbenes and nitrenes add to alkenes to form three-membered rings—cyclopropanes and aziridines, respectively. The stereochemical outcome of these reactions serves as a classic diagnostic tool for the spin state of the intermediate.[4][8]
-
Singlet Intermediates: React via a concerted, cheletropic mechanism. The addition is stereospecific , meaning the stereochemistry of the starting alkene is fully retained in the product. For example, a singlet carbene adding to cis-2-butene yields exclusively cis-1,2-dimethylcyclopropane.[8][12][13]
-
Triplet Intermediates: React in a stepwise, diradical mechanism. The initial addition forms a diradical intermediate. Before ring closure can occur, rotation around the single bonds is possible, leading to a loss of stereochemical information. The addition is therefore non-stereospecific , and a mixture of cis and trans products is typically formed from either alkene isomer.[8][9][13]
While this principle holds for both carbenes and nitrenes, the generation method heavily influences the observed outcome. Photolysis of diazomethane, for instance, initially produces singlet methylene, which reacts stereospecifically.[14] However, if an inert solvent or triplet sensitizer is used, the singlet carbene can undergo intersystem crossing to the more stable triplet state, leading to non-stereospecific products.[9][10]
Caption: Reaction pathways for singlet vs. triplet intermediates.
C-H Bond Insertion
The insertion of a carbene or nitrene into a C-H bond is a powerful method for C-C and C-N bond formation, respectively. Here, the differences in selectivity are particularly pronounced.[3]
-
Carbenes:
-
Singlet Carbenes: Are notoriously unselective. For instance, singlet methylene generated in the gas phase inserts into the primary, secondary, and tertiary C-H bonds of alkanes with almost no preference, reacting in a nearly statistical manner.[10] The insertion is concerted and occurs with retention of configuration.[12]
-
Triplet Carbenes: Behave like radicals and are more selective. They preferentially react via a hydrogen abstraction-recombination mechanism, favoring weaker C-H bonds (tertiary > secondary > primary). This process is not stereospecific.[10]
-
-
Nitrenes:
-
Singlet Nitrenes: Are significantly more selective than singlet carbenes. They show a marked preference for insertion into weaker C-H bonds, following the order tertiary > secondary > primary, while still proceeding with retention of configuration.[10][12]
-
Triplet Nitrenes: Are generally considered incapable of inserting into alkyl C-H bonds.[12] Instead, they undergo intermolecular hydrogen abstraction to form primary amines or dimerize. This stark difference in reactivity is a key distinguishing feature.
-
This divergent selectivity is a critical consideration in synthetic design. The high reactivity and low selectivity of simple carbenes can be a liability, often necessitating the use of metal-stabilized carbenoids (e.g., from rhodium or copper catalysts) to achieve controlled and selective C-H functionalization.[3]
Rearrangement Reactions
Rearrangements are characteristic fates for both intermediates, but they follow distinct, non-analogous pathways to yield fundamentally different products.
-
Carbene Rearrangement (The Wolff Rearrangement): This is the hallmark reaction of α-ketocarbenes. The carbene undergoes a 1,2-rearrangement where an adjacent alkyl or aryl group migrates to the carbene carbon, concertedly with the expulsion of dinitrogen from a diazoketone precursor, to form a ketene .[15] This ketene can then be trapped by various nucleophiles (water, alcohols, amines) to produce carboxylic acids, esters, or amides, respectively.
-
Nitrene Rearrangement (Curtius, Hofmann, Lossen): Acyl nitrenes are central to several named reactions that convert carboxylic acid derivatives into amines with the loss of one carbon atom. In the Curtius Rearrangement , the thermal or photochemical decomposition of an acyl azide generates an acyl nitrene, which immediately undergoes a 1,2-rearrangement of the R-group from the carbonyl carbon to the electron-deficient nitrogen.[15][16] This produces an isocyanate as the key intermediate.[17][18] The isocyanate is then hydrolyzed to a primary amine and CO₂.[19] The Hofmann and Lossen rearrangements proceed through a similar mechanistic manifold.[17][18] A key feature of these rearrangements is that the migration of the R group occurs with complete retention of stereochemistry.[16]
Caption: Comparison of Wolff and Curtius rearrangement pathways.
Summary of Reactivity Differences
The table below summarizes the key distinctions in the reactivity profiles of carbene and nitrene intermediates.
| Feature | Carbene Intermediate | Nitrene Intermediate | Supporting Data/Observations |
| Thermodynamic Stability | Less Stable | More Stable | Nitrenes are ~25-26 kcal/mol more stable than isomeric carbenes.[11] |
| Cycloaddition Product | Cyclopropane[8] | Aziridine[4] | Reaction with alkenes. |
| Stereospecificity | Singlet: StereospecificTriplet: Non-stereospecific[8][12] | Singlet: StereospecificTriplet: Non-stereospecific[4][9][12] | Analysis of diastereomeric product ratios from cis/trans alkenes. |
| C-H Insertion Selectivity | Singlet: Highly unselective (random)[10]Triplet: Selective (Tertiary > Secondary > Primary)[10] | Singlet: Selective (Tertiary > Secondary > Primary)[12]Triplet: Does not insert into alkyl C-H bonds[12] | Product distribution from insertion into alkanes like pentane.[10] |
| Characteristic Rearrangement | Wolff Rearrangement (α-Ketocarbene → Ketene)[15] | Curtius/Hofmann Rearrangement (Acyl Nitrene → Isocyanate)[16][19] | Formation of distinct functional groups. |
Experimental Protocol: Probing Stereospecificity in Cycloadditions
To experimentally validate the reactivity patterns of singlet vs. triplet intermediates, a comparative cycloaddition study can be performed. This protocol outlines a method to compare the stereospecificity of a carbene and a nitrene generated under conditions favoring the singlet state.
Objective: To determine if the addition of ethoxycarbonylcarbene and ethoxycarbonylnitrene to cis-stilbene is stereospecific, indicative of a singlet pathway.
Methodology:
-
Reaction Setup (Parallel Synthesis):
-
Carbene Reaction: To a solution of cis-stilbene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol) in 2 mL of dichloromethane at room temperature, add a solution of ethyl diazoacetate (1.1 mmol) in 3 mL of dichloromethane dropwise over 1 hour using a syringe pump.
-
Nitrene Reaction: To a solution of cis-stilbene (1.0 mmol) in 5 mL of acetonitrile, add ethyl azidoformate (1.1 mmol). Heat the mixture to 80 °C (reflux) for 4 hours. [Safety Note: Organic azides can be explosive. Handle with appropriate care behind a blast shield.]
-
-
Causality and Experimental Choices:
-
Carbene Precursor: Ethyl diazoacetate in the presence of a rhodium(II) catalyst generates a metal carbenoid that reacts with behavior analogous to a singlet carbene, ensuring a controlled, concerted pathway and suppressing the formation of free triplet carbene.[20]
-
Nitrene Precursor: Thermal decomposition of ethyl azidoformate is a standard method for generating the corresponding singlet nitrene.[4] The singlet state is the initial product before any potential intersystem crossing.[9]
-
Substrate: cis-Stilbene is chosen because the stereochemical outcome is easily distinguishable. Stereospecific addition will yield the cis-cyclopropane or cis-aziridine, while any non-stereospecific pathway would produce the more thermodynamically stable trans isomer.
-
-
Workup and Analysis:
-
After the reaction is complete (monitored by TLC), cool the mixtures to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Analyze the product fractions by ¹H NMR spectroscopy and GC-MS. Compare the spectra to authentic samples of cis- and trans-ethyl 2,3-diphenylcyclopropane-1-carboxylate and cis- and trans-ethyl 2,3-diphenylaziridine-1-carboxylate.
-
-
Self-Validation and Expected Results:
-
The protocol is self-validating. If the reaction proceeds through a singlet intermediate, the ¹H NMR of the product should show >95% diastereomeric excess of the cis product.
-
The formation of a significant amount (>5%) of the trans product would indicate a competing triplet pathway, suggesting that intersystem crossing is occurring under the reaction conditions or that the reaction is not purely concerted. This provides direct evidence of the dominant reactive intermediate's spin state.
-
Conclusion
While carbenes and nitrenes are fundamentally linked as isoelectronic, electron-deficient species, their reactivity is far from identical. The greater thermodynamic stability of nitrenes, the striking differences in C-H insertion selectivity—particularly the inertness of triplet nitrenes—and their completely distinct rearrangement pathways are critical differentiators. Understanding these nuances is paramount for synthetic chemists. By appreciating the subtle yet powerful influence of the central heteroatom, researchers can better predict reaction outcomes, troubleshoot unexpected results, and rationally design novel synthetic routes that harness the unique power of each of these indispensable reactive intermediates. The continued development of catalysts that can tame and tune their reactivity further promises to unlock new frontiers in chemical synthesis and drug discovery.[21][22]
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A Senior Application Scientist's Guide to Small Diazirine Photophores in Biological Systems
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug discovery, elucidating the transient and often weak interactions between molecules is a paramount challenge. Photo-affinity labeling (PAL) stands out as a powerful strategy to covalently capture these interactions in their native biological context.[1] The success of a PAL experiment is critically dependent on the choice of the photophore—a light-activatable chemical group. Among the available options, small diazirine-based photophores have gained prominence due to a unique combination of properties that offer significant advantages over traditional alternatives.[2]
This guide provides an in-depth, objective comparison of diazirine photophores against other common classes, grounded in their chemical principles and supported by experimental insights. Our goal is to equip researchers with the knowledge to make informed decisions when designing experiments to identify and characterize protein-ligand, protein-protein, or other crucial biomolecular interactions.
The Diazirine Advantage: Precision Through Chemistry
Diazirines are three-membered heterocyclic compounds containing a carbon and a C=N double bond. Their utility in PAL stems from their clean and efficient photochemistry. Upon irradiation with long-wavelength UV light (typically 350–370 nm), which is less damaging to biological samples, diazirines extrude nitrogen gas to generate a highly reactive carbene intermediate.[2][3] This carbene can rapidly and non-selectively insert into a wide array of chemical bonds in its immediate vicinity, including strong C-H, N-H, and O-H bonds, thus covalently "labeling" the interacting partner.[2][4]
The key benefits that establish diazirines as a superior choice in many applications include:
-
Minimal Size: Alkyl diazirines are exceptionally compact, with a size nearly isosteric to a methyl group.[5] This is a critical feature, as it minimizes steric perturbation of the parent molecule (e.g., a drug candidate), preserving its natural binding affinity and mode of interaction. Bulky photophores can obstruct or alter binding, leading to misleading results.[6]
-
Rapid & Irreversible Activation: Photolysis of diazirines is a rapid and irreversible process that generates the carbene intermediate within picoseconds.[3][7] This high temporal resolution ensures that the labeling event occurs before the probe can diffuse away from its target, enhancing the specificity of capture.
-
High Insertion Efficiency: The generated carbene is one of the most reactive intermediates used in chemical biology. Its ability to insert into traditionally unreactive C-H bonds provides a significant advantage over other photophores that may have more restrictive reaction preferences.[8]
-
Biologically Inert Byproduct: The sole byproduct of diazirine activation is nitrogen gas (N₂), which is non-reactive and diffuses harmlessly away.[3] This contrasts with other photophores that can produce reactive side products, complicating downstream analysis.
Comparative Analysis: Diazirines vs. The Field
To appreciate the advantages of diazirines, a direct comparison with the other workhorses of photo-affinity labeling—benzophenones and aryl azides—is essential. While each has its place, their properties differ significantly.
| Feature | Diazirines | Benzophenones | Aryl Azides |
| Size | Smallest (Alkyl diazirine ≈ methyl group)[5] | Bulky aromatic system | Intermediate size |
| Activation Wavelength | ~350–370 nm (less damaging) | ~350–360 nm (less damaging) | <300 nm (potentially damaging)[9] |
| Reactive Intermediate | Carbene (highly reactive)[3] | Triplet Diradical | Nitrene |
| Reactivity Profile | Broad: C-H, O-H, N-H insertion[4] | Prefers C-H bonds[2] | Can undergo rearrangements; prefers nucleophiles |
| Activation Kinetics | Very fast (picoseconds), irreversible[3] | Slower, reversible excitation[7] | Fast, but can rearrange to less reactive species |
| Byproducts | N₂ (inert)[3] | Can act as photosensitizers, generating ROS[7] | Can undergo complex side reactions[2] |
| Crosslinking Efficiency | Generally high[2] | Lower than diazirines[2] | Variable, often lower than diazirines[2] |
Experimental data consistently shows that diazirines yield a higher number of identified cross-links compared to benzophenones in side-by-side studies.[2] While alkyl diazirines show a preference for labeling acidic residues (Asp, Glu) via a transient diazo intermediate, aryl diazirines react more broadly through the carbene pathway, offering tunable reactivity.[2][10]
Experimental Design: A Workflow for Success
A successful photo-affinity labeling experiment requires careful planning and execution, from probe design to data analysis. The following workflow illustrates the key stages.
Caption: A typical experimental workflow for target identification using a diazirine-based photo-affinity probe.
Key Experimental Protocol: Photo-Affinity Labeling & Target ID
This protocol provides a generalized methodology. Optimization is crucial for each specific biological system and probe.
1. Probe Preparation and Incubation:
-
Synthesis: Synthesize the photo-affinity probe by incorporating a diazirine moiety into the ligand of interest.[11] It is highly recommended to also include a reporter tag, such as a terminal alkyne or azide, for subsequent "click chemistry" based enrichment.[12]
-
Controls: Prepare a control sample that will not be irradiated and another that includes a molar excess (e.g., 10-100 fold) of the unmodified parent ligand to compete for specific binding.[5]
-
Incubation: Incubate the probe with the biological sample (e.g., live cells, cell lysate) to allow for target binding. Optimal time and temperature will depend on binding kinetics.[5]
2. Photo-Crosslinking:
-
Irradiation: Expose the samples to UV light at 350-365 nm.[13] The duration and intensity must be optimized to maximize crosslinking while minimizing photodamage. Keep control samples in the dark.[5] The diazirine's half-life depends on the light source's power and distance.[5]
3. Enrichment of Labeled Proteins:
-
Lysis: Lyse the cells to release the proteins.
-
Click Reaction: Add the corresponding click chemistry partner (e.g., biotin-azide if the probe has an alkyne). This attaches a biotin handle to the probe-protein conjugate.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated complexes, effectively enriching the target proteins and washing away non-labeled proteins.
4. Analysis by Mass Spectrometry:
-
Digestion: Elute the captured proteins from the beads and digest them into smaller peptides using a protease like trypsin.[14]
-
LC-MS/MS: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the proteins that were significantly enriched in the UV-irradiated sample compared to the dark and competitor controls. This provides the identity of the target candidates.[14]
Conclusion: A Versatile Tool for Modern Biology
Small diazirine photophores represent a powerful and versatile tool for modern chemical biology and drug discovery.[15] Their minimal size, rapid and clean photoactivation, and broad reactivity make them an ideal choice for covalently capturing biomolecular interactions with high spatial and temporal precision.[7] While no single tool is perfect for every application, the superior performance of diazirines in many contexts, supported by a wealth of experimental data, solidifies their position as a leading choice for researchers aiming to unravel the complex interaction networks that govern life.
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- The Versatility of Diazirines: Properties, Synthetic and Modern Applications. ResearchGate.
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A Researcher's Guide to Modern Target Identification: Moving Beyond Photoaffinity Labeling
In the landscape of drug discovery, identifying the specific molecular target of a bioactive small molecule is a critical inflection point. It transforms a compound with an interesting phenotypic effect into a tool for dissecting biological pathways and a lead for rational drug design. For decades, Photoaffinity Labeling (PAL) has been a cornerstone of this process.[1] By incorporating a photoreactive group, PAL enables the formation of a covalent bond between a small molecule and its protein target upon UV irradiation, facilitating subsequent purification and identification.[1][2]
However, PAL is not without its significant challenges. The synthesis of a photoaffinity probe requires considerable chemical expertise and a deep understanding of the molecule's structure-activity relationship (SAR) to avoid disrupting its binding activity.[3][4] Furthermore, the high-energy UV light used for crosslinking can damage proteins, and the reactive species generated can lead to non-specific labeling, complicating data interpretation.[2][4] These limitations have spurred the development of a diverse and powerful array of alternative techniques that circumvent the need for chemical modification and UV activation.
This guide provides an in-depth comparison of the leading alternatives to PAL for target deconvolution, offering researchers the insights needed to select the optimal strategy for their specific scientific question. We will delve into the mechanisms, experimental workflows, and comparative strengths of each approach, grounded in experimental data and real-world applications.
The Shift from Covalent Capture: A New Era of Target ID
Modern alternatives to PAL can be broadly categorized into two major classes: stability-based methods and genetic approaches.
-
Stability-Based Methods: These techniques operate on the principle that the binding of a small molecule alters the biophysical stability of its target protein. This change in stability, whether against heat or enzymatic degradation, can be measured and used to identify the specific protein(s) engaged by the compound.
-
Genetic Approaches: Leveraging powerful tools like CRISPR-Cas9, these methods identify targets by correlating gene function with compound sensitivity. They pinpoint genes that, when perturbed, either confer resistance or hypersensitivity to the molecule of interest, thereby identifying the target or critical pathway components.[5]
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)
Thermal Proteome Profiling (TPP), an evolution of the Cellular Thermal Shift Assay (CETSA), is a powerful technique that assesses drug-protein interactions in their native cellular environment.[6][7][8] It is based on the principle that when a drug binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[9][10] This change in thermal stability can be monitored on a proteome-wide scale using quantitative mass spectrometry.[7][[“]]
Mechanism of Action
The core concept of TPP is ligand-induced thermal stabilization.[12] Cells or cell lysates are treated with the compound of interest and then heated across a temperature gradient.[10] As the temperature increases, proteins begin to denature and aggregate. The soluble protein fraction is collected at each temperature point, digested into peptides, and quantified by mass spectrometry.[13] A target protein bound to a stabilizing ligand will remain in the soluble fraction at higher temperatures compared to its unbound state. This results in a characteristic shift in its melting curve, allowing for the identification of direct and indirect targets.[10][13]
Experimental Workflow
The TPP workflow is a multi-step process that requires careful execution and specialized equipment.[10][13]
Detailed Protocol for TPP: [13][14]
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle control for a specified duration.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Use a thermal cycler to apply a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Sample Preparation for MS: Quantify the protein concentration in the soluble fractions. Digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from each temperature point with isobaric tags (e.g., TMT10plex), allowing for multiplexed analysis.
-
LC-MS/MS Analysis: Pool the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins. For each protein, plot the relative abundance of soluble protein against temperature to generate melting curves. Identify proteins with a statistically significant shift in their melting temperature (ΔTm) between the compound-treated and vehicle-treated samples.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that identifies protein targets by detecting ligand-induced stabilization.[15][16] However, instead of thermal denaturation, DARTS uses proteolytic digestion to probe for changes in protein stability.[17][18] The underlying principle is that a protein bound to a small molecule is often more resistant to protease degradation than its unbound form.[19]
Mechanism of Action
In a DARTS experiment, a cell lysate is incubated with the small molecule of interest or a vehicle control.[20] A protease is then added to both samples under conditions that lead to limited proteolysis.[21] Proteins that are stabilized by binding to the small molecule will be protected from cleavage, while unbound proteins will be degraded. The resulting protein fragments are then analyzed, typically by SDS-PAGE and mass spectrometry, to identify the proteins that are enriched in the compound-treated sample.[17][19]
Experimental Workflow
The DARTS workflow is conceptually straightforward and can be performed with standard laboratory equipment.[20][22]
Detailed Protocol for DARTS: [16][20]
-
Lysate Preparation: Prepare a total protein lysate from cells or tissues of interest.
-
Compound Incubation: Incubate aliquots of the lysate with the test compound and a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a time optimized to achieve partial digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Separate the protein samples by SDS-PAGE. Visualize the protein bands (e.g., with Coomassie or silver stain). Excise bands that are present or more intense in the compound-treated lane compared to the control lane.
-
Target Identification: Identify the proteins in the excised bands using mass spectrometry.
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological systems.[23][24] Unlike methods that rely on binding-induced stabilization, ABPP directly measures the catalytic activity of enzymes.[25][26]
Mechanism of Action
ABPP employs specially designed chemical probes, known as activity-based probes (ABPs). These probes typically consist of three components: a reactive group (or "warhead") that forms a covalent bond with a catalytically active residue in the enzyme's active site, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[23][27] In a competitive ABPP experiment for target ID, a proteome is first incubated with the bioactive small molecule of interest. An ABP that targets a broad class of enzymes is then added. If the small molecule binds to and occupies the active site of its target enzyme, it will block the subsequent labeling of that enzyme by the ABP. This reduction in ABP labeling, as measured by mass spectrometry or gel-based methods, identifies the protein as a target of the small molecule.[28][29]
Experimental Workflow
Competitive ABPP is a versatile technique that can be adapted for both in-gel fluorescence analysis and mass spectrometry-based proteomics.[27][29]
Detailed Protocol for Competitive ABPP (MS-based): [29][30]
-
Proteome Preparation: Prepare a protein lysate from cells or tissues.
-
Inhibitor Incubation: Pre-incubate the lysate with the small molecule inhibitor of interest or a vehicle control.
-
ABP Labeling: Add a biotinylated, broad-spectrum ABP to the samples and incubate to allow for covalent labeling of active enzymes.
-
Enrichment: Add streptavidin beads to the labeled proteome to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Perform tryptic digestion of the captured proteins directly on the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the ABP.
-
Data Analysis: Compare the protein abundance between the inhibitor-treated and vehicle-treated samples. Proteins that show a significant decrease in abundance in the inhibitor-treated sample are identified as targets.
CRISPR-Based Genetic Screens
CRISPR-Cas9 technology has revolutionized functional genomics and offers a powerful, unbiased approach for target deconvolution.[5][31] Instead of directly measuring a biochemical interaction, CRISPR screens identify genes that are essential for a compound's activity.[32][33]
Mechanism of Action
A genome-wide CRISPR knockout screen involves introducing a library of single-guide RNAs (sgRNAs) into a population of cells, such that each cell has a single gene knocked out.[32] This population of cells is then treated with the bioactive small molecule at a concentration that inhibits cell growth or causes cell death. Cells that have a knockout of the drug's target gene will no longer be affected by the compound and will survive and proliferate.[33] By sequencing the sgRNAs present in the surviving cell population, it is possible to identify the genes whose loss confers resistance, thereby revealing the drug's target(s) and essential pathway components.[32]
Experimental Workflow
CRISPR screens are complex, multi-step experiments that require expertise in molecular biology, cell culture, and bioinformatics.[34]
Comparative Analysis and Data Summary
Choosing the right target identification method depends on a multitude of factors, including the nature of the small molecule, the biological question, and the available resources. The table below provides a comparative summary of the techniques discussed.
| Feature | Photoaffinity Labeling (PAL) | Thermal Proteome Profiling (TPP) | Drug Affinity Responsive Target Stability (DARTS) | Activity-Based Protein Profiling (ABPP) | CRISPR Screens |
| Principle | Covalent capture via UV | Ligand-induced thermal stabilization | Ligand-induced protease resistance | Active site occupancy | Genetic perturbation |
| Probe Modification | Required | Not required | Not required | Requires specific ABP | Not required |
| In-Cell/In-Vivo | Yes (with cell-permeable probes) | Yes | Lysate-based (typically) | Yes (with cell-permeable probes) | Yes (cell-based) |
| Direct/Indirect ID | Direct | Direct & Indirect | Direct | Direct | Indirect (functional) |
| Throughput | Low to Medium | High (Proteome-wide) | Medium | High (Proteome-wide) | High (Genome-wide) |
| Key Advantage | Covalent bond traps weak interactions | Label-free, in-cell, proteome-wide | Simple, label-free, no special equipment | Measures enzyme activity state | Unbiased, functional context |
| Key Limitation | Probe synthesis, UV damage, non-specific labeling[4] | Requires mass spec, indirect effects | Lysate-based, may miss membrane targets | Limited to enzyme classes with available probes | Indirect, requires viable cell-based assay |
Conclusion and Future Outlook
The field of target identification has moved far beyond its reliance on photoaffinity labeling. The development of stability-based methods like TPP and DARTS has empowered researchers to identify protein targets without the need for complex chemical synthesis, providing a direct readout of target engagement in complex biological systems.[12][35] Concurrently, functional genomics approaches using CRISPR have provided an orthogonal and unbiased means to elucidate a compound's mechanism of action in a physiological context.[5]
The most robust target identification strategies often involve the integration of multiple complementary techniques. For instance, a primary hit from a CRISPR screen can be validated biochemically using TPP or DARTS to confirm a direct binding interaction. As these technologies continue to evolve, particularly with advances in mass spectrometry sensitivity and bioinformatics, the path from a phenotypic hit to a validated drug target will become even more streamlined and accessible, accelerating the pace of drug discovery.[36]
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A Senior Application Scientist's Guide to Fragmentation Techniques for Cross-Linked Peptides
For researchers, scientists, and drug development professionals navigating the intricate world of structural proteomics, cross-linking mass spectrometry (XL-MS) has emerged as an indispensable tool. It provides crucial distance constraints for modeling protein structures and mapping interaction networks. However, the success of an XL-MS experiment hinges on a critical step: the fragmentation of the cross-linked peptide pair in the mass spectrometer. The resulting fragment ions are the puzzle pieces that allow us to identify the linked peptides and pinpoint the exact sites of interaction.
This guide provides a comparative analysis of the primary fragmentation techniques used for cross-linked peptides: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD). We will delve into the mechanisms, explain the causality behind experimental choices, and provide field-proven insights to help you select the optimal strategy for your research goals.
The Central Challenge: Fragmenting a Complex Duo
A cross-linked peptide is not a simple linear molecule. It consists of two peptide chains covalently bound by a chemical cross-linker, resulting in a larger, branched, and often highly-charged precursor ion. The fundamental challenge is to introduce enough energy to cleave the peptide backbones for sequence identification without completely obliterating the precursor or generating a spectrum so complex that it becomes uninterpretable.[1] The choice of fragmentation method is therefore intimately tied to the type of cross-linker used—primarily whether it is non-cleavable or MS-cleavable.
-
Non-cleavable cross-linkers (e.g., BS3/DSS) remain intact during fragmentation. This necessitates fragmenting the two peptide backbones simultaneously in a single MS2 spectrum, leading to a complex mixture of ions from both chains.[2]
-
MS-cleavable cross-linkers (e.g., DSSO, DSBU) are designed with a labile bond that preferentially breaks under specific fragmentation conditions.[1] This simplifies the analysis by allowing for multi-stage fragmentation (MSn), where the linker is first cleaved (MS2) to release the individual peptides, which are then sequenced in subsequent MS3 scans.[1][3]
The Fragmentation Toolkit: A Comparative Overview
The modern mass spectrometer is equipped with a versatile toolkit of fragmentation methods. Each operates on a different physical principle, yielding distinct and often complementary structural information.
Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD)
CID and HCD are both "collisional activation" methods where precursor ions are accelerated and collided with an inert gas (like nitrogen or argon).[4][5] This collision converts kinetic energy into internal vibrational energy, which, when sufficiently high, leads to the cleavage of the weakest chemical bonds.[6]
-
Mechanism: In peptides, the most labile bonds under these "slow-heating" conditions are the peptide amide bonds. This process predominantly generates b- and y-type fragment ions , which arise from cleavage of the CO-NH bond.[7][8] HCD, typically performed in a separate collision cell, allows for higher collision energies and lacks the low-mass cutoff inherent to traditional ion trap CID, often resulting in a richer series of fragment ions.[4][5]
-
Application in XL-MS:
-
Non-Cleavable Linkers: HCD is the workhorse for non-cleavable cross-linkers.[6] The goal is to induce sufficient backbone fragmentation of both peptides to enable identification from a single, complex MS2 spectrum. The higher energy of HCD is crucial for fragmenting these larger, more stable precursors.[9]
-
MS-Cleavable Linkers: Low-energy CID is often used in the first fragmentation step (MS2) with MS-cleavable linkers like DSSO. The energy is carefully tuned to be just enough to break the labile bond in the cross-linker while minimizing premature peptide backbone fragmentation.[10] HCD can also be used, and employing a range of collision energies ("stepped HCD") has been shown to be highly effective, as it can simultaneously induce linker cleavage and some backbone fragmentation in a single MS2 scan.[11][12]
-
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic, or "soft," fragmentation technique. It involves a chemical reaction between the multiply protonated peptide ions and radical anions (e.g., fluoranthene).[4][5]
-
Mechanism: The radical anion transfers an electron to the peptide precursor. This neutralizes a positive charge and creates a radical site on the peptide backbone, inducing cleavage of the N-Cα bond. This process generates c- and z-type fragment ions .[7][8] A key advantage of ETD is that it tends to preserve post-translational modifications (PTMs) and is more effective for fragmenting larger, highly charged peptides that may not fragment well by CID/HCD.[4][9]
-
Application in XL-MS:
-
ETD is particularly powerful for cross-linked peptides, which are often in high charge states (≥4+). For these precursors, ETD can provide better sequence coverage than HCD.[9]
-
However, ETD can be slow and sometimes suffers from incomplete fragmentation.[9] To overcome this, it is often combined with supplemental collisional activation (ETciD or EThcD), which fragments any remaining intact precursors, generating a hybrid spectrum with both b/y and c/z ions and maximizing sequence information.[9][13]
-
Ultraviolet Photodissociation (UVPD)
UVPD is an emerging technique that uses high-energy photons (typically from a 193 nm or 213 nm laser) to induce fragmentation.[5][14]
-
Mechanism: The absorption of a UV photon electronically excites the precursor ion, leading to very rapid bond cleavage. This process can cleave various backbone bonds, generating a-, b-, x-, and y-ions .[8][14] Crucially, the fragmentation pathways can be distinct from collisional methods and can be directed towards specific chromophores.
-
Application in XL-MS:
-
UVPD is a complementary technique that can provide additional sequence information, especially for cross-links that are poorly identified by HCD.[14]
-
Its most exciting application is in "orthogonal fragmentation." By designing a cross-linker with a specific UV-absorbing chromophore, it's possible to use UVPD to exclusively cleave the cross-linker with minimal peptide backbone fragmentation.[15][16][17] This provides an exceptionally clean MS2 spectrum of the individual peptide stubs, perfect for triggering subsequent MS3 sequencing.[16]
-
Performance Deep Dive: A Data-Driven Comparison
Choosing a fragmentation strategy requires balancing identification rates, sequence coverage, and instrument time. The optimal method often depends on the sample's complexity and the specific precursor ion's properties (mass and charge state).
| Fragmentation Method | Primary Ion Types | Best Suited For | Advantages | Limitations |
| CID | b, y | Low-energy cleavage of MS-cleavable linkers (MS2 step). | Fast; well-characterized.[4] | Inefficient for large, highly-charged ions; low-mass cutoff in ion traps.[4] |
| HCD | b, y | Non-cleavable cross-linkers; stepped HCD for MS-cleavable linkers.[9][11] | Fast, robust, no low-mass cutoff; excellent for precursors with lower charge density.[9] | Can cause loss of PTMs; less effective than ETD for highly-charged precursors.[4][9] |
| ETD | c, z | Highly-charged precursors (≥4+); preserving PTMs.[9] | Fragments large peptides effectively; preserves labile modifications.[4] | Slower scan rate; inefficient for low charge states; often requires supplemental activation (EThcD).[9] |
| EThcD | b, y, c, z | Highly-charged precursors where ETD alone is incomplete.[9] | Maximizes sequence coverage by combining ion types.[9] | Slower than HCD, which can be a limiting factor for complex samples.[9] |
| UVPD | a, x, b, y | Complementary fragmentation; orthogonal cleavage of specialized linkers.[14][16] | Provides unique fragmentation pathways; can be highly specific to the cross-linker.[15][16] | Requires specialized instrumentation; can produce complex spectra. |
A study by Götze et al. (2017) systematically compared CID, HCD, ETD, ETciD, and EThcD on a tribrid mass spectrometer for non-cleavable BS3 cross-links.[9] Their findings provide a clear data-driven rationale for method selection:
-
Speed: HCD was the fastest method, followed by CID, with the ETD-based methods being significantly slower due to the ion-ion reaction time.[9]
-
Sequence Coverage: For precursors with high charge density (charge/m/z), EThcD provided the best sequence coverage. For all other precursors, HCD was optimal.[9]
-
Overall Identifications:
-
For a highly complex sample (ribosomal fraction), a data-dependent decision tree that selected either HCD or EThcD based on the precursor's charge and m/z identified ~21% more cross-links than the next-best single method (HCD).[9]
-
For a medium complexity sample (mix of 8 proteins), the higher speed of HCD alone proved decisive, yielding the most identifications.[9]
-
This highlights a critical field-proven insight: for complex proteome-wide studies where instrument time is a bottleneck, the speed of HCD is a major advantage. However, when maximizing sequence coverage for confident localization is the priority, especially for highly-charged species, the richness of EThcD spectra is superior.
Experimental Design & Protocols
A self-validating XL-MS protocol requires meticulous attention to detail from sample preparation to data analysis. Here, we present a representative workflow for using an MS-cleavable cross-linker like DSSO, which leverages multiple fragmentation stages.
Representative Protocol: XL-MS using DSSO
This protocol is a generalized workflow. Specific parameters must be optimized for your instrument and sample.
-
Cross-Linking Reaction:
-
Prepare your protein sample (e.g., purified complex or cell lysate) in an amine-free buffer like HEPES.
-
Add the DSSO cross-linker (typically from a fresh stock in DMSO) to a final concentration of 1-2 mM.[18]
-
Incubate for 30-60 minutes at room temperature.
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM and incubate for 15 minutes.[18]
-
-
Protein Digestion:
-
Denature, reduce (e.g., with TCEP), and alkylate (e.g., with iodoacetamide) the cross-linked proteins using standard proteomics protocols.[3][18]
-
Perform enzymatic digestion, typically overnight with Trypsin and/or Lys-C.[3]
-
Acidify the sample (e.g., with formic acid) to stop digestion and desalt the peptides using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis (Data-Dependent MS2-MS3 Method):
-
Analyze peptides using a nano-LC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap Fusion Lumos).[3][19]
-
MS1 Survey Scan: Acquire high-resolution survey scans (e.g., 120,000 resolution) to detect precursor ions. Filter for precursors with charge states of 3+ and higher, as cross-linked peptides are rarely doubly charged.
-
MS2 Scan (Linker Cleavage):
-
MS3 Scan (Peptide Sequencing):
-
Trigger MS3 scans on the characteristic fragment ions observed in the MS2 spectrum.
-
Isolate these fragment ions and subject them to HCD (e.g., 30-35% normalized collision energy) for backbone fragmentation.[18]
-
Detect the resulting b/y ions at high resolution in the Orbitrap to enable confident peptide identification.
-
-
-
Data Analysis:
-
Use specialized XL-MS software (e.g., MeroX, XlinkX) that supports MS-cleavable data.[1][2][20]
-
Configure the search parameters: specify the enzyme, variable/fixed modifications, and the cross-linker used (including its mass and specificity).
-
The software will identify candidate spectra based on the MS2 signatures and then score the peptide sequences based on the MS3 spectra.
-
Apply a stringent False Discovery Rate (FDR) cutoff (typically 1-5%) to ensure high-confidence identifications.[9][11]
-
Visualizing Workflows and Concepts
Diagrams are essential for clarifying complex analytical relationships.
XL-MS General Workflow
Caption: Primary cleavage sites for different fragmentation techniques on a cross-linked peptide.
Decision Tree for Fragmentation Method Selection
Caption: A logic tree to guide the selection of an optimal fragmentation strategy.
Conclusion and Future Outlook
The choice of fragmentation technique is a critical determinant of success in cross-linking mass spectrometry. While HCD remains the robust, high-throughput choice for non-cleavable linkers and less complex samples, the landscape is increasingly multimodal. For highly-charged precursors, the superior sequence coverage of EThcD is often worth the trade-off in speed. The advent of MS-cleavable cross-linkers has revolutionized the field, enabling simplified MSn workflows that rely on a gentle CID cleavage event followed by a robust HCD sequencing scan. Looking forward, the development of novel cross-linkers tailored for specific fragmentation methods, such as UVPD , promises even greater specificity and sensitivity, further empowering researchers to unravel the complex architectures of life's molecular machinery. By understanding the fundamental principles behind each technique and leveraging data-driven decision-making, you can design more effective experiments and generate higher-confidence structural data.
References
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- Kolbowski, L., Belsom, A., Pérez-López, A. M., Ly, T., & Rappsilber, J. (2023). Light-Induced Orthogonal Fragmentation of Crosslinked Peptides. JACS Au, 3(8), 2316–2324. [Link]
- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., & Rychnovsky, S. D. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1), M110.002212. [Link]
- Liu, F., Rijkers, D. T., Post, H., & Heck, A. J. (2015). Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification.
- Luo, J., Fishburn, J., Hahn, S., & Ranish, J. (2012). A workflow for improved analysis of cross-linking mass spectrometry data integrating parallel accumulation-serial fragmentation with MeroX and Skyline.
- Götze, M., Pettelkau, J., & Sinz, A. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research, 18(3), 1344–1352. [Link]
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A Senior Application Scientist's Guide to Evaluating Labeling Bias of Diazirine Probes
For researchers in chemical biology and drug development, diazirine-based photoaffinity labeling (PAL) is a cornerstone technique for mapping biomolecular interactions in their native context[1][2][3]. By covalently trapping a probe at its site of interaction upon UV activation, we can identify drug targets, map binding sites, and elucidate protein-protein interaction networks with remarkable precision[4][5]. However, the power of this technique hinges on a critical, often overlooked, variable: the intrinsic labeling bias of the photoreactive probe itself.
A common misconception is that the carbene intermediate generated from a diazirine probe reacts indiscriminately with any nearby amino acid. The reality is far more nuanced. The specific chemical structure of the diazirine dictates the nature of the reactive intermediate, which in turn governs its preference for certain amino acid side chains[1][2][6]. Failing to account for this bias can lead to the misinterpretation of interaction sites and the preferential enrichment of certain classes of proteins, skewing the results of complex proteomic experiments[1][6].
This guide provides a comprehensive comparison of common diazirine probes, explains the mechanistic basis for their labeling biases, and offers a detailed experimental framework for researchers to evaluate and understand this phenomenon in their own work.
The Dual-Nature Mechanism: Carbene vs. Diazo Intermediates
The journey from a stable diazirine to a covalent crosslink is not a single path. Upon photoactivation with UV light (typically 350-370 nm), the diazirine ring ejects nitrogen gas (N₂) to produce a highly reactive singlet carbene [5][7]. This carbene is the key to the probe's utility, as it can "insert" into a wide variety of chemical bonds, including the C-H, O-H, and N-H bonds found on all amino acid side chains and the peptide backbone[7][8].
However, a competing reaction pathway exists. Upon irradiation, the diazirine can first isomerize into a more stable, linear diazo intermediate [1][8][9]. This diazo species can then be protonated in an acidic environment to form a diazonium ion, which is a potent alkylating agent, or it can be induced to lose N₂ to form the carbene[8][10]. The critical insight is that this diazo intermediate has its own distinct chemical reactivity, which is the primary source of labeling bias, particularly in the most commonly used alkyl diazirines[1][11][12].
Caption: Photoactivation pathways of diazirine probes.
A Tale of Two Probes: Comparative Labeling Bias
The balance between the carbene and diazo pathways is determined by the substituents attached to the diazirine carbon. This leads to distinct reactivity profiles for different classes of probes.
Alkyl Diazirines: The Acid Seekers
Alkyl diazirines, the most widely used class of PAL probes, exhibit a significant preference for labeling acidic amino acids, namely Aspartic Acid (Asp) and Glutamic Acid (Glu) [1][2][11][13]. This bias stems from the relatively stable diazo intermediate they form, which is readily protonated by the carboxylic acid side chains of Asp and Glu[8][9]. This acid-catalyzed reaction leads to a selective esterification of the carboxylate group[1].
This inherent bias has profound consequences for proteomics studies:
-
Protein Enrichment: Alkyl diazirine probes preferentially enrich highly acidic proteins or proteins with negatively charged electrostatic surfaces[1][6][13].
-
Membrane Protein Bias: A notable enrichment for membrane proteins has been observed[1][14]. This is rationalized by the altered pKa of acidic residues within the hydrophobic lipid bilayer, making them more effective proton donors to intercept the diazo intermediate[1][14].
Aryl-Trifluoromethyl Diazirines: The Generalists
In contrast, aryl-trifluoromethyl diazirines react primarily through the carbene intermediate[1][2][11]. The electron-withdrawing trifluoromethyl group destabilizes the diazo intermediate, favoring the direct pathway to the carbene upon photolysis.
As a result, their labeling pattern is far more promiscuous and less dependent on pH[1]. They show broader reactivity with all 20 amino acids, making them a better choice when the goal is to map an interaction surface without a strong bias towards acidic pockets[1].
Quantitative Comparison of Amino Acid Reactivity
Systematic studies have quantified the reactivity of different diazirine probes against panels of protected amino acids. The data clearly illustrates the divergent preferences.
| Amino Acid | Alkyl Diazirine (Relative Reactivity) | Aryl-Trifluoromethyl Diazirine (Relative Reactivity) | Primary Reaction Pathway |
| Aspartic Acid (D) | High [1][11][12] | Moderate | Diazo-mediated Alkylation |
| Glutamic Acid (E) | High [1][11][12] | Moderate | Diazo-mediated Alkylation |
| Cysteine (C) | Moderate[12] | High[12] | Carbene Insertion |
| Tyrosine (Y) | Low | Moderate | Carbene Insertion |
| Serine (S) | Low | Moderate | Carbene Insertion |
| Threonine (T) | Low | Moderate | Carbene Insertion |
| Lysine (K) | Low | Moderate | Carbene Insertion |
| Arginine (R) | Low | Moderate | Carbene Insertion |
| Aliphatic (A, V, L, I) | Low | Moderate | Carbene Insertion |
| Aromatic (F, W) | Low | Moderate | Carbene Insertion |
This table is a qualitative summary based on data from multiple sources, primarily West, A. V., et al. J. Am. Chem. Soc. 2021[1][2][11]. "High" indicates a strong, preferential reactivity compared to other amino acids for that probe type.
Experimental Guide: A Framework for Evaluating Bias
To ensure the trustworthiness of your PAL experiments, we recommend a self-validating system to characterize the bias of your specific probe. A peptide-based assay is a robust and straightforward method for this purpose.
Workflow for Peptide-Based Bias Evaluation
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide
Researchers and professionals in drug development who handle highly reactive compounds like 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl bromide are at the forefront of innovation. This unique molecule, a valuable tool in photoaffinity labeling and chemical biology, possesses two distinct reactive moieties: a photo-activatable diazirine and a reactive benzyl bromide.[1] This bifunctionality, while experimentally useful, demands a thorough understanding and meticulous execution of its disposal to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established chemical safety principles and regulatory guidelines.
Immediate Safety Concerns and Hazard Identification
Before handling this compound, it is imperative to recognize its inherent hazards. Safety Data Sheets (SDS) from suppliers consistently highlight the following risks:
-
Corrosivity: The compound is classified as corrosive and causes severe skin burns and eye damage.[2] Accidental contact requires immediate and thorough rinsing with water, and prompt medical attention is advised.
-
Explosive Potential: The diazirine ring is a strained three-membered ring that can be thermally labile.[3] There is a risk of explosive decomposition upon heating, shock, or friction.
-
Lachrymatory Properties: Like many benzyl bromides, this compound is expected to be a lachrymator, causing irritation and tearing of the eyes.[4]
-
Reactivity: The benzyl bromide moiety is a reactive alkylating agent.
All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood by trained personnel.[3][5]
| Hazard Classification | Description | Primary Precaution |
| Corrosive | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Reactive/Explosive | May explosively decompose on heating, shock, or friction. | Avoid heating, impact, and friction. Handle with care and in small quantities. |
| Lachrymator | Substance that irritates the eyes and causes tears.[4] | Always handle within a certified chemical fume hood.[5] |
Regulatory Compliance: Adhering to EPA and OSHA Standards
The disposal of this compound falls under the purview of federal and state regulations for hazardous waste management. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA Regulations: The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[6][7] This compound would likely be classified as a reactive and toxic hazardous waste.[8] Facilities generating this waste must obtain an EPA identification number and use a licensed hazardous waste disposal company.[8] All waste containers must be properly labeled, stored, and disposed of in accordance with federal and state guidelines.[6][8]
-
OSHA Regulations: The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[5][9] This includes providing training on safe handling and disposal procedures.[9]
Step-by-Step Disposal Protocol
The following protocol is a recommended procedure for the safe deactivation and disposal of this compound. This process involves a two-step chemical neutralization of the reactive moieties prior to collection as hazardous waste.
Before beginning any procedure, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemically resistant gloves such as nitrile or neoprene.[3]
-
Body Protection: A flame-resistant laboratory coat.[3]
The benzyl bromide functional group is a potent electrophile and should be neutralized first. This can be achieved by reaction with a nucleophile. A common and effective method is the use of an amine, such as triethylamine, which will form a stable quaternary ammonium salt.[10]
Procedure:
-
In a suitably sized flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon) within a chemical fume hood, dissolve the this compound waste in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess (approximately 1.5 to 2 equivalents) of triethylamine to the cooled solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.[10]
While diazirines are more stable than their linear diazo isomers, the strained ring system should be quenched as a precautionary measure.[3] Diaziridines, the precursors to diazirines, can be quenched with weak acids.[3] A similar approach can be applied here.
Procedure:
-
After the deactivation of the benzyl bromide, cool the reaction mixture back down to 0°C in an ice bath.
-
Slowly and carefully add a weak acid, such as a saturated aqueous solution of citric acid or ammonium chloride, to the reaction mixture.
-
Monitor the quenching process for any signs of an exothermic reaction or gas evolution.
-
Once the addition is complete and no further reaction is observed, allow the mixture to warm to room temperature.
The resulting neutralized solution should be treated as hazardous waste and disposed of according to your institution's and local regulations.
-
Transfer the quenched reaction mixture into a clearly labeled hazardous waste container. The label should include the chemical names of the original compound and the reagents used for quenching.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management program.[7]
-
Arrange for pickup by a certified hazardous waste disposal company.[8]
Visual Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe deactivation and disposal of the target compound.
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- SAFETY D
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- OSHA Compliance For Labor
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A Researcher's Guide to Handling 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide: Personal Protective Equipment and Disposal
The novel trifunctional chemical probe, 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide, offers unique capabilities in chemical biology and drug development, particularly in the realm of photoaffinity labeling.[1][2] Its structure, incorporating a photo-activatable diazirine, a reactive benzyl bromide electrophile, and a trifluoromethyl group for NMR studies, also presents a unique combination of handling challenges. This guide provides a detailed, experience-driven protocol for the safe handling and disposal of this reagent, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Adherence to these guidelines is critical to ensuring operator safety and experimental integrity.
Understanding the Risks: A Triad of Hazards
A thorough risk assessment is the foundation of safe laboratory practice. The hazards associated with this compound stem from its distinct functional groups:
-
Benzyl Bromide Moiety: This component is a potent lachrymator and is corrosive, causing severe skin burns and eye damage.[3][4] Benzyl bromides are also known skin and respiratory tract irritants.[5][6][7]
-
Diazirine Ring: This three-membered ring is strained and can be sensitive to heat, light, and oxidation.[8][9] Upon activation with UV light, it forms a highly reactive carbene, necessitating careful handling to prevent unintended reactions.
-
Organofluorine Compound: While the trifluoromethyl group is relatively stable, the overall compound's reactivity and potential for metabolic transformation warrant caution.
Given these properties, this chemical is classified as corrosive and requires stringent safety measures to prevent contact.[3][10]
Core Principles of Protection: Selecting the Right PPE
A multi-layered approach to PPE is essential when working with this reagent. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid/Liquid) | Safety Goggles & Face Shield | Double-gloving: Nitrile inner, thicker Butyl or Viton outer gloves | Flame-resistant lab coat, fully buttoned | Not typically required if performed in a certified chemical fume hood |
| Solution Preparation & Transfers | Safety Goggles & Face Shield | Double-gloving: Nitrile inner, thicker Butyl or Viton outer gloves | Flame-resistant lab coat, fully buttoned | Not typically required if performed in a certified chemical fume hood |
| Reaction Setup & Workup | Safety Goggles & Face Shield | Double-gloving: Nitrile inner, thicker Butyl or Viton outer gloves | Flame-resistant lab coat, fully buttoned | Recommended if there is a potential for aerosol generation |
| Spill Cleanup | Safety Goggles & Face Shield | Double-gloving: Nitrile inner, thicker Butyl or Viton outer gloves | Chemical-resistant apron over a flame-resistant lab coat | Air-purifying respirator with organic vapor cartridges |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[11][12] Given the severe corrosive nature of the compound, a full-face shield should be worn over the goggles during all handling procedures to protect against splashes.[13]
-
Hand Protection: A single pair of gloves does not provide adequate protection. Double-gloving is required. The inner glove, typically nitrile, provides a second barrier in case the outer glove is breached. The outer glove should be made of a material with high resistance to halogenated and reactive compounds, such as butyl or Viton® rubber. Always inspect gloves for any signs of degradation or perforation before use.[14]
-
Body Protection: A flame-resistant lab coat that is fully buttoned is the minimum requirement. For larger scale operations or situations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] In the event of a significant spill or if work must be performed outside of a fume hood, an air-purifying respirator with organic vapor cartridges is necessary.[11]
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Outer Gloves: Put on the thicker, chemical-resistant outer gloves. Ensure the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by the full-face shield.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves, turning them inside out as you do so to contain any contamination. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Remove your lab coat, turning it inside out to contain any potential contamination on the exterior. Hang it in a designated area or place it in a laundry bag if it is contaminated.
-
Inner Gloves: Remove the inner gloves, again turning them inside out, and dispose of them in the hazardous waste.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Visualizing the Workflow: PPE Selection and Decontamination
The following diagram illustrates the decision-making process for PPE selection and the subsequent decontamination and disposal workflow.
Caption: PPE Selection and Post-Handling Workflow.
Spill Management and Waste Disposal
In the event of a spill, evacuate the area and alert your laboratory's safety officer. Only personnel trained in hazardous spill response and wearing appropriate PPE, including respiratory protection, should attempt to clean up the spill.
Spill Cleanup Procedure:
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[6]
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal:
Due to its reactive nature, waste containing this compound should be quenched before disposal.
-
Quenching: In a fume hood, slowly add the waste solution to a stirred, cooled (ice bath) solution of a nucleophile such as sodium thiosulfate or a secondary amine (e.g., diethylamine) in an appropriate solvent. This will neutralize the reactive benzyl bromide.
-
Neutralization: After the initial reaction has subsided, check the pH of the solution and neutralize if necessary.
-
Disposal: The neutralized waste should be collected in a properly labeled hazardous waste container for halogenated organic waste and disposed of according to your institution's and local regulations.[10] Do not dispose of this chemical down the drain.
By implementing these rigorous safety protocols, researchers can confidently and safely utilize the unique properties of this compound in their experimental workflows.
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- Loba Chemie. BENZYL BROMIDE FOR SYNTHESIS MSDS. Accessed January 11, 2026.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
